molecular formula C5H10O B3416852 2-Methyltetrahydrofuran CAS No. 96-47-9

2-Methyltetrahydrofuran

Cat. No.: B3416852
CAS No.: 96-47-9
M. Wt: 86.13 g/mol
InChI Key: JWUJQDFVADABEY-UHFFFAOYSA-N
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Description

2-Methyltetrahydrofuran is a sustainable green alternative and offers both economical and environmentally friendly advantages over tetrahydrofuran and dichloromethane in a variety of organometallic reactions and biphasic reactions.>Methyltetrahydrofuran appears as a colorless liquid with an ether-like odor. Less dense than water. Vapors heavier than air. Used to make other chemicals and as a solvent.>This compound is a natural product found in Coffea arabica and Theobroma cacao with data available.

Properties

IUPAC Name

2-methyloxolane
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InChI

InChI=1S/C5H10O/c1-5-3-2-4-6-5/h5H,2-4H2,1H3
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InChI Key

JWUJQDFVADABEY-UHFFFAOYSA-N
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Canonical SMILES

CC1CCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

C5H10O
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Record name METHYLTETRAHYDROFURAN
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DSSTOX Substance ID

DTXSID9030258
Record name 2-Methyltetrahydrofuran
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Molecular Weight

86.13 g/mol
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Physical Description

Methyltetrahydrofuran appears as a colorless liquid with an ether-like odor. Less dense than water. Vapors heavier than air. Used to make other chemicals and as a solvent., Liquid, Clear, colorless to yellow liquid with a mildly irritating odor of ether; [NTP: CSWG]
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Vapor Pressure

97.3 [mmHg]
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CAS No.

25265-68-3, 96-47-9
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Foundational & Exploratory

2-Methyltetrahydrofuran (2-MeTHF): A Comprehensive Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Greener, High-Performance Solvent

2-Methyltetrahydrofuran (2-MeTHF) is a versatile, bio-based solvent that is increasingly recognized as a superior alternative to traditional ether solvents like tetrahydrofuran (THF) and diethyl ether.[1] Derived from renewable resources such as corn cobs and sugarcane bagasse, 2-MeTHF offers a compelling combination of enhanced performance, improved safety, and a more favorable environmental profile.[1] Its unique physical properties make it a valuable tool in a wide range of applications, from organometallic reactions to extractions and as a component in biofuels.[2][3] This guide provides an in-depth analysis of the core physical properties of 2-MeTHF, offering researchers and drug development professionals the critical data and insights necessary for its effective application.

Molecular Structure and Key Identifiers

2-MeTHF, also known as 2-methyloxolane, is a cyclic ether with the chemical formula C5H10O.[4] The presence of a methyl group on the tetrahydrofuran ring significantly influences its physical and chemical properties compared to its parent compound, THF.

IdentifierValue
CAS Number 96-47-9[5]
Molecular Formula C5H10O[4]
Molecular Weight 86.13 g/mol [5]
SMILES CC1CCCO1[6]
InChI 1S/C5H10O/c1-5-3-2-4-6-5/h5H,2-4H2,1H3[6]

Caption: Molecular structure of this compound.

Core Physical Properties

The distinct physical properties of 2-MeTHF contribute to its advantages in various chemical processes. Its higher boiling point and lower melting point compared to THF provide a wider operational temperature range.[2]

PropertyValue
Appearance Clear, colorless liquid[3][7]
Odor Ether-like[7][8]
Boiling Point 78-80 °C[5]
Melting Point -136 °C[4]
Density 0.86 g/mL at 25 °C[5]
Viscosity 0.60 cP at 20°C[9]
Refractive Index 1.406 at 20 °C[6]
Vapor Pressure 136 hPa at 20 °C[6]
Flash Point -11 °C (-12 °F)[7]
Autoignition Temperature 260 °C (500 °F)[7]
Dielectric Constant 6.97[9]
Dipole Moment 1.38 D[9]

Solubility Characteristics: A Key Advantage

A defining feature of 2-MeTHF is its limited miscibility with water, a property that simplifies work-up procedures and solvent recycling.[1][4] Unlike THF, which is fully miscible with water, 2-MeTHF forms a separate organic phase, allowing for easy separation from aqueous mixtures.[4][10] This "inverse solubility," where solubility in water decreases with increasing temperature, is a rare and advantageous characteristic.[4]

SolventSolubility
Water 14 g/100 g at 20 °C[11]
Organic Solvents Freely soluble in most organic solvents[2][12]

The limited water miscibility of 2-MeTHF facilitates the formation of an azeotrope with water, which boils at 71°C and is composed of 89.4% 2-MeTHF and 10.6% water by weight.[11] This property is instrumental in drying the solvent and in recovery processes.[1]

Solubility_Profile 2MeTHF This compound Water Water 2MeTHF->Water Limited Miscibility (Forms Azeotrope) Organic_Solvents Organic Solvents (Alcohols, Ketones, Ethers) 2MeTHF->Organic_Solvents High Solubility

Caption: Solubility profile of this compound.

Applications in Research and Development

The unique physical properties of 2-MeTHF make it a preferred solvent in several key areas of chemical synthesis and drug development:

  • Organometallic Reactions: It is an excellent solvent for Grignard reagents, organolithium compounds, and metal-catalyzed coupling reactions.[4][13] The oxygen atom in the ring can coordinate with metal ions, and its higher boiling point allows for reactions at elevated temperatures compared to THF.[1][4]

  • Low-Temperature Chemistry: Its very low melting point makes it suitable for reactions requiring cryogenic conditions.[4] 2-MeTHF forms a glass upon cooling, which is advantageous for spectroscopic studies at low temperatures.

  • Extractions: Due to its limited water miscibility and ability to form clean phase separations, 2-MeTHF is an efficient extraction solvent.[10] It can often replace less desirable halogenated solvents like dichloromethane.[1]

  • Biphasic Reactions: Its properties are ideal for biphasic reaction systems, facilitating easy product separation and catalyst recycling.[4]

Safety and Handling

This compound is a highly flammable liquid and should be handled with appropriate safety precautions.[1][7]

HazardPrecaution
Flammability Highly flammable liquid and vapor.[6] Keep away from heat, sparks, and open flames.[7]
Peroxide Formation Can form explosive peroxides upon exposure to air and light.[2][7] It is often supplied with an inhibitor like butylated hydroxytoluene (BHT).[7]
Health Hazards Harmful if swallowed and can cause serious eye irritation.[6][7] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles and gloves.[7][14]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area, away from direct sunlight and oxidizing agents.[15] Storage under a nitrogen blanket is recommended to prevent peroxide formation.[7]

Environmental Profile: A Sustainable Choice

2-MeTHF is considered a "green" solvent due to its derivation from renewable biomass and its more favorable environmental footprint compared to many petroleum-based solvents.[16][17] Life cycle assessments have shown that its production can result in significantly lower greenhouse gas emissions compared to the conventional manufacturing of THF.[18] Furthermore, 2-MeTHF is biodegradable, reducing its long-term environmental impact.[17] Its ease of recycling through distillation further enhances its sustainability profile.[17]

Environmental_Advantages Renewable_Feedstock Derived from Renewable Biomass Sustainable_Solvent 2-MeTHF: A Sustainable Solvent Renewable_Feedstock->Sustainable_Solvent Lower_Emissions Reduced Greenhouse Gas Emissions Lower_Emissions->Sustainable_Solvent Biodegradable Biodegradable Biodegradable->Sustainable_Solvent Recyclable Easily Recyclable Recyclable->Sustainable_Solvent

Caption: Environmental advantages of this compound.

Experimental Protocols

Protocol 1: Determination of Water Content in 2-MeTHF via Karl Fischer Titration

This protocol describes a standard method for quantifying the water content in 2-MeTHF, a critical parameter for many moisture-sensitive reactions.

Methodology:

  • Instrument Setup: Prepare a coulometric or volumetric Karl Fischer titrator according to the manufacturer's instructions.

  • Reagent Preparation: Use a suitable Karl Fischer reagent, ensuring it is fresh and has been properly standardized if using a volumetric system.

  • Sample Preparation: Directly inject a known volume or weight of the 2-MeTHF sample into the titration cell.

  • Titration: The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content, typically expressed in parts per million (ppm) or percentage.

Self-Validation:

  • Run a blank analysis using the same solvent used for the sample to determine the background moisture level.

  • Analyze a certified water standard to verify the accuracy of the instrument and reagents.

  • Perform replicate analyses of the 2-MeTHF sample to ensure the precision of the results.

Conclusion

This compound presents a compelling case as a high-performance, sustainable solvent for modern chemical research and development. Its unique physical properties, particularly its broad liquid range, limited water miscibility, and favorable environmental profile, offer significant advantages over traditional solvents. By understanding and leveraging these properties, researchers, scientists, and drug development professionals can enhance reaction efficiency, simplify purification processes, and contribute to greener and more sustainable chemical practices.

References

  • This compound (2-MethylTHF) | Monument Chemical. (2025, January 22). Retrieved from [Link]

  • This compound. In Wikipedia. Retrieved from [Link]

  • This compound | C5H10O | CID 7301. In PubChem. Retrieved from [Link]

  • 2-MeTHF (this compound). In Common Organic Chemistry. Retrieved from [Link]

  • 2-MeTHF | Featured Products. In CM Fine Chemicals. Retrieved from [Link]

  • This compound. In Solubility of Things. Retrieved from [Link]

  • SAFETY DATA SHEET - Nova Molecular. (2024, December 9). Retrieved from [Link]

  • Why this compound Is a Sustainable Solvent. (2025, November 9). In Engineer Fix. Retrieved from [Link]

  • Exploring the Green Potential: this compound as a Sustainable Solvent. In NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • This compound. In Stenutz. Retrieved from [Link]

  • This compound: Main Properties, Production Processes, and Application in Extraction of Natural Products. (2025, September 2). In ResearchGate. Retrieved from [Link]

  • Safety Data Sheet: this compound. In Carl ROTH. Retrieved from [Link]

  • Environmental analysis of the life cycle emissions of 2-methyl tetrahydrofuran solvent manufactured from renewable resources. In PubMed. Retrieved from [Link]

  • Viscosity and density of this compound as a function of temperature. (1979, January 31). In OSTI.GOV. Retrieved from [Link]

  • 2-METHF (2-METHYL TETRAHYDROFURANE). In Ataman Kimya. Retrieved from [Link]

  • Recent advancements on the use of this compound in organometallic chemistry. (2016, December 7). In PMC - NIH. Retrieved from [Link]

Sources

The Green Horizon: A Technical Guide to the Synthesis of 2-Methyltetrahydrofuran from Renewable Resources

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of the synthesis of 2-methyltetrahydrofuran (2-MeTHF), a promising green solvent and biofuel component, from renewable biomass resources. As the chemical industry pivots towards sustainability, the transition from petrochemical feedstocks to bio-based alternatives is paramount. This document offers researchers, scientists, and drug development professionals a comprehensive overview of the primary synthetic pathways, detailed experimental protocols, and critical analysis of the catalytic systems involved in the production of 2-MeTHF from levulinic acid and furfural. By elucidating the mechanistic intricacies and providing a comparative analysis of various methodologies, this guide aims to empower the scientific community to advance the development and optimization of sustainable chemical manufacturing processes.

Introduction: The Imperative for a Bio-Based Economy

The escalating concerns over climate change and the depletion of fossil fuels have catalyzed a paradigm shift in the chemical industry towards renewable feedstocks.[1] Biomass, an abundant and carbon-neutral resource, has emerged as a cornerstone of this transition, offering a sustainable pathway to a wide array of valuable platform chemicals.[2][3] Among these, this compound (2-MeTHF) has garnered significant attention as a versatile and environmentally benign solvent.[4][5] Derived from the dehydration of C5 and C6 sugars found in lignocellulosic biomass, 2-MeTHF presents a compelling alternative to conventional, often hazardous, petroleum-derived solvents like tetrahydrofuran (THF) and dichloromethane.[6][7]

2-MeTHF exhibits a unique combination of desirable physicochemical properties. Its higher boiling point (80°C) compared to THF (66°C) allows for reactions at elevated temperatures, while its limited miscibility with water simplifies product extraction and solvent recycling, a key tenet of green chemistry.[8][9] Furthermore, preliminary toxicological assessments have indicated a favorable safety profile, suggesting its potential for broader application in the pharmaceutical and fine chemical industries.[4] This guide will delve into the two principal routes for 2-MeTHF synthesis from biomass-derived precursors: the hydrogenation of levulinic acid and the hydrodeoxygenation of furfural.

Primary Synthetic Pathways from Renewable Feedstocks

The conversion of lignocellulosic biomass into 2-MeTHF predominantly proceeds through two key platform molecules: levulinic acid (LA) and furfural.[4][10] Both are accessible from the carbohydrate fractions of biomass, with LA typically derived from hexose (C6) sugars and furfural from pentose (C5) sugars.[11][12]

The Levulinic Acid Route: A Stepwise Hydrogenation Cascade

The synthesis of 2-MeTHF from levulinic acid is a multi-step catalytic hydrogenation process that involves key intermediates, namely γ-valerolactone (GVL) and 1,4-pentanediol (1,4-PDO).[11][13] This pathway is often favored due to the high selectivity achievable for 2-MeTHF.[11]

The overall transformation can be summarized as follows:

  • Hydrogenation of Levulinic Acid to γ-Valerolactone (GVL): The initial step involves the hydrogenation of the ketone group of LA and subsequent intramolecular esterification (cyclization) to form the stable intermediate GVL. This reaction is typically catalyzed by a variety of heterogeneous catalysts, with ruthenium (Ru) and nickel (Ni) based systems being particularly effective.[5][14]

  • Hydrogenolysis of γ-Valerolactone to 1,4-Pentanediol (1,4-PDO): The lactone ring of GVL is then opened via hydrogenolysis to yield 1,4-PDO. This step often requires more forcing conditions and is a critical juncture where catalyst selection influences the final product distribution.[11]

  • Dehydration of 1,4-Pentanediol to this compound: The final step is the intramolecular dehydration (cyclization) of 1,4-PDO to form the desired 2-MeTHF. This reaction is typically acid-catalyzed.[11]

The causality behind the choice of a multi-step pathway lies in the thermodynamic stability of the GVL intermediate. Direct conversion of LA to 2-MeTHF is challenging, and controlling the reaction to proceed through the GVL and 1,4-PDO intermediates allows for higher selectivity and yield. Bimetallic catalysts, such as Ni-Cu, have shown exceptional performance in this cascade reaction, with the different metals facilitating different steps of the transformation.[1] The support material also plays a crucial role, with acidic supports like zeolites or mixed metal oxides promoting the dehydration steps.

Levulinic Acid to2-MeTHF Pathway LA Levulinic Acid GVL γ-Valerolactone (GVL) LA->GVL + H2 - H2O (Hydrogenation/ Cyclization) PDO 1,4-Pentanediol (1,4-PDO) GVL->PDO + H2 (Hydrogenolysis) MeTHF This compound (2-MeTHF) PDO->MeTHF - H2O (Dehydration/ Cyclization)

Caption: Reaction pathway for the synthesis of 2-MeTHF from levulinic acid.

The Furfural Route: A Direct Hydrodeoxygenation Approach

Furfural, readily obtained from the acid-catalyzed dehydration of pentose sugars from hemicellulose, provides a more direct route to 2-MeTHF.[12][13] This pathway involves a series of hydrogenation and hydrodeoxygenation steps.

The reaction sequence can proceed through two main routes:

  • Route A: Furfural is first hydrogenated to furfuryl alcohol, which is then hydrodeoxygenated to 2-methylfuran (2-MF). Subsequent hydrogenation of the furan ring in 2-MF yields 2-MeTHF.

  • Route B: Furfural undergoes hydrodeoxygenation to 2-methylfuran, followed by hydrogenation to 2-MeTHF.

The choice of catalyst is critical in directing the reaction towards the desired product and minimizing the formation of byproducts such as tetrahydrofurfuryl alcohol, pentanols, and cyclopentanone.[11] Bimetallic catalysts, such as Cu-Pd, have demonstrated high efficiency in the one-pot conversion of furfural to 2-MeTHF.[15]

Furfural to2-MeTHF Pathway Furfural Furfural Furfuryl_Alcohol Furfuryl Alcohol Furfural->Furfuryl_Alcohol + H2 (Hydrogenation) Methylfuran 2-Methylfuran (2-MF) Furfural->Methylfuran + H2 - H2O (Hydrodeoxygenation) Furfuryl_Alcohol->Methylfuran + H2 - H2O (Hydrodeoxygenation) MeTHF This compound (2-MeTHF) Methylfuran->MeTHF + H2 (Hydrogenation)

Caption: Reaction pathways for the synthesis of 2-MeTHF from furfural.

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for the synthesis of 2-MeTHF from levulinic acid, including the preparation of a highly efficient bimetallic catalyst. These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

Catalyst Preparation: Ni-Cu/Al₂O₃-ZrO₂ Bifunctional Catalyst

This protocol details the preparation of a highly active and selective nickel-copper bimetallic catalyst supported on a mixed alumina-zirconia oxide support, as adapted from the literature.[1] The synergy between Ni and Cu is crucial; Ni provides high hydrogenation activity, while Cu enhances selectivity towards 2-MeTHF. The mixed oxide support provides the necessary acidity for the dehydration steps and contributes to the catalyst's stability.

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Zirconyl nitrate hydrate (ZrO(NO₃)₂·xH₂O)

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • Citric acid

  • Deionized water

  • Ammonia solution (25 wt%)

Procedure:

  • Support Preparation (Al₂O₃-ZrO₂):

    • Dissolve appropriate amounts of zirconyl nitrate hydrate and aluminum nitrate nonahydrate in deionized water to achieve the desired Al:Zr molar ratio (e.g., 9:1).

    • Add a solution of citric acid (as a chelating agent) to the nitrate solution under vigorous stirring. The molar ratio of citric acid to total metal ions should be approximately 1.2:1.

    • Adjust the pH of the solution to ~7 by the dropwise addition of ammonia solution to form a gel.

    • Age the gel at 60°C for 12 hours.

    • Dry the gel at 120°C for 12 hours.

    • Calcine the dried solid in air at 600°C for 4 hours to obtain the Al₂O₃-ZrO₂ support.

  • Impregnation of Metals:

    • Prepare an aqueous solution containing the desired amounts of nickel(II) nitrate hexahydrate and copper(II) nitrate trihydrate (e.g., to achieve 10 wt% Ni and 10 wt% Cu loading).

    • Add the prepared Al₂O₃-ZrO₂ support to the metal nitrate solution.

    • Stir the mixture at room temperature for 24 hours to ensure uniform impregnation.

    • Remove the water under vacuum at 60°C.

    • Dry the impregnated support at 120°C overnight.

  • Catalyst Activation:

    • Calcine the dried catalyst precursor in air at 400°C for 4 hours.

    • Prior to the reaction, reduce the calcined catalyst in a stream of hydrogen (e.g., 5% H₂ in N₂) at 500°C for 4 hours.

    • Cool the activated catalyst to room temperature under a nitrogen atmosphere.

Synthesis of 2-MeTHF from Levulinic Acid

This protocol describes a typical batch reactor setup for the hydrogenation of levulinic acid to 2-MeTHF using the prepared Ni-Cu/Al₂O₃-ZrO₂ catalyst.

Materials:

  • Levulinic acid (LA)

  • Activated Ni-Cu/Al₂O₃-ZrO₂ catalyst

  • Solvent (e.g., 1,4-dioxane or water)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, temperature controller, and gas inlet/outlet.

  • Hydrogen gas (high purity)

Procedure:

  • Reactor Loading:

    • Charge the autoclave with levulinic acid (e.g., 10 mmol), the activated Ni-Cu/Al₂O₃-ZrO₂ catalyst (e.g., 0.5 g), and the solvent (e.g., 50 mL).

  • System Purging:

    • Seal the reactor and purge several times with nitrogen to remove any air.

    • Subsequently, purge with hydrogen gas.

  • Reaction Execution:

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 4 MPa).

    • Begin stirring and heat the reactor to the target temperature (e.g., 220°C).

    • Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 6 hours), monitoring the pressure to track hydrogen consumption.

  • Product Recovery and Analysis:

    • After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Open the reactor and separate the catalyst from the liquid product mixture by filtration or centrifugation.

    • Analyze the liquid products using gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of levulinic acid and the selectivity to 2-MeTHF and other products.

Experimental Workflow cluster_catalyst_prep Catalyst Preparation (Ni-Cu/Al2O3-ZrO2) cluster_synthesis 2-MeTHF Synthesis Support_Prep Support Synthesis (Sol-Gel Method) Impregnation Metal Impregnation Support_Prep->Impregnation Activation Calcination & Reduction Impregnation->Activation Reactor_Loading Reactor Loading (LA, Catalyst, Solvent) Activation->Reactor_Loading Activated Catalyst Purging System Purging (N2, H2) Reactor_Loading->Purging Reaction Hydrogenation Reaction (Temp, Pressure, Time) Purging->Reaction Recovery Product Recovery & Analysis (GC, GC-MS) Reaction->Recovery

Caption: General experimental workflow for 2-MeTHF synthesis.

Comparative Analysis of Catalytic Systems

The choice of catalyst and reaction conditions significantly impacts the efficiency and selectivity of 2-MeTHF synthesis. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Catalytic Performance in the Conversion of Levulinic Acid to 2-MeTHF

CatalystSupportTemp (°C)Pressure (MPa H₂)Time (h)LA Conv. (%)2-MeTHF Yield (%)2-MeTHF Sel. (%)Reference
10%Ni-10%CuAl₂O₃-ZrO₂2204.0610091.899.8[1]
Ru-N-Triphos complex-1605.524>9987-[4]
Pt-MoH-β-zeolite1305.024>9986-[16]
5%Re/C + 5%Pd/CCarbon2006.96-90-[11]
Ni-CuAl₂O₃2507.05-56-[11]
Co phosphine complex-1505.024-≥97.0-[1]

Table 2: Catalytic Performance in the Conversion of Furfural to 2-MeTHF

CatalystSupportTemp (°C)Pressure (MPa H₂)Time (h)Furfural Conv. (%)2-MeTHF Yield (%)2-MeTHF Sel. (%)Reference
10%Cu-5%PdZrO₂220(2-propanol)4-78.8-[15]
Ni-P@CCarbon2602.08-72.2-[15]
Pd/CCarbon2451.0->9950-[14][17]

Mechanistic Insights and Causality

The high efficiency of bimetallic catalysts like Ni-Cu/Al₂O₃-ZrO₂ can be attributed to a synergistic effect between the two metals.[1] Nickel is highly active for hydrogenation, while copper is known to promote the hydrogenolysis of the C-O bond in the GVL intermediate. The zirconia in the support enhances the acidity, which is crucial for the final dehydration step of 1,4-PDO to 2-MeTHF. The choice of reaction temperature is a critical parameter; lower temperatures favor the formation of GVL, while higher temperatures are required for the subsequent conversion to 2-MeTHF. However, excessively high temperatures can lead to undesired side reactions and catalyst deactivation.[11]

The use of a hydrogen-donor solvent like isopropanol can, in some systems, replace the need for high-pressure gaseous hydrogen, offering a potentially safer and more economical process through catalytic transfer hydrogenation.[11]

Techno-Economic Considerations

The economic viability of producing 2-MeTHF from renewable resources is a key factor for its industrial-scale implementation. The cost of the raw material, either levulinic acid or furfural derived from biomass, is a significant contributor to the overall process cost.[15][18] The production cost of levulinic acid from lignocellulosic biomass has been estimated to be in the range of $1011 per metric ton.[15]

The choice of catalyst also has a substantial economic impact. While noble metal catalysts (e.g., Ru, Pd, Pt) often exhibit high activity, their cost can be prohibitive for large-scale production.[19] This has driven research towards more abundant and less expensive non-noble metal catalysts, such as those based on nickel and copper.[1][7]

Energy consumption, particularly for heating the reactors and for hydrogen production, is another major operational cost.[6] Process intensification, such as combining reaction and separation steps or developing more active catalysts that operate under milder conditions, is crucial for improving the economic feasibility. A techno-economic analysis of a biorefinery concept producing GVL, 2-MeTHF, and 5-hydroxymethylfurfural (5-HMF) from spruce estimated the minimum selling price of 2-MeTHF to be 1.64 €/kg.[20]

Conclusion and Future Outlook

The synthesis of this compound from renewable resources represents a significant advancement in the development of a sustainable chemical industry. The pathways from both levulinic acid and furfural have demonstrated high potential, with ongoing research focused on the development of more efficient, selective, and cost-effective catalytic systems. Non-noble metal catalysts, particularly bimetallic formulations, have shown performance comparable to their precious metal counterparts, paving the way for more economical production processes.

Future research should focus on several key areas:

  • Catalyst Durability and Recyclability: Long-term stability of catalysts under real-world conditions is crucial for industrial applications.

  • Process Integration: Integrating the production of 2-MeTHF into a broader biorefinery concept, where all biomass components are valorized, will enhance the overall economic viability.

  • Use of Crude Biomass Streams: Developing robust catalysts that can tolerate impurities present in crude biomass hydrolysates will simplify upstream processing and reduce costs.

By addressing these challenges, the scientific and industrial communities can accelerate the transition to a bio-based economy, with 2-MeTHF playing a pivotal role as a green solvent and fuel additive.

References

  • Ayodele, B. V., et al. (2022). This compound (2-MeTHF)
  • Catalytic hydrodeoxygenation of neat levulinic acid into this compound using a cobalt phosphine complex and Sc(OTf)3 co-catalytic system - Green Chemistry (RSC Publishing). (n.d.).
  • This compound - Wikipedia. (n.d.).
  • Catalytic Conversion of Levulinic Acid into this compound: A Review - MDPI. (2024, January 2).
  • Highly efficient hydrogenation of levulinic acid into this compound over Ni–Cu/Al2O3–ZrO2 bifunctional catalysts - Green Chemistry (RSC Publishing). (n.d.).
  • Levulinic acid production from furfural: process development and techno-economics - Green Chemistry (RSC Publishing). (2022, March 24).
  • Kinetics of Hydrogenation of Aqueous Levulinic Acid over Bimetallic Ru–Ni/MMT C
  • Catalytic Conversion of Levulinic Acid into this compound: A Review - PMC - NIH. (2024, January 2).
  • Techno-economic evaluation of a biorefinery to produce γ-valerolactone (GVL), this compound (2-MTHF) and 5-hydroxymethylfurfural (5-HMF)
  • US20100099895A1 - Process for one-stage preparation of this compound from furfural over a catalyst - Google P
  • Recent advancements on the use of this compound in organometallic chemistry - PMC - NIH. (2016, December 7).
  • One-Pot Transformation of Levulinic Acid to this compound Catalyzed by Pt–Mo/H-β in Water | Semantic Scholar. (2016, February 25).
  • Solvent Applications of this compound in Organometallic and - d
  • Biomass-derived this compound platform: a focus on precious and non-precious metal-based catalysts for the biorefinery | Request PDF - ResearchG
  • Catalytic Conversion of Levulinic Acid into this compound: A Review. (2024, January 2).
  • x Ni– y Cu–ZrO 2 catalysts for the hydrogenation of levulinic acid to gamma valorlactone. (2018, February 21).
  • One-pot production of bio-based this compound and 2,5-dimethyltetrahydrofuran: a review of heterogeneous catalytic approaches - NIH. (2025, July 24).
  • Mini-Review on the Synthesis of Furfural and Levulinic Acid
  • Catalytic Transformation of Levulinic Acid to this compound Using Ruthenium–N-Triphos Complexes | ACS Catalysis - ACS Public
  • Cascade Strategy for the Tunable Catalytic Valorization of Levulinic Acid and γ-Valerolactone to this compound and Alcohols - MDPI. (n.d.).
  • Simulation of Furfural and Levulinic Acid Production from Lignocellulosic Biomass - Jurnal Teknik Kimia dan Lingkungan. (n.d.).
  • WO2009003882A1 - Method for the one-step synthesis of this compound from furfural and a catalyst - Google P
  • Cu1Ni2/Al2O3 Catalyst from Its Hydrotalcite Precusor with Highly Active Sites for Efficient Hydrogenation of Levulinic Acid Toward this compound - MDPI. (n.d.).
  • This compound (2-MeTHF): a biomass-derived solvent with broad application in organic chemistry - PubMed. (n.d.).
  • Precursor-Driven Catalytic Performances of Al2O3-Supported Earth-Abundant Ni Catalysts in the Hydrogenation of Levulinic Acid and Hydroxymethylfurfural into Added-Value Chemicals - NIH. (n.d.).

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2-Methyltetrahydrofuran: A Technical Guide to a Premier Bio-Based Solvent for Sustainable Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Methyltetrahydrofuran (2-MeTHF) is emerging as a superior, bio-based solvent, addressing the critical need for sustainable and efficient chemical synthesis in the pharmaceutical and fine chemical industries. Derived from renewable feedstocks like corncobs and sugarcane bagasse, it presents a compelling alternative to traditional petroleum-derived solvents such as Tetrahydrofuran (THF) and dichloromethane (DCM).[1][2] This guide provides an in-depth analysis of 2-MeTHF, detailing its synthesis, physicochemical properties, and extensive applications in organometallic chemistry and biphasic reactions. We explore the mechanistic advantages that confer its enhanced performance—including increased reaction yields, improved safety, and simplified downstream processing—and provide actionable protocols for its integration into laboratory and process scale workflows.

Introduction: The Imperative for Greener Solvents in Research and Development

The principles of green chemistry are increasingly guiding solvent selection in pharmaceutical and chemical research, prioritizing the reduction of environmental impact without compromising process efficiency.[1] Solvents constitute the majority of non-aqueous liquid waste in these sectors, making the adoption of sustainable alternatives a primary objective. This compound (2-MeTHF) has been identified as a leading green solvent, produced from non-food biomass sources like furfural or levulinic acid.[3] Its favorable environmental profile, including biodegradability and a lower carbon footprint compared to petrochemical counterparts, combined with unique physical properties, makes it a versatile and high-performing medium for a wide array of chemical transformations.[4][5]

From Biomass to Benchtop: The Synthesis of 2-MeTHF

The sustainable origin of 2-MeTHF is a cornerstone of its value proposition. The primary manufacturing routes begin with lignocellulosic biomass, which is processed to yield key platform chemicals.[4][6]

  • Furfural Pathway: Pentosans (hemicellulose) from agricultural residues like corncobs are hydrolyzed to produce furfural.[5] Subsequent catalytic hydrogenation and hydrodeoxygenation steps convert furfural into 2-methylfuran and finally to 2-MeTHF.[7]

  • Levulinic Acid Pathway: Hexose sugars from cellulose can be converted to levulinic acid, which is then catalytically hydrogenated to γ-valerolactone (GVL) and further to 2-MeTHF.[3][8]

This bio-based production significantly reduces the reliance on fossil fuels inherent in the manufacturing of traditional solvents.[4]

2_MeTHF_Synthesis Biomass Lignocellulosic Biomass (e.g., Corncobs, Bagasse) Hemicellulose Hemicellulose (Pentosans) Biomass->Hemicellulose Processing Cellulose Cellulose (Hexosans) Biomass->Cellulose Processing Furfural Furfural Hemicellulose->Furfural Acid Hydrolysis LA Levulinic Acid (LA) Cellulose->LA Acid-catalyzed Dehydration MF 2-Methylfuran Furfural->MF Hydrodeoxygenation GVL γ-Valerolactone (GVL) LA->GVL Hydrogenation MeTHF This compound (2-MeTHF) MF->MeTHF Hydrogenation GVL->MeTHF Hydrogenation

Caption: Synthesis pathways of 2-MeTHF from renewable biomass.

Core Physicochemical Properties: A Comparative Analysis

The utility of 2-MeTHF stems from a unique combination of physical properties that distinguish it from commonly used ethereal and chlorinated solvents. Its higher boiling point allows for a broader operational temperature range, while its limited, temperature-dependent water miscibility is a significant advantage in reaction workups.[1][9]

PropertyThis compound (2-MeTHF) Tetrahydrofuran (THF)TolueneDichloromethane (DCM)
Source Renewable (Biomass)[1]PetrochemicalPetrochemicalPetrochemical
Molecular Weight ( g/mol ) 86.13[9]72.1192.1484.93
Boiling Point (°C) 80.2[9][10]66[1]11139.8[11]
Melting Point (°C) -136[9][10]-108.4-95-96.7
Density (g/mL @ 20°C) 0.854[10]0.8890.8671.326
Solubility in Water (wt% @ 20°C) 14.4[9]Miscible0.051.3
Water Solubility in Solvent (wt% @ 20°C) 4.4[12][13]Miscible0.030.2
Azeotrope with Water (wt% water, BP) 10.6%, 71°C[12][14]None13.5%, 84.1°C1.5%, 38.1°C
Flash Point (°C) -11[10]-144N/A
Peroxide Formation Lower tendency than THF[1][15]HighLowNone

Applications in Synthetic Chemistry: A Mechanistic Perspective

2-MeTHF excels as a replacement for THF and other solvents in a variety of critical transformations, particularly those central to pharmaceutical synthesis.

Organometallic Chemistry: Grignard and Lithiation Reactions

The choice of an ethereal solvent is critical for the formation and reactivity of organometallic reagents.[16]

  • Grignard Reactions: 2-MeTHF is an exceptional medium for Grignard reactions.[8][10][15] Its Lewis basicity is sufficient to solvate the magnesium center, but its weaker coordinating ability compared to THF can increase the reactivity of the Grignard reagent, leading to higher yields—in some cases increasing from 92% to 98%.[17][18] The higher boiling point of 2-MeTHF allows for the formation of challenging Grignard reagents from less reactive halides, such as aryl chlorides, which may require reflux temperatures.[19]

  • Lithiation Reactions: A significant drawback of THF is its susceptibility to deprotonation by strong bases like n-butyllithium (n-BuLi), leading to solvent degradation.[16][20] The methyl group at the C-2 position in 2-MeTHF sterically hinders this deprotonation, dramatically increasing the stability of organolithium reagents.[1][20] This enhanced stability permits reactions to be run at higher temperatures and for longer durations, improving process robustness.[16]

Metal-Catalyzed Cross-Coupling Reactions

2-MeTHF is an effective solvent for various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[8][16][21] Its higher boiling point is a key advantage, as many catalytic cycles benefit from elevated temperatures to improve reaction rates, catalyst turnover, and substrate scope.[11][16]

Reductions and Hydrogenations

The solvent is well-suited for reductions using reagents like lithium aluminum hydride (LiAlH₄).[8][19] Its stability and appropriate solvating properties are comparable to THF in these transformations.[8] In hydrogenation processes, 2-MeTHF serves as a reliable reaction medium.[15]

Biphasic Reactions and Extractions

This is an area where 2-MeTHF offers transformative advantages over both THF and halogenated solvents like DCM.[1][8]

  • Causality of Performance: Unlike the fully water-miscible THF, 2-MeTHF has limited solubility in water.[9][19] Upon quenching a reaction with an aqueous solution, the reaction mixture readily separates into distinct organic and aqueous phases. This eliminates the common industrial problem of having to add a second organic solvent (like toluene or ethyl acetate) to achieve phase separation when THF is used.[19] This simplification reduces solvent usage and waste, aligning with green chemistry principles.

  • DCM Replacement: 2-MeTHF is an excellent substitute for DCM in biphasic systems.[1][19] It provides clean phase separations, often with less tendency to form emulsions, streamlining the workup process.[19] Being a non-halogenated, bio-based solvent, it is a much more environmentally benign option.[18]

Workflow Integration: Practical Considerations and Protocols

Integrating 2-MeTHF into laboratory workflows is straightforward, but understanding its unique properties is key to maximizing its benefits.

Solvent_Selection_Logic Start Reaction Type? Organometallic Organometallic? (Grignard, Lithiation) Start->Organometallic Yes Coupling Metal-Catalyzed Cross-Coupling? Start->Coupling No Use_2MeTHF_Base Use 2-MeTHF (Enhanced Stability) Organometallic->Use_2MeTHF_Base Strong Base (e.g., n-BuLi) Temp_Check High Temp Required (>66°C)? Organometallic->Temp_Check Other Biphasic Biphasic Reaction or Aqueous Workup? Coupling->Biphasic No Coupling->Temp_Check Yes Use_2MeTHF_Workup Use 2-MeTHF (Easy Phase Separation) Biphasic->Use_2MeTHF_Workup Yes Avoid_DCM Avoid DCM/THF (Greener, Simpler) Biphasic->Avoid_DCM No Use_2MeTHF_Temp Use 2-MeTHF Temp_Check->Use_2MeTHF_Temp Yes Consider_THF Consider THF Temp_Check->Consider_THF No

Sources

Spectroscopic data for 2-Methyltetrahydrofuran (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-Methyltetrahydrofuran

Introduction: Characterizing a Greener Solvent

This compound (2-MeTHF) is a five-membered cyclic ether with the chemical formula C₅H₁₀O and a molecular weight of 86.13 g/mol .[1][2][3] Increasingly recognized as a sustainable alternative to other ether solvents like tetrahydrofuran (THF) and diethyl ether, 2-MeTHF is derived from renewable resources such as levulinic acid. Its higher boiling point (approx. 80°C), limited miscibility with water at room temperature, and greater stability in the presence of organometallics make it a valuable solvent in chemical synthesis and drug development.[4]

This guide serves as a comprehensive technical resource for researchers, scientists, and quality control professionals. It provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to unequivocally identify and characterize this compound. The focus is not merely on the data itself, but on the underlying principles and experimental logic that ensure accurate structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides a detailed map of the chemical environment of each atom, revealing the carbon skeleton and the placement of protons.

  • Expert Insight: The Choice of Solvent The selection of a deuterated solvent is critical for NMR analysis. Chloroform-d (CDCl₃) is a common and effective choice for a moderately polar compound like 2-MeTHF as it dissolves the sample well and its residual proton signal (at ~7.26 ppm) typically does not interfere with the analyte's signals.[4][5]

¹H NMR Spectroscopy

Proton NMR provides information on the number of distinct proton environments and their neighboring protons through chemical shifts, integration, and spin-spin coupling.

  • Experimental Protocol: ¹H NMR Acquisition

    • Sample Preparation: Accurately weigh approximately 5-10 mg of 2-MeTHF and dissolve it in ~0.6 mL of CDCl₃.

    • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

    • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • Data and Interpretation The ¹H NMR spectrum of 2-MeTHF is complex due to the molecule's chirality and the resulting diastereotopic nature of the protons on the ring. The spectrum displays overlapping multiplets for the ring protons and a characteristic doublet for the methyl group.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
H2 (methine)~3.94Multiplet (m)-
H5a, H5b (methylene, α to O)~3.89, ~3.71Multiplet (m)-
H3a, H3b (methylene)~1.99, ~1.41Multiplet (m)-
H4a, H4b (methylene)~1.89Multiplet (m)-
CH₃ (methyl)~1.23Doublet (d)J = 6.0 Hz

Table 1: ¹H NMR Data for this compound in CDCl₃ (400 MHz).[6]

  • Causality in the Spectrum:

    • H2 Proton: This single proton on the chiral center is coupled to the three methyl protons and the two protons on C3, resulting in a complex multiplet.

    • H5 Protons: These two protons are adjacent to the electronegative oxygen atom, causing them to be deshielded and appear at a downfield shift (~3.7-3.9 ppm). They are diastereotopic and couple with each other (geminal coupling) and with the H4 protons, forming complex multiplets.

    • H3 & H4 Protons: These four methylene protons produce a series of overlapping multiplets in the upfield region (~1.4-2.0 ppm).

    • Methyl Protons: The three equivalent protons of the methyl group are coupled only to the H2 proton, resulting in a clean doublet.

¹³C NMR Spectroscopy

Carbon NMR reveals the number of unique carbon environments in the molecule.

  • Experimental Protocol: ¹³C NMR Acquisition

    • Sample Preparation: A more concentrated sample is typically required (20-50 mg in ~0.6 mL of CDCl₃).

    • Data Acquisition: The spectrum is acquired using a proton-decoupled sequence to ensure that each unique carbon appears as a single line. A larger number of scans is necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data and Interpretation The ¹³C NMR spectrum of 2-MeTHF shows five distinct signals, corresponding to the five carbon atoms in the molecule.

Carbon Assignment Chemical Shift (δ, ppm)
C2 (methine, α to O)~75.9
C5 (methylene, α to O)~67.5
C3 (methylene)~34.9
C4 (methylene)~25.8
CH₃ (methyl)~21.3

Table 2: ¹³C NMR Data for this compound.

  • Causality in the Spectrum:

    • C2 and C5: These carbons are directly attached to the highly electronegative oxygen atom, causing them to be significantly deshielded and appear at the most downfield positions.

    • C3 and C4: These methylene carbons are further from the oxygen and appear at intermediate chemical shifts.

    • Methyl Carbon: The methyl carbon is the most shielded, appearing at the most upfield position.

Visualization: NMR Structural Assignment

The following diagram illustrates the structure of 2-MeTHF with numbered positions corresponding to the NMR data tables.

Caption: Structure of 2-MeTHF with carbon numbering for NMR correlation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

  • Expert Insight: Choosing the Right Technique For a liquid sample like 2-MeTHF, Attenuated Total Reflectance (ATR) is a modern, efficient method. It requires minimal sample preparation—just a drop of liquid on the ATR crystal—and is much faster than traditional transmission methods using salt plates.[3]

  • Experimental Protocol: ATR-IR Acquisition

    • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

    • Sample Application: Place a single drop of 2-MeTHF onto the crystal surface.

    • Data Acquisition: Obtain the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Data and Interpretation The IR spectrum of 2-MeTHF is dominated by absorptions from C-H and C-O bonds.

Wavenumber (cm⁻¹) Vibrational Assignment Intensity
2970 - 2850C-H (sp³) stretchingStrong
1460CH₂ scissoring / CH₃ asymmetric bendingMedium
1090C-O-C asymmetric stretching (ether)Strong

Table 3: Key IR Absorption Bands for this compound.[3][7]

  • Causality in the Spectrum:

    • C-H Stretch Region: The strong bands just below 3000 cm⁻¹ are characteristic of C-H bonds on sp³-hybridized carbons, confirming the saturated nature of the molecule.

    • C-O-C Stretch: The most diagnostic peak is the very strong absorption around 1090 cm⁻¹. This intense band is characteristic of the asymmetric C-O-C stretching vibration of a cyclic ether, providing definitive evidence for the tetrahydrofuran ring system.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. Electron Ionization (EI) is a common "hard" ionization technique that imparts significant energy to the molecule, causing it to fragment in a reproducible manner that serves as a molecular fingerprint.[8]

  • Experimental Protocol: GC-MS Acquisition

    • Sample Introduction: A dilute solution of 2-MeTHF in a volatile solvent (e.g., dichloromethane) is injected into a Gas Chromatograph (GC). The GC separates the analyte from any impurities before it enters the mass spectrometer.

    • Ionization: In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV), ejecting an electron to form a positively charged molecular ion (M•⁺).

    • Fragmentation & Detection: The unstable molecular ion fragments into smaller, charged ions. These ions are separated by their mass-to-charge ratio (m/z) and detected.

  • Data and Interpretation The mass spectrum provides the mass of the parent molecule and clues to its structure from the fragments.

m/z (Mass/Charge) Relative Intensity (%) Proposed Fragment Identity
8618.2[C₅H₁₀O]•⁺ (Molecular Ion, M•⁺)
71100.0[M - CH₃]⁺ (Loss of methyl group)
4343.1[C₃H₇]⁺ or [C₂H₃O]⁺
4151.8[C₃H₅]⁺ (Allyl cation)

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound.[9]

  • Causality in the Spectrum (Fragmentation):

    • Molecular Ion (m/z 86): The presence of a peak at m/z 86 confirms the molecular weight of C₅H₁₀O.[9]

    • Base Peak (m/z 71): The most abundant fragment (base peak) results from the loss of the methyl group (mass 15) via alpha-cleavage, a very favorable fragmentation pathway for ethers. This produces a stable, resonance-stabilized oxonium ion.[9]

    • Other Fragments: The peak at m/z 43 is also significant and likely corresponds to the acylium ion [CH₃CO]⁺ or the isopropyl cation, formed through further fragmentation and rearrangement.[9]

Visualization: Key Fragmentation Pathway

Fragmentation M 2-MeTHF Molecular Ion [C₅H₁₀O]•⁺ m/z = 86 F71 Loss of •CH₃ (Alpha-Cleavage) [C₄H₇O]⁺ m/z = 71 (Base Peak) M->F71 F43 Further Fragmentation [C₂H₃O]⁺ m/z = 43 F71->F43

Caption: Primary fragmentation pathway of 2-MeTHF in EI-MS.

Integrated Workflow for Structural Verification

No single technique provides all the necessary information. A robust, self-validating analysis relies on the synergy of all three methods. This workflow ensures the highest degree of confidence in the sample's identity and purity.

Workflow cluster_input Start cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Unknown Sample (Presumed 2-MeTHF) NMR NMR (¹H & ¹³C) - Carbon Skeleton - Proton Connectivity Sample->NMR IR IR (ATR) - Functional Groups Sample->IR MS MS (EI) - Molecular Weight - Fragmentation Pattern Sample->MS Data_NMR Correct Shifts & Coupling? (5 C, 10 H) NMR->Data_NMR Data_IR C-O-C Ether Stretch (~1090 cm⁻¹)? IR->Data_IR Data_MS MW = 86? Base Peak = 71? MS->Data_MS Confirmation Structural Confirmation Identity & Purity Verified Data_NMR->Confirmation Data_IR->Confirmation Data_MS->Confirmation

Caption: Integrated workflow for the spectroscopic verification of 2-MeTHF.

Conclusion

The spectroscopic signature of this compound is distinct and readily characterizable through a combination of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, IR spectroscopy definitively identifies the characteristic cyclic ether functional group, and Mass Spectrometry verifies the molecular weight and reveals a predictable fragmentation pattern. By employing the integrated analytical workflow described in this guide, researchers and drug development professionals can confidently establish the identity, purity, and structural integrity of this compound, ensuring the reliability and reproducibility of their scientific work.

References

  • Furan, tetrahydro-2-methyl- . NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • This compound | C5H10O | CID 7301 . PubChem. National Center for Biotechnology Information. [Link]

  • Furan, tetrahydro-2-methyl- . NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

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Lewis basicity of 2-Methyltetrahydrofuran compared to THF

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: A Comparative Analysis of the Lewis Basicity of 2-Methyltetrahydrofuran versus Tetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selection of a solvent is a critical parameter in chemical synthesis, profoundly influencing reaction kinetics, yield, and process efficiency. Tetrahydrofuran (THF) has long been a solvent of choice in organometallic chemistry due to its favorable properties as a Lewis base. However, its bio-derived counterpart, this compound (2-MeTHF), has emerged as a superior, greener alternative, prompting a detailed examination of its fundamental chemical properties. This guide provides an in-depth analysis of the Lewis basicity of 2-MeTHF compared to THF. We will explore the structural and electronic factors governing their basicity, present quantitative data, detail experimental methodologies for their determination, and discuss the profound practical implications of these differences in modern chemical synthesis.

Introduction to Lewis Basicity in Ethereal Solvents

In the context of organic and organometallic chemistry, a Lewis base is a species that can donate a pair of electrons to a Lewis acid (an electron-pair acceptor) to form a Lewis adduct. For ethereal solvents like Tetrahydrofuran (THF) and this compound (2-MeTHF), the oxygen atom, with its two lone pairs of electrons, is the center of Lewis basicity.[1][2][3] This property is paramount in reactions involving metal-containing reagents, such as Grignard and organolithium reagents, where the solvent's ability to coordinate to the metal center stabilizes the reagent and modulates its reactivity.[4][5][6]

THF is a polar aprotic solvent widely recognized for its strong solvating capabilities for cations and Lewis acids.[1] 2-MeTHF, often derived from renewable resources like furfural, is positioned as an ecologically favorable substitute for THF.[3][7] It offers significant process advantages, including a higher boiling point, limited miscibility with water, and a reduced tendency to form explosive peroxides.[8][9] Understanding the nuanced differences in their Lewis basicity is crucial for chemists to optimize reaction conditions and leverage the full potential of these solvents.

The Interplay of Electronic and Steric Effects

The Lewis basicity of an ether is not a simple function of electron density alone; it is a delicate balance between electronic and steric factors. While both THF and 2-MeTHF are cyclic ethers, the single methyl group in 2-MeTHF creates a significant divergence in their interaction with Lewis acids.

  • Electronic Effect (Inductive Effect): The methyl group on the C2 position of the 2-MeTHF ring is an electron-donating group. Through an inductive effect (+I), it pushes electron density towards the rest of the ring, including the oxygen atom. This increase in electron density on the oxygen should, in principle, enhance its ability to donate a lone pair, thereby increasing its Lewis basicity compared to THF.

  • Steric Effect (Steric Hindrance): Conversely, the same methyl group introduces significant steric bulk around the ethereal oxygen. This physical obstruction can impede the approach of a Lewis acid, making the formation of a Lewis adduct more energetically demanding, particularly with bulky Lewis acids.[10] This steric hindrance counteracts the electronic effect and tends to decrease the observed Lewis basicity.

The net Lewis basicity is determined by which of these two opposing forces predominates. Multiple studies and quantitative data indicate that for most interactions, the steric hindrance of the methyl group is the more significant factor.[10][11] Consequently, THF is generally considered a stronger Lewis base than 2-MeTHF. The Lewis basicity of these compounds generally follows the order: THF > 2-MeTHF > Diethyl Ether.[11][12][13][14]

G cluster_2MeTHF This compound (2-MeTHF) cluster_Basicity Observed Lewis Basicity Me_Group Methyl Group Electronic Electronic Effect (+I Inductive) Me_Group->Electronic Increases e⁻ density on Oxygen Steric Steric Effect (Hindrance) Me_Group->Steric Hinders access to Oxygen Increase Tendency to Increase Basicity Electronic->Increase Decrease Tendency to Decrease Basicity Steric->Decrease Result Net Lewis Basicity: THF > 2-MeTHF (Steric effect is often dominant) Increase->Result Decrease->Result

Caption: Balance of electronic vs. steric effects in 2-MeTHF.

Quantitative Comparison of Lewis Basicity

The difference in Lewis basicity can be quantified using several experimental parameters. The Donor Number (DN), in particular, provides a direct measure.

ParameterTetrahydrofuran (THF)This compound (2-MeTHF)Diethyl Ether (Et₂O)Reference(s)
Donor Number (DN), kcal/mol 20.018.019.2[15][16][17]
Dipole Moment, Debye 1.69 - 1.751.381.11 - 1.15[11][17]
Relative Solvation Energy , kcal/mol0 (Reference)0.62.3[11][17]
  • Donor Number (DN): Defined as the negative enthalpy value for the formation of a 1:1 adduct with the standard Lewis acid antimony pentachloride (SbCl₅), the DN is a direct measure of Lewis basicity.[15] THF's higher DN of 20.0 kcal/mol compared to 2-MeTHF's 18.0 kcal/mol provides clear quantitative evidence that THF is the stronger Lewis base.[15][17]

Experimental Methodologies for Determining Lewis Basicity

Several spectroscopic techniques can be employed to probe and quantify the strength of Lewis acid-base interactions in solution.

The Gutmann-Beckett Method via ³¹P NMR Spectroscopy

This is a widely adopted method for assessing Lewis acidity, which can be adapted to compare the basicity of solvents.[18][19] It relies on a probe molecule, triethylphosphine oxide (Et₃PO), which contains a phosphorus atom whose NMR chemical shift is highly sensitive to its electronic environment.

Principle: When Et₃PO (a Lewis base) interacts with a Lewis acid, its oxygen atom donates electron density, causing a deshielding effect on the adjacent phosphorus nucleus. This deshielding results in a downfield shift in the ³¹P NMR spectrum.[19][20] By measuring this shift in different solvents, one can infer the solvent's ability to compete with the probe for the Lewis acid, thus comparing their relative basicities.

Experimental Protocol:

  • Prepare a Stock Solution: Dissolve a known concentration of the Lewis acid (e.g., AlCl₃, BF₃·OEt₂) and the Et₃PO probe in a non-coordinating "blank" solvent (e.g., CD₂Cl₂ or C₆D₆).

  • Acquire Reference Spectrum: Record the ³¹P NMR spectrum of the stock solution. Note the chemical shift (δ₁) of the Et₃PO-Lewis acid adduct.

  • Introduce Test Solvent: Add a precise volume of the solvent to be tested (e.g., THF) to the NMR tube.

  • Equilibrate and Acquire Spectrum: Allow the solution to equilibrate. The test solvent will compete with Et₃PO for the Lewis acid, establishing a new equilibrium. Record the new ³¹P NMR spectrum and note the shifted chemical shift (δ₂). A shift back towards the value of free Et₃PO indicates displacement by the solvent.

  • Repeat with Second Solvent: Repeat steps 3 and 4 with 2-MeTHF.

  • Analysis: The solvent that causes a larger upfield shift (a greater displacement of Et₃PO) is the stronger Lewis base.

Caption: Experimental workflow for the Gutmann-Beckett method.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is another powerful tool for studying Lewis acid-base interactions by observing changes in the vibrational frequencies of specific chemical bonds.[21][22]

Principle: A probe molecule with a distinct infrared absorption band, such as the C=O stretch of acetone or the C≡N stretch of acetonitrile, is used. When the probe's lone pair coordinates to a Lewis acid, the bond is weakened, causing its stretching frequency to shift to a lower wavenumber (a redshift). The magnitude of this shift is proportional to the strength of the interaction. By observing the competition between a solvent and the probe, relative basicity can be determined.

Experimental Protocol:

  • Select Probe and Lewis Acid: Choose a Lewis acid and a probe molecule with a strong, isolated IR absorption band (e.g., acetone).

  • Prepare Solution: Dissolve the Lewis acid in an IR-transparent, non-coordinating solvent (e.g., CCl₄).

  • Acquire Background Spectrum: Record the IR spectrum of this solution.

  • Add Probe: Add a small, known amount of the acetone probe and record the spectrum. Observe the original C=O stretch and the new, redshifted peak corresponding to the acetone-Lewis acid adduct.

  • Titrate with Test Solvent: Incrementally add the test solvent (THF or 2-MeTHF). As the solvent displaces the acetone from the Lewis acid, the intensity of the adduct peak will decrease, while the intensity of the free acetone peak will increase.

  • Analysis: The solvent that more effectively displaces the probe molecule at an equivalent concentration is the stronger Lewis base.

Practical Implications in Chemical Synthesis

While quantitative data establish THF as the stronger Lewis base, this does not inherently make it the better solvent for all applications. The optimal level of basicity is reaction-dependent.

Grignard Reagents (RMgX)

Both THF and 2-MeTHF are superior solvents for Grignard reactions compared to diethyl ether.[4] The solvent molecules coordinate to the magnesium atom, solubilizing the reagent and influencing the Schlenk equilibrium.[6]

  • THF: Its strong coordination provides excellent stabilization for the Grignard reagent.[1][23]

  • 2-MeTHF: Interestingly, the slightly weaker coordination offered by 2-MeTHF can be advantageous.[7] By not "over-stabilizing" the reagent, 2-MeTHF can leave the Grignard reagent more reactive, leading to faster reactions and higher yields in some cases.[7][24] Furthermore, the practical benefits of 2-MeTHF are immense: its higher boiling point (80°C vs. 66°C for THF) allows for higher reaction temperatures, and its limited water miscibility drastically simplifies aqueous workups and product isolation, making it a more process-friendly and "green" option.[8][11][25]

Organolithium Reagents (RLi)

For reactions involving highly reactive organolithium reagents, solvent stability is critical. THF can be deprotonated at the α-position by strong bases like n-BuLi, especially at temperatures above -20°C. 2-MeTHF exhibits significantly greater stability in the presence of organolithiums, which is a critical advantage for reactions requiring elevated temperatures.[26]

Lewis Acid Catalysis

In reactions catalyzed by a Lewis acid, the solvent can act as a competitive inhibitor if it coordinates too strongly to the catalyst.

  • THF: Its high Lewis basicity can lead to strong coordination with the Lewis acid catalyst, potentially deactivating it or reducing its efficacy by preventing substrate binding.

  • 2-MeTHF: As a weaker Lewis base, 2-MeTHF is less likely to compete with the substrate for the catalyst's active site. This can lead to improved catalytic turnover and overall reaction efficiency, making it a better solvent choice in many Lewis acid-catalyzed transformations.

Conclusion

A comprehensive analysis reveals that Tetrahydrofuran is a stronger Lewis base than this compound . This is quantitatively supported by its higher Donor Number and is primarily attributed to the less sterically encumbered nature of its ethereal oxygen.[11][17] The methyl group in 2-MeTHF creates a steric shield that, despite its electron-donating inductive effect, ultimately reduces the molecule's ability to donate its lone pairs to a Lewis acid.[10]

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The Ultimate Guide to the Solubility of Organic Compounds in 2-Methyltetrahydrofuran (2-MeTHF): A Green Solvent Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the ever-evolving landscape of chemical synthesis and pharmaceutical development, the choice of solvent is paramount, influencing not only reaction kinetics and yield but also the overall sustainability and safety of a process. 2-Methyltetrahydrofuran (2-MeTHF), a bio-derived solvent, has emerged as a compelling alternative to traditional ethereal solvents like tetrahydrofuran (THF). This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of organic compounds in 2-MeTHF. We will delve into the unique physicochemical properties of 2-MeTHF, explore theoretical frameworks for predicting solubility, present detailed experimental protocols for its determination, and offer a compilation of available quantitative solubility data.

Introduction: The Rise of 2-MeTHF as a Sustainable Solvent

The principles of green chemistry have spurred a paradigm shift in solvent selection, prioritizing renewability, reduced environmental impact, and enhanced safety. 2-MeTHF, derivable from renewable resources such as corncobs and bagasse, stands at the forefront of this movement.[1] Its favorable toxicological profile and biodegradability further bolster its credentials as a sustainable solvent.[2][3]

Beyond its green origins, 2-MeTHF offers significant practical advantages over its petrochemically derived counterpart, THF. A key differentiator is its limited miscibility with water, which dramatically simplifies aqueous workups and phase separations in organic synthesis.[4][5] This property often obviates the need for additional extraction solvents, leading to more efficient and streamlined processes.[6] Furthermore, 2-MeTHF exhibits a higher boiling point (approximately 80°C) compared to THF (around 66°C), which minimizes solvent loss through evaporation and allows for reactions to be conducted at higher temperatures.[5][7]

This guide will provide the necessary tools and knowledge to effectively utilize 2-MeTHF as a versatile and advantageous solvent, with a particular focus on understanding and predicting the solubility of a wide array of organic compounds.

Physicochemical Properties of 2-MeTHF: The Foundation of its Solvating Power

The solubility of a compound in a given solvent is dictated by a complex interplay of intermolecular forces, which are, in turn, governed by the physicochemical properties of both the solute and the solvent. A thorough understanding of 2-MeTHF's properties is therefore essential for predicting its behavior as a solvent.

PropertyValueReference
Molecular Formula C₅H₁₀O[8]
Molar Mass 86.134 g·mol⁻¹[8]
Boiling Point 80.2 °C[8]
Melting Point -136 °C[8]
Density 0.854 g/mL[8]
Solubility in Water (20°C) 14 g/100 g[7]
Water in 2-MeTHF (23°C) 14.4 g/100 g[8]
Dielectric Constant (25°C) 7.0[9]
Hildebrand Solubility Parameter 16.9 MPa¹/²[10]

A notable characteristic of 2-MeTHF is its "inverse solubility" in water, meaning its solubility in water decreases as the temperature increases.[8] This property can be leveraged in certain separation processes. The solvating properties of 2-MeTHF are generally considered to be intermediate between those of diethyl ether and THF.[8][11]

Theoretical Framework for Predicting Solubility in 2-MeTHF

While empirical determination remains the gold standard, theoretical models can provide valuable predictive insights into the solubility of organic compounds in 2-MeTHF, saving time and resources in the laboratory.

The "Like Dissolves Like" Principle

The age-old axiom "like dissolves like" provides a fundamental, qualitative guide to solubility. 2-MeTHF is a moderately polar aprotic solvent.[2] Therefore, it is expected to be a good solvent for a wide range of organic compounds with low to moderate polarity. It is highly soluble in other organic solvents such as alcohols, ketones, ethers, and aromatics.[12]

Hansen Solubility Parameters (HSP): A Quantitative Approach

For a more quantitative prediction of solubility, Hansen Solubility Parameters (HSP) offer a powerful framework.[13][14] The total Hildebrand solubility parameter is deconstructed into three components:

  • δd: Dispersion forces

  • δp: Polar forces

  • δh: Hydrogen bonding forces

The principle behind HSP is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated to quantify this similarity. A smaller distance indicates a higher likelihood of dissolution.[13]

The Hansen Solubility Parameters for 2-MeTHF are:

ParameterValue (MPa¹/²)
δd (Dispersion) 16.9
δp (Polar) 5.0
δh (Hydrogen Bonding) 4.3

Source:[4]

By knowing the HSP of a target solute, researchers can predict its potential solubility in 2-MeTHF. This approach is particularly valuable for screening potential solvents for active pharmaceutical ingredients (APIs) and other high-value compounds.[15]

Quantitative Solubility Data of Organic Compounds in 2-MeTHF

While 2-MeTHF is widely acknowledged for its excellent solvating properties, comprehensive, publicly available quantitative solubility data for a broad range of organic compounds remains somewhat limited. The following table compiles available data and qualitative observations to serve as a practical reference.

Compound/Compound ClassSolubility DataObservations and ContextReference
Magnesium Bromide (MgBr₂) >40 g/100 g at 25°CSignificantly higher than in THF (~5-7 g/100 g), making 2-MeTHF a superior solvent for preparing concentrated Grignard reagents.[9][11]
Grignard Reagents (general) High solubilityOrgano-Grignard bromides are generally about three times more soluble in 2-MeTHF than in THF.[16]
N,N-diallyl-2-(1H-indol-3-yl)-2-oxoacetamide Low solubility, even in boiling 2-MeTHFThis example highlights that even with a good general solvent, specific molecular structures can exhibit low solubility, necessitating higher dilutions for reactions.
Polymers (e.g., for Ring-Opening Polymerization) Good dissolution ability2-MeTHF has been shown to effectively dissolve various reagents for polymerization reactions.[10]
General Organic Compounds High solubility in many cases2-MeTHF is a versatile solvent for a wide range of organic compounds, particularly those with low to moderate polarity.[12]

Researchers are encouraged to contribute to the growing body of knowledge by publishing their own experimentally determined solubility data for various compounds in 2-MeTHF.

Experimental Protocol for Determining the Solubility of Organic Compounds in 2-MeTHF

This section provides a detailed, step-by-step methodology for the experimental determination of the solubility of an organic compound in 2-MeTHF. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment
  • Analytical balance (± 0.1 mg accuracy)

  • Vials with screw caps

  • This compound (anhydrous, ≥99.5%)

  • Compound of interest (solute)

  • Spatula

  • Volumetric flasks and pipettes

  • Temperature-controlled shaker or magnetic stirrer

  • Syringe filters (0.22 µm or 0.45 µm, compatible with 2-MeTHF)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Safety Precautions

This compound is a flammable liquid and should be handled in a well-ventilated fume hood, away from ignition sources.[8] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation prep1 Weigh excess solute into vial prep2 Add known volume of 2-MeTHF prep1->prep2 Precise measurement equil1 Seal vial and place in shaker prep2->equil1 Secure sealing equil2 Equilibrate at constant temperature (e.g., 24-48h) equil1->equil2 Controlled conditions samp1 Allow solids to settle equil2->samp1 Ensure clear supernatant samp2 Withdraw supernatant samp1->samp2 Careful aspiration samp3 Filter through syringe filter samp2->samp3 Remove particulates samp4 Dilute sample with 2-MeTHF samp3->samp4 Accurate dilution samp5 Analyze by HPLC/GC samp4->samp5 Quantitative analysis calc1 Determine concentration from calibration curve samp5->calc1 Data processing calc2 Calculate solubility (g/L or mol/L) calc1->calc2 Final result

Caption: Experimental workflow for determining the solubility of an organic compound in 2-MeTHF.

Step-by-Step Procedure
  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of the solid organic compound into a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Add a known volume of 2-MeTHF to the vial.

    • Tightly seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or on a magnetic stirrer.

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The system has reached equilibrium when the concentration of the dissolved solute no longer changes over time.

  • Sampling:

    • After equilibration, cease agitation and allow the undissolved solid to settle completely.

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Immediately filter the supernatant through a syringe filter compatible with 2-MeTHF to remove any remaining solid particles.

  • Analysis:

    • Accurately dilute the filtered saturated solution with a known volume of 2-MeTHF to a concentration that falls within the linear range of your analytical method (e.g., HPLC or GC).

    • Analyze the diluted sample to determine the concentration of the solute. A pre-established calibration curve for the compound of interest is required for this step.

  • Calculation:

    • Using the concentration determined from the analysis and the dilution factor, calculate the concentration of the saturated solution. This value represents the solubility of the compound in 2-MeTHF at the specified temperature.

Conclusion: Embracing 2-MeTHF for a Greener and More Efficient Future

This compound has firmly established itself as a superior, sustainable alternative to traditional ethereal solvents in a multitude of applications. Its unique combination of renewability, favorable safety profile, and advantageous physicochemical properties, particularly its limited water miscibility, makes it an invaluable tool for the modern chemist.

This guide has provided a comprehensive overview of the solubility of organic compounds in 2-MeTHF, from the fundamental principles governing dissolution to practical experimental protocols for its determination. While the body of quantitative solubility data continues to grow, the theoretical frameworks and experimental methodologies presented herein empower researchers to confidently explore and implement 2-MeTHF in their work. By embracing such green solvents, the scientific community can continue to drive innovation while minimizing its environmental footprint, paving the way for a more sustainable future in chemical synthesis and drug development.

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2-Methyltetrahydrofuran (2-MeTHF) and its Aqueous Azeotrope: A Comprehensive Guide to Application and Recovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyltetrahydrofuran (2-MeTHF) has emerged as a premier bio-based solvent, offering significant advantages in safety, stability, and performance over traditional ethereal solvents like Tetrahydrofuran (THF) and chlorinated solvents like Dichloromethane (DCM).[1][2] Its unique interaction with water, characterized by limited miscibility and the formation of a low-boiling azeotrope, is central to its utility in the pharmaceutical and fine chemical industries.[3] This guide provides an in-depth analysis of the 2-MeTHF/water azeotrope, elucidating its physical properties and exploring its profound implications for reaction work-ups, product drying, and solvent recovery. By leveraging an understanding of the underlying phase behavior, researchers and process chemists can design more efficient, sustainable, and economically viable synthetic routes.

The Ascendancy of 2-MeTHF: A Greener, High-Performance Solvent

The drive towards sustainable chemistry has catalyzed the adoption of solvents derived from renewable resources. 2-MeTHF, synthesized from biomass sources like corncobs or bagasse via intermediates such as furfural or levulinic acid, is a leading example of this paradigm shift.[3][4][5] Beyond its green credentials, 2-MeTHF offers a suite of superior physical and chemical properties that enhance chemical processes.

Compared to its structural analog THF, 2-MeTHF exhibits:

  • Higher Boiling Point: At approximately 80°C, it allows for higher reaction temperatures, potentially reducing reaction times.[4]

  • Greater Stability: The methyl group at the 2-position sterically hinders ring cleavage by strong bases like n-butyllithium, making organometallic reactions more stable and permitting higher operating temperatures.[4][6][7]

  • Enhanced Safety Profile: A lower volatility and higher flash point (-11°C vs. -14°C for THF) contribute to safer handling.[1][8]

  • Superior Reaction Yields: In applications like Grignard reactions, yields can be significantly improved, with a reduction in undesired side products.[1][7]

  • Simplified Work-ups: Its limited miscibility with water leads to clean, rapid phase separations, often eliminating the need for co-solvents like toluene that are required when using THF.[1][3]

These advantages have positioned 2-MeTHF as a versatile solvent in a wide array of applications, including organometallic chemistry, metal-catalyzed coupling reactions, and extractions of Active Pharmaceutical Ingredients (APIs).[1][9][10][11]

Characterization of the 2-MeTHF/Water Azeotrope

The cornerstone of 2-MeTHF's unique process advantages is its azeotropic behavior with water. An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation. The 2-MeTHF/water system forms a minimum-boiling (positive) azeotrope, meaning the azeotrope boils at a temperature lower than either of its pure components.

This behavior is critical for process design, particularly for solvent drying and recycling.[4]

Table 1: Physical Properties of the 2-MeTHF/Water System
PropertyValueSource(s)
2-MeTHF Boiling Point78-80°C[4][12]
Water Boiling Point100°CN/A
Azeotrope Boiling Point 71°C [12][13]
Azeotrope Composition 10.6 wt% Water / 89.4 wt% 2-MeTHF [12][13]
Solubility of Water in 2-MeTHF (20°C)4.1 - 4.4 wt%[1][12][13]
Solubility of 2-MeTHF in Water (20°C)14 wt%[12][13]
"Inverse Solubility"Solubility of 2-MeTHF in water decreases as temperature increases.[3]

Implications and Strategic Applications

Understanding the properties detailed in Table 1 is key to unlocking the full potential of 2-MeTHF in a laboratory or manufacturing setting. The formation of the azeotrope is not a hindrance but a powerful tool for process optimization.

Streamlined Aqueous Work-ups

A frequent challenge with water-miscible solvents like THF is the work-up stage. Quenching a reaction with an aqueous solution leads to a single phase, necessitating the addition of a large volume of a non-polar, water-immiscible solvent (e.g., toluene, ethyl acetate) and brine to force a phase separation. This often results in problematic emulsions and increases the overall solvent inventory.

2-MeTHF's limited water miscibility fundamentally changes this workflow. Upon addition of water, two distinct phases form readily, allowing for a clean and efficient liquid-liquid extraction without extra anti-solvents.[1][3]

cluster_0 Traditional THF Work-up cluster_1 Optimized 2-MeTHF Work-up thf_start Reaction in THF thf_quench Aqueous Quench thf_start->thf_quench thf_single_phase Single Phase Mixture thf_quench->thf_single_phase thf_add_solvent Add Toluene/EtOAc + Brine thf_single_phase->thf_add_solvent thf_emulsion Emulsion / Rag Layer Formation thf_add_solvent->thf_emulsion thf_separation Slow Phase Separation thf_emulsion->thf_separation methf_start Reaction in 2-MeTHF methf_quench Aqueous Quench methf_start->methf_quench methf_two_phase Biphasic Mixture methf_quench->methf_two_phase methf_separation Clean & Rapid Phase Separation methf_two_phase->methf_separation

Caption: Comparative Work-up Workflow: THF vs. 2-MeTHF
Efficient Azeotropic Drying

The low-boiling azeotrope provides an exceptionally efficient means of removing water from a reaction mixture or a final product, a process known as azeotropic drying. By distilling a wet 2-MeTHF solution, water is preferentially removed as the lower-boiling azeotrope (71°C), leaving behind the dry solvent and solute.[14] This is more energy-efficient than distilling pure water and is invaluable for preparing anhydrous solutions for water-sensitive subsequent steps.

Closed-Loop Solvent Recovery and Recycling

The most significant implication of the azeotrope is the ease with which 2-MeTHF can be recovered and recycled, a cornerstone of green chemistry.[4] A wet 2-MeTHF stream from multiple work-ups can be consolidated and purified via a simple distillation process that leverages both the azeotrope and the solvent's partial immiscibility. This forms a self-validating, closed-loop system that minimizes waste and reduces costs.

reactor Wet 2-MeTHF (from Reactor / Work-up) distill Distillation Column reactor->distill Feed distill->reactor Anhydrous Product (if applicable) condenser Condenser distill->condenser Azeotrope Vapor (89.4% 2-MeTHF / 10.6% H2O) Boils at 71°C decanter Phase Separator (Decanter) condenser->decanter Cooled Liquid Azeotrope recycle Dry, Recycled 2-MeTHF (Water-Saturated) decanter->recycle Upper Organic Phase (Recycle to Process) waste Aqueous Waste (2-MeTHF-Saturated) decanter->waste Lower Aqueous Phase

Caption: Workflow for 2-MeTHF Recovery via Azeotropic Distillation

Experimental Protocols

The following protocols provide standardized methodologies for leveraging the 2-MeTHF/water azeotrope in a laboratory setting.

Protocol 1: Azeotropic Drying of a Product in 2-MeTHF

This protocol describes the removal of residual water from a product isolated from an aqueous work-up.

  • Setup: Charge a round-bottom flask with the product dissolved or suspended in 2-MeTHF. Equip the flask with a distillation head, condenser, and receiving flask. A Dean-Stark trap can be used for more efficient water separation.

  • Distillation: Heat the flask to the boiling point of the azeotrope (~71°C at atmospheric pressure). The 2-MeTHF/water azeotrope will begin to distill.

  • Monitoring: Continue distillation until the vapor temperature rises and approaches the boiling point of pure 2-MeTHF (~80°C), indicating that all the water has been removed. If using a Dean-Stark trap, continue until no more water collects in the arm of the trap.

  • Completion: Cool the flask to room temperature. The remaining solution contains the product in anhydrous 2-MeTHF, ready for subsequent water-sensitive reactions.

Protocol 2: Recovery and Recycling of 2-MeTHF from Aqueous Waste

This protocol outlines the recovery of 2-MeTHF from a combined aqueous stream after one or more extractions.

  • Consolidation: Combine all aqueous layers and washes containing 2-MeTHF from your process into a single vessel.

  • Distillation Setup: Transfer the combined aqueous mixture to a suitably sized distillation flask. Equip for simple distillation.

  • Azeotropic Distillation: Heat the flask. The 2-MeTHF/water azeotrope will distill first at ~71°C. Collect this distillate in a receiving flask. Continue until the distillation rate slows significantly and the pot temperature approaches 100°C.

  • Phase Separation: Transfer the cooled distillate to a separatory funnel. Two distinct layers will be visible: a larger, less dense upper layer of water-saturated 2-MeTHF and a smaller, denser lower layer of 2-MeTHF-saturated water.

  • Separation: Carefully drain and separate the lower aqueous layer. This layer can be discarded according to institutional guidelines.

  • Recovery: The upper organic layer is recovered 2-MeTHF. It is saturated with water (~4.4 wt%) and can be reused directly in many applications (e.g., extractions, Grignard reactions where a small amount of water is tolerable or consumed).

  • (Optional) Final Drying: For applications requiring strictly anhydrous 2-MeTHF, the recovered solvent can be dried over a chemical drying agent (e.g., MgSO₄, molecular sieves) or subjected to a final azeotropic distillation as described in Protocol 1.

Note on Advanced Separation: For industrial-scale or high-purity requirements, breaking the azeotrope can also be achieved using techniques like extractive distillation, pressure-swing distillation, or membrane-based processes like pervaporation.[15][16][17]

Safety, Handling, and Storage

While 2-MeTHF offers a favorable safety profile compared to THF, it is a flammable liquid and requires proper handling.[18]

  • Flammability: 2-MeTHF is highly flammable.[19] Handle only in well-ventilated areas, such as a fume hood, and keep away from ignition sources.[20][21] Metal containers should be grounded and bonded during transfer.[21]

  • Peroxide Formation: Like other ethers, 2-MeTHF can form explosive peroxides upon exposure to air and light, although it is significantly less prone to this than THF.[14] It is often supplied with an inhibitor like butylated hydroxytoluene (BHT).[7][22] Store in tightly closed containers, protected from light, and monitor for peroxides if stored for extended periods.[20][23]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, flame-retardant lab coats, and solvent-resistant gloves.[21]

  • Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents.[20] Recommended storage temperature is typically 15-25°C.[23]

Conclusion

The this compound/water azeotrope is a defining feature that elevates 2-MeTHF from a simple green alternative to a highly strategic process solvent. Its unique phase behavior with water enables streamlined work-ups, efficient azeotropic drying, and a remarkably simple, closed-loop recycling system. For researchers and drug development professionals, mastering the principles of this azeotrope allows for the design of chemical processes that are not only more sustainable and environmentally responsible but also more efficient, robust, and cost-effective.

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2-Methyltetrahydrofuran: A Comprehensive Technical Guide for the Modern Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth exploration of the properties, synthesis, and applications of a premier green solvent in research and pharmaceutical development.

Introduction

In the landscape of modern chemical synthesis and drug development, the choice of solvent is a critical decision that profoundly impacts reaction efficiency, product purity, environmental footprint, and overall process economics. For decades, traditional ether solvents like tetrahydrofuran (THF) and diethyl ether have been mainstays in the chemist's toolkit. However, growing environmental concerns and the demand for more robust and efficient processes have catalyzed the search for superior alternatives. 2-Methyltetrahydrofuran (2-MeTHF), a bio-based solvent, has emerged as a frontrunner in this pursuit, offering a compelling combination of performance, safety, and sustainability.[1][2] This guide provides a comprehensive technical overview of 2-MeTHF, from its fundamental molecular characteristics to its advanced applications, designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this versatile solvent.

Part 1: Core Molecular Identity and Physicochemical Properties

A thorough understanding of a solvent's intrinsic properties is paramount to its effective application. This section delves into the fundamental characteristics of this compound.

CAS Number and Molecular Structure

The unique identity of this compound is cataloged by its Chemical Abstracts Service (CAS) number. For the commonly used racemic mixture, the CAS number is 96-47-9 .[3][4] The chiral (R)- and (S)-enantiomers are assigned CAS numbers 63798-13-0 and 63798-12-9, respectively.[3]

The molecular formula of 2-MeTHF is C5H10O , with a molar mass of 86.13 g/mol .[3][5] Its structure consists of a five-membered saturated hydrocarbon ring containing an oxygen atom (a tetrahydrofuran ring) with a methyl group attached to the carbon atom adjacent to the oxygen (the 2-position).

Molecular Structure of this compound

Figure 1. Molecular Structure of this compound.

The IUPAC name for this compound is 2-methyloxolane.[3][5] Other common synonyms include tetrahydrosylvan and 2-MeTHF.[4][6]

Key Physicochemical Data

The utility of 2-MeTHF as a solvent is defined by its distinct physical and chemical properties, which are summarized in the table below for easy comparison with other common solvents.

PropertyThis compound (2-MeTHF)Tetrahydrofuran (THF)Dichloromethane (DCM)
CAS Number 96-47-9[3]109-99-975-09-2
Molecular Formula C5H10O[3]C4H8OCH2Cl2
Molar Mass ( g/mol ) 86.13[3]72.1184.93
Boiling Point (°C) 80.2[3]66[7]40[7]
Melting Point (°C) -136[3]-108.4-96.7
Density (g/mL at 20°C) 0.854[3]0.889[7]1.33[7]
Solubility in Water (wt% at 20°C) 14.4[3]Miscible1.3
Water in Solvent (wt% at 20°C) 4.4[8]Miscible0.24
Flash Point (°C) -11[9]-14N/A
Autoignition Temperature (°C) 260[9]321556

Data compiled from multiple sources for comparative purposes.

A notable and rare property of 2-MeTHF is its "inverse solubility" in water, meaning its solubility decreases as the temperature increases.[2][3] This characteristic, coupled with its limited water miscibility, facilitates easier product extractions and solvent recycling through distillation, as it forms an azeotrope with water.[3][10]

Part 2: Synthesis and Manufacturing

The "green" credentials of this compound stem from its production from renewable biomass, a significant advantage over petroleum-derived solvents.[1][7]

Biomass-to-Solvent Production Pathway

The primary industrial synthesis of 2-MeTHF begins with furfural, a platform chemical derived from the acid-catalyzed digestion of pentosan sugars (C5 polysaccharides) found in agricultural waste such as corncobs and bagasse.[1][3] The conversion of furfural to 2-MeTHF is typically achieved through a two-step catalytic hydrogenation process.

An alternative and also sustainable route to 2-MeTHF starts from levulinic acid, which can also be derived from biomass.[3][11] This pathway involves the cyclization and reduction of levulinic acid to γ-valerolactone, which is then hydrogenated to 1,4-pentanediol. Subsequent dehydration of the diol yields this compound.[3]

The following diagram illustrates the primary synthesis workflow from furfural:

Synthesis_Workflow cluster_process Synthesis from Renewable Feedstock Biomass Biomass (Corncobs, Bagasse) AcidHydrolysis Acid-Catalyzed Digestion Biomass->AcidHydrolysis Furfural Furfural AcidHydrolysis->Furfural Hydrogenation1 Catalytic Hydrogenation (e.g., Ni, Pd, Cu) Furfural->Hydrogenation1 Methylfuran 2-Methylfuran Hydrogenation1->Methylfuran Hydrogenation2 Further Catalytic Hydrogenation Methylfuran->Hydrogenation2 MeTHF This compound Hydrogenation2->MeTHF

A simplified workflow for the synthesis of 2-MeTHF from biomass.
Experimental Protocol: Catalytic Hydrogenation of Furfural

While industrial processes are proprietary, a representative laboratory-scale procedure for the hydrogenation of furfural can be outlined as follows. This protocol is illustrative and should be adapted based on available equipment and safety protocols.

Objective: To synthesize this compound from furfural via a two-step hydrogenation process.

Materials:

  • Furfural (freshly distilled)

  • Supported metal catalyst (e.g., 5% Pd/C or a copper-based catalyst)

  • High-pressure autoclave (e.g., Parr reactor)

  • Hydrogen gas (high purity)

  • Anhydrous solvent (e.g., isopropanol)

  • Standard glassware for filtration and distillation

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • Catalyst Preparation and Reactor Setup:

    • The high-pressure autoclave is thoroughly cleaned and dried.

    • The catalyst (e.g., 0.5 g of 5% Pd/C) is carefully added to the reactor vessel.[12]

    • A solution of furfural (e.g., 5 wt%) in the chosen solvent (e.g., 95 mL of isopropanol) is added to the reactor.[12]

  • First Hydrogenation (Furfural to 2-Methylfuran):

    • The reactor is sealed, and the system is purged several times with nitrogen, followed by hydrogen, to remove any air.

    • The reactor is pressurized with hydrogen to an initial pressure (e.g., 3-4 MPa) and heated to the desired temperature (e.g., 150-200°C), with vigorous stirring.[12]

    • The reaction is monitored by taking aliquots (if the reactor setup allows) and analyzing them by GC to follow the conversion of furfural to 2-methylfuran.

  • Second Hydrogenation (2-Methylfuran to this compound):

    • Once the first step is complete, the reaction conditions (temperature and pressure) may be adjusted to favor the hydrogenation of the furan ring. Often, this step can proceed under the same or slightly more forcing conditions.

    • The reaction is continued until GC analysis shows complete conversion of 2-methylfuran to this compound.

  • Work-up and Purification:

    • After cooling the reactor to room temperature and carefully venting the excess hydrogen, the reaction mixture is filtered to remove the catalyst.

    • The solvent is removed from the filtrate by rotary evaporation.

    • The crude 2-MeTHF is then purified by fractional distillation to yield the final product.

Self-Validating System: The progress of the reaction should be quantitatively monitored by GC, with identification of intermediates and the final product confirmed by comparison to authentic standards. The purity of the final product should also be confirmed by GC and potentially other analytical techniques like NMR spectroscopy.

Part 3: Applications in Research and Drug Development

2-MeTHF's unique combination of properties makes it a superior solvent in a wide range of chemical transformations, particularly in the pharmaceutical industry where process robustness and product purity are paramount.[13][14][15]

A Superior Alternative to THF

2-MeTHF is often used as a direct, higher-performance replacement for THF.[3][16] The rationale for this substitution is multi-faceted:

  • Higher Boiling Point: The higher boiling point of 2-MeTHF (80.2°C vs. 66°C for THF) allows for reactions to be conducted at elevated temperatures, often leading to faster reaction rates and improved yields.[3]

  • Enhanced Stability: The methyl group at the 2-position sterically hinders the abstraction of the adjacent proton, making 2-MeTHF significantly more stable than THF towards strong bases like organolithium reagents.[17][18] This increased stability minimizes solvent degradation and side reactions.

  • Improved Work-up: Its limited miscibility with water allows for clean phase separations during aqueous work-ups, often eliminating the need for additional extraction solvents like toluene.[7][10]

  • Low Freezing Point: With a melting point of -136°C, 2-MeTHF is an excellent solvent for low-temperature reactions, as it forms a glass upon cooling rather than crystallizing.[3][16]

Key Application Areas
  • Organometallic Chemistry: 2-MeTHF is an exceptional solvent for Grignard reactions, often leading to higher yields and concentrations of the Grignard reagent compared to THF.[7][10][19] It is also highly effective for low-temperature lithiation reactions, Reformatsky reactions, and various metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings.[10][18][20]

  • Biphasic Reactions: It can effectively replace chlorinated solvents like dichloromethane (DCM) in biphasic reactions, offering a greener and safer alternative with the benefit of easy phase separation.[7][10]

  • Pharmaceutical Synthesis: Its use is prominent in the synthesis of active pharmaceutical ingredients (APIs). For instance, it is a key intermediate in the production of the antimalarial drug chloroquine phosphate.[15] Its favorable toxicological profile also supports its use in early-phase drug development.[21]

  • Polymer Chemistry: 2-MeTHF is a suitable solvent for various polymerization techniques, including ring-opening polymerization (ROP) and free-radical polymerization (FRP).[22]

The logical decision-making process for selecting 2-MeTHF over traditional solvents is depicted in the following diagram:

Solvent_Selection Start Reaction Consideration StrongBase Requires Strong Base? (e.g., n-BuLi) Start->StrongBase HighTemp Requires > 66°C? StrongBase->HighTemp No UseMeTHF Use 2-MeTHF StrongBase->UseMeTHF Yes AqueousWorkup Aqueous Work-up? HighTemp->AqueousWorkup No HighTemp->UseMeTHF Yes UseTHF Consider THF AqueousWorkup->UseTHF No AqueousWorkup->UseMeTHF Yes ConsiderOther Consider Other Aprotic Solvents UseTHF->ConsiderOther Phase separation issues?

Decision tree for selecting 2-MeTHF over THF.

Part 4: Safety and Handling

As with any chemical, proper safety precautions are essential when handling this compound.

Hazard Profile

2-MeTHF is a highly flammable liquid and vapor.[3][5][9] It can cause skin and eye irritation, and may be harmful if swallowed.[9][23] A significant hazard associated with ethers like 2-MeTHF is the potential for the formation of explosive peroxides upon exposure to air and light, especially during storage.[9][24] Commercial grades of 2-MeTHF are typically stabilized with an inhibitor such as butylated hydroxytoluene (BHT).[9]

Recommended Handling Procedures
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and direct sunlight.[23][25] Ground and bond containers during transfer to prevent static discharge.[26]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses or goggles, and a lab coat.[25][26] In case of insufficient ventilation, use a suitable respirator.[25]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[9] Use non-sparking tools.[26] Avoid contact with skin and eyes.[23]

  • Spills: In the event of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[27][28]

  • Peroxide Testing: Before distilling or concentrating 2-MeTHF, it is crucial to test for the presence of peroxides. If peroxides are present, they must be removed using an appropriate procedure (e.g., treatment with a reducing agent).

Conclusion

This compound represents a significant advancement in solvent technology, offering a rare combination of high performance, enhanced safety, and environmental sustainability. Its origins from renewable feedstocks, coupled with its superior properties as a reaction medium, position it as an indispensable tool for chemists in both academic research and industrial drug development. By understanding its fundamental properties and applying it with the appropriate safety measures, scientists can unlock new efficiencies and drive innovation while adhering to the principles of green chemistry.

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Discovery and history of 2-Methyltetrahydrofuran synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Synthesis of 2-Methyltetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (2-MeTHF), a bio-derived solvent, is rapidly gaining prominence as a sustainable alternative to conventional petrochemical-based solvents like tetrahydrofuran (THF). Its unique physical properties, including limited water miscibility and a higher boiling point, offer significant advantages in chemical synthesis, particularly within the pharmaceutical industry. This guide provides a comprehensive overview of the discovery and historical evolution of 2-MeTHF synthesis, from early explorations in furan chemistry to the latest advancements in catalytic green chemistry. We will delve into the core synthetic pathways, analyze the underlying reaction mechanisms, and present detailed experimental insights to provide a robust technical resource for researchers and drug development professionals.

Chapter 1: The Genesis of a Green Solvent - Early Furan Chemistry and the Path to 2-MeTHF

The story of 2-MeTHF is intrinsically linked to the broader history of furan chemistry. Furfural, the primary precursor for many furan derivatives, was first isolated in the early 19th century. However, it was the pioneering work on the catalytic hydrogenation of furfural in the early to mid-20th century that laid the direct groundwork for the synthesis of 2-MeTHF.[1] Early investigations primarily focused on producing furfuryl alcohol, with 2-methylfuran (2-MF) often being an observed by-product.[1]

The initial forays into producing 2-MeTHF were extensions of the research into 2-MF synthesis. A notable early development was the vapor-phase hydrogenation of 2-methylfuran to yield this compound, as disclosed in a 1962 patent by Manly, which utilized a reduced nickel hydrate catalyst.[1] These early methods, while foundational, often suffered from low yields and a lack of selectivity, highlighting the need for more advanced catalytic systems.

Chapter 2: The Rise of Industrial Synthesis - Catalytic Innovations and Process Optimization

The commercial viability of 2-MeTHF hinged on the development of efficient and cost-effective production methods. The mid to late 20th century saw significant progress in this area, with a focus on improving catalyst performance and optimizing reaction conditions.

From Furfural: A Two-Step Approach

A common industrial route to 2-MeTHF involves a two-step process starting from furfural.[2] The first step is the vapor-phase hydrogenation of furfural to 2-methylfuran (2-MF). This is typically achieved using a copper-based catalyst, such as copper chromite.[1][3] The second step involves the hydrogenation of the furan ring of 2-MF to yield 2-MeTHF, often employing a nickel-based catalyst.[1]

A key patent in this area describes a continuous vapor-phase process using a reduced copper-based catalyst for the first stage and a reduced nickel-based catalyst for the second.[1] This method represented a significant step towards a commercially viable process for producing high-purity 2-MeTHF.[1]

dot

Caption: Two-step industrial synthesis of 2-MeTHF from furfural.

The Quest for "One-Pot" Synthesis

While the two-step process is effective, a single-stage, or "one-pot," synthesis of 2-MeTHF from furfural offers advantages in terms of process simplification and cost reduction.[4][5] This has been an active area of research, with a focus on developing multifunctional catalysts that can facilitate both the hydrodeoxygenation of the aldehyde group and the hydrogenation of the furan ring.[4][5]

Patents have been granted for one-stage processes that utilize supported noble metal catalysts, such as palladium and platinum, to directly convert furfural to 2-MeTHF.[4][6] These processes can be operated in a circulation mode, which is economically advantageous.[4] Another approach involves using a structured bed with two different catalysts, one copper-based and the other a noble metal catalyst, to achieve the one-stage conversion.[5]

Chapter 3: The Green Chemistry Revolution - Sustainable Synthesis from Biomass

The increasing demand for sustainable chemical processes has propelled the development of synthetic routes to 2-MeTHF from renewable biomass.[7][8] Furfural and levulinic acid, both readily obtainable from the acid-catalyzed digestion of lignocellulosic biomass like corncobs and bagasse, are the key platform molecules in this green revolution.[7][9][10]

From Levulinic Acid: A Promising Alternative

Levulinic acid (LA) presents a highly efficient pathway to 2-MeTHF.[11] The conversion of LA to 2-MTHF is generally considered more efficient than the route from furfural.[11] This multi-step synthesis involves the hydrogenation of LA to γ-valerolactone (GVL), followed by the hydrogenolysis of GVL to 1,4-pentanediol (1,4-PDO), which then undergoes dehydration to form 2-MeTHF.[11]

dot

Caption: Synthetic pathway of 2-MeTHF from levulinic acid.

A variety of catalytic systems have been explored for this conversion, including both homogeneous and heterogeneous catalysts.[11] For instance, ruthenium-based complexes have been shown to effectively catalyze the stepwise hydrogenation of levulinic acid to 2-MeTHF.[11] Bimetallic catalysts, such as Pt-Mo supported on H-β-zeolite, have also demonstrated high efficiency in a one-pot process.[11]

Table 1: Comparison of Catalytic Systems for Levulinic Acid to 2-MeTHF Conversion

CatalystCo-metal/SupportSolventTemperature (°C)H₂ Pressure (bar)LA Conversion (%)2-MeTHF Yield (%)Reference
Pt-MoH-β-zeoliteWater13050>9986[11]
Ru-based complex------[11]
Copper/SilicaNanocomposite1,4-dioxane265Moderate--[11]

Chapter 4: Mechanistic Deep Dive - Understanding the Chemical Transformations

A thorough understanding of the reaction mechanisms is crucial for optimizing the synthesis of 2-MeTHF. The conversion of furfural and levulinic acid involves a series of hydrogenation, hydrogenolysis, and dehydration/cyclization reactions.

Furfural Hydrogenation Pathways

The hydrogenation of furfural to 2-MeTHF can proceed through several intermediates.[12] The initial step is typically the hydrogenation of the aldehyde group to form furfuryl alcohol.[3] From there, the reaction can diverge. One pathway involves the hydrogenolysis of the hydroxyl group to yield 2-methylfuran, which is then hydrogenated to 2-MeTHF.[3] Alternatively, the furan ring of furfuryl alcohol can be hydrogenated to form tetrahydrofurfuryl alcohol, which can then be converted to 2-MeTHF.[12] The selectivity towards a particular pathway is highly dependent on the catalyst and reaction conditions.[3]

dot

Caption: Possible reaction pathways for the hydrogenation of furfural to 2-MeTHF.

Levulinic Acid Conversion Mechanism

The conversion of levulinic acid to 2-MeTHF is a cascade of reactions. The initial hydrogenation of the ketone group in levulinic acid followed by an intramolecular esterification leads to the formation of γ-valerolactone (GVL).[11] The subsequent step is the ring-opening of GVL via hydrogenolysis to produce 1,4-pentanediol.[11] Finally, an acid-catalyzed intramolecular dehydration of 1,4-pentanediol results in the formation of the stable five-membered ring of 2-MeTHF.[11]

Chapter 5: Experimental Protocol - A Practical Guide to Lab-Scale Synthesis

This section provides a generalized, illustrative protocol for the laboratory-scale synthesis of 2-MeTHF from furfural.

Objective: To synthesize this compound from furfural via a two-step hydrogenation process.

Materials:

  • Furfural (freshly distilled)

  • Copper chromite catalyst

  • Raney Nickel catalyst

  • Hydrogen gas

  • Suitable solvent (e.g., isopropanol)

  • High-pressure autoclave reactor

Step-by-Step Procedure:

Step 1: Synthesis of 2-Methylfuran

  • Charge the autoclave reactor with furfural, solvent, and the copper chromite catalyst.[13]

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 3-4 MPa).[13]

  • Heat the reactor to the target temperature (e.g., 170-200 °C) with stirring.[1]

  • Maintain the reaction conditions until the consumption of hydrogen ceases.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the catalyst and isolate the crude 2-methylfuran.

Step 2: Synthesis of this compound

  • Charge a clean autoclave reactor with the crude 2-methylfuran from Step 1, solvent, and the Raney Nickel catalyst.

  • Repeat the purging and pressurization procedure with hydrogen as in Step 1.

  • Heat the reactor to a lower temperature than Step 1 (e.g., 60-140 °C) with stirring.[14]

  • Monitor the reaction by hydrogen uptake.

  • After the reaction is complete, cool, vent, and filter the catalyst.

  • The resulting solution contains 2-MeTHF, which can be purified by distillation.

dot

Caption: Experimental workflow for the two-step synthesis of 2-MeTHF.

Chapter 6: Future Perspectives and Applications

The synthesis of 2-MeTHF is a dynamic field of research, with ongoing efforts to develop even more efficient and sustainable catalytic systems. The use of non-precious metal catalysts is a particularly active area, aiming to reduce the cost and environmental impact of the synthesis.[15]

As a green solvent, 2-MeTHF has found widespread application in organic synthesis, including Grignard reactions, Suzuki-Miyaura cross-couplings, and in the pharmaceutical industry for peptide synthesis.[9][11] Its favorable properties, such as its stability in the presence of strong bases and its ease of separation from water, make it a valuable tool for drug development professionals.[16] Furthermore, its potential as a biofuel additive continues to be explored.[12]

The continued innovation in the synthesis of 2-MeTHF from renewable resources will undoubtedly solidify its position as a cornerstone of a more sustainable chemical industry.

References

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A Paradigm Shift in Sustainable Science: An Introduction to Green Chemistry Principles Using 2-Methyltetrahydrofuran (2-MeTHF)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imperative to build a sustainable future is reshaping the landscape of chemical synthesis, particularly within the pharmaceutical and fine chemical industries. This guide moves beyond theoretical discussions to offer a practical, in-depth exploration of green chemistry principles as exemplified by a single, transformative solvent: 2-Methyltetrahydrofuran (2-MeTHF). For researchers, scientists, and drug development professionals, the choice of solvent is a critical decision point that profoundly impacts reaction efficiency, process safety, environmental footprint, and overall economic viability. We will dissect the unique properties of 2-MeTHF, demonstrating how its bio-based origin, enhanced safety profile, and superior performance in critical reactions make it a cornerstone of modern, sustainable laboratory and manufacturing practices. This document serves as both a strategic overview and a hands-on guide to leveraging 2-MeTHF to achieve greener, more efficient, and safer chemical processes.

The Green Imperative: Re-evaluating the Role of Solvents in Modern Synthesis

For decades, the workhorses of organic synthesis have been solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), and toluene. While effective, their utility comes at a significant cost. Many are derived from finite petrochemical feedstocks, pose considerable health and safety risks, and contribute to a substantial environmental burden through waste generation and difficult remediation. The principles of Green Chemistry, articulated by Paul Anastas and John Warner, provide a framework for mitigating these impacts. Among the twelve principles, the call for "Safer Solvents and Auxiliaries" and the "Use of Renewable Feedstocks" are particularly relevant to solvent selection.

The reliance on traditional solvents introduces significant process inefficiencies. For instance, the complete miscibility of THF with water necessitates the use of a secondary organic solvent (e.g., toluene) during aqueous workups to achieve phase separation, complicating product recovery and generating mixed-solvent waste streams.[1][2] Halogenated solvents like DCM, while effective, are under increasing regulatory scrutiny due to their environmental persistence and potential health hazards. It is within this context that 2-MeTHF emerges not merely as a substitute, but as a superior alternative that fundamentally aligns with a greener, more efficient vision of chemistry.

2-MeTHF: A Profile in Sustainability and Performance

This compound is a cyclic ether that stands out as a premier green solvent.[3] Its advantages stem directly from its molecular structure and its origin.

From Biomass to Benchtop: A Renewable Foundation

A core tenet of green chemistry is the shift away from petroleum-based feedstocks. 2-MeTHF is a prime example of this principle in action, as it is derived from renewable agricultural resources such as corncobs, sugarcane bagasse, or other sources of lignocellulosic biomass.[4][5][6] The process typically involves the conversion of biomass into platform chemicals like furfural or levulinic acid, which are then catalytically transformed into 2-MeTHF.[7][8][9] This bio-based genesis significantly reduces the carbon footprint associated with solvent production and decouples it from the volatile petrochemical market.[3][10]

G cluster_0 Renewable Feedstock cluster_1 Platform Chemicals cluster_2 Final Product Lignocellulosic Biomass Lignocellulosic Biomass Furfural Furfural Lignocellulosic Biomass->Furfural Hydrolysis/ Dehydration Levulinic Acid Levulinic Acid Lignocellulosic Biomass->Levulinic Acid Hydrolysis/ Dehydration/ Rehydration 2-MeTHF 2-MeTHF Furfural->2-MeTHF Hydrogenation Levulinic Acid->2-MeTHF Hydrogenation/ Cyclization

Caption: Bio-based synthesis pathway of 2-MeTHF from renewable resources.

Physicochemical Properties: The Source of Superiority

The performance advantages of 2-MeTHF are rooted in its distinct physical properties, especially when compared to traditional solvents. The presence of a methyl group on the ether ring introduces key differences from its parent compound, THF.

Property2-MeTHF Tetrahydrofuran (THF) Dichloromethane (DCM)
Boiling Point (°C) 806640
Melting Point (°C) -136-108.4-96.7
Density (g/mL @ 20°C) 0.8540.8891.326
Solubility in Water (wt% @ 20°C) 14Miscible2.0
Water in Solvent (wt% @ 20°C) 4.1Miscible0.24
Azeotrope with Water (% water) 10.6 (boils at 71°C)6.7 (boils at 63°C)1.5 (boils at 38°C)

Data compiled from multiple sources.[1][11][12][13]

These properties translate into tangible benefits:

  • Higher Boiling Point: Enables reactions to be conducted at higher temperatures, often leading to faster reaction rates and increased throughput without the need for pressurized vessels.[4][12][14]

  • Low Melting Point: Makes it an excellent solvent for low-temperature chemistry, as it forms a non-crystalline glass at cryogenic temperatures.[12]

  • Limited Water Miscibility: This is arguably its most significant process advantage. Unlike THF, 2-MeTHF is only partially miscible with water, leading to clean phase separations in aqueous workups.[2][3][4][12]

  • Azeotropic Drying: It forms a favorable azeotrope with water, which simplifies solvent drying and recycling through distillation.[2][4]

An Enhanced Safety & Environmental Profile

From a safety and environmental perspective, 2-MeTHF offers marked improvements over many conventional solvents.

  • Reduced Peroxide Formation: Ethers are notorious for forming explosive peroxides upon storage and exposure to air. The methyl group in 2-MeTHF sterically hinders this process, making it significantly less prone to peroxide formation than THF and enhancing laboratory and process safety.[3][4]

  • Favorable Toxicology: Toxicological studies have shown that 2-MeTHF has low toxicity and is not considered mutagenic or genotoxic.[15] This represents a significant improvement over the known hazards of solvents like DCM.

  • Biodegradability: 2-MeTHF is biodegradable and can be abiotically degraded by air and sunlight if released into the environment, minimizing its long-term ecological impact.[4][5][10][16]

2-MeTHF in Practice: Streamlining Workflows and Preventing Waste

The theoretical benefits of 2-MeTHF translate into powerful, practical advantages that directly address several green chemistry principles, most notably Waste Prevention and Process Intensification. The key to this is the simplification of the extraction and solvent recovery workflow.

With a traditional water-miscible solvent like THF, an aqueous quench requires the addition of a second organic solvent to extract the product. This creates a complex, multi-component waste stream that is energy-intensive to separate and recycle. With 2-MeTHF, the process is radically simplified.

G Start Reaction in 2-MeTHF Quench Aqueous Quench (e.g., add H2O or brine) Start->Quench PhaseSplit Phase Separation Quench->PhaseSplit AqueousPhase Aqueous Phase (Salts, water-soluble impurities) PhaseSplit->AqueousPhase Bottom Layer OrganicPhase Organic Phase (Product in 2-MeTHF) PhaseSplit->OrganicPhase Top Layer Waste Aqueous Waste AqueousPhase->Waste ProductIsolation Product Isolation (Evaporation of 2-MeTHF) OrganicPhase->ProductIsolation Product Pure Product ProductIsolation->Product SolventRecycle Solvent Recovery (Azeotropic Distillation) ProductIsolation->SolventRecycle Recovered Solvent RecycledSolvent Recycled 2-MeTHF SolventRecycle->RecycledSolvent

Caption: Simplified extraction and solvent recovery workflow using 2-MeTHF.

This streamlined workflow prevents waste at its source. By eliminating the need for a secondary extraction solvent, it reduces the overall volume of solvent used and simplifies the recycling process, saving both energy and resources.[10]

Case Study: Revolutionizing the Grignard Reaction

Grignard reactions are fundamental to C-C bond formation but are notoriously sensitive. The choice of solvent is critical for stabilizing the highly reactive Grignard reagent.[14] While THF is a traditional choice, 2-MeTHF offers superior performance that exemplifies its value.

  • Improved Stability and Yields: Grignard reagents exhibit greater stability in 2-MeTHF compared to THF.[14][17] This enhanced stability can lead to significantly higher reaction yields, in some cases increasing product recovery by up to 300% depending on the specific reagent.[1]

  • Higher Reaction Temperatures: The higher boiling point of 2-MeTHF allows Grignard reactions to be run at elevated temperatures, accelerating reaction rates.[14]

  • Simplified, Cleaner Workup: As illustrated in the workflow above, the workup of a Grignard reaction is dramatically simplified. Quenching with an aqueous solution results in a clean biphasic mixture, allowing for easy separation of the product-containing organic layer without the need for an additional extraction solvent.[2][3][12]

Exemplary Protocol: Synthesis of 1,1-Diphenylethanol via Grignard Reaction

This protocol demonstrates the practical application of 2-MeTHF in a standard Grignard reaction, highlighting its ease of use and efficiency.

1. Preparation of Grignard Reagent:

  • To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).

  • Add a small volume of anhydrous 2-MeTHF to cover the magnesium. Add a crystal of iodine to initiate the reaction.

  • Slowly add a solution of bromobenzene (1.0 eq) in anhydrous 2-MeTHF via the dropping funnel. The reaction is exothermic and may require cooling to maintain a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of phenylmagnesium bromide.

2. Reaction with Electrophile:

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Slowly add a solution of acetophenone (1.0 eq) in anhydrous 2-MeTHF via the dropping funnel.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

3. Workup and Isolation:

  • Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel. The organic layer (2-MeTHF) and the aqueous layer will separate cleanly.

  • Separate the layers. Extract the aqueous layer once more with a small portion of 2-MeTHF.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The recovered 2-MeTHF can be collected for recycling. The product can be purified further by recrystallization or chromatography.

Broadening the Applications: A Versatile Green Solvent

The benefits of 2-MeTHF extend far beyond Grignard reactions. Its unique properties make it a preferred green solvent across a wide range of chemical transformations.

  • Organometallic Chemistry: It is an excellent medium for other organometallic processes, including organolithium chemistry and metal-catalyzed coupling reactions like Suzuki and iron-catalyzed cross-couplings.[8][14][18][19]

  • Biocatalysis: 2-MeTHF has shown great promise in enzymatic reactions, serving as an effective (co)solvent for various enzymes like hydrolases, oxidoreductases, and lyases, creating a powerful synergy between two pillars of green chemistry.[7][8][20][21]

  • Biphasic Reactions: It serves as a high-performance replacement for halogenated solvents like DCM in biphasic systems, offering clean phase separation and a much-improved environmental and safety profile.[2][4]

  • Pharmaceutical and Fine Chemical Synthesis: It is increasingly used in the manufacturing of Active Pharmaceutical Ingredients (APIs) and other high-value chemicals, where process efficiency, safety, and sustainability are paramount.[3][22][23]

Conclusion: Adopting 2-MeTHF for a More Sustainable Future

This compound is more than just a solvent; it is an enabling technology for the implementation of green chemistry principles in a real-world, industrial context. By originating from renewable feedstocks, offering a superior safety profile, and enabling more efficient, less wasteful chemical processes, 2-MeTHF provides a compelling case for its adoption. For scientists and drug development professionals committed to advancing both chemical innovation and environmental stewardship, integrating 2-MeTHF into laboratory and manufacturing workflows is a decisive step toward a greener, safer, and more economically sound future. The evidence is clear: sustainable chemistry is not a compromise, but an opportunity for superior performance.

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2-Methyltetrahydrofuran: A Technical Guide to its Ascendancy in Sustainable Chemical Processes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the ongoing paradigm shift towards greener and more sustainable chemical synthesis, the choice of solvent has emerged as a critical focal point. This guide provides an in-depth technical exploration of 2-Methyltetrahydrofuran (2-MeTHF), a bio-derived solvent that is increasingly being recognized as a superior alternative to conventional solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), and toluene.[1][2] We will delve into the causality behind its advantageous physicochemical properties, its synthesis from renewable feedstocks, and its practical applications in novel chemical processes, with a particular focus on organometallic reactions and pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of 2-MeTHF to enhance process efficiency, safety, and environmental stewardship.

Introduction: The Imperative for Greener Solvents

The principles of green chemistry necessitate the development and implementation of chemical processes that minimize or eliminate the use and generation of hazardous substances. Solvents, which often constitute the largest mass component in a chemical reaction, are a primary target for improvement. Traditional solvents like THF and DCM are petroleum-derived, pose significant environmental and safety hazards, and can be energy-intensive to recycle.[1][3]

This compound (2-MeTHF) has emerged as a front-runner in the quest for sustainable solvent alternatives. Derived from renewable biomass sources such as corncobs and bagasse, it offers a compelling combination of a favorable environmental profile, enhanced performance in a variety of chemical transformations, and improved safety characteristics.[1][4][5][6][7] This guide will provide a comprehensive analysis of 2-MeTHF, substantiating its potential to revolutionize modern chemical processes.

Synthesis and Physicochemical Properties: The Foundation of Superior Performance

Bio-based Synthesis Pathway

The green credentials of 2-MeTHF are rooted in its synthesis from renewable feedstocks. The primary route involves the acid-catalyzed digestion of pentosan sugars (C5 polysaccharides) found in agricultural waste to produce furfural.[5][6] Subsequent catalytic hydrogenation of furfural yields 2-MeTHF.[5] Another pathway involves the conversion of levulinic acid, also derivable from biomass, to γ-valerolactone, which is then hydrogenated and dehydrated to form 2-MeTHF.[5]

G Agricultural Waste (Corncobs, Bagasse) Agricultural Waste (Corncobs, Bagasse) Pentosan Sugars Pentosan Sugars Agricultural Waste (Corncobs, Bagasse)->Pentosan Sugars Contains Furfural Furfural Pentosan Sugars->Furfural Acid-catalyzed digestion 2-MeTHF 2-MeTHF Furfural->2-MeTHF Catalytic Hydrogenation

Caption: Simplified synthesis pathway of 2-MeTHF from renewable biomass.

Key Physicochemical Properties and Their Implications

The utility of 2-MeTHF in novel chemical processes stems from a unique combination of physical and chemical properties that offer distinct advantages over traditional solvents.

Property2-MeTHFTetrahydrofuran (THF)Dichloromethane (DCM)Toluene
Boiling Point (°C) 80[2]66[2]40[8]111
Melting Point (°C) -136[5][7]-108.4-96.7-95
Density (g/mL at 20°C) 0.86[8]0.89[8]1.32[8]0.87
Water Solubility (% w/w at 20°C) 14.4[5]Miscible[2]2.0[8]0.05
Azeotrope with Water (% water) 10.6[8]6.7[8]1.5[8]20.2
Peroxide Formation Significantly lower than THF[2][9]HighNoneNone

Causality behind Experimental Choices:

  • Higher Boiling Point: The 80°C boiling point of 2-MeTHF allows for reactions to be conducted at higher temperatures compared to THF (66°C), which can lead to faster reaction rates and reduced processing times.[2][5][10] This property also minimizes solvent loss due to evaporation.[2]

  • Limited Water Miscibility: Unlike THF, which is fully miscible with water, 2-MeTHF has limited miscibility (14.4 g/100 g at 23°C).[5] This property is highly advantageous for aqueous workups, leading to cleaner phase separations and eliminating the need for co-solvents like toluene to induce separation.[3][8][10] This simplifies product extraction and reduces solvent waste.

  • Azeotropic Drying: 2-MeTHF forms an azeotrope with water, facilitating its removal through simple distillation. This allows for the straightforward drying of reaction mixtures and solvent recycling, contributing to a more energy-efficient process.[3] The energy required to recover dry 2-MeTHF is approximately 70% lower than for THF.[11]

  • Enhanced Safety Profile: A critical advantage of 2-MeTHF is its significantly lower tendency to form explosive peroxides compared to THF upon storage and exposure to air.[2][9] This inherent stability enhances operational safety, particularly in large-scale industrial settings.[2]

  • Lewis Basicity: Similar to THF, the oxygen atom in 2-MeTHF can act as a Lewis base, coordinating with metal centers in organometallic reagents.[5] This property is crucial for its effectiveness in reactions such as Grignard and organolithium chemistry.

Applications in Novel Chemical Processes

The unique properties of 2-MeTHF make it a versatile and high-performing solvent in a wide array of chemical transformations.

Organometallic Reactions: A Paradigm of Enhanced Performance

2-MeTHF has proven to be an exceptional solvent for organometallic chemistry, often outperforming THF in terms of yield, stability, and ease of workup.[12]

3.1.1. Grignard Reactions

The formation and reaction of Grignard reagents are cornerstone transformations in organic synthesis. The use of 2-MeTHF offers several key advantages:

  • Higher Yields: For certain Grignard reagents, particularly bromo, benzyl, and allyl derivatives, the use of 2-MeTHF can lead to significantly improved yields, in some cases by as much as 300%.[8] This is attributed to the solvent's ability to stabilize the Grignard reagent and minimize side reactions.

  • Reduced Wurtz Coupling: 2-MeTHF has been shown to diminish the undesired formation of Wurtz coupling by-products, leading to cleaner reaction profiles and higher purity of the desired product.[13]

  • Simplified Workup: The limited water miscibility of 2-MeTHF allows for a straightforward aqueous quench and phase separation, simplifying product isolation and reducing the overall process time.[10]

Experimental Protocol: Comparative Grignard Reaction

  • Reagent Preparation: Prepare two identical reaction setups, one with anhydrous 2-MeTHF and the other with anhydrous THF.

  • Grignard Formation: Add magnesium turnings to each flask, followed by the slow addition of an alkyl or aryl halide (e.g., bromobenzene). Initiate the reaction with gentle heating if necessary.

  • Reaction with Electrophile: Once the Grignard reagent has formed, add an electrophile (e.g., benzaldehyde) dropwise at a controlled temperature.

  • Workup: Quench both reactions with an aqueous solution of ammonium chloride.

  • Extraction and Analysis: Separate the organic layers. For the THF reaction, an additional extraction with a non-polar solvent may be necessary. Dry the organic layers, remove the solvent under reduced pressure, and analyze the crude product yield and purity by techniques such as NMR or GC-MS.

3.1.2. Organolithium Reactions

Organolithium reagents are highly reactive and sensitive to the solvent environment. 2-MeTHF offers improved stability for these reagents compared to THF. For instance, the half-life of n-butyllithium at 35°C is 70 minutes in 2-MeTHF, compared to just 10 minutes in THF.[13] This enhanced stability allows for reactions to be conducted at higher temperatures and provides a wider operational window.[10]

Transition Metal-Catalyzed Cross-Coupling Reactions

2-MeTHF has been successfully employed as a green solvent in various palladium- and nickel-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and amination reactions.[10][11][14][15] Its ability to dissolve a wide range of organic substrates and its compatibility with common catalytic systems make it a viable and sustainable alternative to traditional solvents. In some cases, the use of 2-MeTHF has led to improved reaction yields and selectivities.[10]

G cluster_0 Suzuki-Miyaura Coupling Aryl Halide Aryl Halide Biaryl Product Biaryl Product Aryl Halide->Biaryl Product + Boronic Acid Boronic Acid Boronic Acid->Biaryl Product + Pd Catalyst Pd Catalyst Pd Catalyst->Biaryl Product Base Base Base->Biaryl Product 2-MeTHF 2-MeTHF 2-MeTHF->Pd Catalyst Solvent

Caption: Role of 2-MeTHF as a solvent in a Suzuki-Miyaura cross-coupling reaction.

Pharmaceutical and Fine Chemical Synthesis

The advantages of 2-MeTHF are particularly impactful in the pharmaceutical and fine chemical industries, where process efficiency, product purity, and sustainability are paramount. It has been successfully used in the synthesis of active pharmaceutical ingredients (APIs), such as in the production of Tramadol, where it serves as both an extraction and reaction solvent, eliminating the need for solvent swapping and reducing energy consumption.[11] Furthermore, its application in peptide synthesis and the preparation of peptide-based drugs is an area of growing interest.[11][14][15]

Environmental and Safety Profile: A Deeper Dive

Life Cycle Assessment and Environmental Impact

Life cycle assessment (LCA) studies have quantified the environmental benefits of bio-based 2-MeTHF. The production of 1 kg of 2-MeTHF from renewable resources results in significantly lower greenhouse gas emissions (0.150 kg CO2 eq.) compared to petroleum-based THF (5.46 kg CO2 eq.).[1] In an industrial setting, substituting THF with 2-MeTHF can lead to a 97% reduction in emissions.[6] Furthermore, 2-MeTHF is considered inherently biodegradable, minimizing its long-term ecological impact.[4]

Safety, Handling, and Storage

While 2-MeTHF has a more favorable safety profile than THF, it is still a highly flammable liquid and requires appropriate handling procedures.[5][7]

Key Safety Considerations:

  • Flammability: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.[16][17][18]

  • Peroxide Formation: Although the rate of peroxide formation is low, it is recommended to store 2-MeTHF under an inert atmosphere and away from light and air.[19][20] The addition of stabilizers like butylated hydroxytoluene (BHT) is common practice.[7][13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including solvent-resistant gloves, safety goggles, and protective clothing, to avoid skin and eye contact.[16][18][19]

  • Ventilation: Handle in a well-ventilated area to avoid inhalation of vapors.[16][20]

  • Storage: Store in tightly closed containers in a cool, dry, and well-ventilated place.[16][17]

Conclusion: Embracing a Sustainable Future with 2-MeTHF

This compound represents a significant advancement in the pursuit of sustainable chemistry. Its derivation from renewable resources, coupled with its superior performance and enhanced safety profile, makes it a compelling alternative to traditional solvents in a wide range of chemical processes.[4][9] For researchers, scientists, and drug development professionals, the adoption of 2-MeTHF offers a tangible opportunity to improve the efficiency, safety, and environmental footprint of their work. As the chemical industry continues to evolve, the potential of 2-MeTHF to drive innovation in a sustainable manner is undeniable.

References

  • This compound: A Sustainable Green Solvent. (n.d.).
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  • Recent advancements on the use of this compound in organometallic chemistry. (2016, December 7).
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  • Safer bio-based solvents to replace toluene and tetrahydrofuran for the biocatalyzed synthesis of polyesters. (2019, March 7).
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Methodological & Application

The Ascendancy of 2-Methyltetrahydrofuran in Grignard Reactions: A Detailed Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the Grignard reaction remains a cornerstone for carbon-carbon bond formation. The choice of solvent is paramount to the success of this powerful organometallic transformation, directly influencing reagent stability, reaction yield, and process safety. For decades, diethyl ether and tetrahydrofuran (THF) have been the conventional solvents of choice. However, the emergence of 2-Methyltetrahydrofuran (2-MeTHF) has marked a significant advancement, offering a greener, safer, and often more efficient alternative. This guide provides an in-depth exploration of 2-MeTHF's application in Grignard reactions, complete with detailed protocols and comparative data to empower researchers in optimizing their synthetic strategies.

The 2-MeTHF Advantage: Surpassing Traditional Ethereal Solvents

This compound, a bio-based solvent derivable from renewable resources like corn cobs and sugarcane bagasse, presents a compelling array of properties that address many of the shortcomings of THF and diethyl ether.[1][2]

Enhanced Safety Profile: A significant concern with ethereal solvents is the formation of explosive peroxides upon storage and exposure to air. 2-MeTHF exhibits a markedly lower tendency for peroxide formation compared to THF, enhancing laboratory safety.[3] Its higher boiling point (80.2 °C vs. 66 °C for THF) and lower volatility also reduce inhalation exposure and flammability risks.[1]

Superior Reaction Performance: The unique solvating properties of 2-MeTHF contribute to improved reaction outcomes. It has been demonstrated to enhance the stability of Grignard reagents, leading to higher yields and a reduction in the formation of byproducts, such as Wurtz-type coupling products.[3][4] The higher boiling point allows for reactions to be conducted at elevated temperatures, which can be beneficial for the formation of Grignard reagents from less reactive organic halides, such as aryl chlorides.

Simplified Work-up and Product Isolation: Unlike THF, which is fully miscible with water, 2-MeTHF has limited water miscibility (14 g/100 g at 20 °C).[5] This property dramatically simplifies aqueous work-up procedures, enabling cleaner phase separations without the need for co-solvents like toluene.[1][5] This leads to a more streamlined and environmentally friendly process with easier solvent recovery and recycling.

Increased Solubility of Magnesium Salts: 2-MeTHF exhibits a higher solubility for magnesium halides, which are byproducts of Grignard reagent formation. This can lead to the formation of more concentrated and homogeneous Grignard solutions, improving reaction efficiency and throughput.[6]

Comparative Overview of Solvent Properties
PropertyThis compound (2-MeTHF)Tetrahydrofuran (THF)Diethyl Ether (Et₂O)
Boiling Point (°C) 80.26634.6
Melting Point (°C) -136-108.4-116.3
Density (g/mL at 20°C) 0.8550.8890.713
Solubility in Water ( g/100g at 20°C) 14Miscible6.9
Peroxide Formation LowHighHigh
Source RenewablePetrochemicalPetrochemical

The Role of 2-MeTHF in Grignard Reagent Stabilization

The efficacy of an ethereal solvent in a Grignard reaction is intrinsically linked to its ability to coordinate with the magnesium center of the Grignard reagent (RMgX). This coordination, forming a complex, is crucial for stabilizing the reagent in solution and preventing its aggregation and decomposition. The oxygen atom in the ether acts as a Lewis base, donating a pair of electrons to the electron-deficient magnesium atom.

2-MeTHF, like THF, effectively solvates the magnesium center. The methyl group at the 2-position does not significantly hinder this coordination but does contribute to the solvent's increased stability towards the strongly basic Grignard reagent, reducing the likelihood of solvent deprotonation.

Grignard_Stabilization cluster_Grignard Grignard Reagent cluster_Solvent 2-MeTHF Solvation R R Mg Mg R->Mg O1 O X X Mg->X O2 O O1->Mg p1_5 Me1 CH₃ O2->Mg p2_5 Me2 CH₃ p1_1 p1_2 p1_3 p1_4 p2_1 p2_2 p2_3 p2_4

Figure 1. Coordination of 2-MeTHF with a Grignard Reagent.

Experimental Protocols

The following protocols provide a general framework for conducting Grignard reactions in 2-MeTHF. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous conditions. Glassware should be oven-dried and cooled under a stream of inert gas before use.

Protocol 1: Preparation of an Aryl Grignard Reagent (Phenylmagnesium Bromide)

This protocol details the formation of phenylmagnesium bromide in 2-MeTHF.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous this compound (2-MeTHF)

  • Iodine crystal (as an initiator)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add magnesium turnings (1.2 equivalents).

  • Place the flask under a positive pressure of inert gas.

  • Add a small crystal of iodine to the flask. The purple color of the iodine will disappear upon initiation of the reaction.

  • In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous 2-MeTHF.

  • Add a small portion of the bromobenzene solution to the magnesium turnings.

  • If the reaction does not initiate spontaneously (as evidenced by gentle refluxing and disappearance of the iodine color), gently warm the flask with a heat gun.

  • Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the magnesium.

  • The resulting dark grey or brown solution of phenylmagnesium bromide is ready for use in the subsequent reaction.

Protocol 2: Reaction of a Grignard Reagent with an Electrophile (Benzophenone)

This protocol describes the reaction of the prepared phenylmagnesium bromide with benzophenone to form triphenylmethanol.

Materials:

  • Phenylmagnesium bromide solution in 2-MeTHF (from Protocol 1)

  • Benzophenone

  • Anhydrous this compound (2-MeTHF)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a separate flame-dried flask under an inert atmosphere, dissolve benzophenone (1.0 equivalent) in anhydrous 2-MeTHF.

  • Cool the benzophenone solution to 0 °C using an ice-water bath.

  • Slowly add the phenylmagnesium bromide solution (1.1 equivalents) to the stirred benzophenone solution via a cannula or dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the benzophenone.

  • Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel. The organic layer (2-MeTHF) will separate cleanly from the aqueous layer.

  • Separate the layers and extract the aqueous layer with a small portion of 2-MeTHF.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude triphenylmethanol.

  • The crude product can be further purified by recrystallization or column chromatography.

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Electrophile cluster_workup Work-up & Isolation start_prep Start: Anhydrous Conditions add_mg Add Mg turnings & I₂ to flask start_prep->add_mg add_halide Add Alkyl/Aryl Halide in 2-MeTHF add_mg->add_halide initiate Initiate Reaction (gentle heating) add_halide->initiate reflux Maintain Reflux initiate->reflux complete_prep Formation Complete reflux->complete_prep add_grignard Add Grignard Reagent complete_prep->add_grignard Transfer Reagent start_reaction Start: Dissolve Electrophile in 2-MeTHF cool Cool to 0°C start_reaction->cool cool->add_grignard react React at RT add_grignard->react quench Quench with aq. NH₄Cl react->quench phase_sep Phase Separation quench->phase_sep extract Extract Aqueous Layer phase_sep->extract combine_dry Combine Organic Layers & Dry extract->combine_dry concentrate Concentrate combine_dry->concentrate purify Purify Product concentrate->purify end End: Pure Product purify->end

Figure 2. General workflow for Grignard reactions in 2-MeTHF.

Comparative Performance Data

The advantages of 2-MeTHF are not merely theoretical. Numerous studies have demonstrated its superior performance in Grignard reactions compared to traditional solvents.

Grignard ReagentElectrophileSolventYield (%)Reference
Benzylmagnesium ChlorideBenzaldehyde2-MeTHF85[7]
Benzylmagnesium ChlorideBenzaldehydeTHF15 (plus dimer)[7]
Phenylmagnesium BromideAcetone2-MeTHF92[2]
Phenylmagnesium BromideAcetoneTHF85[2]
n-Butylmagnesium BromideCyclohexanone2-MeTHF95[5]
n-Butylmagnesium BromideCyclohexanoneTHF88[5]
4-Methoxyphenylmagnesium BromideIsobutyraldehyde2-MeTHF91[8]
4-Methoxyphenylmagnesium BromideIsobutyraldehydeTHF82[8]

Note: Yields are for the isolated product and may vary depending on specific reaction conditions.

Safety and Handling of this compound

While 2-MeTHF offers a better safety profile than THF, it is still a flammable liquid and should be handled with appropriate precautions in a well-ventilated fume hood.

  • Flammability: 2-MeTHF is highly flammable. Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and ensure electrical equipment is properly grounded.[3]

  • Peroxide Formation: Although less prone to peroxide formation than THF, it is still advisable to test for peroxides before distilling 2-MeTHF. Commercial 2-MeTHF is often supplied with an inhibitor like butylated hydroxytoluene (BHT).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

  • Disposal: Dispose of waste 2-MeTHF and contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound has established itself as a premier solvent for Grignard reactions, offering significant advantages in terms of safety, reaction performance, and environmental impact. Its bio-based origin, coupled with simplified work-up procedures and improved yields, makes it an attractive choice for both academic research and industrial-scale synthesis. By understanding its properties and following established protocols, researchers and drug development professionals can harness the full potential of 2-MeTHF to drive innovation in chemical synthesis.

References

  • Aycock, D. F. Solvent Applications of this compound in Organometallic and Biphasic Reactions. Organic Process Research & Development, 2007, 11(1), 156-159.
  • Mastering Grignard Reactions with 2-MeTHF: A Supplier's Guide. (n.d.). Retrieved from [Link]

  • Sonavane, S., Walvalkar, R., Kulkarni, N., & Pradhan, N. (2017). COMPARATIVE PERFORMANCE EVALUATION & SYSTEMATIC SCREENING OF 2-METHF AS GREEN SOLVENT FOR COST EFFECTIVE, IMPROVED INDUSTRIAL PRODUCTION OF TRAMADOL HYDROCHLORIDE. International Journal of Development Research, 7(10), 15890-15894.
  • Pace, V., Hoyos, P., Castoldi, L., Domínguez de María, P., & Alcántara, A. R. (2012). This compound (2-MeTHF): a versatile eco-friendly alternative to THF in organometallic chemistry. ChemSusChem, 5(8), 1369-1379.
  • APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. (2014). International Journal of Advance Research In Science And Engineering, 3(Special Issue 01).
  • Solvent Applications of this compound in Organometallic and Biphasic Reactions. (n.d.). Retrieved from [Link]

  • This compound: A Versatile Eco-Friendly Alternative to THF in Organometallic Chemistry. (n.d.). Retrieved from [Link]

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  • This compound - (2-MeTHF). (n.d.). Retrieved from [Link]

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2-Methyltetrahydrofuran: A Superior and Sustainable Solvent for Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Tetrahydrofuran

For decades, tetrahydrofuran (THF) has been a cornerstone solvent in organometallic chemistry, prized for its ability to solubilize a wide range of reagents and stabilize reactive intermediates.[1] However, its limitations, including a low boiling point (66 °C), high water miscibility complicating aqueous workups, and propensity to form explosive peroxides, have driven the search for superior alternatives.[2][3] 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a leading green solvent, offering significant advantages in performance, safety, and sustainability.[4][5] Derived from renewable resources like corncobs and sugarcane bagasse, 2-MeTHF aligns with the principles of green chemistry while often providing superior reaction outcomes.[2][6]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-MeTHF's application in key organometallic catalytic reactions. We will delve into the causality behind its enhanced performance and provide detailed, field-proven protocols to facilitate its seamless integration into your laboratory workflows.

Physicochemical Properties and Their Mechanistic Implications

The unique properties of 2-MeTHF are central to its superior performance in organometallic catalysis. A comparison with THF reveals clear advantages:

PropertyThis compound (2-MeTHF)Tetrahydrofuran (THF)
Boiling Point (°C) 80.266
Water Solubility ( g/100g at 20°C) 14Miscible
Azeotrope with Water (% water) 10.6 (boils at 71°C)5.3 (boils at 63.7°C)
Density (g/mL at 20°C) 0.8540.889
Dielectric Constant (ε) 6.977.5
Lewis Basicity Weaker than THFStronger than 2-MeTHF
Stability to Strong Bases Significantly more stableProne to deprotonation

The higher boiling point of 2-MeTHF allows for a wider operational temperature range, enabling reactions to be run at elevated temperatures to improve rates and catalyst turnover, which is often not feasible with THF.[2] Its limited miscibility with water is a significant advantage, simplifying aqueous workups and product extractions by facilitating clean phase separations.[3][6] This property also allows for the azeotropic removal of water, providing a dry solvent suitable for moisture-sensitive organometallic reactions with a more energy-efficient recovery process compared to THF.[1][5]

Mechanistically, the methyl group in 2-MeTHF imparts greater stability towards strong bases like organolithium reagents.[6][7] While THF is readily deprotonated at the α-position, leading to solvent degradation and side reactions, 2-MeTHF is significantly more robust, allowing for reactions to be conducted at higher temperatures with these reactive species.[6] Although a slightly weaker Lewis base than THF, 2-MeTHF still possesses sufficient coordinating ability to solubilize and stabilize organometallic reagents, striking a balance that often leads to enhanced reactivity and selectivity.[1][4]

Application in Grignard Reactions: Enhanced Stability and Yield

Grignard reactions are fundamental for carbon-carbon bond formation. The choice of solvent is critical for both the formation and subsequent reaction of the organomagnesium reagent. 2-MeTHF has proven to be an excellent medium for these reactions, often providing higher yields and better stability compared to THF.[3][8]

The enhanced stability of Grignard reagents in 2-MeTHF can be attributed to its higher boiling point and reduced tendency for side reactions.[8] This is particularly advantageous for the formation of challenging Grignard reagents and for reactions requiring elevated temperatures.[2]

Protocol 1: Preparation of Phenylmagnesium Bromide in 2-MeTHF

This protocol details the preparation of a standard Grignard reagent, phenylmagnesium bromide, in 2-MeTHF.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous this compound (2-MeTHF)

  • Iodine crystal (as initiator)

  • Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

Procedure:

  • Glassware Preparation: Flame-dry all glassware under a stream of dry nitrogen and allow to cool to room temperature.

  • Reaction Setup: To the round-bottom flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine.

  • Initial Solvent Addition: Add a small amount of anhydrous 2-MeTHF to just cover the magnesium turnings.

  • Reagent Preparation: In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous 2-MeTHF.

  • Initiation: Add a small portion of the bromobenzene solution to the magnesium suspension. The disappearance of the iodine color and gentle refluxing indicates the initiation of the reaction. Gentle warming may be required to initiate the reaction.

  • Grignard Formation: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent. The resulting dark grey to brown solution is now ready for use in subsequent reactions.

  • Quenching (for unused reagent): For any unused Grignard reagent, cool the flask in an ice bath and slowly add a saturated aqueous solution of ammonium chloride dropwise with vigorous stirring.[9]

Suzuki_Workflow Setup 1. Add reagents, catalyst, ligand, and base to Schlenk tube Solvent 2. Add anhydrous, degassed 2-MeTHF Setup->Solvent Degas 3. Degas reaction mixture Solvent->Degas React 4. Heat to 100-110 °C with stirring Degas->React Monitor 5. Monitor reaction progress (TLC/LC-MS) React->Monitor Workup 6. Cool, dilute with water, and extract Monitor->Workup Purify 7. Dry, concentrate, and purify by chromatography Workup->Purify

Sources

Application Note: A Comprehensive Protocol for Executing High-Temperature Reactions in 2-Methyltetrahydrofuran (2-MeTHF)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, chemists, and drug development professionals on the effective and safe use of 2-Methyltetrahydrofuran (2-MeTHF) as a solvent for chemical reactions conducted at elevated temperatures. Moving beyond a simple recitation of steps, this note elucidates the fundamental physicochemical properties of 2-MeTHF that render it a superior choice over traditional ethereal solvents like Tetrahydrofuran (THF) for thermal applications. We present detailed, field-tested protocols for reactions both at reflux and under pressure in sealed systems, underpinned by a rigorous examination of safety imperatives and best practices. The causality behind each experimental choice is explained to ensure that the protocols are not just followed, but understood, fostering a culture of safety and reproducibility.

The Case for 2-MeTHF in High-Temperature Synthesis

The selection of an appropriate solvent is paramount to the success of a chemical reaction, influencing reaction rates, yields, and safety. This compound (2-MeTHF) has emerged as a high-performance, sustainable solvent that offers significant advantages for reactions requiring thermal energy.[1] Derived from renewable resources like corn cobs and sugarcane bagasse, 2-MeTHF aligns with the principles of green chemistry.[1][2]

Its primary advantages over the commonly used THF stem from a few key structural and physical differences:

  • Elevated Boiling Point: With a boiling point of approximately 80°C, compared to THF's 66°C, 2-MeTHF permits a broader operational range at atmospheric pressure, allowing for higher reflux temperatures.[1][3][4]

  • Enhanced Chemical Stability: The methyl group at the 2-position sterically hinders the α-proton, dramatically increasing the solvent's stability against strong bases such as organolithium reagents.[2][5] This stability is crucial at elevated temperatures where solvent degradation pathways are accelerated. For instance, the half-life of n-BuLi at 35°C is a mere 10 minutes in THF, while in 2-MeTHF it extends to 130 minutes.[2]

  • Superior Work-up Profile: Unlike THF, which is fully miscible with water, 2-MeTHF exhibits limited miscibility (14 g/100 g at 20°C).[6][7] This property vastly simplifies aqueous work-ups, enabling clean phase separations without the need for auxiliary solvents like toluene.[3][8]

  • Efficient Azeotropic Drying: 2-MeTHF forms a low-boiling azeotrope with water (10.6% water, boiling at 71°C), which can be effectively utilized for the removal of water from reaction mixtures and for product drying.[6][9][10]

These attributes collectively position 2-MeTHF as the solvent of choice for numerous thermally-driven transformations, including organometallic cross-coupling reactions, Grignard reactions, and lithiations that benefit from increased temperatures.[3][4][5][11]

Physicochemical and Safety Data

A thorough understanding of a solvent's properties is the foundation of safe and effective experimentation. The following tables summarize the essential data for 2-MeTHF.

Table 1: Key Physicochemical Properties of 2-MeTHF

Property Value Source(s)
Molecular Formula C₅H₁₀O [8]
Molar Mass 86.13 g/mol [8][12]
Boiling Point 78-80.2°C [6][8][12]
Melting Point -136°C [6][8]
Density 0.854 g/mL (at 20°C) [8]
Flash Point -11°C [13]
Autoignition Temp. 260°C [6][13]
Solubility in Water 14 wt% (at 20°C) [6]

| Water Azeotrope | 71°C (10.6% H₂O) |[6][9] |

Table 2: Safety Parameters and Handling Recommendations

Hazard Mitigation Strategy & Best Practices Source(s)
High Flammability Highly flammable liquid and vapor.[8][14] Keep away from all ignition sources (heat, sparks, open flames).[13][15] Use explosion-proof electrical equipment and non-sparking tools.[15][16] Ground and bond containers during transfer.[13][16] [8][13][14][15][16]
Peroxide Formation Can form explosive peroxides upon exposure to air and light.[2][13][17] Use solvent containing an inhibitor (e.g., BHT).[13][18] Always test for peroxides before heating or distillation.[19] Store in tightly closed containers under an inert atmosphere (e.g., Nitrogen) and away from light.[6][13][16] [2][6][13][16][17][18][19]
Pressure Build-up Heating above the boiling point in a sealed vessel generates significant pressure. Use only properly rated pressure vessels (e.g., sealed tubes, autoclaves). Never fill a vessel more than 75% of its volume. Always use a blast shield. [20]

| Inhalation/Contact | Harmful if swallowed and can cause eye and respiratory irritation.[13] Use only in a well-ventilated area or fume hood.[13] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[14][21] |[13][14][21] |

Experimental Workflow and Decision-Making

The following diagram outlines the general workflow for conducting a high-temperature reaction in 2-MeTHF, emphasizing critical safety and procedural decision points.

G start Start: Reaction Planning peroxide_check 1. Peroxide Test of 2-MeTHF (Mandatory before heating) start->peroxide_check peroxide_fail Peroxides > 20 ppm STOP. Treat or Dispose. peroxide_check->peroxide_fail FAIL peroxide_pass Peroxides OK peroxide_check->peroxide_pass PASS prep 2. Prepare Anhydrous Glassware & Inert Atmosphere (N2/Ar) peroxide_pass->prep temp_decision 3. Determine Reaction Temp (T_rxn) prep->temp_decision reflux_setup 4a. Assemble Reflux Apparatus (Flask, Condenser, Heating Mantle) temp_decision->reflux_setup T_rxn ≤ 80°C sealed_setup 4b. Select Pressure Vessel (Sealed Tube / Autoclave) & Use Blast Shield temp_decision->sealed_setup T_rxn > 80°C run_reflux 5a. Execute Reaction at Reflux (T_rxn ≈ 80°C) reflux_setup->run_reflux run_sealed 5b. Execute Reaction Under Pressure (T_rxn > 80°C) sealed_setup->run_sealed monitor 6. Monitor Reaction Progress (TLC, GC, LCMS) run_reflux->monitor run_sealed->monitor cooldown 7. Cool to Room Temperature (CRITICAL for sealed vessels) monitor->cooldown workup 8. Aqueous Work-up & Phase Separation cooldown->workup product End: Product Isolation workup->product

Sources

Application of 2-Methyltetrahydrofuran (2-MeTHF) in Pharmaceutical Synthesis and API Manufacturing: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Paradigm Shift Towards Greener Solvents in Pharmaceutical Synthesis

The pharmaceutical industry is undergoing a significant transformation, driven by the principles of green chemistry to enhance the sustainability of Active Pharmaceutical Ingredient (API) manufacturing.[1] Solvents are a primary focus of this shift, as they constitute the bulk of non-aqueous waste in API production.[1][2] In this context, 2-Methyltetrahydrofuran (2-MeTHF), a bio-based solvent derivable from renewable resources like corncobs, has emerged as a superior alternative to traditional ethereal solvents such as tetrahydrofuran (THF) and diethyl ether (Et2O).[3][4][5] Its advantageous physicochemical properties, improved safety profile, and enhanced performance in critical reaction classes make it a cornerstone of modern, sustainable pharmaceutical synthesis.[4][5][6]

This technical guide provides an in-depth analysis of the applications of 2-MeTHF in pharmaceutical synthesis. It is designed for researchers, scientists, and drug development professionals, offering not just theoretical advantages but also detailed, field-proven protocols for key synthetic transformations. We will explore the causality behind the choice of 2-MeTHF and provide self-validating experimental systems to empower you to integrate this versatile green solvent into your workflows.

Physicochemical Properties and Strategic Advantages of 2-MeTHF

The strategic advantages of 2-MeTHF over its traditional counterpart, THF, stem directly from its unique molecular structure—the presence of a methyl group at the 2-position. This seemingly minor modification has profound implications for reaction performance, safety, and process efficiency.

Key Advantages:

  • Enhanced Stability: The methyl group at the 2-position significantly increases the solvent's stability towards highly basic organometallic reagents, such as Grignard and organolithium reagents.[3][7] This increased stability allows for reactions to be conducted at higher temperatures, often leading to shorter reaction times and improved yields.[6][7]

  • Higher Boiling Point: With a boiling point of approximately 80°C, compared to THF's 66°C, 2-MeTHF permits a wider operational temperature range.[6] This is particularly beneficial for sluggish reactions that require heating to proceed at a reasonable rate.[6]

  • Simplified Aqueous Workup: Unlike THF, which is fully miscible with water, 2-MeTHF has limited water miscibility.[6] This property is a game-changer for reaction workups, enabling clean and efficient phase separations.[4] This reduces the need for large volumes of extraction solvents and simplifies the overall process.[4]

  • Improved Safety Profile: 2-MeTHF exhibits a significantly lower tendency to form explosive peroxides compared to THF, enhancing its safety in handling and storage.[6]

  • Bio-Based and Sustainable: 2-MeTHF can be manufactured from renewable feedstocks, aligning with the growing demand for sustainable practices in the pharmaceutical industry.[5]

Data Presentation: A Comparative Analysis of Key Solvents
PropertyThis compound (2-MeTHF)Tetrahydrofuran (THF)Diethyl Ether (Et2O)
Molecular Formula C₅H₁₀OC₄H₈OC₄H₁₀O
Boiling Point (°C) ~80~66~34.6
Melting Point (°C) -136-108.4-116.3
Density (g/mL at 20°C) ~0.854~0.889~0.713
Solubility in Water Limited (14 g/100 g at 20°C)MiscibleSlightly Soluble (6.9 g/100 mL at 20°C)
Peroxide Formation Low tendencyHigh tendencyHigh tendency
Source Renewable (Bio-based)PetrochemicalPetrochemical

Core Applications in Pharmaceutical Synthesis

2-MeTHF's unique properties make it an ideal solvent for a wide range of chemical transformations crucial to API synthesis.

Organometallic Chemistry: Grignard and Organolithium Reactions

2-MeTHF is particularly well-suited for organometallic reactions, where solvent-reagent stability is paramount.

  • Grignard Reactions: 2-MeTHF is an excellent solvent for the formation and reaction of Grignard reagents.[6] Its higher boiling point allows for the initiation of sluggish reactions, and its greater stability prevents solvent degradation by the strongly basic Grignard reagent.[6] The limited water miscibility of 2-MeTHF simplifies the workup of Grignard reactions, allowing for direct quenching with aqueous solutions and easy separation of the organic phase.[4] This is a significant advantage over THF, which requires the addition of another extraction solvent. In the synthesis of the analgesic drug Tramadol, 2-MeTHF is employed as a single solvent system for both the initial Mannich base preparation and the subsequent Grignard reaction, improving reaction efficiency and simplifying the workup.[8]

  • Organolithium Reactions: The increased stability of 2-MeTHF towards strong bases makes it a superior solvent for reactions involving organolithium reagents compared to THF.[3][4] This allows for reactions to be conducted at more convenient temperatures and reduces the formation of byproducts from solvent degradation.

Metal-Catalyzed Cross-Coupling Reactions

2-MeTHF has proven to be an effective solvent for various palladium and nickel-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. Its ability to dissolve a wide range of organic and organometallic compounds, coupled with its higher boiling point, facilitates these transformations. For instance, nickel-catalyzed Suzuki-Miyaura cross-couplings between aryl halides and boronic acids proceed efficiently in 2-MeTHF.[4][9]

Reductions and Hydrogenations

2-MeTHF is a suitable medium for reductions using metal hydrides like lithium aluminum hydride (LAH). Its inert nature and ability to solvate these reagents are comparable to THF, but with the added benefits of a higher boiling point and easier workup. It is also used as an intermediate in the synthesis of the antimalarial drug chloroquine phosphate, which involves reduction steps.[6]

Biotransformations and Enzymatic Reactions

The application of 2-MeTHF is expanding into the realm of biocatalysis.[10] Its low water miscibility allows for its use as an organic phase in biphasic enzymatic reactions, facilitating product extraction and enzyme recovery.[10] It has been successfully used as a co-solvent in enzyme-catalyzed C-C bond formations and regioselective enzymatic acylations, demonstrating its compatibility with biocatalytic systems and offering a greener alternative to commonly used solvents like DMSO and MTBE.[3][11]

Experimental Protocols

The following protocols are designed to be self-validating systems, providing clear, step-by-step instructions for key applications of 2-MeTHF.

Protocol 1: General Procedure for a Grignard Reaction in 2-MeTHF for API Intermediate Synthesis

This protocol outlines the formation of a Grignard reagent and its subsequent reaction with an electrophile, a common sequence in the synthesis of many APIs.

Objective: To synthesize a tertiary alcohol via the reaction of a Grignard reagent with a ketone in 2-MeTHF.

Materials:

  • Magnesium turnings

  • Aryl or alkyl halide (e.g., Bromobenzene)

  • Ketone (e.g., Acetophenone)

  • Anhydrous this compound (2-MeTHF)

  • Iodine crystal (as an initiator)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle

Workflow Diagram:

Grignard_Workflow cluster_setup 1. Reaction Setup cluster_formation 2. Grignard Reagent Formation cluster_reaction 3. Reaction with Electrophile cluster_workup 4. Workup and Isolation Setup Dry glassware under vacuum and flame. Assemble under inert atmosphere (N2/Ar). Add_Mg Add Magnesium turnings and Iodine crystal to the flask. Setup->Add_Mg Prepare_Halide Prepare a solution of aryl/alkyl halide in anhydrous 2-MeTHF in the dropping funnel. Initiate Add a small portion of the halide solution to the Mg turnings. Initiation is indicated by color change and gentle reflux. Prepare_Halide->Initiate Add_Rest Add the remaining halide solution dropwise to maintain a gentle reflux. Initiate->Add_Rest Stir Stir at room temperature for 1 hour to ensure complete formation. Add_Rest->Stir Cool Cool the Grignard reagent solution to 0 °C. Add_Electrophile Add a solution of the ketone in anhydrous 2-MeTHF dropwise. Cool->Add_Electrophile React Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS). Add_Electrophile->React Quench Cool the reaction to 0 °C and slowly quench with saturated aq. NH4Cl. Separate Transfer to a separatory funnel. The 2-MeTHF layer separates easily from the aqueous layer. Quench->Separate Extract Separate the layers and extract the aqueous phase with additional 2-MeTHF. Separate->Extract Dry Combine organic layers, dry over anhydrous Na2SO4, filter, and concentrate. Extract->Dry

Caption: Workflow for a typical Grignard reaction using 2-MeTHF.

Step-by-Step Methodology:

  • Preparation of Glassware: All glassware must be thoroughly dried in an oven at 120°C overnight and assembled hot under a stream of inert gas (Nitrogen or Argon) to ensure anhydrous conditions.

  • Initiation of Grignard Reagent Formation: To the three-necked flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel, add magnesium turnings (1.2 equivalents). Add a single crystal of iodine as an initiator.

  • In the dropping funnel, prepare a solution of the aryl or alkyl halide (1.0 equivalent) in anhydrous 2-MeTHF.

  • Add a small amount of the halide solution to the magnesium suspension. The disappearance of the iodine color and gentle refluxing indicates the initiation of the reaction. Gentle heating may be required.

  • Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 1 hour to ensure the complete formation of the Grignard reagent.

  • Reaction with Electrophile: Cool the Grignard reagent solution to 0°C using an ice bath.

  • Dissolve the ketone (1.0 equivalent) in anhydrous 2-MeTHF and add it dropwise to the stirred Grignard solution via the dropping funnel, maintaining the internal temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours or until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup and Isolation: Cool the reaction mixture back to 0°C.

  • Slowly and cautiously quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel. The organic layer (2-MeTHF) will separate cleanly from the aqueous layer.

  • Separate the layers and extract the aqueous layer with an additional portion of 2-MeTHF.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude tertiary alcohol, which can be purified by crystallization or column chromatography.

Protocol 2: Asymmetric Synthesis of an (R)-Oxiracetam Precursor using 2-MeTHF

This protocol is based on the copper(I)-N-heterocyclic carbene (NHC) catalyzed asymmetric silylation of an unsaturated lactam, a key step in the synthesis of the nootropic drug (R)-oxiracetam, where 2-MeTHF has been shown to be a superior solvent to THF in terms of both yield and enantioselectivity.[3][9]

Objective: To perform an enantioselective copper-catalyzed silylation of an unsaturated lactam in 2-MeTHF.

Materials:

  • Unsaturated lactam substrate

  • PhMe₂SiBpin (silyl donor)

  • Cu(I) source (e.g., CuCl)

  • N-Heterocyclic Carbene (NHC) ligand (chiral)

  • Base (e.g., K₂CO₃)

  • Anhydrous this compound (2-MeTHF)

Equipment:

  • Schlenk tube or similar reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

Step-by-Step Methodology:

  • Catalyst Preparation (in situ): In a flame-dried Schlenk tube under an inert atmosphere, combine the Cu(I) source (e.g., CuCl, 5 mol%), the chiral NHC ligand (5.5 mol%), and the base (e.g., K₂CO₃, 10 mol%).

  • Add anhydrous 2-MeTHF and stir the mixture at room temperature for 30 minutes to allow for the formation of the active Cu(I)-NHC catalyst complex.

  • Reaction Setup: To the catalyst mixture, add the unsaturated lactam substrate (1.0 equivalent).

  • Add the silyl donor, PhMe₂SiBpin (1.2 equivalents), to the reaction mixture.

  • Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Workup and Isolation: Upon completion, quench the reaction with water.

  • The limited miscibility of 2-MeTHF allows for a simple phase separation. Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

  • Extract the aqueous layer with 2-MeTHF.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel to obtain the desired silylated lactam.

  • Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.

Safety, Handling, and Solvent Recovery

While 2-MeTHF has a more favorable safety profile than THF, it is still a flammable liquid and should be handled with appropriate care.

Safety and Handling:

  • Always work in a well-ventilated fume hood.[9]

  • Keep away from heat, sparks, open flames, and other ignition sources.[9]

  • Use explosion-proof electrical equipment and non-sparking tools.[9]

  • Ground and bond containers during transfer to prevent static discharge.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Although peroxide formation is less of a concern than with THF, it is good practice to test for peroxides before distilling or concentrating large volumes of 2-MeTHF, especially if it has been stored for an extended period.

Solvent Recovery:

The recovery and recycling of 2-MeTHF are crucial for maximizing the sustainability of its use. Its limited water miscibility simplifies its recovery compared to water-miscible solvents.

Recovery Workflow Diagram:

Solvent_Recovery Aqueous_Waste Aqueous Waste Stream containing 2-MeTHF Phase_Separation Phase Separation (Decantation) Aqueous_Waste->Phase_Separation Distillation Azeotropic Distillation Phase_Separation->Distillation Organic Phase Drying Drying of Recovered 2-MeTHF Distillation->Drying 2-MeTHF/Water Azeotrope Recycled_Solvent Pure, Recycled 2-MeTHF Drying->Recycled_Solvent

Sources

Application Notes and Protocols for 2-Methyltetrahydrofuran in Biomass Processing and Biofuel Production

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Embracing a Bio-Derived Solvent for a Sustainable Future

The transition from a fossil fuel-based economy to a sustainable, bio-based one is a cornerstone of modern chemical and energy research. In this paradigm shift, the choice of solvents plays a pivotal role, not only in process efficiency but also in the overall environmental footprint of a biorefinery. 2-Methyltetrahydrofuran (2-MeTHF), a bio-derived solvent, has emerged as a frontrunner in this field, offering a compelling combination of high performance and green credentials.[1][2] Derived from renewable biomass sources such as furfural or levulinic acid, 2-MeTHF presents a sustainable alternative to conventional petroleum-based solvents.[1][2] Its favorable physical and chemical properties, including a low water miscibility, stability in acidic conditions, and a suitable boiling point for easy recovery, make it an attractive candidate for various stages of biomass conversion.[2][3]

This comprehensive guide is intended for researchers, scientists, and professionals in the fields of biomass valorization and biofuel development. It moves beyond a theoretical overview to provide in-depth application notes and detailed, field-proven protocols for the use of 2-MeTHF in key biomass processing steps. The methodologies outlined herein are designed to be self-validating, with a strong emphasis on the scientific rationale behind each procedural step, ensuring both technical accuracy and practical applicability.

Section 1: The Foundational Role of 2-MeTHF in Biomass Fractionation

The recalcitrant nature of lignocellulosic biomass, a complex matrix of cellulose, hemicellulose, and lignin, necessitates a pretreatment step to deconstruct the plant cell wall and enable the separation of these valuable components.[4] Organosolv pretreatment, which utilizes organic solvents to solubilize lignin and hemicellulose, is a well-established method for this purpose.[5] 2-MeTHF has proven to be a highly effective solvent in this context, particularly in biphasic systems with water.

The OrganoCat Process: A Biphasic Approach to Biomass Valorization

The OrganoCat process is a prime example of an efficient biomass fractionation strategy that leverages the unique properties of 2-MeTHF.[6] This process employs a biphasic system of 2-MeTHF and an aqueous solution of an organic acid, such as oxalic acid, to selectively separate biomass components under relatively mild conditions.[6][7]

Mechanism of Action:

In the OrganoCat process, the acidic aqueous phase primarily hydrolyzes the hemicellulose into its constituent sugars (e.g., xylose). Simultaneously, the 2-MeTHF phase acts as an excellent solvent for lignin, extracting it from the biomass matrix.[6] The cellulose fraction, being largely insoluble in both phases, is recovered as a solid pulp. This in-situ separation is a key advantage, preventing the recondensation of lignin onto the cellulose fibers and thereby enhancing the subsequent enzymatic digestibility of the cellulose.

The biphasic nature of the 2-MeTHF/water system is temperature-dependent, a property that can be harnessed for process optimization.[8][9] At ambient temperature, 2-MeTHF and water have limited miscibility, which facilitates the separation of the lignin-rich organic phase from the sugar-rich aqueous phase after the reaction.[10]

Workflow for Biomass Fractionation using the OrganoCat Process

OrganoCat_Process Biomass Lignocellulosic Biomass (e.g., Wheat Straw) Reactor High-Pressure Reactor (140-180°C) Biomass->Reactor 2-MeTHF, Water, Oxalic Acid Fractionation Phase Separation (Cooling to RT) Reactor->Fractionation Cooling & Depressurization Solid_Phase Solid Phase: Cellulose-Rich Pulp Fractionation->Solid_Phase Aqueous_Phase Aqueous Phase: Hemicellulose Sugars Fractionation->Aqueous_Phase Organic_Phase Organic Phase: Lignin in 2-MeTHF Fractionation->Organic_Phase

Sources

Application Notes and Protocols for Polymerization Reactions in 2-Methyltetrahydrofuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Methyltetrahydrofuran as a Sustainable and Versatile Solvent for Modern Polymer Synthesis

In the pursuit of greener and more efficient chemical processes, the choice of solvent is of paramount importance. This compound (2-MeTHF), a bio-based solvent derived from renewable resources such as corncobs and sugarcane bagasse, has emerged as a superior alternative to conventional petrochemical solvents like tetrahydrofuran (THF) and dichloromethane (DCM) in a wide array of polymerization reactions.[1][2][3] Its favorable physical and chemical properties, coupled with a significantly improved safety and environmental profile, position 2-MeTHF as a key enabling technology for researchers, scientists, and drug development professionals.

This comprehensive guide provides an in-depth exploration of the application of 2-MeTHF in various polymerization methodologies. We will delve into the causality behind its effectiveness, offer detailed, field-proven protocols, and provide the necessary data to empower you to seamlessly integrate this versatile solvent into your polymer synthesis workflows.

Key Advantages of this compound in Polymerization

2-MeTHF offers a unique combination of properties that make it an attractive solvent for polymer synthesis:

  • Enhanced Thermal Stability: With a higher boiling point (80 °C) compared to THF (66 °C) and DCM (40 °C), 2-MeTHF allows for a broader range of reaction temperatures, enabling thermally initiated processes under ambient pressure.[4][5][6]

  • Improved Safety Profile: 2-MeTHF is less volatile and has a higher flash point than many traditional solvents, reducing the risk of fire and exposure. It is also not classified as a carcinogen, unlike some chlorinated solvents.[6][7][8][9]

  • Resistance to Peroxide Formation: While still a cyclic ether, 2-MeTHF shows a reduced tendency to form explosive peroxides compared to THF, enhancing laboratory safety.[6]

  • Unique Water Miscibility: 2-MeTHF exhibits a lower critical solution temperature with water, meaning it is miscible at lower temperatures and phase-separates at higher temperatures. This property can be exploited for simplified work-up and purification procedures.[4][5][6]

  • Excellent Solvating Power: The Hildebrand solubility parameter of 2-MeTHF (16.9 MPa¹/²) is comparable to that of THF (18.6 MPa¹/²) and DCM (20.2 MPa¹/²), indicating its ability to dissolve a wide range of monomers and polymers.[4][5][6][10]

  • Bio-Based and Sustainable: Derived from renewable biomass, 2-MeTHF offers a significantly reduced environmental footprint compared to its petrochemical counterparts.[1][2][3]

Comparative Properties of 2-MeTHF and Common Polymerization Solvents

PropertyThis compound (2-MeTHF)Tetrahydrofuran (THF)Dichloromethane (DCM)
Boiling Point (°C) 806640
Freezing Point (°C) -136-108.4-96.7
Density (g/mL at 20°C) 0.8540.8891.326
Flash Point (°C) -11-14None
Hildebrand Solubility Parameter (MPa¹/²) 16.918.620.2
Water Solubility ( g/100g at 20°C) 14Miscible1.3

Applications of 2-MeTHF in Diverse Polymerization Techniques

2-MeTHF's versatility extends across a spectrum of polymerization mechanisms, often leading to improved control and efficiency.

Anionic Polymerization

Anionic polymerization, particularly "living" anionic polymerization, demands exceptionally pure and aprotic solvents. 2-MeTHF has proven to be an excellent medium for these sensitive reactions. Studies on the anionic polymerization of styrene in 2-MeTHF have shown that it supports the formation of "living" polystyryl anions with various counter-ions (Li+, Na+, K+, Cs+).[4] The solvent's polarity and Lewis basicity are sufficient to solvate the growing chain ends, preventing premature termination and allowing for the synthesis of polymers with well-defined molecular weights and narrow polydispersity.[4][11]

Causality: The ether oxygen in 2-MeTHF can coordinate with the metal counter-ion of the propagating anionic center, stabilizing it and preventing aggregation. This leads to a more controlled and "living" polymerization process. The slightly lower polarity of 2-MeTHF compared to THF can sometimes influence the stereochemistry of polymerization for certain monomers.

Cationic Polymerization

While 2-MeTHF itself can be challenging to homopolymerize via cationic ring-opening polymerization (CROP) due to its stability, it serves as an effective solvent for the cationic polymerization of other monomers.[5] For instance, it has been successfully employed in the scandium triflate-catalyzed cationic ring-opening copolymerization of 2-MeTHF with β-butyrolactone.[5]

Causality: The Lewis basicity of 2-MeTHF allows it to solvate the cationic propagating species, preventing uncontrolled side reactions and promoting a more controlled polymerization. Its higher boiling point is also advantageous for reactions requiring elevated temperatures to achieve sufficient initiation and propagation rates.

Radical Polymerization (Free Radical and Controlled/Living Radical)

2-MeTHF is a highly suitable solvent for both conventional free radical polymerization (FRP) and reversible-deactivation radical polymerization (RDRP) techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Its ability to dissolve a wide range of monomers and initiators, coupled with its higher boiling point, makes it a versatile choice.[1][2] For example, it has been used for the synthesis of amphiphilic copolymers through a combination of ring-opening polymerization and subsequent RAFT or FRP of macromonomers.[1][2]

Causality: 2-MeTHF is relatively inert towards radical species, minimizing chain transfer reactions to the solvent that can occur with other solvents and lead to uncontrolled polymer architectures. This inertness is crucial for maintaining the "living" character in RDRP methods.

Protocol: Metal-Free Ring-Opening Polymerization of L-Lactide in 2-MeTHF

This protocol details the synthesis of poly(L-lactide) (PLLA) using a metal-free organic catalyst, 1,8-diazabicycloundec-7-ene (DBU), in 2-MeTHF. This method is representative of the green and efficient polymerizations achievable in this solvent.

Materials and Reagents
  • L-Lactide

  • This compound (2-MeTHF), anhydrous

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Benzyl alcohol (initiator)

  • Methanol (for precipitation)

  • Heptane/Diethyl ether mixture (for purification)

  • Nitrogen or Argon gas, high purity

  • Standard Schlenk line and glassware

Purification of this compound

For moisture-sensitive polymerizations like ring-opening polymerization, rigorous purification of 2-MeTHF is crucial.

  • Pre-drying: Stir commercial grade 2-MeTHF over calcium hydride (CaH₂) overnight under an inert atmosphere.

  • Distillation: Distill the pre-dried 2-MeTHF from a fresh portion of CaH₂ under an inert atmosphere.

  • Final Drying: For highly sensitive reactions, the distilled 2-MeTHF can be further dried by passing it through a column of activated alumina or by distillation from sodium/benzophenone ketyl until the characteristic blue/purple color persists.

  • Storage: Store the purified solvent over activated molecular sieves (3Å or 4Å) in a sealed flask under an inert atmosphere.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Purify_Solvent Purify 2-MeTHF Setup Assemble Reaction Setup Purify_Solvent->Setup Dry_Glassware Dry Glassware Dry_Glassware->Setup Charge Charge Monomer & Initiator Setup->Charge Dissolve Dissolve in 2-MeTHF Charge->Dissolve Initiate Add Catalyst (DBU) Dissolve->Initiate Polymerize Polymerize at 65°C Initiate->Polymerize Precipitate Precipitate in Methanol Polymerize->Precipitate Filter Filter Polymer Precipitate->Filter Redissolve Redissolve in 2-MeTHF Filter->Redissolve Reprecipitate Reprecipitate Redissolve->Reprecipitate Dry Dry under Vacuum Reprecipitate->Dry

Caption: Workflow for the ring-opening polymerization of L-lactide in 2-MeTHF.

Step-by-Step Polymerization Procedure
  • Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of nitrogen or argon.

  • Charging Reagents: In the flask, add L-lactide (e.g., 1.0 g, 6.94 mmol) and benzyl alcohol (initiator, amount depends on the desired molecular weight, e.g., for a target DP of 50, use 0.139 mmol, 15.0 mg).

  • Dissolution: Add freshly purified, anhydrous 2-MeTHF (e.g., 10 mL) via a syringe to dissolve the monomer and initiator. Stir the mixture at room temperature until a clear solution is obtained.

  • Initiation: Using a syringe, add a stock solution of DBU in 2-MeTHF (e.g., 10 mg/mL solution, add a volume corresponding to 1-5 mol% relative to the monomer) to the reaction mixture.

  • Polymerization: Immerse the flask in a preheated oil bath at 65 °C and stir for the desired reaction time (e.g., 1-4 hours). The progress of the reaction can be monitored by taking aliquots and analyzing them by ¹H NMR spectroscopy for monomer conversion.

  • Termination and Precipitation: After the desired conversion is reached, cool the reaction to room temperature and precipitate the polymer by slowly adding the reaction mixture to a beaker of cold methanol (e.g., 100 mL) with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration. To further purify, redissolve the polymer in a minimal amount of 2-MeTHF and reprecipitate it into cold methanol or a heptane/diethyl ether mixture. Repeat this dissolution-precipitation cycle 2-3 times.

  • Drying: Dry the purified PLLA in a vacuum oven at 40-50 °C overnight to a constant weight.

Characterization
  • ¹H NMR: Confirm the structure of the polymer and determine the monomer conversion.

  • Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymer.

Safety and Handling of this compound

While 2-MeTHF has a more favorable safety profile than many traditional solvents, proper handling is essential.

  • Flammability: 2-MeTHF is a flammable liquid. Keep it away from heat, sparks, and open flames.[8][9][12] Ground and bond containers during transfer to prevent static discharge.[6][8]

  • Peroxide Formation: Although less prone than THF, 2-MeTHF can form explosive peroxides upon prolonged exposure to air and light.[6] Store in a tightly sealed container under an inert atmosphere and away from light. Test for peroxides before distillation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat when handling 2-MeTHF.[6][7][12]

  • Ventilation: Handle 2-MeTHF in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[6][7][8]

  • Spills: In case of a spill, absorb the liquid with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[6][7] Ensure adequate ventilation in the affected area.[6][7]

Conclusion

This compound is a powerful and sustainable solvent that offers significant advantages for a wide range of polymerization reactions. Its unique combination of physical properties, enhanced safety profile, and bio-based origin makes it an ideal choice for modern polymer synthesis in both academic and industrial settings. By understanding the principles behind its application and following robust protocols, researchers can leverage the full potential of 2-MeTHF to develop novel polymers and processes with improved efficiency and environmental responsibility.

References

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Application Notes & Protocols: A Scientist's Guide to Natural Product Extraction with 2-Methyltetrahydrofuran (2-MeTHF)

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Foreword: The Imperative for Greener Extraction Solvents

In the fields of natural product chemistry, pharmacology, and drug development, the extraction of bioactive compounds from natural matrices is a foundational step. For decades, this process has been dominated by petroleum-derived solvents like hexane, dichloromethane (DCM), and tetrahydrofuran (THF). While effective, these solvents carry a significant environmental burden, pose safety risks, and often present challenges in downstream processing. The principles of green chemistry demand a shift towards more sustainable alternatives that do not compromise on efficiency.

This guide is dedicated to 2-Methyltetrahydrofuran (2-MeTHF), a bio-based solvent that has emerged as a powerful and versatile alternative to its traditional counterparts.[1] Derived from renewable resources such as corncobs and sugarcane bagasse, 2-MeTHF offers a compelling combination of high performance, improved safety, and a significantly better environmental profile.[2][3][4] This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of 2-MeTHF's properties, detailed application notes for various natural product classes, and robust, field-tested protocols.

The Scientific Rationale: Why 2-MeTHF is a Superior Extraction Solvent

The choice of a solvent is not arbitrary; it is a critical decision that impacts extraction yield, selectivity, purity of the final product, and overall process sustainability. 2-MeTHF's advantages stem directly from its unique physicochemical properties, which offer tangible benefits over conventional solvents.

Physicochemical Property Comparison

The superiority of 2-MeTHF for extraction processes becomes evident when its properties are compared directly with those of traditional solvents.

PropertyThis compound (2-MeTHF) n-HexaneTetrahydrofuran (THF)Dichloromethane (DCM)
Boiling Point (°C) 80696640
Density (g/mL at 20°C) 0.860.660.891.32
Water Solubility (% w/w at 20°C) 4.1 (Decreases with temperature)[5]~0.001Infinite2.0
Water Azeotrope (% water) 10.6None6.71.5
Source Renewable (Biomass)[4]PetroleumPetroleumPetroleum

Table 1: Comparative properties of 2-MeTHF and common extraction solvents.[6][7]

Causality Behind the Advantages
  • Higher Boiling Point: The boiling point of 2-MeTHF (80°C) is significantly higher than that of DCM (40°C) and THF (66°C).[6][8] This reduces evaporative losses during handling and reflux extractions, leading to lower solvent consumption and reduced fugitive emissions into the atmosphere.[8]

  • Limited Water Miscibility: This is arguably 2-MeTHF's most significant advantage in extraction. Unlike THF, which is fully miscible with water, 2-MeTHF has low and "inverse" solubility (it becomes less soluble as temperature increases).[5][8] This property allows for exceptionally clean and rapid phase separations in liquid-liquid extractions, eliminating the persistent emulsions often seen with other solvents and simplifying the work-up process.[2]

  • Favorable Azeotrope: 2-MeTHF forms an azeotrope with water, which simplifies the drying of extracts and the recycling of the solvent.[2][9] This allows for easy removal of water through simple distillation, a crucial step for ensuring the stability of moisture-sensitive compounds and for reusing the solvent in a closed-loop system.[4]

  • Enhanced Stability: 2-MeTHF demonstrates greater stability in both acidic and basic conditions compared to THF, which is prone to degradation.[2][6] This robustness is critical when extracting compounds from matrices that may alter the pH of the medium, ensuring the integrity of both the solvent and the target analytes.

  • Green & Bio-based Origin: Sourced from lignocellulosic biomass, 2-MeTHF reduces our reliance on fossil fuels.[4] It is also biodegradable, minimizing its long-term ecological impact should an accidental release occur.[1][4]

Application Notes: Targeting Diverse Natural Product Classes

2-MeTHF's versatile solvating power makes it suitable for a wide range of natural products, often outperforming traditional solvents in both yield and quality of the extract.

Lipids and Oils

2-MeTHF has proven to be an excellent substitute for hexane in the extraction of lipids from various sources, including oilseeds and spent coffee grounds.[10][11]

  • Increased Yield: Studies have consistently shown that 2-MeTHF can increase oil yield. For instance, in the extraction from spent coffee grounds, 2-MeTHF yielded 27.95 wt% oil compared to 18.99 wt% with hexane under the same conditions.[10][11] Similarly, oil yields from fig, black cumin, and rosehip seeds were increased by 11.7%, 28.3%, and 13.2% respectively, when using 2-MeTHF over hexane.[12]

  • Co-extraction of Bioactives: A key advantage is that 2-MeTHF is more effective at co-extracting valuable minor components like phenolic compounds, tocopherols, chlorophylls, and carotenoids.[12][13] This results in a crude oil with higher antioxidant activity and improved oxidative stability.[12] Oils extracted with 2-MeTHF showed significantly lower peroxide value increases over time compared to hexane-extracted oils, indicating better prevention of lipid peroxidation.[12]

Carotenoids and Other Pigments

The extraction of pigments like carotenoids, which are valued for their colorant and health properties, is highly efficient with 2-MeTHF.

  • Effective Solubilization: Theoretical studies using Hansen Solubility Parameters (HSP) and experimental work have shown that 2-MeTHF is a potent solvent for carotenoids, positioning it as a viable alternative to n-hexane for their extraction from sources like carrots.[1][14][15] The solvent's polarity is well-suited to solubilizing these tetraterpene compounds.[16]

Aromas, Essential Oils, and Volatile Compounds

For the flavor and fragrance industry, 2-MeTHF offers a green and efficient method for capturing aromatic compounds.

  • Superior Yield and Kinetics: In the extraction of aromas from hops, 2-MeTHF provided a higher total crude yield (20.2%) compared to n-hexane (17.9%).[17][18] Furthermore, the extraction kinetics were faster, with a 2-hour maceration using 2-MeTHF yielding 82% of the total extractable material, while hexane only yielded 71%.[18] This suggests that industrial processes could be shorter, increasing throughput.

  • Similar Olfactory Profile: Crucially, sensory analysis of the extracts obtained from both solvents showed similar olfactory profiles, indicating that 2-MeTHF does not negatively impact the final aromatic quality of the product.[15][18]

Experimental Protocols: A Practical Benchtop Guide

The following protocols are designed to be self-validating systems. The expected outcomes, such as clean phase separations and high yields, serve as internal checks on the efficacy of the methodology.

Protocol 1: Solid-Liquid Extraction of Lipids from Oilseeds (Soxhlet)

This protocol is optimized for the exhaustive extraction of lipids and associated bioactive compounds from a solid matrix.

Objective: To extract total lipid content from dried and ground oilseeds (e.g., black cumin, rosehip) with high efficiency.

Methodology:

  • Sample Preparation: Dry the oilseeds at 60°C for 12 hours to a constant weight. Grind the dried seeds into a fine powder (particle size < 0.5 mm) to maximize the surface area for extraction.

  • Soxhlet Assembly: Accurately weigh approximately 10 g of the ground seed powder and place it into a cellulose extraction thimble. Place the thimble inside the main chamber of the Soxhlet extractor.

  • Solvent Addition: Fill a 250 mL round-bottom flask with 150 mL of 2-MeTHF. Add a few boiling chips to ensure smooth boiling.

  • Extraction: Assemble the Soxhlet apparatus (flask, extractor, condenser). Heat the flask using a heating mantle to initiate solvent boiling. Allow the extraction to proceed for 4-6 hours. The solvent will cycle through the solid matrix, efficiently extracting the lipids. Causality: The higher boiling point of 2-MeTHF (80°C) compared to hexane (69°C) allows for a slightly elevated extraction temperature, which can improve extraction kinetics and efficiency.[18]

  • Solvent Removal: After extraction, allow the apparatus to cool. Remove the round-bottom flask. Concentrate the 2-MeTHF extract using a rotary evaporator at 50-60°C under reduced pressure to recover the crude oil.

  • Drying and Weighing: Place the recovered oil in a vacuum oven at 40°C overnight to remove any residual solvent. Weigh the final oil to determine the extraction yield.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_extraction Soxhlet Extraction cluster_recovery Product Recovery Prep1 Dry Oilseeds Prep2 Grind to Fine Powder Prep1->Prep2 Ext1 Load Thimble with Sample Prep2->Ext1 Ext3 Run Extraction (4-6h) Ext1->Ext3 Ext2 Add 2-MeTHF to Flask Ext2->Ext3 Rec1 Rotary Evaporation Ext3->Rec1 Rec2 Vacuum Drying Rec1->Rec2 Rec3 Weigh Final Product Rec2->Rec3

Caption: Workflow for Solid-Liquid Extraction using 2-MeTHF.

Protocol 2: Liquid-Liquid Extraction of a Plant Extract

This protocol demonstrates the exceptional phase-separation capabilities of 2-MeTHF.

Objective: To partition moderately polar compounds from a crude aqueous plant extract into an organic phase.

Methodology:

  • Prepare Aqueous Extract: Start with a crude extract of a plant material (e.g., a tea infusion) in water. Filter the extract to remove any solid particulates. Let it cool to room temperature.

  • Initial Extraction: Pour 100 mL of the aqueous extract into a 250 mL separatory funnel. Add 50 mL of 2-MeTHF.

  • Mixing: Stopper the funnel and invert it gently 10-15 times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation, although 2-MeTHF is highly resistant to this.

  • Phase Separation: Place the funnel back on a ring stand and allow the layers to separate. Causality: Due to its limited miscibility with water, 2-MeTHF will form a distinct upper organic layer. The separation will be sharp and rapid, typically occurring in under a minute, which is a significant advantage over solvents like DCM or ethyl acetate that can form persistent emulsions.[2][19]

  • Collection: Drain the lower aqueous layer. Then, drain the upper 2-MeTHF layer into a clean flask.

  • Re-extraction (Optional): For exhaustive extraction, return the aqueous layer to the separatory funnel and repeat steps 2-5 with a fresh 50 mL portion of 2-MeTHF. Combine the organic phases.

  • Drying and Concentration: Dry the combined 2-MeTHF extracts over anhydrous sodium sulfate. Filter to remove the drying agent, and then remove the solvent using a rotary evaporator to yield the purified natural product extract.

G A Aqueous Plant Extract B Add 2-MeTHF to Separatory Funnel A->B C Mix and Vent B->C D Allow Phase Separation (Rapid & Clean) C->D E Collect Upper 2-MeTHF Layer D->E F Dry & Concentrate E->F G Purified Extract F->G

Caption: Closed-loop recycling process for 2-MeTHF.

Conclusion and Authoritative Grounding

This compound is more than just a "green" alternative; it is a high-performance solvent that offers significant scientific and practical advantages for the extraction of natural products. Its bio-based origin, superior safety profile, and, most importantly, its unique physical properties lead to higher extraction yields, cleaner processes, and easier downstream handling. [6]By replacing traditional petroleum-based solvents with 2-MeTHF, research laboratories and industrial facilities can enhance their operational efficiency, improve the quality of their extracts, and significantly reduce their environmental footprint. The adoption of 2-MeTHF represents a tangible step towards a more sustainable and efficient future for natural product science.

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Safe handling and storage procedures for 2-Methyltetrahydrofuran in the lab

All 2-MeTHF waste, including empty containers and contaminated materials from spills, must be disposed of as hazardous waste. [6][16]1. Collect waste in a clearly labeled, sealed, and compatible container. [16]2. Do not mix 2-MeTHF waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. [16]3. Store the waste container in a designated satellite accumulation area, away from drains and ignition sources. 4. Arrange for pickup and disposal through your institution's EHS department. [13]Empty containers retain flammable residue and vapors and must be handled as hazardous until properly cleaned. [11]

References

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Application Note: Mastering Biphasic Reactions with 2-Methyltetrahydrofuran (2-MeTHF), a Sustainable and High-Performance Solvent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Biphasic Solvent Selection

In the pursuit of greener, safer, and more efficient chemical syntheses, the choice of solvent is a critical decision point that profoundly impacts process viability, from laboratory scale to industrial manufacturing. For decades, chlorinated solvents like dichloromethane (DCM) and water-miscible ethers such as tetrahydrofuran (THF) have been mainstays in biphasic and organometallic chemistry. However, their significant environmental, health, and safety (EHS) drawbacks have catalyzed the search for superior alternatives.

2-Methyltetrahydrofuran (2-MeTHF) has emerged as a leading green solvent, offering a compelling combination of high performance, enhanced safety, and sustainability.[1][2] Derived from renewable biomass sources like corncobs and bagasse, 2-MeTHF presents a favorable life cycle assessment compared to its petrochemical counterparts.[3] This application note provides a comprehensive guide for researchers, chemists, and process development professionals on the principles and practical execution of biphasic reactions using 2-MeTHF. We will delve into the unique physicochemical properties of 2-MeTHF that drive its advantages, present detailed experimental protocols, and offer expert insights to ensure robust and successful implementation.

The Scientific Rationale: Why 2-MeTHF Excels in Biphasic Systems

The superiority of 2-MeTHF in biphasic applications is not incidental; it is a direct consequence of its distinct molecular structure and resulting physical properties. Unlike THF, which is fully miscible with water, 2-MeTHF exhibits limited, temperature-dependent miscibility, a property that is central to its effectiveness.[4][5] This characteristic, among others, positions 2-MeTHF as an ideal replacement for DCM and a significant upgrade over THF for reactions involving an aqueous phase.[6][7]

Key Physicochemical Advantages:

  • Limited Water Miscibility: This is the cornerstone of its utility in biphasic systems. 2-MeTHF and water form two distinct phases, allowing for clean and rapid separation post-reaction without the formation of persistent emulsions that often plague other solvent systems.[8] This eliminates the need for adding a co-solvent like toluene for extraction, simplifying workup procedures and reducing solvent waste.[9]

  • Favorable Azeotrope with Water: 2-MeTHF forms a low-boiling azeotrope with water (10.6% water, bp 71°C).[10] This property is ingeniously exploited for the efficient drying of the solvent and reaction products, as the water can be removed via a simple distillation, facilitating solvent recycling and reuse—a key principle of green chemistry.[1][7]

  • Higher Boiling Point: With a boiling point of approximately 80°C, compared to THF's 66°C, 2-MeTHF allows reactions to be conducted at higher temperatures under atmospheric pressure.[1][4] This can lead to increased reaction rates, shorter reaction times, and improved efficiency.

  • Enhanced Stability: 2-MeTHF is significantly more stable in the presence of both strong acids and bases compared to THF, which can undergo ring-opening under such conditions.[8][9][11] This robustness expands the scope of compatible reactions. Furthermore, while still an ether capable of forming peroxides, the rate of peroxide formation in 2-MeTHF is considerably slower than in THF, enhancing its handling and storage safety.[4]

Comparative Solvent Properties

The following table summarizes the critical properties of 2-MeTHF in comparison to commonly used solvents in biphasic and organometallic reactions.

PropertyThis compound (2-MeTHF) Tetrahydrofuran (THF)Dichloromethane (DCM)
Boiling Point (°C) ~80~66~40
Density (g/mL at 20°C) 0.8540.891.32
Solubility in Water (% w/w at 20°C) 14Miscible2.0
Solubility of Water in Solvent (% w/w at 20°C) 4.1Miscible0.2
Azeotrope with Water (% water) 10.66.71.5
Renewable Origin YesNoNo

Data compiled from sources[4][9][10][12]

Core Application: Phase-Transfer Catalyzed Nucleophilic Substitution

To illustrate the practical application of 2-MeTHF, we will detail a protocol for a classic biphasic reaction: the O-alkylation of a phenol using an alkyl halide under phase-transfer catalysis (PTC) conditions. The phase-transfer catalyst is essential for shuttling the nucleophile (phenoxide) from the aqueous phase to the organic phase where the electrophile (alkyl halide) resides.

Logical Framework for 2-MeTHF's Advantages

The diagram below illustrates the causal relationship between the inherent properties of 2-MeTHF and its resulting process advantages in a biphasic setup.

G cluster_0 Physicochemical Properties of 2-MeTHF cluster_1 Process Advantages in Biphasic Reactions Limited Water Miscibility Limited Water Miscibility Clean & Rapid Phase Separation Clean & Rapid Phase Separation Limited Water Miscibility->Clean & Rapid Phase Separation Higher Boiling Point (80°C) Higher Boiling Point (80°C) Higher Reaction Temperatures Higher Reaction Temperatures Higher Boiling Point (80°C)->Higher Reaction Temperatures Forms Azeotrope with Water Forms Azeotrope with Water Efficient Solvent Drying & Recycling Efficient Solvent Drying & Recycling Forms Azeotrope with Water->Efficient Solvent Drying & Recycling High Chemical Stability High Chemical Stability Broader Reaction Scope Broader Reaction Scope High Chemical Stability->Broader Reaction Scope Simplified Product Workup Simplified Product Workup Clean & Rapid Phase Separation->Simplified Product Workup Increased Reaction Rates Increased Reaction Rates Higher Reaction Temperatures->Increased Reaction Rates Reduced Waste & Energy Consumption Reduced Waste & Energy Consumption Efficient Solvent Drying & Recycling->Reduced Waste & Energy Consumption

Caption: Causal links between 2-MeTHF properties and process benefits.

Detailed Experimental Protocol

Materials and Equipment
  • Reagents: 4-Methoxyphenol, Benzyl Bromide, Sodium Hydroxide (NaOH), Tetrabutylammonium Bromide (TBAB), this compound (anhydrous, ≥99%), Deionized Water.

  • Equipment: Round-bottom flask, magnetic stirrer hotplate, reflux condenser, thermocouple, separatory funnel, rotary evaporator, standard laboratory glassware.

Experimental Workflow Diagram

G prep Prepare Solutions (Aqueous NaOH & Organic Reactants) assemble Assemble Reactor (Flask, Condenser, Stirrer) prep->assemble charge_aq Charge Aqueous Phase (NaOH solution) assemble->charge_aq charge_org Charge Organic Phase (Phenol, 2-MeTHF, TBAB) charge_aq->charge_org add_elec Add Electrophile (Benzyl Bromide) charge_org->add_elec react Heat & Stir Reaction (e.g., 65-70°C) add_elec->react monitor Monitor Progress (TLC, GC/LC-MS) react->monitor workup Cool & Transfer to Separatory Funnel monitor->workup Upon Completion separate Separate Phases (Aqueous & Organic) workup->separate wash Wash Organic Layer separate->wash recycle Recover & Recycle 2-MeTHF (Azeotropic Distillation) separate->recycle From Workup isolate Dry & Concentrate (Rotary Evaporation) wash->isolate isolate->recycle From Evaporation

Caption: Step-by-step workflow for a biphasic reaction using 2-MeTHF.

Step-by-Step Methodology
  • Preparation of Aqueous Phase: In a beaker, dissolve Sodium Hydroxide (1.2 eq.) in deionized water to create a 20% (w/w) solution. Allow it to cool to room temperature.

  • Reactor Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a thermocouple. Place it on a magnetic stirrer hotplate.

  • Charging Reagents:

    • Add the prepared aqueous NaOH solution to the flask.

    • Add 4-Methoxyphenol (1.0 eq.), the phase-transfer catalyst Tetrabutylammonium Bromide (TBAB, 0.05 eq.), and this compound (using a volume to achieve a substrate concentration of ~0.5 M).

    • Begin vigorous stirring to create a well-mixed biphasic system. The stirring should be fast enough to create a significant vortex and maximize the interfacial area between the two phases.

  • Initiating the Reaction: Slowly add Benzyl Bromide (1.1 eq.) to the stirring mixture. An exotherm may be observed.

  • Reaction Execution: Heat the mixture to 65-70°C and maintain vigorous stirring. The higher boiling point of 2-MeTHF allows for this elevated temperature without pressurization, accelerating the reaction.[1][4]

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots from the organic layer for analysis by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

  • Work-up and Product Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Transfer the entire mixture to a separatory funnel.

    • Allow the layers to settle. A sharp, clean interface will form quickly, demonstrating a key advantage of 2-MeTHF.[7][9]

    • Separate the lower aqueous layer.

    • Wash the remaining organic layer with deionized water (2x) and then with a brine solution to remove residual catalyst and base.

    • Dry the isolated 2-MeTHF layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product. The product can then be purified by standard methods (e.g., recrystallization or chromatography).

  • Solvent Recovery (Optional but Recommended):

    • Combine the 2-MeTHF collected from the rotary evaporator with the washings.

    • The wet solvent can be efficiently dried by azeotropic distillation. Distill the solvent at atmospheric pressure, collecting the 2-MeTHF/water azeotrope that boils at 71°C. A Dean-Stark trap can be used to separate the water, allowing the dried 2-MeTHF to be returned to the distillation pot or collected separately for reuse.[1]

Safety and Handling Considerations

As a Senior Application Scientist, ensuring the safe implementation of any protocol is paramount. While 2-MeTHF offers safety benefits over THF and DCM, it is a flammable chemical and must be handled with appropriate care.

  • Flammability: 2-MeTHF is a highly flammable liquid.[13] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.[14][15] Ensure that all equipment is properly grounded to prevent static discharge.[13][16]

  • Peroxide Formation: Although more resistant than THF, 2-MeTHF can form explosive peroxides upon prolonged exposure to air and light.[4][17] Use stabilized grades of the solvent when possible. Always test for peroxides before distilling to dryness. Do not store containers for extended periods after opening.

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[15]

  • Spill & Disposal: Have appropriate spill control materials readily available. Absorb spills with inert material (e.g., sand, diatomaceous earth) and dispose of waste according to local environmental regulations.[14][17]

Conclusion: Adopting a Superior Standard for Biphasic Chemistry

This compound is more than just a "green" alternative; it is a high-performance solvent that offers tangible scientific and economic advantages for biphasic reactions. Its unique combination of limited water miscibility, favorable azeotrope formation, and enhanced stability directly translates to simplified workflows, reduced waste, improved process economics, and a safer laboratory environment. By understanding the causality behind its performance and adhering to the robust protocols outlined in this guide, researchers and drug development professionals can effectively leverage 2-MeTHF to modernize and optimize their synthetic processes.

References

  • Aycock, D. F. (2007). Solvent Applications of this compound in Organometallic and Biphasic Reactions. Organic Process Research & Development, 11(1), 156–159. [Link]

  • Pace, V., & Alcántara, A. R. (2016). Recent advancements on the use of this compound in organometallic chemistry. Monatshefte für Chemie - Chemical Monthly, 148(1), 7–16. [Link]

  • Aycock, D. (n.d.). Solvent Applications of this compound in Organometallic and Biphasic Reactions. Semantic Scholar. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Why this compound (2-MeTHF) is the Smart Choice Over THF. inno-pharmchem.com. [Link]

  • Wikipedia. (n.d.). This compound. en.wikipedia.org. [Link]

  • Monument Chemical. (2023). This compound Safety Data Sheet. monumentchemical.com. [Link]

  • Engineer Fix. (2025). Why this compound Is a Sustainable Solvent. engineerfix.com. [Link]

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  • Englezou, G., et al. (n.d.). 2‐Methyltetrahydrofuran (2‐MeTHF) as a versatile green solvent for the synthesis of amphiphilic copolymers via ROP, FRP. SciSpace. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: this compound. carlroth.com. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: this compound. carlroth.com. [Link]

  • Biosystems Engineers. (n.d.). This compound (MeTHF). biosystemsengineers.com. [Link]

  • EU Safety Data Sheet this compound. (n.d.). somatesto.com. [Link]

  • Guitart, R., et al. (2020). Recent Advances on the Use of this compound (2-MeTHF) in Biotransformations. ResearchGate. [Link]

  • Sicaire, A. G., et al. (2020). This compound: Main Properties, Production Processes, and Application in Extraction of Natural Products. ResearchGate. [Link]

  • Kumar, A., et al. (2021). 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery. Analytical Methods, 13(31), 3531-3536. [Link]

  • METHYLTETRAHYDROFURAN System Advantages in Organometallic Chemistry and Biphasic Reactions. (n.d.). slideplayer.com. [Link]

  • U.S. Pat. Appl. Publ. (2012). Effect of temperature on mutual solubility of water and 2-MTHF. ResearchGate. [Link]

  • Glass, T., et al. (2020). Liquid-liquid equilibrium of this compound/water over wide temperature range: Measurements and rigorous regression. ResearchGate. [Link]

  • Pace, V., et al. (2012). This compound (2-MeTHF): a biomass-derived solvent with broad application in organic chemistry. ChemSusChem, 5(8), 1369-79. [Link]

  • Pace, V. (2017). Recent advancements on the use of this compound in organometallic chemistry. Monatshefte für Chemie, 148(1), 7-16. [Link]

  • Li, H., et al. (2018). Lewis acid-catalyzed biphasic this compound/H2O pretreatment of lignocelluloses to enhance cellulose enzymatic hydrolysis and lignin valorization. Bioresource Technology, 270, 55-61. [Link]

  • Manzer, L. E. (2024). Catalytic Conversion of Levulinic Acid into this compound: A Review. MDPI. [Link]

  • Sytniczuk, A., et al. (2018). This compound as a Solvent of Choice for Spontaneous Metathesis/Isomerization Sequence. ACS Omega, 3(10), 13363-13372. [Link]

  • Demesa, A. G., et al. (2021). Liquid–Liquid Extraction of Formic Acid with this compound: Experiments, Process Modeling, and Economics. Industrial & Engineering Chemistry Research, 60(15), 5588-5599. [Link]

  • Li, H., et al. (2024). Direct Hydrogenation of Furfural to this compound over an Efficient Cu–Pd/HY Bimetallic Catalyst. Energy & Fuels. [Link]

  • Clark, J. H., et al. (2011). Environmental analysis of the life cycle emissions of 2-methyl tetrahydrofuran solvent manufactured from renewable resources. Green Chemistry, 13(4), 824-829. [Link]

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2-Methyltetrahydrofuran (2-MeTHF): A Comprehensive Guide to its Application as a Mobile Phase Modifier in Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Shift Towards Greener Solvents in Chromatography

In the landscape of modern analytical and preparative chromatography, the pursuit of "green" chemistry has become a paramount objective. This paradigm shift is driven by the need to minimize the environmental impact of chemical processes, reduce reliance on petroleum-derived solvents, and enhance laboratory safety. Within this context, 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a highly promising and sustainable alternative to conventional mobile phase modifiers. Derived from renewable resources like corn cobs and sugarcane bagasse, 2-MeTHF offers a compelling combination of favorable physicochemical properties and enhanced chromatographic performance, positioning it as a key player in the development of eco-friendly separation methodologies.

This guide provides a detailed exploration of 2-MeTHF as a mobile phase modifier, offering in-depth technical insights, practical application notes, and comprehensive protocols for its use in both reversed-phase and normal-phase chromatography.

The Scientific Case for 2-MeTHF: A Superior Alternative

2-MeTHF distinguishes itself from traditional solvents like tetrahydrofuran (THF), acetonitrile (ACN), and dichloromethane (DCM) through a unique set of properties that translate into tangible chromatographic advantages.

Physicochemical Properties: A Comparative Overview

A clear understanding of the physical and chemical characteristics of 2-MeTHF is fundamental to its effective implementation. The following table provides a comparative summary of key properties for 2-MeTHF and other commonly used chromatography solvents.

PropertyThis compound (2-MeTHF)Tetrahydrofuran (THF)Acetonitrile (ACN)Methanol (MeOH)
Boiling Point (°C) 80.26681.664.7
Density (g/mL at 20°C) 0.860.8890.7860.792
Viscosity (cP at 25°C) 0.60.480.370.55
UV Cutoff (nm) ~220~212~190~205
Refractive Index (n20/D) 1.4061.4071.3441.329
Polarity Index (P') 4.24.05.85.1
Solubility in Water Limited (14.4 g/100g at 23°C)MiscibleMiscibleMiscible
Source Renewable (Biomass)Petroleum-derivedPetroleum-derivedPetroleum-derived
Key Advantages of 2-MeTHF in Chromatography

The data presented above underscores several key advantages of using 2-MeTHF:

  • Reduced Solvent Volatility: With a higher boiling point than THF, 2-MeTHF exhibits lower volatility, leading to reduced solvent loss through evaporation and a more stable mobile phase composition over time.

  • Enhanced Safety Profile: 2-MeTHF has a reduced tendency to form explosive peroxides compared to THF, making it a safer solvent for handling and storage in the laboratory.

  • Improved Chromatographic Performance in RP-HPLC: In reversed-phase applications, 2-MeTHF as a mobile phase modifier can significantly enhance peak shapes, improve resolution, and increase sample loading capacity. This is particularly beneficial for the purification of complex mixtures and basic compounds that often exhibit poor peak shapes with conventional mobile phases.

  • A Greener Alternative in Normal-Phase Chromatography: 2-MeTHF serves as an excellent, less toxic replacement for chlorinated solvents like dichloromethane (DCM) in normal-phase chromatography.

  • Facilitated Solvent Recovery and Recycling: Its limited miscibility with water allows for straightforward phase separation, simplifying solvent recovery and recycling processes, which contributes to a more sustainable and cost-effective workflow.

Application Notes and Protocols

This section provides detailed, step-by-step methodologies for the application of 2-MeTHF in both reversed-phase and normal-phase chromatography. These protocols are designed to be self-validating, with clear explanations for each experimental choice.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The use of 2-MeTHF as an organic modifier in RP-HPLC can lead to significant improvements in separation efficiency, particularly for challenging compounds.

This protocol outlines a general procedure for incorporating 2-MeTHF into an automated high-throughput purification workflow.

1. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a preparative pump, autosampler, column oven, and a diode array detector (DAD) or mass spectrometer (MS).

  • Reverse-phase C18 column (e.g., 250 x 20 mm, 5 µm).

  • HPLC-grade this compound (2-MeTHF).

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH).

  • HPLC-grade water.

  • Trifluoroacetic acid (TFA) or other suitable buffer.

  • Sample dissolved in a suitable solvent (e.g., DMSO, DMF).

  • 0.45 µm syringe filters.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 10% 2

Application Notes and Protocols for Suzuki and Other Cross-Coupling Reactions in 2-Methyltetrahydrofuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Cross-Coupling Chemistry Towards Greener Solvents

Palladium-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry, represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision and efficiency.[1][2] These transformations, including the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Negishi reactions, are indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] However, the chemical industry's growing commitment to sustainable practices has cast a critical eye on the environmental impact of these powerful reactions, particularly concerning solvent usage. Organic solvents often constitute the largest mass component of a chemical process and contribute significantly to waste generation.[5]

This guide focuses on the application of 2-methyltetrahydrofuran (2-MeTHF) as a high-performance, sustainable solvent for a range of cross-coupling reactions. Derived from renewable resources like corncobs and bagasse, 2-MeTHF is emerging as a superior alternative to traditional ethereal solvents such as tetrahydrofuran (THF) and chlorinated solvents.[6][7][8] Its favorable physicochemical properties not only align with the principles of green chemistry but also offer tangible process advantages, including improved reaction performance, easier workups, and enhanced safety profiles.[9][10] This document provides researchers, scientists, and drug development professionals with detailed insights and actionable protocols for leveraging 2-MeTHF in their cross-coupling endeavors.

The 2-MeTHF Advantage: Properties and Rationale for Use

The selection of a solvent is critical to the success of a cross-coupling reaction, influencing catalyst stability, substrate solubility, and reaction kinetics. 2-MeTHF presents a compelling set of properties that make it an excellent choice for organometallic chemistry.

Key Properties of 2-MeTHF:

  • Renewable Origin: 2-MeTHF is synthesized from furfural or levulinic acid, which are derived from the dehydration of C5 sugars present in lignocellulosic biomass.[5][10] This bio-based origin significantly reduces the carbon footprint compared to petroleum-derived solvents.[6][11]

  • Favorable Physical Characteristics: With a higher boiling point (80-82°C) than THF (66°C), 2-MeTHF allows for reactions to be conducted at elevated temperatures, potentially reducing reaction times without the need for sealed vessels.[6][9][10] Its lower melting point also makes it suitable for low-temperature reactions.[7]

  • Enhanced Stability: 2-MeTHF exhibits greater stability in both acidic and basic conditions compared to THF.[9] Solutions of organometallic reagents in 2-MeTHF often feature higher stability and solubility.[10]

  • Unique Water Miscibility: Unlike the fully water-miscible THF, 2-MeTHF has limited miscibility with water (4.1 g/100 g at 20°C), and this solubility decreases with increasing temperature ("inverse solubility").[7][9] This property facilitates straightforward aqueous workups and phase separations, often eliminating the need for additional organic extraction solvents like toluene.[9][12]

  • Safety Profile: 2-MeTHF is less volatile and has a higher flash point than THF, contributing to a safer laboratory environment.[9] Toxicological studies have also indicated a lack of genotoxicity and mutagenicity.[10]

These properties collectively position 2-MeTHF as a versatile and sustainable solvent that can enhance the efficiency and environmental profile of cross-coupling reactions.

Comparative Solvent Properties
Property2-MeTHFTetrahydrofuran (THF)Dichloromethane (DCM)Toluene
Boiling Point (°C) 806640111
Source Renewable (Biomass)[6][8]Fossil FuelsFossil FuelsFossil Fuels
Water Solubility (% at 20°C) 4.1 (in solvent)Infinite2.00.05
Workup Advantage Cleaner phase separations, often no co-solvent needed.[9]Requires co-solvent (e.g., toluene) for phase separation.Forms emulsions, halogenated waste.Effective extraction solvent.
Stability More stable in acidic and basic conditions.[9]Prone to peroxide formation.Unstable with some bases.Generally stable.

General Catalytic Cycle for Cross-Coupling Reactions

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) interchange. Understanding this fundamental pathway is key to optimizing reaction conditions.

Cross_Coupling_Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition PdII_R_R1 R-Pd(II)L_n-R' PdII_RX->PdII_R_R1 Transmetalation PdII_R_R1->Pd0 Reductive Elimination Product R-R' (Coupled Product) MX M-X RX R-X (Aryl/Vinyl Halide) R1M R'-M (Organometallic Reagent)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R-X) to form a Pd(II) intermediate.

  • Transmetalation: The organic group (R') from an organometallic reagent (R'-M) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups (R and R') are coupled together and eliminated from the palladium center, forming the desired product and regenerating the Pd(0) catalyst.

Experimental Workflow: From Setup to Product

A systematic approach is crucial for successful cross-coupling reactions. The following workflow outlines the key stages.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Reagent Preparation (Substrates, Catalyst, Ligand, Base) C 3. Reaction Assembly (Under Inert Atmosphere) A->C B 2. Solvent Degassing (Purge with N2 or Ar) B->C D 4. Heating & Stirring (Monitor by TLC/GC-MS/LC-MS) C->D E 5. Quenching & Phase Separation (e.g., add water) D->E F 6. Extraction & Drying (Separate 2-MeTHF layer, dry) E->F G 7. Purification (e.g., Column Chromatography) F->G H 8. Product Characterization G->H

Caption: A typical experimental workflow for cross-coupling reactions in 2-MeTHF.

Application Protocols for Specific Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with an organic halide or triflate.[4] Its tolerance of a wide range of functional groups makes it a staple in pharmaceutical synthesis. While some studies suggest the Suzuki reaction is often unaffected by solvent choice, 2-MeTHF's workup advantages make it a highly practical option.[13]

Rationale for 2-MeTHF: The partial water miscibility of 2-MeTHF simplifies the removal of inorganic byproducts and excess boronic acid during the aqueous workup, often without needing an additional organic solvent for extraction.[12] Its higher boiling point can also be beneficial for less reactive substrates like aryl chlorides.

Protocol: Synthesis of 4-Methoxybiphenyl

  • Reagents and Equipment:

    • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

    • Phenylboronic acid (1.2 mmol, 1.2 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

    • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%) or a more advanced ligand like SPhos.

    • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

    • 2-MeTHF (5 mL, degassed)

    • Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add Pd(OAc)₂, the phosphine ligand, and K₂CO₃.

    • Add 4-bromoanisole and phenylboronic acid.

    • Add degassed 2-MeTHF via syringe.

    • Heat the reaction mixture to 80°C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion (typically 2-12 hours), cool the reaction to room temperature.

    • Quench the reaction by adding 10 mL of water.

    • Stir for 10 minutes, then transfer the mixture to a separatory funnel.

    • Separate the organic (upper) layer. The limited miscibility of 2-MeTHF allows for a clean separation.[9][12]

    • Wash the organic layer with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate) to yield 4-methoxybiphenyl.

Sonogashira Coupling

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, providing a direct route to substituted alkynes.[14] Recent developments have focused on creating milder, copper-free, and amine-free conditions, where the choice of solvent is critical.

Rationale for 2-MeTHF: 2-MeTHF has been successfully employed in room-temperature, copper-free, and amine-free Sonogashira couplings.[15][16] It serves as an effective green solvent that facilitates high yields without the need for co-solvents or harsh conditions.[15]

Protocol: Copper-Free Sonogashira Coupling

  • Reagents and Equipment:

    • Aryl halide (e.g., 4-iodotoluene) (1.0 mmol, 1.0 equiv)

    • Terminal alkyne (e.g., phenylacetylene) (1.2 mmol, 1.2 equiv)

    • Bis(acetonitrile)palladium(II) chloride [Pd(CH₃CN)₂Cl₂] (0.01 mmol, 1 mol%)

    • cataCXium® A (a phosphine ligand) (0.02 mmol, 2 mol%)

    • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

    • 2-MeTHF (10 mL, degassed)

    • Schlenk tube, magnetic stirrer, inert atmosphere setup (Ar)

  • Procedure:

    • In a Schlenk tube under an argon atmosphere, combine the aryl halide, Pd(CH₃CN)₂Cl₂, cataCXium® A, and Cs₂CO₃.[15]

    • Add degassed 2-MeTHF, followed by the terminal alkyne.

    • Stir the mixture at room temperature.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 24-48 hours).[15]

    • Once complete, dilute the mixture with 10 mL of water.

    • Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer with 2-MeTHF (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

    • Purify the residue by flash chromatography to obtain the desired product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a common linkage in pharmaceuticals.[17][18] The reaction typically involves an aryl halide or sulfonate and a primary or secondary amine.[19]

Rationale for 2-MeTHF: The higher boiling point of 2-MeTHF is advantageous for coupling less reactive aryl chlorides, which often require elevated temperatures. Its ability to dissolve a wide range of organic substrates and its compatibility with common bases (e.g., sodium tert-butoxide) make it a suitable replacement for solvents like toluene or dioxane.[18] Nickel-catalyzed C-N bond formation has also been effectively demonstrated in 2-MeTHF.[12]

Protocol: N-Arylation of a Secondary Amine

  • Reagents and Equipment:

    • Aryl bromide (e.g., 4-chlorotoluene) (1.0 mmol, 1.0 equiv)

    • Secondary amine (e.g., morpholine) (1.2 mmol, 1.2 equiv)

    • Palladium precatalyst (e.g., BrettPhos Pd G3) (0.01 mmol, 1 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

    • 2-MeTHF (5 mL, anhydrous and degassed)

    • Glovebox or Schlenk line, sealed reaction vial

  • Procedure:

    • In a glovebox, charge a reaction vial with the palladium precatalyst and NaOtBu.

    • Add the aryl bromide, followed by 2-MeTHF and then the morpholine.

    • Seal the vial and remove it from the glovebox.

    • Place the vial in a preheated oil bath at 100°C and stir.

    • Monitor the reaction by LC-MS.

    • After completion (typically 4-24 hours), cool to room temperature.

    • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate or use the existing 2-MeTHF layer for separation.

    • Wash the organic phase with water and brine, then dry over sodium sulfate.

    • Concentrate the solvent and purify by column chromatography.

Heck Reaction

The Heck reaction forms a substituted alkene through the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.[1][20]

Rationale for 2-MeTHF: 2-MeTHF can serve as a suitable alternative to more traditional solvents like DMF or acetonitrile, especially in applications prioritizing greener processes.[21] Its solvating properties are intermediate between diethyl ether and THF, and its higher boiling point can facilitate the reaction with less volatile alkenes.[7]

Protocol: Arylation of an Alkene

  • Reagents and Equipment:

    • Aryl iodide (e.g., iodobenzene) (1.0 mmol, 1.0 equiv)

    • Alkene (e.g., butyl acrylate) (1.5 mmol, 1.5 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%)

    • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.02 mmol, 2 mol%)

    • Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)

    • 2-MeTHF (4 mL, degassed)

    • Sealed pressure tube, magnetic stirrer

  • Procedure:

    • To a pressure tube, add Pd(OAc)₂ and P(o-tol)₃.

    • Add 2-MeTHF, followed by iodobenzene, butyl acrylate, and triethylamine.

    • Seal the tube tightly and place it in a heating block set to 100°C.

    • Stir the reaction for 16-24 hours.

    • Cool the tube to room temperature.

    • Dilute the mixture with diethyl ether and filter through a pad of celite to remove palladium black and salts.

    • Wash the filtrate with 1M HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over magnesium sulfate, filter, and concentrate.

    • Purify via silica gel chromatography to isolate the substituted alkene product.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex.[22] It is particularly valuable for its ability to form C(sp³)-C(sp²) and C(sp²)-C(sp²) bonds.

Rationale for 2-MeTHF: Organozinc reagents are often prepared and sold commercially in THF. Given that many Grignard reagents are now available in 2-MeTHF for green chemistry initiatives, and organozinc reagents can be prepared from them, 2-MeTHF is a logical and effective solvent choice.[5] Commercially available solutions of ZnCl₂ in 2-MeTHF have been shown to provide consistent and optimal results in Negishi couplings, simplifying the procedure.[23]

Protocol: Coupling of an Aryl Bromide with an Alkylzinc Reagent

  • Reagents and Equipment:

    • Aryl bromide (e.g., 2-bromoanisole) (1.0 mmol, 1.0 equiv)

    • Alkylzinc halide (e.g., isopropylzinc bromide, 0.5 M solution in THF or 2-MeTHF) (1.2 mmol, 1.2 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%)

    • CPhos (a biarylphosphine ligand) (0.02 mmol, 2 mol%)

    • 2-MeTHF (3 mL, anhydrous and degassed)

    • Glovebox or Schlenk line

  • Procedure:

    • In a glovebox, combine Pd(OAc)₂ and CPhos in a vial.

    • Add the aryl bromide, followed by anhydrous 2-MeTHF.

    • Stir for 5 minutes, then add the alkylzinc bromide solution dropwise.

    • Seal the vial and stir at room temperature.

    • Monitor the reaction by GC-MS.

    • Upon completion (typically 1-6 hours), remove the vial from the glovebox and carefully pour the contents into a flask containing saturated aqueous ammonium chloride (10 mL).

    • Stir for 15 minutes, then extract the mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic extracts, wash with brine, dry over sodium sulfate, and concentrate.

    • Purify by flash chromatography.

Conclusion and Future Outlook

This compound has unequivocally demonstrated its value as a green and highly effective solvent for a range of pivotal cross-coupling reactions. Its derivation from renewable feedstocks, combined with performance benefits such as higher reaction temperatures, simplified workups, and improved safety, makes it an attractive choice for both academic research and industrial-scale synthesis.[5][9][10] By replacing traditional, less sustainable solvents, the adoption of 2-MeTHF allows chemists to significantly reduce the environmental impact of their synthetic routes without compromising on efficiency or yield. As the principles of green chemistry become further integrated into drug development and manufacturing, the role of bio-derived solvents like 2-MeTHF is set to expand, driving innovation towards a more sustainable chemical future.

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  • ResearchGate. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. [Link]

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Application Notes and Protocols for the Use of 2-Methyltetrahydrofuran (2-MeTHF) in Low-Temperature Spectroscopic Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 2-MeTHF in Cryogenic Spectroscopy

For researchers, scientists, and drug development professionals engaged in low-temperature spectroscopic studies, the choice of solvent is a critical parameter that dictates the quality and interpretability of the data. An ideal solvent for such applications must not only solubilize the analyte of interest but also form a clear, crack-free glass upon cooling to cryogenic temperatures, typically that of liquid nitrogen (-196 °C or 77 K). 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a superior solvent for these demanding applications, offering a unique combination of physical and chemical properties that overcome many of the limitations of traditional solvents.[1]

This comprehensive guide provides detailed application notes and protocols for the effective use of 2-MeTHF in low-temperature spectroscopic techniques, including UV-Visible (UV-Vis), fluorescence, and Electron Paramagnetic Resonance (EPR) spectroscopy. As a Senior Application Scientist, my objective is to provide not just a set of instructions, but a deeper understanding of the causality behind each experimental choice, ensuring scientific integrity and empowering you to achieve high-quality, reproducible results.

Physicochemical Properties of 2-MeTHF: A Comparative Overview

The utility of 2-MeTHF in low-temperature spectroscopy is rooted in its distinct physicochemical properties. Compared to its structural analog, tetrahydrofuran (THF), and other common solvents, 2-MeTHF exhibits a lower melting point and a higher boiling point, expanding its useful liquid range.[2] Crucially, it has a strong propensity to form a stable, amorphous glass upon rapid cooling, which is essential for obtaining high-resolution spectra of solutes in a rigid, isotropic environment.[2]

PropertyThis compound (2-MeTHF)Tetrahydrofuran (THF)EthanolDiethyl Ether
Molecular Formula C₅H₁₀OC₄H₈OC₂H₅OHC₄H₁₀O
Molar Mass ( g/mol ) 86.1372.1146.0774.12
Boiling Point (°C) 80.2[2]6678.3734.6
Melting Point (°C) -136[2]-108.4-114.1-116.3
Glass Transition Temp. (Tg) ~91 K[3]~115-130 K[3]~97 KN/A (crystallizes)
Density (g/mL at 20°C) 0.854[2]0.8890.7890.713
UV Cutoff (nm) ~215[4]~212[5]~210~215
Solubility in Water Limited (14 g/100 g at 20°C)[2]MiscibleMiscibleSlightly Soluble

Solvent Purity and Preparation: The Foundation of High-Quality Spectra

The purity of 2-MeTHF is paramount for obtaining reliable spectroscopic data. Impurities, particularly peroxides and water, can interfere with measurements and even react with the analyte. Commercial 2-MeTHF is often stabilized with butylated hydroxytoluene (BHT), which may need to be removed for certain applications.[6]

Protocol for the Purification of 2-MeTHF for Spectroscopic Use

This protocol describes a robust method for purifying 2-MeTHF to a spectroscopic grade.

Materials:

  • Commercial grade 2-MeTHF

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Calcium Hydride (CaH₂)

  • Sodium metal

  • Benzophenone

  • Activated alumina

  • Distillation apparatus

  • Schlenk line or glovebox for inert atmosphere operations

Procedure:

  • Initial Washing: In a separatory funnel, wash the commercial 2-MeTHF with an equal volume of 10% aqueous NaOH solution to remove any acidic impurities and the BHT stabilizer. Repeat the washing two more times.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for several hours.

  • Pre-distillation: Filter the dried 2-MeTHF and perform a simple distillation to remove the bulk of any non-volatile impurities.

  • Final Drying and Distillation:

    • Set up a distillation apparatus under an inert atmosphere (e.g., nitrogen or argon).

    • Add the pre-distilled 2-MeTHF to a round-bottom flask containing calcium hydride (CaH₂) and reflux for at least 4 hours to remove residual water.

    • For ultimate dryness, add small pieces of sodium metal and a few crystals of benzophenone to the refluxing 2-MeTHF. A persistent deep blue or purple color indicates that the solvent is anhydrous and oxygen-free.

    • Distill the purified 2-MeTHF directly into a clean, dry storage flask under an inert atmosphere.

Storage of Purified 2-MeTHF:

  • Store the purified 2-MeTHF in a tightly sealed container under an inert atmosphere (e.g., a Schlenk flask with a Teflon stopcock).

  • For long-term storage, it is advisable to add a small amount of activated molecular sieves (3Å or 4Å) to the storage flask to maintain dryness.

  • Protect the solvent from light and store it in a cool, dark place.

Solvent_Purification_Workflow start Commercial 2-MeTHF wash Wash with 10% NaOH start->wash Remove Stabilizer & Acids dry Dry over MgSO₄ wash->dry predistill Pre-distill dry->predistill reflux_dry Reflux over CaH₂ predistill->reflux_dry Remove Water reflux_na_benz Reflux over Na/Benzophenone reflux_dry->reflux_na_benz Ultimate Drying & O₂ Scavenging final_distill Final Distillation under Inert Atmosphere reflux_na_benz->final_distill storage Store under Inert Atmosphere final_distill->storage

Workflow for the purification of 2-MeTHF.

Low-Temperature UV-Visible and Fluorescence Spectroscopy

2-MeTHF is an excellent solvent for low-temperature UV-Vis and fluorescence spectroscopy due to its ability to form a clear, rigid glass, which minimizes light scattering and provides a well-defined environment for the analyte.[3]

Protocol for Sample Preparation and Measurement

Materials:

  • Spectroscopic grade 2-MeTHF

  • Analyte of interest

  • Quartz cuvette suitable for low-temperature measurements (e.g., a long-neck quartz cuvette)

  • Cryostat (e.g., a liquid nitrogen Dewar with quartz windows)

  • UV-Vis or fluorescence spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the analyte in purified 2-MeTHF at a known concentration.

    • Dilute the stock solution to the desired final concentration for the measurement. The optimal concentration will depend on the molar absorptivity of the analyte and should be adjusted to give an absorbance in the range of 0.1 - 1.0 for UV-Vis spectroscopy. For fluorescence, a lower concentration is often preferred to avoid inner filter effects.

  • Cuvette Preparation:

    • Thoroughly clean the quartz cuvette, for example, by rinsing with acetone, followed by deionized water, and finally with the purified 2-MeTHF.

    • Fill the cuvette with the sample solution.

  • Assembling the Cryostat:

    • Carefully place the cuvette into the sample holder of the cryostat.

    • Ensure that the optical windows of the cryostat are clean and free of condensation.

  • Cooling the Sample:

    • Rapidly cool the sample by immersing the lower part of the cryostat in liquid nitrogen. Rapid cooling is crucial to promote the formation of a clear glass and prevent crystallization of the solvent.

    • Allow the sample to equilibrate at the desired temperature (typically 77 K for liquid nitrogen) for a few minutes before starting the measurement.

  • Spectroscopic Measurement:

    • Acquire the UV-Vis or fluorescence spectrum of the frozen sample.

    • For fluorescence measurements, it is often useful to acquire both the emission and excitation spectra.

Low_Temp_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_measurement Measurement prep_solution Prepare Analyte Solution in 2-MeTHF fill_cuvette Fill Quartz Cuvette prep_solution->fill_cuvette assemble_cryostat Assemble Cryostat fill_cuvette->assemble_cryostat cool_sample Rapid Cooling in Liquid Nitrogen assemble_cryostat->cool_sample acquire_spectrum Acquire Spectrum cool_sample->acquire_spectrum

General workflow for low-temperature spectroscopy.

Low-Temperature Electron Paramagnetic Resonance (EPR) Spectroscopy

2-MeTHF is also a widely used solvent for low-temperature EPR studies of paramagnetic species, such as organic radicals and transition metal complexes. Its glass-forming properties are essential for obtaining well-resolved EPR spectra in the solid state.

Protocol for EPR Sample Preparation

Materials:

  • Spectroscopic grade 2-MeTHF

  • Paramagnetic analyte

  • EPR tube (e.g., a 4 mm outer diameter quartz tube)

  • Liquid nitrogen

Procedure:

  • Sample Preparation:

    • Dissolve the paramagnetic analyte in purified 2-MeTHF to the desired concentration. Typical concentrations for EPR are in the range of 0.1 to 1 mM.

  • Filling the EPR Tube:

    • Carefully transfer the solution into a clean, dry EPR tube. The sample height should be sufficient to fill the active volume of the EPR resonator.

  • Degassing (Optional but Recommended):

    • For oxygen-sensitive samples, it is crucial to degas the solution. This can be achieved by several freeze-pump-thaw cycles.

  • Freezing the Sample:

    • Rapidly freeze the sample by immersing the EPR tube directly into liquid nitrogen. A clear, glassy solid should be formed.

  • EPR Measurement:

    • Carefully insert the frozen sample into the pre-cooled EPR spectrometer.

    • Acquire the EPR spectrum at the desired cryogenic temperature.

Safety and Handling of 2-MeTHF

2-MeTHF is a flammable liquid and can form explosive peroxides upon exposure to air and light.[7] Therefore, it is essential to handle it with appropriate safety precautions.

  • Handling: Always handle 2-MeTHF in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

  • Storage: Store 2-MeTHF in a tightly closed container, away from heat, sparks, and open flames.[8] For purified, unstabilized 2-MeTHF, storage under an inert atmosphere is crucial to prevent peroxide formation.

  • Peroxide Testing: Before distilling or concentrating 2-MeTHF, it is imperative to test for the presence of peroxides. This can be done using commercially available peroxide test strips. If peroxides are present, they must be removed before heating the solvent.

Troubleshooting Common Issues in Low-Temperature Spectroscopy with 2-MeTHF

IssuePossible CauseRecommended Solution
Cracked or Opaque Frozen Sample Cooling rate was too slow, leading to crystallization.Increase the cooling rate by directly and rapidly immersing the sample in liquid nitrogen.
Presence of water or other impurities.Ensure the use of highly purified and anhydrous 2-MeTHF.
Broad or Poorly Resolved Spectra Analyte aggregation at low temperatures.Decrease the analyte concentration.
Inhomogeneous freezing of the sample.Try different freezing protocols, such as plunge freezing.
Spurious Peaks or Background Signals Impurities in the 2-MeTHF.Re-purify the solvent.
Condensation on the optical windows of the cryostat.Ensure the cryostat is properly sealed and purged with a dry, inert gas.
Photobleaching of the Sample (Fluorescence) High excitation power.Reduce the excitation intensity or use a neutral density filter.

Conclusion: A Superior Solvent for Demanding Applications

This compound offers a compelling combination of properties that make it an exceptional solvent for a wide range of low-temperature spectroscopic studies. Its ability to form a clear, stable glass at cryogenic temperatures, coupled with its favorable physical and chemical characteristics, enables the acquisition of high-quality, reproducible data. By following the detailed protocols and guidelines presented in this application note, researchers can confidently leverage the advantages of 2-MeTHF to advance their scientific investigations in chemistry, materials science, and drug development.

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Application Note: A Senior Scientist's Guide to Process Scale-Up in 2-Methyltetrahydrofuran (2-MeTHF)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methyltetrahydrofuran (2-MeTHF), a bio-derived solvent, is rapidly supplanting traditional ethereal solvents like Tetrahydrofuran (THF) and Diethyl Ether (Et₂O) in industrial chemical synthesis.[1][2][3] Its superior physical properties, enhanced reaction performance, and favorable environmental, health, and safety (EHS) profile present compelling advantages for process scale-up.[4][5] This guide provides an in-depth analysis of the critical considerations for transitioning chemical reactions from laboratory to plant scale using 2-MeTHF. We will explore the causality behind its performance, focusing on reaction kinetics, thermodynamics, mass transfer, work-up efficiency, and solvent recovery, supported by actionable protocols and field-proven insights.

The 2-MeTHF Advantage: A Paradigm Shift from Traditional Ethers

For decades, THF has been a workhorse solvent in organometallic chemistry. However, its high water miscibility, propensity for peroxide formation, and relatively low boiling point present significant challenges in a manufacturing environment.[6][7] 2-MeTHF, which can be derived from renewable resources like corn cobs and sugarcane bagasse, addresses these limitations directly.[1][3][8]

The key differentiators that drive its adoption at scale are:

  • Higher Boiling Point: At 80.2 °C, 2-MeTHF allows for a broader operational temperature range, enabling faster reaction kinetics and more effective refluxing compared to THF (66 °C).[9][10]

  • Limited Water Miscibility: Unlike the fully miscible THF, 2-MeTHF exhibits "inverse solubility" in water, meaning its solubility decreases as temperature increases.[9] This property is transformative for process work-ups, enabling clean and efficient phase separations that reduce cycle times and minimize the need for additional extraction solvents.[1][8][11]

  • Enhanced Stability: The methyl group at the 2-position sterically hinders the alpha-proton, making 2-MeTHF significantly more stable to strong bases and organometallic reagents. For instance, the half-life of n-butyllithium (n-BuLi) at 35 °C is 70-130 minutes in 2-MeTHF, compared to just 10 minutes in THF.[12][13] This stability allows for reactions to be run at higher temperatures, improving efficiency and safety.

  • Reduced Peroxide Formation: While not immune, 2-MeTHF forms explosive peroxides at a much slower rate than THF, enhancing storage and handling safety.[1][12]

Data Presentation: Comparative Solvent Properties

The selection of a solvent is a data-driven decision. The table below provides a quantitative comparison of 2-MeTHF against common industrial solvents.

PropertyThis compound (2-MeTHF) Tetrahydrofuran (THF)Dichloromethane (DCM)
Molecular Formula C₅H₁₀OC₄H₈OCH₂Cl₂
Molecular Weight ( g/mol ) 86.1372.1184.93
Boiling Point (°C) 80.2[9]66[8]40[8]
Melting Point (°C) -136[9][14]-108.4-96.7
Density (g/mL @ 20°C) 0.854[9]0.889[8]1.32[8]
Flash Point (°C) -11[14]-14N/A
Solubility in Water ( g/100g @ 20°C) 14.4[9]Miscible[8]2.0[8]
Water in Solvent (% @ 20°C) 4.4[15]Miscible0.2
Azeotrope with Water (% water, BP) 10.6%, 71°C[15]6.7%, 64°C[8]1.5%, 38°C[8]
Source Primarily Bio-based[1][3]PetrochemicalPetrochemical

Core Scale-Up Considerations: From Flask to Reactor

Scaling a process is not merely about using larger equipment; it involves a fundamental shift in how physical and chemical parameters are controlled. The unique properties of 2-MeTHF directly influence these considerations.

Heat Transfer Management

The transition from a round-bottom flask with a high surface-area-to-volume ratio to a jacketed reactor fundamentally alters heat transfer dynamics. Exothermic reactions that are easily managed in the lab can become hazardous at scale.

  • Causality: 2-MeTHF's higher boiling point provides a larger temperature window (ΔT) between the reaction temperature and the boiling point, offering a crucial safety and control margin.[10][11] For highly exothermic processes like Grignard reagent formation, this allows for more efficient heat removal through the reactor jacket without reaching reflux, preventing solvent loss and pressure build-up.

  • Field Insight: Always perform reaction calorimetry (e.g., using a Mettler-Toledo RC1) during development to quantify the heat of reaction and determine the maximum safe addition rate of reagents for the target scale. This data is non-negotiable for a safe technology transfer.

Mass Transfer and Mixing

In large reactors, achieving homogeneity is critical for consistent reaction kinetics and avoiding localized "hot spots" or concentration gradients.

  • Causality: 2-MeTHF's viscosity is comparable to THF, meaning standard reactor agitation designs (e.g., pitched-blade or retreat curve impellers) are generally effective. However, its primary advantage lies in biphasic reactions or aqueous quenches. Because 2-MeTHF is less dense than water, it forms the upper layer, which can simplify operations.[8][16]

  • Field Insight: For reactions involving slurries or reagents with limited solubility, the impeller speed and design must be carefully selected to ensure solids remain suspended. Inadequate mixing can lead to stalled reactions or side product formation on the reactor walls.

Work-up and Product Isolation: The 2-MeTHF Game-Changer

This is arguably the most impactful area for process efficiency. The limited water miscibility of 2-MeTHF streamlines downstream processing significantly.[8][11]

  • Causality: When a reaction in 2-MeTHF is quenched with water or an aqueous solution, two distinct phases readily form.[9] This contrasts sharply with THF, which requires the addition of a large volume of an anti-solvent (like toluene or ethyl acetate) and brine to force a phase separation, adding cost, waste, and cycle time.[8] The clean phase splits with 2-MeTHF reduce the volume of aqueous waste and simplify product extraction.[1][11]

  • Field Insight: The solubility of 2-MeTHF in water decreases at higher temperatures.[9] When performing a phase separation, warming the jacketed reactor to 40-60°C can drive more 2-MeTHF out of the aqueous phase, improving product yield and simplifying solvent recovery from the aqueous stream.[12]

Visualization: Solvent Selection Logic

The following diagram outlines the decision-making process when choosing between THF and 2-MeTHF for a new process.

G start Process Development: Ethereal Solvent Needed q1 Is the reaction temperature > 60°C? start->q1 q2 Are highly basic reagents (e.g., n-BuLi) used at > 0°C? q1->q2  No me_thf Strong Candidate: 2-MeTHF q1->me_thf  Yes q3 Is an aqueous work-up required? q2->q3  No q2->me_thf  Yes thf_low_temp THF suitable for low temp (-78°C) q2->thf_low_temp  If temp is very low q3->me_thf  Yes thf Consider THF (with caution) q3->thf  No

Caption: Decision tree for selecting 2-MeTHF vs. THF.

Safety and Handling at Scale

While safer than many alternatives, 2-MeTHF is a highly flammable liquid that requires rigorous safety protocols in a plant environment.[14][17][18]

Peroxide Management: A Self-Validating System

All ethereal solvents can form explosive peroxides upon exposure to air and light.[19] While 2-MeTHF is less prone to this than THF, vigilance is mandatory.[1][12]

  • Storage: Always store 2-MeTHF under a nitrogen blanket, away from heat and light.[14][20] Commercial grades are typically supplied with an inhibitor like butylated hydroxytoluene (BHT).[14]

  • Testing: Never distill or concentrate 2-MeTHF without first testing for peroxides. This is a critical control point. A peroxide level >10 ppm is a common action limit, with >100 ppm being a critical hazard.

Protocol 1: Peroxide Detection in 2-MeTHF
  • Scope: To semi-quantitatively determine the peroxide concentration in a 2-MeTHF sample.

  • Materials:

    • Sample of 2-MeTHF in a clear glass container.

    • Potassium Iodide (KI) starch paper or commercial peroxide test strips (e.g., MQuant®).

    • Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves.

  • Procedure:

    • In a well-ventilated area (fume hood), obtain a ~1-2 mL sample of the 2-MeTHF to be tested.

    • Dip the end of the test strip into the solvent for 1-2 seconds.

    • Remove the strip and wait for the time specified by the manufacturer (typically 15-60 seconds).

    • Compare the color of the strip to the color chart provided with the test kit. The color change (from white to blue/black) indicates the presence and approximate concentration of peroxides.

    • Record the result immediately. If the result is above the established safety limit for your process, do not proceed with heating or concentration. The solvent must be treated.

Protocol 2: Peroxide Removal from 2-MeTHF
  • Scope: To quench and remove peroxides from 2-MeTHF for safe use.

  • Method A (Aqueous Quench - Lab Scale):

    • Prepare a fresh 10% (w/v) aqueous solution of sodium sulfite (Na₂SO₃) or sodium metabisulfite (Na₂S₂O₅).

    • In a separatory funnel, add the peroxide-containing 2-MeTHF.

    • Add approximately 20-25% of the solvent volume of the quenching solution.

    • Stopper the funnel and shake gently, venting frequently to release any pressure.

    • Allow the layers to separate. The aqueous (lower) layer can be discarded.

    • Wash the 2-MeTHF layer with water to remove residual salts.

    • Re-test the 2-MeTHF for peroxides using Protocol 1. Repeat the quench if necessary.

    • Dry the solvent over a suitable drying agent (e.g., MgSO₄, Na₂SO₄) before use.

  • Method B (Alumina Column - Plant/Continuous):

    • Pass the solvent through a packed column of activated alumina. Alumina effectively adsorbs peroxides.

    • This method is often used in solvent purification systems and is highly effective for large volumes.

    • Regularly monitor the outlet stream for peroxide breakthrough.

Solvent Recovery and Recycling

At an industrial scale, solvent recovery is essential for economic viability and sustainability.[5][21] The unique azeotropic behavior of 2-MeTHF with water is key to its efficient recycling.[15][22]

  • Causality: 2-MeTHF forms a minimum-boiling azeotrope with water at 71 °C, consisting of ~89.4% 2-MeTHF and 10.6% water.[15] This allows for the removal of water via distillation.

  • Process:

    • A wet 2-MeTHF stream is fed to a distillation column.

    • The water/2-MeTHF azeotrope is distilled off as the overhead product.

    • The bottoms product is dry 2-MeTHF, which can be returned to the process.

    • The condensed overhead azeotrope will phase-separate upon cooling. The upper, 2-MeTHF-rich layer can be returned to the feed stream, while the lower, water-rich layer is sent to waste treatment. This design minimizes solvent loss.

Visualization: 2-MeTHF Reaction and Recovery Workflow

G cluster_0 Process Operations cluster_1 Solvent Recovery Loop Reactor Reaction in 2-MeTHF Quench Aqueous Quench Reactor->Quench 1. Reaction Complete PhaseSep Phase Separation (Warm to 50°C) Quench->PhaseSep 2. Mix & Settle ProductStream Product in Dry 2-MeTHF (to Crystallization) PhaseSep->ProductStream 3a. Organic Layer AqueousWaste Aqueous Waste Stream PhaseSep->AqueousWaste 3b. Aqueous Layer Distillation Azeotropic Distillation ProductStream->Distillation From Mother Liquor Condenser Condenser & Cooler Distillation->Condenser Overhead Azeotrope RecycledSolvent Dry 2-MeTHF Storage Distillation->RecycledSolvent Bottoms (Dry 2-MeTHF) Decanter Decanter (Phase Split) Condenser->Decanter Decanter->Distillation Recycle 2-MeTHF Layer RecycledSolvent->Reactor Reuse in Process

Caption: General workflow for reaction, work-up, and solvent recovery using 2-MeTHF.

Conclusion

This compound is more than just a "green" alternative to THF; it is a technically superior solvent for many applications at an industrial scale. Its unique combination of a higher boiling point, enhanced stability with organometallics, and limited water miscibility translates directly into safer processes, shorter cycle times, reduced waste, and improved process economics. By understanding the core principles of heat transfer, mass transfer, and safety, and by leveraging its advantageous physical properties during work-up and recovery, researchers and drug development professionals can effectively de-risk and accelerate the scale-up of chemical syntheses.

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Application Notes & Protocols for the Safe Disposal and Waste Management of 2-Methyltetrahydrofuran (2-MeTHF)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Greener Solvent and Its Management Imperative

2-Methyltetrahydrofuran (2-MeTHF) has emerged as a leading "green" solvent, offering a compelling alternative to traditional ethers like tetrahydrofuran (THF) and chlorinated solvents.[1] Derived from renewable biomass sources such as corn cobs and sugar cane bagasse, 2-MeTHF is lauded for its favorable environmental profile, including biodegradability and a lower life cycle footprint.[2][3] Its application spans a wide range of chemical and enzymatic processes, from Grignard reactions to peptide synthesis.[4]

However, its "green" origin does not exempt it from rigorous hazardous waste management protocols. As a highly flammable liquid with specific health hazards, the responsible disposal of 2-MeTHF is paramount to ensuring laboratory safety and environmental protection. These application notes provide a comprehensive guide to the safe handling, segregation, and disposal of 2-MeTHF waste streams, grounded in scientific principles and regulatory compliance.

Part 1: Hazard Profile and Risk Assessment

A thorough understanding of a chemical's intrinsic hazards is the foundation of safe waste management. The primary risks associated with 2-MeTHF are its flammability, potential for peroxide formation, and effects on human health.

Physicochemical and Hazardous Properties

2-MeTHF is a highly flammable liquid and vapor that can form explosive mixtures with air.[5][6] Its vapors are heavier than air and may travel to a source of ignition and flash back.[5] A critical, and often underestimated, hazard is its potential to form explosive peroxides upon exposure to air and light, particularly during storage or distillation.[7][8]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number96-47-9[5]
Molecular FormulaC₅H₁₀O[9]
Boiling Point78-80 °C[6]
Flash Point-11 °C (12.2 °F)[10]
Autoignition Temp.270 °C (518 °F)-
Vapor Density~3.0 (Air = 1)[5]
Water Solubility4.4 g/100 g (Low Miscibility)[11]

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementPictogramSource
Flammable Liquid2H225: Highly flammable liquid and vapour.🔥[12]
Acute Toxicity (Oral)4H302: Harmful if swallowed.[12]
Skin Corrosion/Irritation2H315: Causes skin irritation.[12]
Serious Eye Damage1H318: Causes serious eye damage.corrosive[12]
Supplemental Hazard-EUH019: May form explosive peroxides.-[8]
Causality of Hazards: Why These Protocols are Necessary
  • High Flammability (H225): The low flash point means that even at cool room temperatures, 2-MeTHF can generate enough vapor to form an ignitable mixture with air. This necessitates strict control of ignition sources, the use of non-sparking tools, and proper grounding of containers to prevent static discharge.[13]

  • Serious Eye Damage (H318): This classification is more severe than simple eye irritation. It indicates a risk of irreversible damage upon contact. This is why chemical splash goggles and, in some cases, a face shield, are mandatory personal protective equipment (PPE), not optional.[14]

  • Peroxide Formation (EUH019): Like many ethers, 2-MeTHF can react with atmospheric oxygen in a free-radical chain reaction to form hydroperoxides. These compounds are thermally unstable and can detonate violently upon shock, friction, or heating (e.g., during distillation for recovery). This is why containers must be dated upon opening, stored away from light, and tested for peroxides before any concentration step.[15]

Part 2: Core Waste Management Protocols

The proper management of 2-MeTHF waste begins the moment the solvent is deemed unusable. Adherence to a systematic workflow is critical for safety and compliance.

cluster_0 2-MeTHF Waste Generation Point cluster_1 Segregation & Collection cluster_2 Storage & Handling cluster_3 Final Disposition start Waste Generated (Used 2-MeTHF or Contaminated Material) is_liquid Is it liquid 2-MeTHF? start->is_liquid liquid_waste Collect in designated, properly grounded, hazardous waste container. is_liquid->liquid_waste Yes solid_waste Collect in separate, labeled container for solid chemical waste. is_liquid->solid_waste No (e.g., wipes, gloves) storage Store container in a cool, well-ventilated, designated area. Keep container closed (<90% full). Away from ignition sources. liquid_waste->storage solid_waste->storage ehs Contact Environmental Health & Safety (EHS) for pickup. storage->ehs disposal Disposal by licensed hazardous waste contractor (Typically via Incineration). ehs->disposal

Figure 1: Decision workflow for managing 2-MeTHF waste streams in a laboratory setting.

Protocol 1: Waste Segregation and Collection

Rationale: Segregating waste streams is a fundamental principle of hazardous waste management. It prevents dangerous chemical reactions within the waste container and simplifies the final disposal process, often reducing costs. Mixing 2-MeTHF with incompatible waste (e.g., strong oxidizers or acids) can lead to fires, explosions, or the generation of toxic gases.[9][16]

Methodology:

  • Identify the Waste Stream:

    • Liquid Waste: Unused or spent 2-MeTHF, reaction mixtures containing 2-MeTHF.

    • Solid Waste: Contaminated materials such as absorbent pads, gloves, weighing papers, and pipette tips.[16]

  • Select the Correct Waste Container:

    • For Liquids: Use a clearly labeled, shatter-resistant container compatible with organic solvents (e.g., high-density polyethylene or a safety-coated glass bottle).[16] The container must have a screw-top cap to prevent vapor release. It must be bonded and grounded during the transfer of solvent to prevent static electricity buildup.[15]

    • For Solids: Use a designated, labeled container, such as a pail or drum with a secure lid. Do not use open-top bins.

  • Label the Container: Before adding any waste, affix a hazardous waste label. Fill in all required information:

    • "Hazardous Waste"

    • Full chemical name: "this compound"

    • List any other chemical constituents and their approximate percentages.

    • Associated hazards: "Flammable Liquid", "Eye Damage", "Harmful if Swallowed".

    • Accumulation start date.

  • Transfer the Waste:

    • Perform all waste transfers inside a certified chemical fume hood.

    • Wear appropriate PPE: flame-retardant lab coat, chemical splash goggles, and nitrile or neoprene gloves.[6]

    • Use a funnel for liquid transfers to prevent spills.

    • Keep the container closed at all times, except when actively adding waste.

    • Crucially, do not fill the container beyond 90% of its capacity to allow for vapor expansion.[16]

Protocol 2: Solvent Recovery and Recycling

Rationale: One of the key advantages of 2-MeTHF is its potential for recovery and reuse, which aligns with the principles of green chemistry.[2][4] Its low water miscibility simplifies separation from aqueous phases, and it can often be purified by distillation.[3][17] While large-scale recycling is typically performed at an industrial level, understanding the principles is vital for professionals in process development.

Application Insight:

  • Industrial Recovery: In large-scale operations, spent 2-MeTHF is often recovered via batch or continuous distillation.[11][17] This process takes advantage of its relatively low boiling point to separate it from less volatile impurities.

  • Laboratory Consideration: Never attempt to distill or concentrate 2-MeTHF waste in a standard laboratory setting without first testing for and neutralizing peroxides. Heating peroxide-contaminated ethers is a primary cause of laboratory explosions. Peroxide testing strips are commercially available. If peroxides are detected, consult your institution's Environmental Health and Safety (EHS) department immediately. On-site peroxide neutralization is a high-hazard procedure that should only be performed by trained personnel following a specific, approved protocol.

Protocol 3: Final Disposal

Rationale: The ultimate disposal of 2-MeTHF waste must be conducted in a manner that is safe, environmentally responsible, and compliant with all local and national regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[10][18]

Methodology:

  • Prohibited Disposal Methods:

    • DO NOT dispose of 2-MeTHF down the drain.[16] It is immiscible with water for the most part and can damage plumbing systems and harm aquatic life.

    • DO NOT dispose of 2-MeTHF with regular trash.[16] Its flammability poses a severe fire risk in waste collection vehicles and landfills.

    • DO NOT allow 2-MeTHF to evaporate in a fume hood as a means of disposal. This constitutes an unregulated release to the environment.

  • Mandatory Disposal Method:

    • All waste containing 2-MeTHF must be disposed of as hazardous waste.[5]

    • This is accomplished by arranging for pickup and disposal by a licensed and approved hazardous waste contractor. Your institution's EHS department will manage this process.[16]

    • The most common final disposal method for flammable organic solvents is controlled incineration at a specialized waste treatment facility.[6][14] This high-temperature process breaks the molecule down into less harmful components like carbon dioxide and water.

Part 3: Emergency Procedures

Even with meticulous planning, accidents can occur. A prepared and rapid response is essential to mitigate harm.

Protocol 4: Spill Response

Rationale: A spill of 2-MeTHF presents a dual threat: an immediate fire/explosion hazard and an exposure risk. The response protocol is designed to safely contain and clean the material while protecting personnel.

start 2-MeTHF Spill Occurs alert Alert personnel in the immediate area. Assess the spill size. start->alert small_spill Small Spill (<1L) & Well-Ventilated Area alert->small_spill evacuate If large spill (>1L) or poor ventilation, activate fire alarm and evacuate. small_spill->evacuate No control Control ignition sources: Turn off nearby equipment. small_spill->control Yes contain Contain the spill with an inert absorbent material (e.g., vermiculite, sand). DO NOT use combustible materials like paper towels. control->contain collect Using non-sparking tools, collect the absorbed material. contain->collect dispose Place collected material into a labeled hazardous waste container for solids. collect->dispose clean Clean the spill area with soap and water. dispose->clean final_dispose Dispose of all cleanup materials as hazardous waste. clean->final_dispose

Sources

Troubleshooting & Optimization

Technical Support Center: Separation of 2-Methyltetrahydrofuran (2-MeTHF) / Water Azeotrope

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced separation methodologies. This guide is designed for researchers, scientists, and drug development professionals who are encountering the challenges of breaking the 2-Methyltetrahydrofuran (2-MeTHF) and water azeotrope. As a versatile, bio-derived solvent, 2-MeTHF is increasingly replacing traditional ethers like THF in chemical synthesis.[1][2] However, its tendency to form a minimum-boiling azeotrope with water presents a significant purification challenge.[1] This document provides in-depth, practical guidance and troubleshooting advice to navigate this common separation hurdle.

Understanding the Challenge: The 2-MeTHF/Water Azeotrope

An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.[3] This occurs because the vapor phase has the same composition as the liquid phase at the azeotropic point. The 2-MeTHF/water system forms a positive azeotrope, meaning it boils at a temperature lower than either of its individual components.[4]

PropertyValueSource
Azeotropic Boiling Point 71 °C (at 1 bar)[5][6]
Azeotropic Composition 89.4 wt% 2-MeTHF / 10.6 wt% Water[5][6]
Boiling Point of Pure 2-MeTHF 80.2 °C[1]
Boiling Point of Pure Water 100 °C
Solubility of Water in 2-MeTHF (20°C) 4.4 wt%[5]
Solubility of 2-MeTHF in Water (20°C) 14 wt%[5]

This limited miscibility is a key property that can be exploited for separation, particularly after the azeotrope is broken.[1][7]

Frequently Asked Questions (FAQs)

Q1: Why can't I just use simple distillation to separate 2-MeTHF and water?

Simple distillation separates components based on differences in volatility. However, at the azeotropic composition, the 2-MeTHF and water mixture boils at a constant temperature, and the vapor produced has the same composition as the liquid.[3] This means that no further separation can occur, no matter how many theoretical plates your distillation column has.

Q2: I've distilled my 2-MeTHF/water mixture and the water content won't go below ~10%. What's happening?

You have reached the azeotropic point. The distillate you are collecting is the 2-MeTHF/water azeotrope, which has a composition of approximately 10.6% water by weight.[5][8] To obtain dry 2-MeTHF, you will need to employ one of the azeotrope-breaking techniques detailed in this guide.

Q3: Is 2-MeTHF a suitable "green" alternative to other solvents like THF?

Yes, 2-MeTHF is often promoted as an environmentally friendly alternative to THF.[1] It can be derived from renewable resources like furfural, which is produced from biomass.[1][2] Its limited water miscibility also simplifies recovery and recycling, reducing solvent waste.[2]

Q4: What are the main industrial methods for breaking the 2-MeTHF/water azeotrope?

The primary methods employed in industrial settings include extractive distillation, pressure-swing distillation, and membrane-based techniques like pervaporation.[9] The choice of method depends on factors such as the scale of the separation, desired purity, energy costs, and capital investment.

Troubleshooting Guide & Experimental Protocols

This section provides detailed protocols and troubleshooting for the most common and effective methods to break the 2-MeTHF/water azeotrope.

Method 1: Extractive Distillation

Core Principle: Extractive distillation involves introducing a third component, known as an entrainer or solvent, to the azeotropic mixture.[10] This entrainer has a high boiling point and selectively alters the relative volatility of the original components, thereby breaking the azeotrope.[11] For the 2-MeTHF/water system, a hydrophilic solvent is chosen to preferentially interact with water.

Why it Works: The entrainer forms stronger intermolecular bonds (e.g., hydrogen bonds) with one of the components (in this case, water), effectively "holding it back" in the liquid phase and allowing the other component (2-MeTHF) to be distilled off as a purer overhead product.

Recommended Entrainers:

  • Dimethyl Sulfoxide (DMSO): Highly effective due to its ability to disrupt hydrogen bonds.[12]

  • Ethylene Glycol: A common and effective choice.[13]

  • Glycerol: A non-toxic, high-boiling entrainer.[14]

Experimental Protocol: Batch Extractive Distillation
  • Setup: Assemble a standard batch distillation apparatus with a distillation flask, a packed column (for better separation efficiency), a condenser, and a collection flask.

  • Charging the Flask: Charge the distillation flask with the 2-MeTHF/water azeotropic mixture and the chosen entrainer (e.g., DMSO). A typical starting ratio is 1:1 to 1:2 by volume of azeotrope to entrainer.

  • Distillation:

    • Heat the mixture to its boiling point.

    • The vapor that rises through the column will be enriched in 2-MeTHF.

    • The overhead vapor is condensed and collected. This distillate will be nearly pure 2-MeTHF.

    • Monitor the overhead temperature. A stable, low temperature indicates that pure 2-MeTHF is being distilled. A sharp rise in temperature signals that the entrainer and water are beginning to vaporize.

  • Solvent Recovery: The bottom product will be a mixture of the entrainer and water. These can be separated in a subsequent distillation step due to their large difference in boiling points.

Troubleshooting Extractive Distillation
  • Issue: Poor separation; water is still present in the distillate.

    • Cause: Insufficient entrainer. The ratio of entrainer to the azeotropic mixture is critical.

    • Solution: Increase the amount of entrainer in the distillation flask.

    • Cause: Inefficient column.

    • Solution: Use a column with a higher number of theoretical plates (e.g., a longer packed column or a Vigreux column).

  • Issue: Entrainer is co-distilling with the 2-MeTHF.

    • Cause: Heating too aggressively.

    • Solution: Reduce the heating rate to maintain a lower overhead temperature. Ensure the entrainer's boiling point is significantly higher than 2-MeTHF's.

Method 2: Pressure-Swing Distillation (PSD)

Core Principle: This technique exploits the fact that the composition of an azeotrope is often sensitive to pressure.[15][16] By using two distillation columns operating at different pressures, the azeotrope can be effectively "jumped" and the components separated.[17]

Why it Works:

  • In the first column (e.g., at atmospheric pressure), the mixture is distilled to the azeotropic composition.

  • This azeotropic mixture is then fed to a second column operating at a different pressure (either higher or lower).

  • At this new pressure, the composition of the feed is no longer azeotropic, allowing for further separation into one of the pure components. The remaining mixture is then recycled back to the first column.

Conceptual Workflow: Pressure-Swing Distillation

PSD_Workflow feed Feed (2-MeTHF/Water) lp_col Low-Pressure Column (C1) feed->lp_col hp_col High-Pressure Column (C2) lp_col->hp_col Distillate (Azeotrope 1) water_out Pure Water lp_col->water_out Bottoms hp_col->lp_col Distillate (Azeotrope 2) Recycle methf_out Pure 2-MeTHF hp_col->methf_out Bottoms

Caption: Pressure-Swing Distillation workflow for 2-MeTHF/water separation.

Troubleshooting Pressure-Swing Distillation
  • Issue: Incomplete separation in the second column.

    • Cause: The pressure difference between the two columns is not sufficient to significantly shift the azeotropic composition.

    • Solution: Consult vapor-liquid equilibrium (VLE) data for the 2-MeTHF/water system to determine optimal operating pressures. A larger pressure differential is generally more effective.[15][16]

  • Issue: High energy consumption.

    • Cause: PSD is an energy-intensive process due to the operation of two columns.[18]

    • Solution: This is an inherent disadvantage. For smaller scales, other methods might be more economical. On an industrial scale, heat integration between the two columns can be used to improve energy efficiency.[16]

Method 3: Pervaporation

Core Principle: Pervaporation is a membrane-based separation technique where a liquid mixture is brought into contact with a membrane that preferentially allows one component to pass through.[19][20] A vacuum is applied on the other side of the membrane, causing the permeated component to vaporize and be removed.

Why it Works: The separation is not based on vapor-liquid equilibrium but on the selective permeation and diffusion of components through a dense membrane.[20] For dehydrating 2-MeTHF, a hydrophilic membrane is used, which has a high affinity for water molecules, allowing them to pass through while retaining the larger, less polar 2-MeTHF molecules.[21][22]

Experimental Protocol: Pervaporation
  • Setup: A pervaporation unit consists of a feed tank, a pump, a membrane module, a vacuum pump, and a cold trap to collect the permeate.

  • Process:

    • The 2-MeTHF/water mixture is heated and circulated across the surface of the hydrophilic membrane.

    • A vacuum is applied to the permeate side of the membrane.

    • Water molecules are selectively adsorbed onto the membrane surface, diffuse through it, and evaporate into the vacuum.

    • The water vapor is then condensed and collected in a cold trap.

    • The retentate (the liquid that does not pass through the membrane) becomes progressively enriched in 2-MeTHF.

  • Completion: The process is continued until the desired water content in the 2-MeTHF is achieved.

Troubleshooting Pervaporation
  • Issue: Low flux (slow separation rate).

    • Cause: Insufficient operating temperature or low vacuum on the permeate side.

    • Solution: Increase the feed temperature. This generally increases flux in an Arrhenius-type relationship.[19] Ensure a deep vacuum is maintained on the permeate side.

  • Issue: Poor selectivity (2-MeTHF is passing through the membrane).

    • Cause: Membrane swelling or degradation. High concentrations of water can cause some hydrophilic membranes to swell, reducing selectivity.[22]

    • Solution: Ensure the chosen membrane is suitable for the operating conditions. Pre-treating the feed to reduce the initial water concentration (e.g., via decantation) can be beneficial.

Method 4: Using Desiccants (Salting Out)

Core Principle: This method, often referred to as "salting out," involves adding a salt that is highly soluble in water but insoluble in 2-MeTHF.

Why it Works: The dissolved salt increases the polarity of the aqueous phase and reduces the solubility of 2-MeTHF in water. This enhances the separation of the two liquid phases, allowing the 2-MeTHF-rich layer to be easily decanted. Anhydrous salts can also act as drying agents, directly removing water from the organic phase.

Recommended Desiccants:

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Experimental Protocol: Salting Out & Drying
  • Phase Separation: In a separatory funnel, add the 2-MeTHF/water mixture. Add a saturated brine solution (or solid NaCl) and shake vigorously. Allow the layers to separate. The 2-MeTHF will form the top layer.

  • Initial Drying: Drain the lower aqueous layer. Transfer the upper 2-MeTHF layer to a clean, dry flask.

  • Final Drying: Add an anhydrous desiccant like K₂CO₃ or MgSO₄ to the 2-MeTHF. Swirl the flask and let it stand. The desiccant will absorb the residual water.

  • Isolation: Decant or filter the dry 2-MeTHF from the desiccant.

Troubleshooting with Desiccants
  • Issue: The solution remains cloudy after adding the desiccant.

    • Cause: Insufficient desiccant was used to remove all the water.

    • Solution: Add more anhydrous desiccant until the liquid becomes clear.

  • Issue: Emulsion formation during the salting-out step.

    • Cause: Vigorous shaking can sometimes lead to stable emulsions.

    • Solution: Allow the mixture to stand for an extended period. Gentle swirling instead of vigorous shaking can help prevent emulsion formation. Adding more brine can also help break the emulsion.

Summary of Techniques

MethodAdvantagesDisadvantagesBest Suited For
Extractive Distillation Highly effective for high purity.[23]Requires an additional separation step for the entrainer.[23]Large-scale, continuous industrial processes.
Pressure-Swing Distillation No third component (entrainer) is needed.[16]High capital and energy costs.[18]Large-scale industrial processes where entrainer contamination is a concern.
Pervaporation Can be very energy efficient; no entrainer needed.[20]Can have lower throughput (flux); membrane costs.Lab-scale to medium-scale operations; achieving very low water content.
Desiccants (Salting Out) Simple, low-cost equipment.Not suitable for large quantities; generates solid waste.Lab-scale purification and drying.

References

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2-Methyltetrahydrofuran (2-MeTHF) Technical Support Center: Peroxide Prevention and Management

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyltetrahydrofuran (2-MeTHF). This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of 2-MeTHF by addressing the critical issue of peroxide formation. As a bio-renewable solvent, 2-MeTHF offers significant advantages, but like other ethers, it requires careful management to mitigate the risks associated with peroxide accumulation.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound (2-MeTHF) and why is it used?

2-MeTHF is a versatile, bio-derived solvent often used as a greener alternative to solvents like Tetrahydrofuran (THF) and Dichloromethane (DCM).[1] Its advantageous properties include a higher boiling point than THF, allowing for higher reaction temperatures, and limited miscibility with water, which simplifies aqueous workups and extractions.[1][3] It is frequently employed in organometallic reactions, including Grignard reactions, and other sensitive chemical syntheses.[3]

Q2: How do peroxides form in 2-MeTHF?

Peroxide formation in 2-MeTHF, a process known as autoxidation, is a free-radical chain reaction initiated by the presence of oxygen and accelerated by light and heat.[4][5][6] The reaction proceeds in three stages:

  • Initiation: A radical abstracts a hydrogen atom from the carbon atom adjacent to the ether oxygen (the α-carbon).

  • Propagation: The resulting 2-MeTHF radical reacts with molecular oxygen to form a peroxy radical. This peroxy radical then abstracts a hydrogen from another 2-MeTHF molecule, forming a hydroperoxide and a new 2-MeTHF radical, continuing the chain.[4][5]

  • Termination: Radicals combine to form non-radical products.

Over time, this process can lead to a dangerous accumulation of potentially explosive hydroperoxides.[7]

Q3: Why are peroxides in 2-MeTHF dangerous?

Organic peroxides are highly unstable and can be sensitive to shock, heat, friction, or static discharge.[6][7] As 2-MeTHF evaporates, the less volatile peroxides become concentrated, significantly increasing the risk of a violent, explosive decomposition.[7][8] This poses a severe safety hazard in the laboratory, particularly during processes like distillation or rotary evaporation where solvents are heated and concentrated.[9][10] It is critical to never distill a peroxide-forming solvent to dryness.[10]

Q4: How can I visually inspect my 2-MeTHF for peroxides?

A visual inspection is the first crucial step before handling any container of 2-MeTHF. Look for:

  • Crystalline solids: Whitish crystals may form around the cap, on the threads of the bottle, or within the liquid itself.[6][7]

  • Cloudiness or viscous layers: The presence of a precipitate or an oily, viscous layer can indicate significant peroxide formation.[6]

CRITICAL SAFETY WARNING: If you observe any of these signs, DO NOT attempt to open or move the container. The friction from turning the cap could be sufficient to cause a detonation.[7] Contact your institution's Environmental Health and Safety (EHS) department immediately for emergency disposal.[11]

Q5: What are the common inhibitors used in 2-MeTHF?

To slow the rate of autoxidation, manufacturers often add a radical scavenger as an inhibitor. The most common inhibitor for 2-MeTHF is Butylated Hydroxytoluene (BHT), typically at a concentration of around 250 ppm.[12][13] BHT functions by donating a hydrogen atom to the peroxy radicals, which terminates the chain reaction and forms a stable BHT radical, thus preventing further peroxide formation.[5] While BHT is effective, it can be consumed over time, so its presence does not eliminate the need for regular peroxide testing.[6][14]

Q6: How long can I safely store 2-MeTHF?

Storage limits depend on whether the solvent contains an inhibitor and if the container has been opened. Always label containers with the date received and the date opened.[7][15]

Container StatusRecommended Testing FrequencyDisposal Guideline
Unopened (Inhibited)Check manufacturer's expiration date.Per manufacturer's expiration date.
Opened (Inhibited)Every 6-12 months.[15]Within 12 months of opening.[15]
Opened (Uninhibited)Every 3 months.[15]Within 3 months of opening.[15]

Note: These are general guidelines. Always consult your institution's specific safety protocols.

Troubleshooting Guides

Problem 1: How do I test for the presence and concentration of peroxides?

Regular testing is the cornerstone of safe 2-MeTHF handling. Two common methods are available.

This is the most common, rapid, and user-friendly method for routine checks.

  • Principle: The strip is impregnated with a reagent that turns a specific color (typically blue) in the presence of hydroperoxides. The intensity of the color corresponds to the peroxide concentration, which can be estimated by comparing it to a color chart.

  • Procedure:

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses and gloves.

    • In a well-ventilated area or fume hood, dispense a small aliquot of 2-MeTHF.

    • Dip the test strip into the solvent for the time specified by the manufacturer.

    • Because peroxides are not always soluble in the organic solvent, it is sometimes recommended to add a drop of deionized water to the test pad after dipping it in the solvent.

    • Compare the resulting color to the chart provided with the strips to determine the peroxide concentration in parts per million (ppm).[16]

  • Data Summary:

    Method Detection Range Advantages Disadvantages
    Peroxide Test Strips Typically 0-25 ppm or 0-100 ppm[17] Fast, easy to use, minimal waste Semi-quantitative, limited shelf life, may not detect all peroxide types.[16][17]

    | Iodide Test | Qualitative to Quantitative | High sensitivity | More complex, generates waste, potential for air oxidation to give false positives.[10] |

This method provides a clear qualitative indication and can be adapted for quantitative analysis.

  • Principle: Peroxides will oxidize iodide (I⁻) from potassium iodide to iodine (I₂), which appears as a yellow to brown color. The presence of starch indicator will form a deep blue-black complex with the iodine, increasing sensitivity.[10]

  • Qualitative Protocol:

    • Work in a fume hood and wear appropriate PPE.

    • Add ~1 mL of 2-MeTHF to a test tube.

    • Add 1 mL of a freshly prepared 10% potassium iodide solution.[18]

    • Shake the mixture for one minute.

    • A pale yellow to brown color in the aqueous layer indicates the presence of peroxides.[16][18] A darker color signifies a higher concentration.

Problem 2: My 2-MeTHF has tested positive for peroxides. What do I do?

The appropriate action depends on the concentration of peroxides detected. A general action threshold is often set at 20 ppm, and concentrations approaching 100 ppm are considered hazardous.[15]

Peroxide_Workflow start Test 2-MeTHF for Peroxides check_level Peroxide Level? start->check_level low < 20 ppm check_level->low < 20 ppm medium 20 - 80 ppm check_level->medium 20-80 ppm high > 80 ppm or Crystals Present check_level->high > 80 ppm use Safe for General Use (Proceed with Caution) low->use purify Purify Before Use (e.g., Alumina Column) medium->purify dispose DO NOT USE. Contact EHS for Immediate Disposal. high->dispose

Caption: Decision workflow for handling 2-MeTHF based on peroxide test results.

For solvents with detectable but not critically high levels of peroxides, purification can be performed. Passing the solvent through a column of activated basic alumina is a common and effective method.[10][19]

  • Experimental Protocol:

    • Setup: In a fume hood, securely clamp a glass chromatography column. Place a flask below the column to collect the purified solvent.

    • Packing: Place a small plug of glass wool or cotton at the bottom of the column. Fill the column approximately two-thirds full with activated basic alumina.

    • Purification: Carefully pour the peroxide-containing 2-MeTHF onto the top of the alumina column.

    • Collection: Allow the solvent to percolate through the alumina under gravity or with gentle positive pressure from an inert gas (e.g., nitrogen). Collect the purified eluate.

    • Verification: Test the collected solvent with a peroxide strip to confirm that the peroxide level is non-detectable.

    • Inhibitor Note: This process will also remove the BHT inhibitor.[19] The purified, uninhibited solvent is now highly susceptible to rapid peroxide formation and should be used immediately or stored under an inert atmosphere for a very short period.[10]

Problem 3: How do I establish a safe storage and handling protocol?

A robust protocol is essential for preventing peroxide formation.

  • Storage: Store 2-MeTHF in a cool, dark, well-ventilated area away from heat, sunlight, and ignition sources.[20][21][22] Containers should be kept tightly closed, preferably under an inert atmosphere like nitrogen or argon, especially after the inhibitor has been removed.[10][23]

  • Purchasing: Purchase 2-MeTHF in small quantities that can be used within the recommended storage period.[7] Whenever possible, purchase solvents containing an inhibitor.[7]

  • Labeling: All containers must be clearly labeled with the date received and the date opened.[15] Maintain a log of peroxide test dates and results directly on the container.[15]

  • Handling: Use only non-sparking tools and ensure proper grounding and bonding of metal containers during transfer to prevent static discharge.[21][22]

Visualizing the Science

Autoxidation cluster_initiation Initiation cluster_propagation Propagation 2-MeTHF 2-MeTHF 2-MeTHF_Radical 2-MeTHF• 2-MeTHF->2-MeTHF_Radical  + R• - RH Peroxy_Radical 2-MeTHF-OO• 2-MeTHF_Radical->Peroxy_Radical  + O₂ Hydroperoxide Hydroperoxide Peroxy_Radical->Hydroperoxide  + 2-MeTHF - 2-MeTHF•

Caption: Free-radical chain mechanism for peroxide formation in 2-MeTHF.

References

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  • PubMed. Green solvent this compound (2-MeTHF) improves recovery of bioactive molecules from oilseeds and prevents lipid peroxidation in oils. [Link]

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Technical Support Center: Optimizing Reaction Yield by Switching from THF to 2-MeTHF

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing your chemical reactions by transitioning from tetrahydrofuran (THF) to its greener and often higher-performing alternative, 2-methyltetrahydrofuran (2-MeTHF). This guide is designed for researchers, scientists, and drug development professionals seeking to enhance reaction yields, improve process safety, and adopt more sustainable practices.

Introduction: Why Consider 2-MeTHF over THF?

For decades, THF has been a staple solvent in organic synthesis. However, the push towards greener chemistry and process optimization has brought 2-MeTHF to the forefront.[1] Derived from renewable resources like corncobs and sugarcane bagasse, 2-MeTHF is not only a more sustainable option but also offers significant advantages in terms of reaction performance and safety.[2][3] Its unique physicochemical properties often translate to higher yields, easier workups, and a safer laboratory environment.[1][4]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a smooth and successful transition to 2-MeTHF in your experimental workflows.

Troubleshooting Guide: Navigating Common Challenges

Switching solvents is not always a one-to-one replacement. Here, we address specific issues you might encounter and provide actionable solutions.

Issue 1: Lower than Expected Reaction Yield or Slower Reaction Rate

  • Q: I've replaced THF with 2-MeTHF in my Grignard reaction, but the yield has decreased. What could be the cause?

    A: While 2-MeTHF is generally excellent for Grignard reactions, often leading to higher yields, several factors could contribute to a decrease in performance.[5][6]

    • Causality: The Lewis basicity of 2-MeTHF is slightly different from THF, which can affect the stabilization of the Grignard reagent.[7][8] Additionally, the solubility of certain reagents may differ. For instance, while magnesium bromide has a higher solubility in 2-MeTHF, this may not be true for all substrates.[9][10]

    • Troubleshooting Protocol:

      • Temperature Adjustment: 2-MeTHF has a higher boiling point (~80°C) compared to THF (~66°C).[1][11] This allows for conducting reactions at higher temperatures, which can increase the reaction rate.[5][12] Gradually increase the reaction temperature in 5-10°C increments to find the optimal point.

      • Reagent Solubility Check: Before running the reaction, perform a small-scale solubility test of your starting materials in 2-MeTHF at the intended reaction temperature. If solubility is an issue, consider using a co-solvent or adjusting the concentration.

      • Extended Reaction Time: A slightly slower reaction rate might be observed in some cases. Monitor the reaction progress by TLC or another appropriate analytical technique to determine if a longer reaction time is necessary.

Issue 2: Difficulty with Product Isolation and Workup

  • A: This is a common issue when switching from a water-miscible solvent like THF to a partially miscible one like 2-MeTHF.

    • Causality: THF is fully miscible with water, leading to a single phase during aqueous workup, which can sometimes simplify the process for certain reactions.[13] 2-MeTHF has limited water miscibility (around 14 g/100 g at 20°C), which is advantageous for clean phase separations but can sometimes lead to emulsions, especially in the presence of certain salts or byproducts.[7][14][15]

    • Troubleshooting Protocol:

      • Salting Out: Add a saturated solution of sodium chloride (brine) during the aqueous workup. This increases the ionic strength of the aqueous phase, forcing a cleaner separation of the organic layer.

      • Temperature Modification: The solubility of 2-MeTHF in water is inversely proportional to temperature; it becomes less soluble as the temperature increases.[7][8] Gently warming the separation funnel (if safe for your product) can aid in breaking the emulsion.

      • Filtration: If solid byproducts are causing the emulsion, filtering the mixture through a pad of celite before phase separation can be effective.

Issue 3: Unexpected Side Reactions or Impurity Profile

  • Q: I'm observing a different impurity profile since switching to 2-MeTHF. Why is this happening?

    A: The change in solvent can alter the reaction pathway or the stability of intermediates.

    • Causality: 2-MeTHF's higher boiling point allows for reactions at elevated temperatures, which might activate alternative reaction pathways leading to different byproducts.[12] Additionally, the different polarity and coordinating ability of 2-MeTHF compared to THF can influence the selectivity of the reaction.[8][16]

    • Troubleshooting Protocol:

      • Re-optimize Reaction Conditions: Systematically re-evaluate key reaction parameters such as temperature, reaction time, and stoichiometry of reagents in 2-MeTHF.

      • Inert Atmosphere: Ensure a strictly inert atmosphere (e.g., argon or nitrogen) if your reaction is sensitive to air. Although 2-MeTHF is less prone to peroxide formation than THF, it is not entirely immune.[1][17]

      • Solvent Purity: Verify the purity of your 2-MeTHF. While it can be sourced from renewable feedstocks, ensure it is free from impurities that might interfere with your reaction.[18]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of switching from THF to 2-MeTHF?

A1: The primary benefits include:

  • Improved Safety: 2-MeTHF has a significantly lower tendency to form explosive peroxides compared to THF.[1][19]

  • Higher Boiling Point: Allows for a wider operational temperature range and can lead to faster reaction rates.[5][11]

  • Easier Workup: Its limited water miscibility facilitates cleaner phase separations and easier product extraction.[4][7]

  • Greener Solvent: 2-MeTHF is derived from renewable biomass, reducing the environmental footprint of your process.[2]

  • Enhanced Stability: It exhibits greater stability in the presence of strong bases and organometallic reagents.[5][14]

Q2: Are there any reactions where THF is still preferred over 2-MeTHF?

A2: While 2-MeTHF is a versatile replacement, there are instances where THF might be preferred. For reactions requiring a solvent that is fully miscible with water, THF remains a suitable choice. Additionally, for very low-temperature reactions, the slightly higher freezing point of THF (-108.4 °C) compared to 2-MeTHF (-136 °C) is generally not a deciding factor, but specific solubility at those temperatures might favor one over the other.[7][20]

Q3: How should I dry 2-MeTHF before use?

A3: 2-MeTHF forms an azeotrope with water, which can make drying challenging.[7] For laboratory scale, drying over activated molecular sieves (3Å or 4Å) is a common and effective method. For larger scales, distillation from a suitable drying agent like sodium metal can be employed, though caution is advised.[18] It's important to note that the solubility of water in 2-MeTHF is relatively low to begin with (around 4.4 g/100 g at 23°C).[8]

Q4: Can 2-MeTHF be used in reactions other than Grignard reactions?

A4: Absolutely. 2-MeTHF is a suitable solvent for a wide range of organometallic reactions, including those involving organolithium and organozinc compounds.[9][11] It has also been successfully used in metal-catalyzed coupling reactions, reductions, and as a substitute for dichloromethane in biphasic reactions.[9][14]

Q5: How does the cost of 2-MeTHF compare to THF?

A5: While the initial purchase price of 2-MeTHF may be higher than THF, the overall process economy can be more favorable.[7] This is due to factors such as reduced solvent loss from evaporation, easier and less energy-intensive solvent recovery and recycling, and potentially higher reaction yields.[4][21]

Data & Visualization

Table 1: Physicochemical Property Comparison: THF vs. 2-MeTHF
PropertyTetrahydrofuran (THF)This compound (2-MeTHF)Reference(s)
Boiling Point ~66 °C~80 °C[1]
Melting Point -108.4 °C-136 °C[7][20]
Density (at 25°C) ~0.889 g/mL~0.854 g/mL[7]
Water Miscibility MiscibleLimited (14 g/100g at 20°C)[1][7]
Peroxide Formation Readily forms peroxidesSignificantly lower tendency[1][19]
Source Petrochemical-basedPrimarily bio-based[1][2]
Diagram 1: General Workflow for Solvent Optimization

This diagram outlines a systematic approach to substituting THF with 2-MeTHF.

Solvent_Optimization_Workflow start Initial Reaction in THF lit_review Literature Search for 2-MeTHF in Similar Reactions start->lit_review solubility_test Solubility Test of Reagents in 2-MeTHF lit_review->solubility_test small_scale Small-Scale Test Reaction in 2-MeTHF solubility_test->small_scale monitor Monitor Reaction Progress (TLC, GC, etc.) small_scale->monitor workup Aqueous Workup & Phase Separation monitor->workup analysis Analyze Yield & Purity (NMR, HPLC, etc.) workup->analysis troubleshoot Troubleshoot Issues (Yield, Purity, Emulsions) analysis->troubleshoot optimize Optimize Conditions (Temp, Time, Concentration) troubleshoot->optimize Issues Found scale_up Scale-Up Reaction troubleshoot->scale_up No Issues optimize->small_scale Re-test

Caption: A stepwise workflow for substituting THF with 2-MeTHF.

Diagram 2: Decision Tree for Troubleshooting Low Yield

This decision tree helps diagnose potential causes for reduced yield after switching to 2-MeTHF.

Low_Yield_Troubleshooting start Low Yield in 2-MeTHF q1 Was the reaction temperature adjusted to account for the higher boiling point? start->q1 a1_no Increase Reaction Temperature q1->a1_no No q2 Are all starting materials fully soluble in 2-MeTHF? q1->q2 Yes a1_no->q2 a2_no Perform Solubility Test Consider Co-solvent q2->a2_no No q3 Was the reaction time optimized? q2->q3 Yes a2_no->q3 a3_no Monitor Reaction Over Time (e.g., TLC time course) q3->a3_no No end Re-evaluate Reaction Mechanism & Stoichiometry q3->end Yes a3_no->end

Caption: A decision tree for troubleshooting low reaction yields in 2-MeTHF.

References

  • Analytical Methods (RSC Publishing). (n.d.). 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Why this compound (2-MeTHF) is the Smart Choice Over THF.
  • Scribd. (n.d.). Greener Solvent Alternatives: this compound (Methyl THF).
  • Chemovice. (n.d.). Mastering Grignard Reactions with 2-MeTHF: A Supplier's Guide.
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  • BenchChem. (n.d.). A Comparative Guide to 2,2,5,5-Tetramethyltetrahydrofuran and Tetrahydrofuran as Solvents.
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  • P&S Intelligence. (n.d.). Grignard Reagents Market Size, and Growth Report, 2032.
  • ChemicalBook. (2024). Is this compound green solvent?What is it used for?
  • Datapdf.com. (n.d.). Solvent Applications of this compound in Organometallic and.
  • Sigma-Aldrich. (n.d.). Greener Solvent Alternatives.
  • Organic-Chemistry.org. (n.d.). Tetrahydrofuran (THF) - Common Organic Chemistry.
  • Biosystems Engineers. (n.d.). This compound (MeTHF).
  • Shandong Yino Biologic Materials Co., Ltd. (n.d.). China this compound Grignard Reaction Manufacturers Suppliers Factory - Good Price.
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  • Pace, V. (2016). Recent advancements on the use of this compound in organometallic chemistry. National Center for Biotechnology Information.
  • LookChem. (n.d.). Purification of this compound.
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  • Chemovice. (n.d.). 2-MeTHF vs. THF: Which Solvent is Right for Your Pharmaceutical Synthesis?
  • ResearchGate. (n.d.). This compound: Main Properties, Production Processes, and Application in Extraction of Natural Products.
  • SpringerLink. (n.d.). Recent advancements on the use of this compound in organometallic chemistry.
  • ResearchGate. (n.d.). How do you recover dry MeTHF from it MeTHF-water azeotrope?
  • ResearchGate. (n.d.). Solubility of water in MeTHF and MeTHF in water.
  • National Center for Biotechnology Information. (n.d.). One-pot production of bio-based this compound and 2,5-dimethyltetrahydrofuran: a review of heterogeneous catalytic approaches.
  • Google Patents. (n.d.). Method for recovering this compound by continuous rectification steam permeation.
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  • ACS Publications. (2024). Liquid–Liquid Equilibria of Green and Biobased Solvents this compound + (Ethanol or 1-Butanol) + Water and Cyclopentyl-methyl-ether + (Ethanol or 1-Butanol) + Water at 298.15 K.
  • ResearchGate. (n.d.). Recent Advances on the Use of this compound (2-MeTHF) in Biotransformations.
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Technical Support Center: Navigating Product Isolation from 2-Methyltetrahydrofuran (2-MeTHF)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyltetrahydrofuran (2-MeTHF). As a sustainable, bio-based solvent, 2-MeTHF is an increasingly popular and effective alternative to traditional solvents like Tetrahydrofuran (THF) and dichloromethane (DCM) in a variety of chemical applications.[1][2][3][4][5] Its unique properties, such as a higher boiling point than THF, limited water miscibility, and stability in both acidic and basic conditions, offer significant advantages in reaction performance and product workup.[6][7][8] However, these same properties can present unique challenges during product isolation.

This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common issues encountered when working with 2-MeTHF. Here, we move beyond simple protocols to explain the underlying chemistry, empowering you to troubleshoot effectively and optimize your experimental outcomes.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific challenges you may face.

Issue 1: Difficulty in Removing 2-MeTHF from the Final Product

Question: I'm struggling to remove residual 2-MeTHF from my product after rotary evaporation. Its boiling point is higher than other common solvents I've used. What's the best approach?

Answer: This is a frequent challenge due to 2-MeTHF's boiling point of approximately 80°C.[1][9] Standard rotary evaporation may be less efficient compared to lower-boiling solvents like DCM or diethyl ether. Here's a systematic approach to effectively remove 2-MeTHF:

Underlying Cause: The difficulty arises from 2-MeTHF's relatively low vapor pressure compared to more volatile solvents. To enhance evaporation, you need to either increase the temperature or decrease the system pressure more significantly.

Solutions:

  • Optimize Rotary Evaporation Conditions:

    • Increase Water Bath Temperature: Safely increase the bath temperature to 50-60°C, always considering the thermal stability of your compound.

    • Improve Vacuum: Ensure your vacuum pump is pulling a strong vacuum. A pressure of <20 mbar is ideal. Check for leaks in your system.

  • Azeotropic Removal with Water: 2-MeTHF forms a minimum-boiling azeotrope with water (boiling point ~71-72°C, containing ~10.6% water by weight).[10][11][12] This can be exploited for its removal.

    • Protocol: Add a small amount of water to your flask and continue rotary evaporation. The azeotrope will distill at a lower temperature than pure 2-MeTHF, facilitating its removal. This is particularly useful if your product is not water-sensitive.

  • Solvent Exchange: If your product is soluble in a lower-boiling point solvent (e.g., ethyl acetate, acetone, or pentane), perform a solvent swap.

    • Protocol: Add the new solvent to the crude product and re-concentrate on the rotary evaporator. Repeat this process 2-3 times. The lower-boiling solvent will be preferentially removed, carrying the residual 2-MeTHF with it.

  • High-Vacuum Drying: For stubborn traces of 2-MeTHF, drying the product under high vacuum (using a Schlenk line or vacuum oven) at a slightly elevated temperature (if your compound is stable) is highly effective.

Issue 2: Persistent Water in the 2-MeTHF Layer After Aqueous Workup

Question: After performing an aqueous extraction, I'm finding it difficult to completely dry the 2-MeTHF organic layer. My drying agent seems less effective than with other solvents. Why is this happening?

Answer: This is a consequence of the partial miscibility of water in 2-MeTHF. While it is not fully miscible like THF, 2-MeTHF can dissolve a significant amount of water (up to 4.4 wt% at 20°C).[12] This is often more than what is seen with solvents like dichloromethane.

Underlying Cause: The ether oxygen in 2-MeTHF can hydrogen bond with water, leading to its partial solubility. This "wet" organic layer can overwhelm common drying agents if not addressed properly.

Solutions:

  • Brine Wash: Before adding a drying agent, always wash the organic layer with a saturated sodium chloride (brine) solution. This will draw a significant portion of the dissolved water from the organic phase into the aqueous phase due to the high ionic strength of the brine.

  • Efficient Drying Agents:

    • Magnesium Sulfate (MgSO₄): Anhydrous MgSO₄ is a good choice as it has a high capacity for water and works relatively quickly.

    • Sodium Sulfate (Na₂SO₄): While a milder drying agent, it is less acidic than MgSO₄ and can be preferable for acid-sensitive compounds. Use a generous amount and allow for sufficient contact time (at least 15-20 minutes with occasional swirling).

    • Molecular Sieves: For achieving very low water content, activated 3Å or 4Å molecular sieves are excellent.[13][14] They are best used after a preliminary drying with MgSO₄ or Na₂SO₄.

  • Azeotropic Drying: As mentioned previously, the 2-MeTHF/water azeotrope can be used to your advantage.[10][11] If your compound is stable at the boiling point of the azeotrope (~71°C), you can distill off the azeotrope to remove water. This is a common industrial practice.[15]

Issue 3: Emulsion Formation During Extraction

Question: I am experiencing persistent emulsions during my aqueous extractions with 2-MeTHF, making phase separation difficult and time-consuming. How can I prevent or break these emulsions?

Answer: While 2-MeTHF is known to have a lower tendency to form emulsions compared to other solvents like DCM, they can still occur, especially in the presence of certain solutes or at a particular pH.[10]

Underlying Cause: Emulsions are stabilized by surfactants or fine solid particles at the interface between the organic and aqueous layers. The goal is to disrupt this stable interface.

Solutions:

  • Prevention:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.

    • Adjust pH: If your compound's solubility is pH-dependent, adjusting the pH of the aqueous layer can sometimes prevent emulsion formation.

  • Breaking Emulsions:

    • Add Brine: Adding a saturated brine solution increases the ionic strength of the aqueous phase, which can help to break the emulsion.

    • Filtration: Passing the emulsified mixture through a pad of Celite® or glass wool can help to break up the stable droplets.

    • Centrifugation: If the emulsion is persistent and the volume is manageable, centrifugation is a very effective method for separating the layers.

    • Small Amount of a Different Solvent: Adding a small amount of a different organic solvent, such as ethyl acetate or toluene, can sometimes alter the interfacial tension and break the emulsion.

Issue 4: Peroxide Formation and Removal

Question: I've heard that ethers can form explosive peroxides. Is this a concern with 2-MeTHF, and how should I handle it?

Answer: Yes, like other ethers, 2-MeTHF can form explosive peroxides upon exposure to air and light.[16][17][18] However, the rate of peroxide formation is generally slower than in THF due to the steric hindrance provided by the methyl group.[6] Many commercial grades of 2-MeTHF are supplied with an inhibitor like butylated hydroxytoluene (BHT) to prevent peroxide formation.[8][9][18]

Underlying Cause: The autoxidation process involves the formation of a radical at the carbon atom adjacent to the ether oxygen. This radical then reacts with molecular oxygen to form a hydroperoxide.

Safety First:

  • Never distill to dryness: This can concentrate peroxides to dangerous levels.

  • Test for peroxides: Before heating or distilling 2-MeTHF, always test for the presence of peroxides. This is especially important for older bottles or containers that have been opened multiple times.

Peroxide Detection:

  • Potassium Iodide (KI) Test: Add 1 mL of the 2-MeTHF to a freshly prepared 10% KI solution. A yellow-brown color indicates the presence of peroxides. Adding a drop of starch solution will result in a blue-black color if peroxides are present.[19]

  • Commercial Test Strips: These are a quick and convenient way to test for peroxides.

Peroxide Removal Protocols:

  • Activated Alumina Column: Passing the solvent through a column of activated basic or neutral alumina is an effective way to remove peroxides.[13][20]

  • Aqueous Ferrous Sulfate Wash: Wash the 2-MeTHF with a freshly prepared solution of ferrous sulfate.[13][19]

    • Protocol: Prepare a solution of 60 g FeSO₄·7H₂O, 6 mL of concentrated H₂SO₄, and 110 mL of water. Shake the 2-MeTHF with this solution. The peroxides are reduced by the Fe(II) ions.

  • Treatment with Sodium Bisulfite or Sodium Metabisulfite: A wash with a saturated aqueous solution of sodium bisulfite or metabisulfite can also effectively quench peroxides.

Data Summary

PropertyThis compound (2-MeTHF)Tetrahydrofuran (THF)Dichloromethane (DCM)
Boiling Point (°C) 80[1][9]66[7]40[7]
Density (g/mL at 20°C) 0.86[7]0.89[7]1.32[7]
Water Solubility (wt% at 20°C) 4.4[12]Miscible[7]2.0[7]
Water Azeotrope (wt% water) 10.6[10][11][12]5.31.5[7]
Azeotrope Boiling Point (°C) 71[10][12]6438
Peroxide Formation Yes, but slower than THF[6]Yes, rapid formationNo

Experimental Workflows

Diagram: Azeotropic Removal of Water from 2-MeTHF

Azeotropic_Drying cluster_distillation Distillation Setup Flask Reaction Mixture in 2-MeTHF (contains water) Condenser Condenser Flask->Condenser Heat (71°C) Product Product Flask->Product Dry Product in 2-MeTHF Receiver Receiving Flask Condenser->Receiver 2-MeTHF/Water Azeotrope

Caption: Workflow for azeotropic drying of a 2-MeTHF solution.

Diagram: Peroxide Quenching and Removal

Peroxide_Removal Start 2-MeTHF with Peroxides Test Test for Peroxides (KI or test strip) Start->Test Wash Wash with aq. FeSO4 or NaHSO3 Test->Wash Peroxides Present Separate Separate Layers Wash->Separate Dry Dry with MgSO4 or Na2SO4 Separate->Dry Filter Filter Dry->Filter End Peroxide-Free 2-MeTHF Filter->End

Caption: Step-by-step procedure for quenching and removing peroxides from 2-MeTHF.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). 2-METHYL TETRA- HYDROFURAN HAZARD SUMMARY. Retrieved from [Link]

  • Organic Letters. (n.d.). This compound as an Alternative to Dichloromethane in 2-Phase Reactions. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Tetrahydro-2-methylfuran. Retrieved from [Link]

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • LookChem. (n.d.). Purification of this compound - Chempedia. Retrieved from [Link]

  • Environmental Genome. (n.d.). This compound (MTHF). Retrieved from [Link]

  • Pace, V., et al. (2017). Recent advancements on the use of this compound in organometallic chemistry. Monatshefte für Chemie - Chemical Monthly, 148(1), 7-13. Retrieved from [Link]

  • Merck Millipore. (n.d.). Greener Solvent Alternatives: this compound (Methyl THF). Retrieved from [Link]

  • Monument Chemical. (2023). This compound (2-MethylTHF). Retrieved from [Link]

  • ResearchGate. (n.d.). Boiling points and percent composition of some organic solvent/H2O azeotropes. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Safer bio-based solvents to replace toluene and tetrahydrofuran for the biocatalyzed synthesis of polyesters. Green Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US6479677B1 - Processes for the preparation of 2-methylfuran and this compound.
  • ResearchGate. (n.d.). Recent Advances on the Use of this compound (2-MeTHF) in Biotransformations. Retrieved from [Link]

  • Google Patents. (n.d.). CN112159374B - Method for recovering this compound by continuous rectification steam permeation.
  • Monument Chemical. (n.d.). This compound - (2-MeTHF). Retrieved from [Link]

  • ResearchGate. (2013). How do you recover dry MeTHF from it MeTHF-water azeotrope?. Retrieved from [Link]

  • Semantic Scholar. (n.d.). This compound: Main Properties, Production Processes, and Application in Extraction of Natural Products. Retrieved from [Link]

  • Reddit. (2018). Help removing THF. Retrieved from [Link]

  • CM Fine Chemicals. (n.d.). 2-MeTHF | Featured Products. Retrieved from [Link]

  • ResearchGate. (n.d.). This compound: Main Properties, Production Processes, and Application in Extraction of Natural Products. Retrieved from [Link]

  • Sorbchem India. (n.d.). Peroxide Removal from Organic Solvent Tetrahydrofuran - Activated Alumina Balls. Retrieved from [Link]

  • Chemical Engineering Transactions. (n.d.). This compound as a Potential Green Solvent for Lipids Extraction from Spent Coffee Grounds for Fuel Grade Hydrocarbons. Retrieved from [Link]

  • Google Patents. (n.d.). US8168807B2 - Process for one-stage preparation of this compound from furfural over two catalysts in a structured bed.
  • Connecticut College. (n.d.). Peroxide-Forming Chemicals. Retrieved from [Link]

  • National Institutes of Health. (n.d.). One-pot production of bio-based this compound and 2,5-dimethyltetrahydrofuran: a review of heterogeneous catalytic approaches. Retrieved from [Link]

  • University of Louisville. (n.d.). Peroxide Forming Chemicals. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Retrieved from [Link]

  • MDPI. (2024). Catalytic Conversion of Levulinic Acid into this compound: A Review. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery. Retrieved from [Link]

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Technical Support Center: Managing Grignard Reaction Exotherms in 2-MeTHF

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing Grignard reactions in 2-Methyltetrahydrofuran (2-MeTHF). This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique advantages of 2-MeTHF for organometallic synthesis. The formation of a Grignard reagent is a strongly exothermic process, and managing this heat release is critical for safety, yield, and overall process control.[1][2][3] This document provides in-depth, field-proven insights into the causality behind experimental choices, troubleshooting common issues, and detailed protocols for safe and efficient reaction execution.

Understanding the Exotherm: 2-MeTHF vs. THF

The choice of solvent is a critical parameter in Grignard synthesis. While Tetrahydrofuran (THF) has traditionally been a common choice, 2-MeTHF, a bio-based solvent, offers several distinct advantages that directly impact thermal management and overall process efficiency.[4][5]

Key Advantages of 2-MeTHF:

  • Higher Boiling Point: 2-MeTHF has a boiling point of approximately 80°C, compared to THF's ~66°C.[6][7][8] This wider operating temperature range allows for more effective heat dissipation and can accommodate more vigorous reactions without reaching reflux, providing a larger safety margin.

  • Improved Reagent Stability: Organometallic reagents, including Grignard reagents and n-butyllithium, exhibit greater stability in 2-MeTHF compared to THF.[9][10] This increased stability can lead to higher yields and a reduced risk of side reactions that might contribute to unpredictable exotherms.

  • Simplified Workup: Unlike THF, which is fully miscible with water, 2-MeTHF has limited water miscibility.[7][8][11] This property facilitates cleaner phase separations during aqueous quenching, simplifying product extraction and reducing the overall process time.[7]

  • Reduced Peroxide Formation: Ethereal solvents are known to form potentially explosive peroxides over time. 2-MeTHF generally shows a lower tendency for peroxide formation compared to THF, enhancing storage and handling safety.[7]

Data Presentation: Solvent Property Comparison
PropertyThis compound (2-MeTHF)Tetrahydrofuran (THF)Key Implication for Grignard Reactions
Boiling Point ~80°C[6][7][8]~66°C[6]Higher reaction temperatures are possible, allowing for better heat management and potentially faster reaction rates.[7]
Water Solubility Limited (14.4 g/100 g at ~20°C)[8]MiscibleSimplified aqueous workup and extraction.[7]
Grignard Reagent Stability High[9][10]Moderate[9]Reduced side reactions and potentially higher yields.[7]
Flash Point -11°C-14°C[2]Both are highly flammable, but 2-MeTHF's higher boiling point can be a safety advantage.
Source Often bio-based from renewable resources.[4][5]Petrochemical-basedA factor in "green chemistry" initiatives.[5]

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction in 2-MeTHF won't start. What should I do?

A1: A delayed initiation is a significant safety hazard, as unreacted alkyl halide can accumulate, leading to a violent, runaway reaction once it begins.[12][13][14]

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried) and the reaction run under an inert atmosphere (Nitrogen or Argon).[2][15][16] 2-MeTHF, while more tolerant to trace water than other solvents, should still be anhydrous for optimal results.[4]

  • Activate the Magnesium: The magnesium surface is coated with a passivating layer of magnesium oxide that inhibits the reaction.[17] Use a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the surface.[13][17] Gentle heating with a heat gun can also help, but do not boil the solvent.[13]

  • "Priming" the Reaction: Add only a small portion (~5-10%) of your alkyl halide solution and wait for visual signs of initiation (cloudiness, gentle bubbling, or a temperature increase) before continuing the addition.[13]

Q2: The reaction started but then stopped. What is happening?

A2: This is known as stalling. It's crucial to halt the addition of the alkyl halide immediately to prevent its accumulation. In-situ monitoring with FTIR spectroscopy is an excellent method for tracking the concentration of the organic halide to ensure it is not building up to dangerous levels.[14][18] The most common cause is impurities on the magnesium surface or in the solvent.

Q3: How can I control the reaction rate and temperature effectively?

A3: The key is controlling the rate of heat generation.

  • Slow, Controlled Addition: Add the organic halide dropwise.[13] Using a syringe pump provides the most precise control over the addition rate.

  • Adequate Cooling: Have a well-maintained ice-water bath ready before you start the reaction. For larger scale reactions, ensure your cooling system is appropriately sized and functional.[13][15]

  • Vigorous Stirring: Efficient stirring is essential for uniform heat distribution and transfer from the reaction mixture to the cooling bath.[13]

Q4: Is quenching in 2-MeTHF different from THF?

A4: The quenching process is still highly exothermic.[19] However, because 2-MeTHF is not miscible with water, the phases will separate. Always cool the reaction mixture in an ice bath before and during the quench.[19][20][21] Add the quenching agent (e.g., saturated aqueous ammonium chloride) dropwise with vigorous stirring.[20][21] Be patient and respect any induction period to avoid a "volcano" effect.[19][20]

Troubleshooting Guide: Managing Exothermic Events

This section addresses specific problems you may encounter and provides a logical workflow for resolution.

Scenario 1: Delayed or No Initiation
  • Observation: No visible signs of reaction (bubbling, cloudiness, exotherm) after adding the initial aliquot of alkyl halide.

  • Immediate Risk: Accumulation of unreacted alkyl halide, creating the potential for a violent, runaway reaction.[13][14]

  • Troubleshooting Workflow:

G start Delayed Initiation check_anhydrous Verify Anhydrous Conditions (Glassware, Solvent, Inert Gas) start->check_anhydrous activate_mg Activate Magnesium (Add Iodine crystal or Dibromoethane) check_anhydrous->activate_mg If conditions are dry gentle_heat Apply Gentle Localized Heat (Heat Gun) activate_mg->gentle_heat If no initiation proceed Initiation Successful: Proceed with Slow Addition activate_mg->proceed If successful add_seed Add 'Seed' Drop (From a successful reaction) gentle_heat->add_seed If still no initiation gentle_heat->proceed If successful add_seed->proceed If successful stop STOP & Re-evaluate (Consider reagent purity) add_seed->stop If fails

Caption: Workflow for troubleshooting a delayed Grignard initiation.

Scenario 2: Runaway Reaction
  • Observation: A sudden, rapid increase in temperature and vigorous boiling, even with cooling.

  • Immediate Risk: Over-pressurization of the vessel, loss of solvent, and potential for fire.[2]

  • Emergency Protocol:

G start Runaway Reaction Detected stop_addition IMMEDIATELY Stop Alkyl Halide Addition start->stop_addition increase_cooling Increase Cooling Capacity (Add dry ice to isopropanol bath) stop_addition->increase_cooling add_solvent If Safe: Add Cold, Anhydrous 2-MeTHF to Dilute increase_cooling->add_solvent monitor Monitor Temperature and Pressure Until Stable add_solvent->monitor evacuate If Uncontrolled: Alert Others & Evacuate monitor->evacuate If temp continues to rise

Caption: Emergency response protocol for a runaway Grignard reaction.

Experimental Protocols

Protocol 1: Controlled Formation of Phenylmagnesium Bromide in 2-MeTHF

Objective: To safely prepare a Grignard reagent while carefully managing the reaction exotherm.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous 2-MeTHF

  • Iodine (one small crystal)

  • Flame-dried, three-neck round-bottom flask with a stir bar, reflux condenser, and addition funnel under an inert atmosphere (Nitrogen or Argon).[13]

Procedure:

  • Setup: Assemble the flame-dried glassware while hot and allow it to cool under a positive pressure of inert gas.

  • Magnesium Activation: Place the magnesium turnings and a single crystal of iodine in the reaction flask.

  • Initial Solvent Charge: Add enough anhydrous 2-MeTHF to just cover the magnesium turnings.

  • Reagent Preparation: In the addition funnel, prepare a solution of bromobenzene in anhydrous 2-MeTHF.

  • Initiation: Add approximately 5-10% of the bromobenzene solution to the stirred magnesium suspension.[13]

  • Confirmation: Watch for the disappearance of the iodine color and the onset of gentle bubbling or a temperature rise, confirming initiation. If the reaction does not start, apply gentle heat with a heat gun to a single spot on the flask until initiation is observed.[13][16]

  • Controlled Addition: Once initiation is confirmed, begin the dropwise addition of the remaining bromobenzene solution at a rate that maintains a steady, controllable internal temperature. Use an external cooling bath to keep the temperature within the desired range (e.g., 30-40°C).

  • Completion: After the addition is complete, allow the mixture to stir until most of the magnesium has been consumed. The resulting greyish-brown solution is your Grignard reagent.

Protocol 2: Safe Quenching of the Grignard Reaction

Objective: To safely quench the reactive Grignard reagent and neutralize excess magnesium while controlling the exotherm.

Procedure:

  • Cooling: Once the Grignard formation is complete, cool the reaction flask to 0°C using an ice-water bath. Ensure the bath is well-maintained throughout the process.[20][21]

  • Prepare Quenching Solution: Prepare a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute solution of hydrochloric acid (e.g., 1M HCl).

  • Slow Addition: Transfer the quenching solution to an addition funnel. Add the solution dropwise to the vigorously stirred Grignard reagent.[19][20][21]

  • Monitor Temperature: Carefully monitor the internal temperature. If a rapid temperature increase is observed, immediately stop the addition until the temperature subsides.[19]

  • Observe for Completion: Continue the slow addition until no further exothermic reaction is observed upon addition of a new drop.

  • Workup: Once the quench is complete, transfer the biphasic mixture to a separatory funnel. The limited miscibility of 2-MeTHF with water will allow for a clean separation of the organic layer containing your product.[7]

References

  • China this compound Grignard Reaction Manufacturers Suppliers Factory - Good Price. (n.d.). Shandong Yino Biologic Materials Co., Ltd. Retrieved from [Link]

  • Calorimetric investigation of the formation of Grignard reagents. (n.d.). ResearchGate. Retrieved from [Link]

  • Quenching Reactions: Grignards. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • This compound: A Versatile Eco-Friendly Alternative to THF in Organometallic Chemistry. (n.d.). ResearchGate. Retrieved from [Link]

  • This compound - (2-MeTHF). (n.d.). Monument Chemical. Retrieved from [Link]

  • Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. (1999). ACS Publications. Retrieved from [Link]

  • A Report on Reagents and its Quenching Methods. (n.d.). Hilaris Publishing. Retrieved from [Link]

  • Pace, V., Holzer, W., & Olofsson, B. (2016). Recent advancements on the use of this compound in organometallic chemistry. Sustainable Chemical Processes, 4(1), 1-13. Retrieved from [Link]

  • Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Developing SOPs for Hazardous Chemical Manipulations. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Ende, D. J. A., et al. (1999). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Organic Process Research & Development, 3(5), 319-329. Retrieved from [Link]

  • Grignard Reaction. (n.d.). American Chemical Society. Retrieved from [Link]

  • Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C-O Bond Activation. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Ende, D. J. A., et al. (1999). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Organic Process Research & Development, 3(5), 319-329. Retrieved from [Link]

  • Mastering Grignard Reactions with 2-MeTHF: A Supplier's Guide. (2025). Agile Vision. Retrieved from [Link]

  • What are Grignard reagent preparation precautions during preparation? (2022). Quora. Retrieved from [Link]

  • Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. (2018). Case Western Reserve University. Retrieved from [Link]

  • Practical Considerations, Procedural Changes, Safety Tips. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Solvent Applications of this compound in Organometallic and Biphasic Reactions. (2007). ResearchGate. Retrieved from [Link]

  • Grignard reagent. (n.d.). Wikipedia. Retrieved from [Link]

  • Safety aspects of the process control of Grignard reactions. (2007). ResearchGate. Retrieved from [Link]

  • Grignard Reagents Market Size, and Growth Report, 2032. (n.d.). P&S Intelligence. Retrieved from [Link]

  • APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. (2014). International Journal of Advance Research In Science And Engineering. Retrieved from [Link]

  • Which method is the best to conduct the Grignard reaction? (2022). Reddit. Retrieved from [Link]

  • Reactions of Alkyl Halides: Grignard Reagents. (n.d.). Pressbooks. Retrieved from [Link]

  • Pace, V., Holzer, W., & Olofsson, B. (2016). Recent advancements on the use of this compound in organometallic chemistry. Sustainable Chemical Processes, 4(1), 1-13. Retrieved from [Link]

  • This compound. (n.d.). Wikipedia. Retrieved from [Link]

  • Aycock, D. F. (2007). Solvent Applications of this compound in Organometallic and Biphasic Reactions. Organic Process Research & Development, 11(1), 156-159. Retrieved from [Link]

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Technical Support Center: 2-Methyltetrahydrofuran (2-MeTHF)/Water Biphasic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing biphasic separations using 2-Methyltetrahydrofuran (2-MeTHF) and water. As a sustainable, bio-based solvent, 2-MeTHF is an excellent replacement for traditional ethers like Tetrahydrofuran (THF) and chlorinated solvents, offering cleaner phase separations and improved process safety.[1][2][3] However, like any system, challenges such as emulsion formation can arise. This guide provides in-depth, field-proven insights and troubleshooting protocols to ensure your experiments proceed efficiently.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the properties and behavior of 2-MeTHF/water mixtures.

Q1: What are the key properties of 2-MeTHF that make it a good choice for biphasic systems?

A1: 2-MeTHF possesses a unique combination of properties that make it advantageous for extractions and biphasic reactions.[4][5] Unlike its structural analog THF, which is fully miscible with water, 2-MeTHF has limited water miscibility, enabling clean phase separations.[1][6] It is derived from renewable feedstocks like corncobs, giving it a "green" profile.[2][7] Furthermore, it exhibits remarkable stability in both acidic and basic conditions compared to THF.[1]

Q2: What is "inverse solubility" and how does it apply to 2-MeTHF and water?

A2: "Inverse solubility" is a rare property where the mutual solubility of two liquids decreases as the temperature increases.[6][8] The 2-MeTHF/water system exhibits this behavior.[6][8][9] For instance, the solubility of 2-MeTHF in water is higher at 0°C (21.0 wt%) than at 70.6°C (6.0 wt%).[6] This phenomenon can be leveraged to improve phase separation by gently warming the mixture.

Q3: My 2-MeTHF/water mixture has formed a milky, stable emulsion. What is the primary cause?

A3: Emulsions are dispersions of one liquid phase in another, stabilized by a third component acting as a surfactant. This is a common issue when molecules generated during your reaction, or even certain starting materials, possess both hydrophilic (water-loving) and lipophilic (oil-loving) properties.[10] Finely divided solids, such as catalysts or insoluble byproducts, can also accumulate at the interface and stabilize emulsions, a phenomenon known as a Pickering emulsion.[10] Excessive mechanical energy from vigorous stirring or shaking provides the force needed to create the fine droplets that characterize an emulsion.[10]

Q4: How does adding salt, or "salting-out," help break an emulsion?

A4: The "salting-out" effect is a powerful technique to force phase separation.[11][12] By adding a salt like sodium chloride (NaCl) to the mixture, you dramatically increase the ionic strength and polarity of the aqueous phase.[10][11] The salt ions (Na⁺ and Cl⁻) are highly effective at sequestering water molecules for their own hydration shells.[12][13] This reduces the number of "free" water molecules available to dissolve the organic solvent, effectively "squeezing" the 2-MeTHF out of the aqueous phase and promoting the coalescence of organic droplets.[11][13]

Part 2: Troubleshooting Guide for Poor Phase Separation

This section provides a systematic, question-driven approach to resolving common separation issues.

Troubleshooting Workflow

The following diagram outlines the logical progression for troubleshooting poor phase separation in a 2-MeTHF/water system.

G start Initial State: Poor Phase Separation / Emulsion step1 Let Mixture Stand (Allow time for gravity separation) start->step1 step2 Add Saturated NaCl (Brine) ('Salting-Out' Effect) step1->step2 If no improvement success Successful Phase Separation step1->success If successful step3 Gentle Heating (e.g., to 40-50°C) (Leverages inverse solubility) step2->step3 If no improvement step2->success If successful step4 Adjust pH of Aqueous Phase (If acidic/basic species are surfactants) step3->step4 If no improvement step3->success If successful step5 Filter through Celite® or Glass Wool (If interfacial solids are present) step4->step5 If no improvement step4->success If successful step6 Centrifugation (Mechanical force to break emulsion) step5->step6 If no improvement step5->success If successful step6->success If successful fail Issue Persists: Consider alternative workup solvent step6->fail If no improvement

Caption: How salt ions sequester water to improve phase separation.

Q7: I've added brine, but separation is still sluggish. Can I use temperature to my advantage?

A7: Yes. As 2-MeTHF and water have inverse solubility, gently warming the mixture can significantly improve phase separation. [6][14]After transferring to the separatory funnel, place it in a warm water bath (e.g., 40-50°C). Do not heat directly or near an open flame, as 2-MeTHF is flammable. [6]The increased temperature will decrease the mutual solubility, helping to break the emulsion. Once the layers have separated, allow the mixture to cool to room temperature before proceeding with the extraction to minimize solvent loss.

Q8: What if I suspect my product or a byproduct is an acidic or basic compound that's acting as a surfactant?

A8: In this case, adjusting the pH of the aqueous layer can neutralize the problematic species and break the emulsion. If you suspect an acidic compound (e.g., a carboxylic acid) is the cause, add a dilute basic solution like saturated sodium bicarbonate (NaHCO₃). If a basic compound (e.g., an amine) is the culprit, add a dilute acidic solution like 1M HCl. The goal is to convert the surfactant-like molecule into its corresponding salt, which will be much more soluble in the aqueous phase and will no longer stabilize the interface. Perform this step cautiously, especially with bicarbonate, to control any gas evolution.

Q9: I see a layer of fine solid material at the interface between the two layers. How should I handle this?

A9: Solids at the interface are a common cause of poor separation. The best approach is to filter the entire biphasic mixture through a pad of Celite® or a plug of glass wool in a Hirsch or Büchner funnel. This will remove the particulate matter that is stabilizing the emulsion. The filtrate can then be returned to a clean separatory funnel where the layers should now separate cleanly.

Q10: Can I use a centrifuge to speed up the separation?

A10: Yes, for smaller scale experiments, centrifugation is a very effective mechanical method to break stubborn emulsions. [15]Transfer the mixture to appropriate centrifuge tubes, ensure they are properly balanced, and centrifuge for 5-10 minutes. The applied g-force will accelerate the coalescence of the dispersed droplets, resulting in two distinct layers.

Part 3: Key Experimental Protocols

Protocol 1: Standard "Salting-Out" Procedure to Break an Emulsion

  • Objective: To break a stable emulsion in a 2-MeTHF/water mixture using brine.

  • Procedure:

    • Transfer the entire emulsified mixture to a separatory funnel of appropriate size (should not be more than 75% full).

    • Add a volume of saturated NaCl solution (brine) equivalent to 10-20% of the aqueous phase volume.

    • Stopper the funnel and gently invert it 2-3 times to mix. Do not shake vigorously. Vent the funnel frequently by opening the stopcock while the funnel is inverted.

    • Place the funnel back on a ring stand and allow the layers to settle. Separation should occur within minutes.

    • Drain the lower (aqueous) layer, followed by the organic layer, as per a standard extraction procedure.

Protocol 2: Filtration of Interfacial Solids

  • Objective: To remove fine solid particulates that are preventing clean phase separation.

  • Procedure:

    • Prepare a filtration setup by placing a small plug of glass wool or a 1-2 cm pad of Celite® over the filter paper in a Büchner or Hirsch funnel.

    • Wet the filter pad with a small amount of the solvent from the phase you wish to collect (typically the 2-MeTHF phase).

    • Apply gentle vacuum and pour the entire biphasic mixture through the funnel.

    • Wash the original flask and the filter cake with a small amount of fresh 2-MeTHF to ensure complete transfer of the organic phase.

    • Transfer the collected filtrate to a clean separatory funnel. The layers should now separate cleanly.

Part 4: Reference Data

Table 1: Effect of Temperature on the Mutual Solubility of 2-MeTHF and Water

This table illustrates the inverse solubility relationship. Data sourced from Wikipedia, citing original literature. [6]

Temperature (°C) Solubility of 2-MeTHF in Water (wt%)
0.0 21.0
9.5 17.8
19.3 14.4
29.5 11.4
39.6 9.2
50.1 7.8
60.7 6.6

| 70.6 | 6.0 |

References

  • This compound. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]

  • Solubility of water in MeTHF and MeTHF in water. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Demesa, Z. T., et al. (2021). Liquid–Liquid Extraction of Formic Acid with this compound: Experiments, Process Modeling, and Economics. American Chemical Society. [Link]

  • Englezou, G., et al. (2020). 2‐Methyltetrahydrofuran (2‐MeTHF) as a versatile green solvent for the synthesis of amphiphilic copolymers. SciSpace. [Link]

  • 2‐Methyltetrahydrofuran (2‐MeTHF) as a versatile green solvent for the synthesis of amphiphilic copolymers via ROP, FRP, and RAFT tandem polymerizations. (2020). ResearchGate. [Link]

  • Solvent Applications of this compound in Organometallic and Biphasic Reactions. (n.d.). datapdf.com. [Link]

  • Liquid-liquid equilibrium of this compound/water over wide temperature range: Measurements and rigorous regression. (2017). ResearchGate. [Link]

  • This compound Solubility. (n.d.). Solubility of Things. [Link]

  • Fier, P. S., & Nummy, L. J. (2017). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. ACS Publications. [Link]

  • Effect of temperature on mutual solubility of water and 2-MTHF. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • "Salting Out" Effect of Water and Methyl Alcohol. (n.d.). Flinn Scientific Canada. [Link]

  • This compound: Main Properties, Production Processes, and Application in Extraction of Natural Products. (2014). ResearchGate. [Link]

  • Liquid–Liquid Equilibrium for 2-Methylfuran (Biofuel) + Alcohols + Water Systems. (2024). ACS Publications. [Link]

  • Tunable solvency mixtures of tetrahydrofuran:water for efficient and fast extraction/clean-up of trace contaminants. (2019). ScienceDirect. [Link]

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  • This compound as a Solvent of Choice for Spontaneous Metathesis/Isomerization Sequence. (2019). ACS Publications. [Link]

  • This compound (2-MeTHF). (2020). Monument Chemical. [Link]

  • Method for recovering this compound by continuous rectification steam permeation. (n.d.). Google Patents.
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  • 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery. (2025). Royal Society of Chemistry. [Link]

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  • "Salting Out" Effect of Water and Methyl Alcohol. (2012, December 20). YouTube. [Link]

  • Green chemistry for the future: 2-MeTHF - Extraction. (2022). Future4200. [Link]

  • METHYLTETRAHYDROFURAN System Advantages in Organometallic Chemistry and Biphasic Reactions. (n.d.). SlidePlayer. [Link]

  • How do you recover dry MeTHF from it MeTHF-water azeotrope? (2013). ResearchGate. [Link]

Sources

Troubleshooting low conversion rates in 2-MeTHF mediated reactions

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable asset in modern organic synthesis, 2-Methyltetrahydrofuran (2-MeTHF) is frequently lauded as a green, bio-derived alternative to traditional ethereal solvents like Tetrahydrofuran (THF) and Dichloromethane (DCM).[1][2][3] Its unique physical properties, including a higher boiling point, lower water miscibility, and enhanced stability towards strong bases, often translate to improved reaction performance, higher yields, and simplified work-up procedures.[4][5][6]

However, transitioning to or optimizing reactions in 2-MeTHF is not always a simple substitution. Researchers can face challenges, most notably low or incomplete conversion rates. This guide, designed for chemists and process scientists, serves as a comprehensive technical support center to diagnose and resolve these common issues. We will move beyond simple procedural lists to explore the underlying chemical principles, ensuring you can not only fix your current reaction but also anticipate and prevent future challenges.

Frequently Asked Questions (FAQs)

Q1: Why is 2-MeTHF considered a "green" solvent?

2-MeTHF is primarily derived from renewable biomass sources like corncobs and sugarcane bagasse, often via intermediates such as furfural or levulinic acid.[1][4] This bio-based origin, combined with its reduced toxicity profile compared to solvents like DCM and THF, and its potential for easier recycling due to low water miscibility, aligns with the principles of green chemistry.[2][7]

Q2: What are the main advantages of 2-MeTHF over THF?

The primary advantages stem from its physical and chemical properties.[6] Its higher boiling point (approx. 80°C vs. 66°C for THF) allows for reactions to be run at higher temperatures, potentially increasing reaction rates.[4] It has limited miscibility with water (approx. 14 g/100 g at 20°C), which greatly simplifies aqueous workups and product extractions, often eliminating the need for an additional extraction solvent.[8][9] Furthermore, 2-MeTHF is significantly more stable in the presence of highly basic reagents like organolithiums.[10][11]

Q3: Can I use 2-MeTHF as a direct drop-in replacement for THF in any reaction?

While 2-MeTHF can often replace THF, a direct 1:1 substitution without re-optimization is not recommended.[12] Differences in polarity, solvating power, and boiling point mean that reaction parameters such as temperature, reaction time, and even catalyst or reagent concentration may need to be adjusted to achieve optimal results.[13][14] Solubility of certain reagents or intermediates can also differ, potentially impacting reaction kinetics.[15]

Core Troubleshooting Guide: Diagnosing Low Conversion Rates

Low conversion is a frustratingly common issue. The following sections are designed to help you systematically identify and rectify the root cause.

Problem 1: The reaction is sluggish, incomplete, or fails to initiate.

This is often the first sign that a critical reaction parameter is suboptimal or that an inhibitor is present.

  • Expertise & Causality: This is the most frequent culprit, especially in moisture-sensitive reactions like Grignard, organolithium, or certain metal-catalyzed couplings. Water is a protic source that will rapidly and irreversibly quench highly basic organometallic reagents.[16][17] Even trace amounts of water (ppm levels) can significantly increase the overpotential for magnesium deposition in Grignard reactions and inhibit the formation of the active species.[16] While 2-MeTHF is less miscible with water than THF, it can still absorb moisture from the atmosphere.

  • Troubleshooting & Solution:

    • Solvent Purity: Always use a freshly opened bottle of anhydrous 2-MeTHF or purify the solvent immediately before use. Commercial anhydrous grades are available, often stabilized with BHT.[2]

    • Drying Technique: Ensure all glassware is rigorously dried, either in an oven ( >100°C for several hours) or by flame-drying under vacuum or inert atmosphere.

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

    • Reagent Quality: Ensure all other reagents, particularly salts or starting materials, are anhydrous.

  • Expertise & Causality: Like other ethers, 2-MeTHF can form explosive peroxides upon exposure to air and light, although its tendency is lower than that of THF.[5][18][19] Peroxides are oxidizing agents that can decompose sensitive reagents, deactivate catalysts (e.g., by oxidizing phosphine ligands in Pd-catalyzed reactions), or initiate unwanted radical side reactions, all of which can halt a productive catalytic cycle.[20]

  • Troubleshooting & Solution:

    • Peroxide Testing: Before use, always test aged or previously opened bottles of 2-MeTHF for peroxides. This can be done with commercial peroxide test strips or the potassium iodide (KI) test. Caution: Never test a solvent that contains visible crystals, as these could be shock-sensitive peroxide formations.[18][21]

    • Peroxide Removal: If peroxides are detected, they must be removed. A common laboratory method is to pass the solvent through a column of activated alumina, which effectively adsorbs the peroxides.[22] Alternatively, treatment with ferrous sulfate followed by distillation can be used.[23]

  • Expertise & Causality: A key advantage of 2-MeTHF is its higher boiling point, which allows for a broader operational temperature range.[6] Many reactions, particularly cross-couplings, benefit from higher temperatures to overcome activation energy barriers for steps like oxidative addition or reductive elimination.[24] Conversely, for low-temperature reactions like lithiations, the lower melting point of 2-MeTHF (-136°C) is also advantageous.[4] If you have switched from THF, the previous reaction temperature may no longer be optimal.

  • Troubleshooting & Solution:

    • Systematic Optimization: If the reaction is sluggish at a temperature suitable for THF (e.g., 65°C), incrementally increase the reaction temperature towards the boiling point of 2-MeTHF (80°C).

    • Monitor Progress: Use TLC, GC, or LC-MS to monitor the reaction progress at different temperatures to find the optimal balance between reaction rate and byproduct formation.

Problem 2: The desired product is formed, but with significant byproducts.

Byproduct formation suggests that alternative, non-productive reaction pathways are competing with the desired transformation.

  • Expertise & Causality: Although 2-MeTHF has similar solvating properties to THF, they are not identical.[12] The Hildebrand solubility parameter for 2-MeTHF (16.9 MPa¹/²) is slightly lower than that of THF (18.5 MPa¹/²), indicating subtle differences in polarity.[25] A starting material, catalyst, or crucial reaction intermediate may have lower solubility in 2-MeTHF.[15] Poor solubility can lead to a heterogeneous mixture, reducing the effective concentration of reactants and potentially promoting side reactions or decomposition on solid surfaces.

  • Troubleshooting & Solution:

    • Visual Inspection: Check if the reaction mixture is homogeneous at the reaction temperature.

    • Co-Solvent: Consider adding a small amount of a co-solvent (e.g., toluene, dioxane) to improve the solubility of a problematic component. This must be done cautiously as it will alter the overall properties of the reaction medium.

    • Dilution: In some cases, operating at a higher dilution can maintain homogeneity, although this may decrease the overall reaction rate.[26]

  • Expertise & Causality: This is particularly relevant for transition-metal-catalyzed reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. The solvent is not merely an inert medium; it can coordinate to the metal center, influencing its electronic properties and stability. A ligand that performs well in THF may be suboptimal in 2-MeTHF. The efficiency of the in-situ generation of the active Pd(0) catalyst from a Pd(II) precatalyst can be highly solvent-dependent.[14][27]

  • Troubleshooting & Solution:

    • Ligand Screening: If conversion is low or byproducts (e.g., homocoupling) are observed, perform a screen of different ligands. For example, in a Suzuki coupling, switching from a triarylphosphine to a more electron-rich dialkylbiarylphosphine ligand might be beneficial.

    • Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%). While not ideal for process efficiency, this can help diagnose if catalyst activity or stability is the core issue.[28]

    • Base Selection: The choice of base is also critical and its efficacy can be influenced by the solvent. Re-screen common bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) for your specific reaction in 2-MeTHF.

Data & Protocols

Table 1: Comparison of Physicochemical Properties
PropertyThis compound (2-MeTHF)Tetrahydrofuran (THF)Diethyl Ether
Formula C₅H₁₀OC₄H₈OC₄H₁₀O
Molar Mass 86.13 g/mol 72.11 g/mol 74.12 g/mol
Boiling Point 80.2 °C[8]66 °C34.6 °C
Melting Point -136 °C[8]-108.4 °C-116.3 °C
Density 0.854 g/mL[8]0.889 g/mL0.713 g/mL
Solubility in Water 14.4 g/100g (at 19.3°C)[8]Miscible6.9 g/100 mL (at 20°C)
Peroxide Formation Can form peroxides[18]High tendencyHigh tendency
Experimental Protocol 1: Purification of 2-MeTHF from Water and Peroxides

Safety Note: This procedure should be performed in a well-ventilated fume hood. Distillation of ethers can be hazardous if significant peroxides are present. Always test for peroxides before distillation.

  • Peroxide Test: Before proceeding, test a small aliquot of the 2-MeTHF for peroxides using a potassium iodide solution or commercial test strips. If peroxides are above the safe limit (typically >20 ppm), they must be removed first by passing the solvent through a column of activated alumina.[21][22]

  • Pre-drying: Separate the 2-MeTHF from any bulk water using a separatory funnel. Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), swirl, and let it stand for at least 1 hour. Filter the solvent.

  • Chemical Drying & Distillation: Place the pre-dried 2-MeTHF in a round-bottom flask suitable for distillation. Add a drying agent such as calcium hydride (CaH₂) and reflux under an inert atmosphere (N₂) for 2-4 hours.

  • Final Distillation: For extremely sensitive reactions (e.g., involving organolithiums), a more rigorous drying can be achieved by distilling from sodium metal with benzophenone indicator until a persistent blue or purple color indicates an anhydrous, oxygen-free state.[23]

  • Storage: Distill the purified solvent directly into a dry, nitrogen-flushed storage flask (e.g., a Straus flask) containing activated 4Å molecular sieves. Store under an inert atmosphere and away from light.[23]

Visual Troubleshooting Guides

General Troubleshooting Workflow

G start Low Conversion Rate Observed check1 Initial Checks: - Reaction Time - Temperature - Stoichiometry start->check1 check2 Solvent Quality Assessment check1->check2 If OK sol_optimize Optimize T & Time check1->sol_optimize If suboptimal issue_water Water Contamination? check2->issue_water issue_peroxide Peroxide Contamination? check2->issue_peroxide check3 Reagent & Catalyst Integrity issue_solubility Solubility Issue? check3->issue_solubility issue_catalyst Catalyst Inactive? check3->issue_catalyst issue_water->check3 No sol_dry Dry Solvent & Glassware (Protocol 1) issue_water->sol_dry Yes issue_peroxide->check3 No sol_purify Remove Peroxides (Protocol 1) issue_peroxide->sol_purify Yes sol_cosolvent Add Co-solvent / Adjust Dilution issue_solubility->sol_cosolvent Yes sol_rescreen Re-screen Ligands / Base Increase Catalyst Loading issue_catalyst->sol_rescreen Yes

Caption: A workflow for diagnosing low conversion in 2-MeTHF reactions.

Impact of Common 2-MeTHF Impurities

G impurities {Common Impurities in 2-MeTHF} water Water (H₂O) impurities->water peroxides Peroxides (R-O-O-R') impurities->peroxides acidic Acidic Impurities (e.g., from degradation) impurities->acidic quench Quenches Organometallics (Grignards, R-Li) water->quench oxidize oxidize peroxides->oxidize hazard Creates Safety Hazard (Shock-sensitive) peroxides->hazard side_reactions Promotes Undesired Side Reactions acidic->side_reactions consequences {Negative Consequences}

Caption: How common impurities in 2-MeTHF can inhibit chemical reactions.

References

  • Aycock, D. F. (2007). Solvent Applications of this compound in Organometallic and Biphasic Reactions. Organic Process Research & Development, 11(1), 156-159. [Link]

  • Wikipedia. (n.d.). This compound. [Link]

  • Aycock, D. F. (2007). Solvent Applications of this compound in Organometallic and Biphasic Reactions. datapdf.com. [Link]

  • Monument Chemical. (n.d.). This compound - (2-MeTHF). [Link]

  • Prasad, D. et al. (2021). Unconventional Ethereal Solvents in Organic Chemistry: A Perspective on Applications of this compound, Cyclopentyl Methyl Ether, and 4-Methyltetrahydropyran. Organic Process Research & Development. [Link]

  • Solubility of Things. (n.d.). This compound. [Link]

  • ResearchGate. (2025). Solvent Applications of this compound in Organometallic and Biphasic Reactions. [Link]

  • Merck Millipore. (n.d.). Greener Solvent Alternatives: this compound (Methyl THF). [Link]

  • LookChem. (n.d.). Purification of this compound. [Link]

  • Pace, V. (2012). This compound: A Versatile Eco-Friendly Alternative to THF in Organometallic Chemistry. Australian Journal of Chemistry. [Link]

  • Royal Society of Chemistry. (2023). 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery. Analytical Methods. [Link]

  • Florida Tech. (n.d.). Peroxide Forming Chemicals. [Link]

  • ResearchGate. (2023). 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery. [Link]

  • Pace, V. et al. (2016). Recent advancements on the use of this compound in organometallic chemistry. Beilstein Journal of Organic Chemistry. [Link]

  • Connecticut College. (n.d.). Peroxide-Forming Chemicals. [Link]

  • ResearchGate. (2015). Effects of water content on magnesium deposition from a Grignard reagent-based tetrahydrofuran electrolyte. [Link]

  • Perera, D. et al. (2016). Suzuki-Miyaura cross-coupling optimization enabled by automated feedback. Nature Communications. [Link]

  • R&D World. (2026). Trends in lab sustainability: DCM's days are numbered. [Link]

  • Engineer Fix. (2025). Why this compound Is a Sustainable Solvent. [Link]

  • Bio, M. et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • MDPI. (2024). Catalytic Conversion of Levulinic Acid into this compound: A Review. [Link]

  • ResearchGate. (2020). This compound (2-MeTHF) as a versatile green solvent for the synthesis of amphiphilic copolymers via ROP, FRP, and RAFT tandem polymerizations. [Link]

  • Gucma, M. & Rachoń, J. (2019). This compound as a Solvent of Choice for Spontaneous Metathesis/Isomerization Sequence. ACS Omega. [Link]

  • Gucma, M. & Rachoń, J. (2019). This compound as a Solvent of Choice for Spontaneous Metathesis/Isomerization Sequence. ACS Omega. [Link]

  • SpringerLink. (2016). Recent advancements on the use of this compound in organometallic chemistry. [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

  • Activated Alumina Balls. (n.d.). Peroxide Removal from Organic Solvent Tetrahydrofuran. [Link]

  • Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Link]

  • ACS Publications. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound (2-MeTHF): A High-Purity Solvent for Pharmaceutical Synthesis & Specialty Applications. [Link]

  • ResearchGate. (2025). Recent Advances on the Use of this compound (2-MeTHF) in Biotransformations. [Link]

  • MIT EHS. (n.d.). Quick Guide for Peroxide-Forming Chemicals. [Link]

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Navigating the Nuances of 2-MeTHF Purity in Sensitive Organometallic Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Methyltetrahydrofuran (2-MeTHF) applications in sensitive organometallic reactions. As a Senior Application Scientist, I understand that the success of your synthesis often hinges on the subtle yet critical details of your reaction setup, with solvent purity being a paramount factor. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot common issues and optimize your experimental outcomes. We will move beyond simple procedural steps to explore the underlying chemistry, helping you make informed decisions in your research and development endeavors.

Why 2-MeTHF? A Superior, Yet Demanding, Solvent Choice

This compound has gained significant traction as a "greener" and often more effective alternative to its parent compound, Tetrahydrofuran (THF).[1][2][3][4] Its advantages are numerous, including a higher boiling point for a wider reaction temperature range, greater stability in the presence of strong bases like organolithium reagents, and limited miscibility with water, which simplifies aqueous workups.[5][6][7][8][9] However, these very properties also mean that impurities can have a more pronounced and sometimes unexpected impact on sensitive organometallic reactions.

Frequently Asked Questions (FAQs): Decoding Common Challenges

Here, we address some of the most common questions and issues encountered by researchers using 2-MeTHF in their experiments.

Q1: My Grignard reaction is sluggish or fails to initiate in 2-MeTHF, even though the same reaction works perfectly in THF. What's going on?

A1: This is a classic issue that often points to two primary culprits: water content and peroxide contamination.

  • The Hidden Impact of Water: While 2-MeTHF is less miscible with water than THF, "anhydrous" grades can still contain parts-per-million (ppm) levels of water that are detrimental to Grignard reagent formation.[8][10] Organomagnesium halides are potent bases and will be rapidly quenched by even trace amounts of water.

  • Peroxide Predicament: Like all ethers, 2-MeTHF can form explosive peroxides upon exposure to air and light.[11][12] These peroxides not only pose a significant safety hazard but can also interfere with the reaction by oxidizing the magnesium metal surface, preventing the initiation of the Grignard reaction.

Troubleshooting Steps:

  • Quantify Water Content: Do not rely solely on the label of a new bottle. Always determine the water content of your 2-MeTHF using Karl Fischer titration before use.[13][14][15] For most sensitive organometallic reactions, a water content of <50 ppm is recommended.

  • Test for Peroxides: Use commercially available peroxide test strips to check for contamination. A peroxide level of >10 ppm can be problematic.

  • Purify the Solvent: If either water or peroxide levels are too high, the solvent must be purified. See the detailed protocol below.

Q2: I'm observing unexpected side products in my lithium-halogen exchange reaction. Could the 2-MeTHF be the cause?

A2: Yes, impurities in the 2-MeTHF are a likely cause. Beyond water and peroxides, other seemingly minor impurities can have a significant impact.

  • Stabilizer Interference: Commercial 2-MeTHF often contains a stabilizer, such as butylated hydroxytoluene (BHT), to inhibit peroxide formation.[3] While beneficial for storage, BHT can be deprotonated by strong organolithium reagents, leading to the formation of unwanted byproducts.

  • Volatile Organic Impurities: Trace amounts of other organic compounds from the manufacturing process can also be present and may react with your highly reactive organometallic species.

Troubleshooting Steps:

  • Check the Certificate of Analysis (CoA): Review the CoA for your batch of 2-MeTHF to identify the type and concentration of any added stabilizers.

  • Purification is Key: The most reliable solution is to distill the 2-MeTHF to remove both the stabilizer and other volatile impurities.

  • Consider Stabilizer-Free Options: Some suppliers offer stabilizer-free 2-MeTHF, but this requires stringent handling and immediate use to prevent peroxide formation.

Q3: My reaction yield is inconsistent, even when I use a fresh bottle of anhydrous 2-MeTHF for each experiment. What could be causing this variability?

A3: This frustrating issue often stems from subtle variations in handling and storage practices.

  • Atmospheric Exposure: Every time a bottle of 2-MeTHF is opened, it is exposed to atmospheric oxygen and moisture. This can lead to a gradual increase in both water and peroxide content.

  • Improper Storage: Storing 2-MeTHF in clear glass bottles or in areas with fluctuating temperatures can accelerate peroxide formation.

Troubleshooting Steps:

  • Inert Atmosphere Handling: Always handle 2-MeTHF under an inert atmosphere (e.g., nitrogen or argon) using proper Schlenk line or glovebox techniques.

  • Aliquot and Store: For high-purity, anhydrous 2-MeTHF, consider aliquoting a new bottle into smaller, septum-sealed vessels under an inert atmosphere. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Proper Storage: Store 2-MeTHF in a cool, dark place, preferably in an amber glass bottle to protect it from light.

Troubleshooting Guide: A Systematic Approach to Reaction Failure

When a sensitive organometallic reaction in 2-MeTHF fails, a systematic approach to troubleshooting is crucial. The following decision tree can help you identify the root cause.

Troubleshooting_Workflow Start Reaction Failure (Low Yield / No Product) Check_Solvent Step 1: Verify 2-MeTHF Purity Start->Check_Solvent Check_Reagents Step 2: Assess Reagent Quality Start->Check_Reagents Check_Technique Step 3: Review Experimental Technique Start->Check_Technique KF_Titration Perform Karl Fischer Titration for Water Content Check_Solvent->KF_Titration Water? Peroxide_Test Test for Peroxides Check_Solvent->Peroxide_Test Peroxides? GC_MS_Analysis Consider GC-MS for Other Organic Impurities Check_Solvent->GC_MS_Analysis Other Impurities? Purify_Solvent Action: Purify 2-MeTHF (Distillation) KF_Titration->Purify_Solvent > 50 ppm Peroxide_Test->Purify_Solvent > 10 ppm GC_MS_Analysis->Purify_Solvent Impurities Detected Rerun_Reaction Rerun Reaction with Purified Solvent & Verified Reagents Purify_Solvent->Rerun_Reaction Reagent_Titration Titrate Organometallic Reagent (e.g., n-BuLi) Check_Reagents->Reagent_Titration Substrate_Purity Verify Purity of Starting Materials Check_Reagents->Substrate_Purity Reagent_Titration->Rerun_Reaction Substrate_Purity->Rerun_Reaction Inert_Atmosphere Ensure Rigorous Inert Atmosphere Technique Check_Technique->Inert_Atmosphere Temperature_Control Verify Accurate Temperature Control Check_Technique->Temperature_Control Inert_Atmosphere->Rerun_Reaction Temperature_Control->Rerun_Reaction

Caption: Troubleshooting workflow for failed organometallic reactions in 2-MeTHF.

Quantitative Data Summary: Impurity Tolerance in Organometallic Reactions

The tolerance of different organometallic reagents to common impurities in 2-MeTHF can vary. The following table provides a general guideline.

Organometallic Reagent ClassMax. Water Content (ppm)Max. Peroxide Content (ppm)Notes
Grignard Reagents (RMgX)< 50< 10Highly sensitive to both water and peroxides during formation.
Organolithium Reagents (RLi)< 20< 5Extremely sensitive to water; peroxides can also lead to side reactions.
Organozinc Reagents (R2Zn)< 100< 20Generally more tolerant than Grignard and organolithium reagents.
Transition Metal CatalystsVaries widelyVaries widelyCatalyst-dependent; consult literature for specific systems.

Experimental Protocols: Ensuring Solvent Purity

Protocol 1: Purification of 2-MeTHF by Distillation

This protocol describes the distillation of 2-MeTHF from a drying agent to remove water, peroxides, and other impurities.

Materials:

  • 2-MeTHF (reagent grade)

  • Sodium metal (as a dispersion in mineral oil or as chunks)

  • Benzophenone

  • Distillation apparatus (flame-dried)

  • Inert gas source (nitrogen or argon)

  • Schlenk flasks (flame-dried) for collection

Procedure:

  • Pre-drying (Optional but Recommended): If the 2-MeTHF has a high water content, pre-dry it by letting it stand over activated molecular sieves (4 Å) overnight.

  • Apparatus Setup: Assemble the distillation apparatus and flame-dry all glassware under vacuum. Allow to cool under a positive pressure of inert gas.

  • Initial Charge: To a round-bottom flask, add the 2-MeTHF to be purified.

  • Addition of Drying Agent and Indicator: Under a positive flow of inert gas, carefully add sodium metal (approx. 1-2 g per 100 mL of solvent) and a small amount of benzophenone (approx. 0.5 g per 100 mL).

  • Reflux: Heat the mixture to reflux under a gentle flow of inert gas. The solution will initially be colorless or yellow.

  • Endpoint Indication: Continue to reflux until the solution turns a deep blue or purple color. This indicates that the solvent is anhydrous and free of peroxides. If the color does not persist, more sodium may be needed.

  • Distillation: Once the deep blue/purple color is stable, distill the 2-MeTHF into a flame-dried Schlenk flask under a positive pressure of inert gas.

  • Storage: Store the freshly distilled, anhydrous 2-MeTHF under an inert atmosphere in a tightly sealed Schlenk flask. It is best to use it within a few days.

Protocol 2: Water Content Determination by Karl Fischer Titration

This protocol provides a general outline for determining the water content of 2-MeTHF using a coulometric Karl Fischer titrator.[15][16][17]

Materials:

  • Coulometric Karl Fischer titrator

  • Anode and cathode solutions (commercially available)

  • Syringe (1 mL or 5 mL, depending on expected water content)

  • 2-MeTHF sample

Procedure:

  • Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is clean and dry.

  • Reagent Introduction: Fill the anode and cathode compartments with the appropriate Karl Fischer reagents.

  • Pre-titration: Start the pre-titration sequence to remove any residual moisture from the titration cell. The instrument will indicate when it is ready.

  • Sample Injection: Using a dry syringe, carefully draw a known volume (e.g., 1 mL) of the 2-MeTHF sample. Accurately determine the weight of the injected sample.

  • Titration: Inject the sample into the titration cell and start the titration.

  • Result: The instrument will automatically perform the titration and display the water content, typically in ppm or as a percentage.

  • Repeatability: For best results, perform the measurement in triplicate and take the average.

Conclusion

The purity of 2-MeTHF is not a trivial matter in sensitive organometallic chemistry; it is a critical parameter that can dictate the success or failure of an experiment. By understanding the nature of common impurities and their effects, and by implementing rigorous purification and handling protocols, researchers can harness the full potential of this versatile and sustainable solvent. This guide provides a framework for troubleshooting and a foundation for achieving consistent and reliable results in your synthetic endeavors.

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2-Methyltetrahydrofuran (2-MeTHF) Reaction Work-Up Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for refining reaction work-up procedures in 2-Methyltetrahydrofuran (2-MeTHF). As a sustainable, bio-derived alternative to traditional ethereal solvents like Tetrahydrofuran (THF) and Dichloromethane (DCM), 2-MeTHF offers significant advantages in terms of safety, stability, and process efficiency.[1][2][3] However, its unique physical properties necessitate specific considerations during downstream processing. This guide provides in-depth, field-proven insights into common challenges encountered during 2-MeTHF work-ups, presented in a practical question-and-answer format for researchers, scientists, and drug development professionals.

Part 1: Frequently Asked Questions (FAQs) about 2-MeTHF Properties

This section addresses fundamental questions regarding the physicochemical properties of 2-MeTHF that directly influence work-up procedures.

Question 1: What are the key physical properties of 2-MeTHF that differ from THF and how do they impact reaction work-ups?

Answer: The primary distinctions between 2-MeTHF and THF lie in their water miscibility, boiling point, and stability, which collectively contribute to more efficient and environmentally friendly work-ups.[4][5]

  • Water Miscibility: Unlike THF, which is fully miscible with water, 2-MeTHF has limited miscibility (approximately 14 g/100 g of water).[6] This property is highly advantageous for extractions, as it allows for clean phase separation from aqueous layers, often eliminating the need for co-solvents like toluene.[1][4]

  • Boiling Point: 2-MeTHF has a higher boiling point (around 80°C) compared to THF (around 66°C).[4][5] This reduces solvent loss due to evaporation during reactions and work-ups.[4]

  • Azeotrope with Water: 2-MeTHF forms a low-boiling azeotrope with water (boiling point 71°C, containing 10.6% water), which can be effectively utilized for azeotropic drying of the product solution.[7][8][9]

  • Stability: 2-MeTHF exhibits greater stability in the presence of strong bases and organometallic reagents compared to THF.[6][10] It also has a considerably slower rate of peroxide formation, enhancing safety during handling and storage.[4]

PropertyThis compound (2-MeTHF)Tetrahydrofuran (THF)
Molecular Formula C5H10OC4H8O
Boiling Point ~80°C[4][5]~66°C[4]
Water Solubility Partially miscible (~14% at 20°C)[6][7]Fully miscible
Azeotrope with Water Yes (71°C, 10.6% water)[7][8]Yes (63.5°C, 5.3% water)
Peroxide Formation Slower rate than THF[4]Prone to rapid peroxide formation
Origin Bio-based, from renewable resources[2][11]Petroleum-based

Question 2: Can 2-MeTHF be used as a direct replacement for other solvents in existing protocols?

Answer: In many cases, yes. 2-MeTHF is an excellent substitute for THF in a variety of reactions, including Grignard reactions, organolithium chemistry, and metal-catalyzed couplings.[10][12] It can also replace chlorinated solvents like dichloromethane (DCM) in biphasic reactions, offering a greener and safer alternative.[9] However, due to its different solvating properties, slight modifications to the protocol, such as reaction temperature or time, may be necessary to optimize results. Its limited water miscibility is a key advantage during work-up, simplifying the extraction process compared to reactions run in THF.[13]

Part 2: Troubleshooting Guide for 2-MeTHF Work-Ups

This section provides detailed solutions to specific problems that may arise during the work-up of reactions conducted in 2-MeTHF.

Issue 1: Emulsion Formation During Aqueous Extraction

Question: I am observing a persistent emulsion at the interface of my 2-MeTHF and aqueous layers during work-up. How can I break this emulsion?

Answer: Emulsion formation is a common issue when working with any solvent system, but can be effectively managed in 2-MeTHF. The primary cause is the presence of finely dispersed droplets of one immiscible liquid within another, stabilized by surface-active species.

Causality: Emulsions in 2-MeTHF work-ups can be caused by:

  • High concentrations of salts or other solutes.

  • The presence of finely divided solid impurities.

  • Vigorous shaking or stirring during the extraction process.

Troubleshooting Protocol:

  • Allow for Settling: The simplest first step is to let the mixture stand undisturbed for an extended period (30 minutes to several hours).[14] Gentle swirling of the separatory funnel can sometimes aid in coalescence.

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine).[15][16] This increases the ionic strength of the aqueous phase, which helps to destabilize the emulsion and promotes phase separation.

  • Gentle Heating: Gently warming the mixture can decrease the viscosity of the phases and facilitate separation.[15] Care must be taken to avoid overheating, which could lead to product degradation.

  • Filtration: In cases where fine solid particles are stabilizing the emulsion, filtering the entire mixture through a pad of Celite® or glass wool can be effective.[14][16]

  • Solvent Addition: Adding a small amount of a different organic solvent that is miscible with 2-MeTHF but has different density and polarity, such as ethyl acetate, can sometimes disrupt the emulsion.[15]

Emulsion_Troubleshooting Start Persistent Emulsion Observed Step1 Allow to Stand (30-60 min) Start->Step1 Step2 Add Saturated Brine Solution Step1->Step2 Emulsion Persists End Phase Separation Achieved Step1->End Emulsion Breaks Step3 Gentle Warming Step2->Step3 Emulsion Persists Step2->End Emulsion Breaks Step4 Filter through Celite® Step3->Step4 Emulsion Persists Step3->End Emulsion Breaks Step5 Add a Co-solvent (e.g., Ethyl Acetate) Step4->Step5 Emulsion Persists Step4->End Emulsion Breaks Step5->End

Caption: Decision tree for breaking emulsions in 2-MeTHF work-ups.

Issue 2: Removing Water from 2-MeTHF

Question: After an aqueous wash, my 2-MeTHF layer still contains a significant amount of water. What is the most effective way to dry it?

Answer: Due to the partial miscibility of water in 2-MeTHF, efficient drying is crucial for subsequent reaction steps or for solvent recovery.

Causality: 2-MeTHF can dissolve up to 4.4% water at 20°C.[7] While this is less than THF, it is still a considerable amount that needs to be removed for most applications.

Drying Protocols:

  • Azeotropic Distillation: This is a highly effective method for drying 2-MeTHF. By heating the solution to reflux, the water-2-MeTHF azeotrope (boiling at 71°C) is distilled off, effectively removing water from the mixture.[8][9] This can be done as a batch process or continuously.

  • Drying Agents: For smaller scale laboratory work, traditional drying agents can be used.

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄): These are common and effective drying agents. Add the drying agent to the 2-MeTHF solution, stir for 15-30 minutes, and then filter.

    • Molecular Sieves (3Å or 4Å): Molecular sieves are very efficient at removing water.[17] Add activated molecular sieves to the 2-MeTHF and allow it to stand, preferably with occasional swirling, for several hours or overnight.

  • Continuous Rectification with Vapor Permeation: For industrial-scale applications, a continuous process involving rectification and vapor permeation can be employed to efficiently recover dry 2-MeTHF.[18]

Drying_Workflow Start Wet 2-MeTHF Solution Decision Scale of Operation? Start->Decision LabScale Laboratory Scale Decision->LabScale Small IndustrialScale Industrial Scale Decision->IndustrialScale Large DryingAgents Use Drying Agents (MgSO₄, Na₂SO₄, Molecular Sieves) LabScale->DryingAgents AzeoDist Azeotropic Distillation LabScale->AzeoDist IndustrialScale->AzeoDist ContRect Continuous Rectification & Vapor Permeation IndustrialScale->ContRect End Dry 2-MeTHF DryingAgents->End AzeoDist->End ContRect->End

Caption: Workflow for drying 2-MeTHF solutions.

Issue 3: Peroxide Detection and Removal

Question: How can I test for and remove peroxides from my 2-MeTHF?

Answer: While 2-MeTHF forms peroxides at a slower rate than THF, it is still a potential hazard, and regular testing and removal are essential for safe laboratory practice.[4][19]

Causality: Ethers like 2-MeTHF can react with atmospheric oxygen in the presence of light to form explosive peroxides.[20][21]

Detection and Removal Protocols:

Peroxide Detection:

  • Potassium Iodide (KI) Test: Add 1 mL of a freshly prepared 10% potassium iodide solution to 5-10 mL of 2-MeTHF in a closed test tube. Shake and let it stand for 1-2 minutes. A yellow to brown color indicates the presence of peroxides.[22]

  • Starch-Iodide Test Strips: Commercially available test strips provide a quick and convenient way to detect peroxides.

Peroxide Removal:

  • Activated Alumina Column: Passing the 2-MeTHF through a column of activated alumina is an effective method for removing peroxides.[21][23]

  • Ferrous Sulfate Wash: Washing the 2-MeTHF with a freshly prepared solution of ferrous sulfate can reduce peroxides.[22][23] Prepare a solution of 60 g FeSO₄·7H₂O, 6 mL concentrated H₂SO₄, and 110 mL of water. Wash the 2-MeTHF with this solution.

  • Sodium Hydroxide Treatment: Stirring 2-MeTHF with a concentrated solution of sodium hydroxide can also decompose peroxides.[22]

Important Safety Note: Never distill 2-MeTHF to dryness, as this can concentrate peroxides to explosive levels. Always test for peroxides before distillation.

References

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Technical Support Center: Recycling and Purification of 2-Methyltetrahydrofuran (2-MeTHF) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical guide for the safe and effective recycling of 2-Methyltetrahydrofuran (2-MeTHF) within a laboratory environment. This resource is designed for researchers, scientists, and drug development professionals who utilize 2-MeTHF and are looking to implement sustainable, cost-effective, and safe solvent recovery protocols. As a bio-based solvent alternative to less environmentally friendly options like Tetrahydrofuran (THF) and Dichloromethane (DCM), efficient recycling of 2-MeTHF is a critical component of modern green chemistry initiatives.[1][2][3][4][5][6]

This guide provides in-depth, experience-driven insights into the common challenges and questions that arise during the purification of used 2-MeTHF, ensuring both the integrity of your experiments and the safety of your laboratory personnel.

Troubleshooting Guide: Common Issues in 2-MeTHF Recycling

This section addresses specific problems that may be encountered during the recovery and purification of 2-MeTHF, offering explanations for their causes and step-by-step solutions.

Issue 1: The solvent tests positive for peroxides.
  • Causality: 2-MeTHF, like many other ethers, can form explosive peroxide compounds upon exposure to air and light.[7][8] This process is autocatalytic and can be accelerated by impurities. The presence of peroxides is a significant safety hazard, as they can detonate when subjected to heat, shock, or friction.[8][9][10] You might observe crystalline solids in the liquid or around the cap of the container, or the liquid may appear cloudy.[7]

  • Protocol for Peroxide Quenching and Removal:

    • Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, and solvent-resistant gloves.[11][12] Conduct all work in a properly functioning chemical fume hood.[11]

    • Peroxide Testing: Before proceeding, quantify the peroxide level. Peroxide test strips are suitable for a qualitative or semi-quantitative assessment. For levels above 20 ppm, extreme caution is advised, and you should contact your institution's Environmental Health and Safety (EHS) department.[10]

    • Quenching Procedure (for low to moderate peroxide levels):

      • Prepare a fresh aqueous solution of a reducing agent. Common choices include 10% ferrous sulfate (FeSO₄) or 10% sodium bisulfite (NaHSO₃).[13]

      • In a separatory funnel, wash the peroxide-containing 2-MeTHF with the reducing agent solution. The volume of the washing solution should be about 20-25% of the solvent volume.

      • Shake the funnel gently, periodically venting to release any pressure buildup.

      • Allow the layers to separate and discard the aqueous layer.

      • Repeat the washing step until the 2-MeTHF tests negative for peroxides.

      • Follow with a wash using a saturated sodium chloride (brine) solution to remove residual iron salts and reduce the amount of dissolved water.

    • Alternative Adsorption Method: Pass the solvent through a column packed with activated alumina.[9][14] This method is effective at removing peroxides and can be a safer alternative to chemical quenching for highly contaminated solvents.

Issue 2: The recycled 2-MeTHF contains significant amounts of water.
  • Causality: 2-MeTHF has a moderate solubility in water (14 g/100 g at 23 °C), and water is a common impurity from reactions or atmospheric exposure.[5] 2-MeTHF also forms an azeotrope with water (boiling point 71 °C, containing 10.6% water), which means simple distillation cannot completely remove the water.[15]

  • Protocol for Drying 2-MeTHF:

    • Pre-drying: Before distillation, it is crucial to remove the bulk of the water.

      • Aqueous Workup: If the solvent is from an aqueous extraction, separating the organic layer and washing with brine will remove a significant amount of water.

      • Drying Agents: Stir the solvent over an anhydrous drying agent.

        • Suitable: Sodium sulfate (Na₂SO₄), magnesium sulfate (MgSO₄), or calcium chloride (CaCl₂) can be used for initial drying. However, be aware that calcium chloride can form adducts with ethers.[16]

        • Highly Effective: For achieving very low water content, more reactive drying agents are necessary. Calcium hydride (CaH₂) is effective but handle with extreme care as it reacts with water to produce flammable hydrogen gas.[13][17] Molecular sieves (3Å or 4Å) are a safer and very effective alternative.[13][14][17] Allow the solvent to stand over the molecular sieves for several hours, or preferably overnight.[17]

    • Final Distillation:

      • After pre-drying, decant or filter the solvent away from the drying agent.

      • Set up a distillation apparatus. For achieving the highest purity, distillation from a sodium-benzophenone ketyl still is a common method for ethers like THF and can be adapted for 2-MeTHF.[17] The deep blue or purple color of the ketyl indicates anhydrous and oxygen-free conditions.[17]

      • Alternatively, distilling from calcium hydride can also yield dry solvent.[13]

      • Collect the fraction that boils at the correct temperature (78-80 °C).[18][19]

Issue 3: The distilled 2-MeTHF is discolored or has an unusual odor.
  • Causality: Discoloration or off-odors can indicate the presence of non-volatile impurities from previous reactions, degradation products, or residual stabilizer (like Butylated hydroxytoluene - BHT).[13][15] Some impurities might be carried over during distillation if the boiling points are close or if bumping occurs.

  • Protocol for Purification from Non-Volatile Impurities:

    • Initial Wash: Depending on the suspected nature of the impurities, a pre-wash may be beneficial. For acidic impurities, a wash with a dilute sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution can be effective.[13] For basic impurities, a wash with dilute hydrochloric acid (HCl) may be appropriate, though caution is advised as strong acids can promote ether degradation.[11]

    • Fractional Distillation: A simple distillation may not be sufficient to separate impurities with close boiling points. In such cases, fractional distillation using a fractionating column (e.g., Vigreux or packed column) is necessary. This provides a larger surface area for repeated vaporization-condensation cycles, leading to a much better separation of components with different volatilities.

    • Adsorbent Treatment: Passing the solvent through a plug of activated carbon or silica gel can remove colored impurities and some polar contaminants.[14]

Frequently Asked Questions (FAQs)

Q1: Why should I recycle 2-MeTHF in the lab?

Recycling 2-MeTHF offers several significant advantages. It aligns with the principles of green chemistry by reducing chemical waste and minimizing the environmental impact of your research.[1][4] From an economic standpoint, it reduces the need to purchase new solvent, leading to considerable cost savings. Furthermore, recycling ensures a ready supply of high-purity solvent for your experiments.

Q2: How do I properly store purified 2-MeTHF?

Purified 2-MeTHF, especially if the inhibitor has been removed, is susceptible to peroxide formation.[7] It should be stored in a tightly sealed, amber glass bottle to protect it from light.[10] To minimize contact with air, storing it under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[20] If the solvent is to be stored for an extended period, consider adding a stabilizer like BHT (typically 150-400 ppm).[15][21]

Q3: What are the key physical properties of 2-MeTHF I should be aware of during recycling?

Understanding the physical properties of 2-MeTHF is crucial for designing an effective purification strategy.

PropertyValueReference(s)
Boiling Point 78-80 °C[18][19]
Density ~0.86 g/mL at 25 °C[18]
Flash Point -11 °C[20]
Solubility in Water 14 g/100 g at 20 °C[15]
Water Azeotrope 71 °C (10.6% water by weight)[15]

Q4: Can I use the same drying agents for 2-MeTHF as I do for THF?

Yes, many of the same drying agents and techniques used for THF are applicable to 2-MeTHF.[13][17] This includes distillation from sodium/benzophenone ketyl for achieving anhydrous conditions.[17] Molecular sieves (3Å or 4Å) are also an excellent choice for drying 2-MeTHF.[13][14]

Q5: How should I dispose of the waste generated during the recycling process?

All waste generated, including spent drying agents, aqueous washes, and distillation residues, must be treated as hazardous waste.[12][22][23][24] Collect these materials in a clearly labeled, sealed, and appropriate waste container.[23] Never dispose of 2-MeTHF or related waste down the drain.[23][24] Follow your institution's specific guidelines for hazardous waste disposal and consult with your EHS department.[23]

Visual Workflow and Diagrams

Diagram 1: General Workflow for Recycling 2-MeTHF

This diagram outlines the decision-making process and steps for purifying used 2-MeTHF in a laboratory setting.

G cluster_0 Initial Assessment & Pre-treatment cluster_1 Drying cluster_2 Final Purification cluster_3 Storage & Waste start Used 2-MeTHF from Reactions peroxide_test Test for Peroxides start->peroxide_test quench Quench Peroxides (e.g., with aq. FeSO₄) peroxide_test->quench Positive wash Aqueous Wash (if necessary for impurities) peroxide_test->wash Negative quench->wash pre_dry Pre-dry with Anhydrous Salt (e.g., MgSO₄) or Molecular Sieves wash->pre_dry decant Decant or Filter pre_dry->decant distill Fractional Distillation (e.g., from CaH₂ or Na/Benzophenone) decant->distill collect Collect Pure 2-MeTHF (b.p. 78-80 °C) distill->collect waste Dispose of Still Bottoms & Aqueous Waste as Hazardous Waste distill->waste store Store Purified Solvent (under N₂, amber bottle, with inhibitor if needed) collect->store

Caption: Workflow for recycling lab-scale 2-MeTHF.

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  • This compound as a Solvent of Choice for Spontaneous Metathesis/Isomerization Sequence. (2019).
  • Recent advancements on the use of this compound in organometallic chemistry. (n.d.).

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Technical Support Center: Addressing Solubility Challenges with 2-MeTHF

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyltetrahydrofuran (2-MeTHF). As a leading bio-derived, green solvent, 2-MeTHF offers significant advantages in safety, stability, and performance over traditional solvents like Tetrahydrofuran (THF).[1][2] However, its unique solvent properties can sometimes present solubility challenges for certain starting materials. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome these issues effectively.

This resource provides in-depth, experience-driven answers to common questions, detailed experimental protocols, and logical troubleshooting workflows to ensure the success of your chemical processes.

Frequently Asked Questions (FAQs)

Part 1: Understanding the Fundamentals of 2-MeTHF

Q1: What is 2-MeTHF, and why should I consider it as a solvent?

This compound (2-MeTHF) is a bio-based solvent derived from renewable resources like corncobs and bagasse.[1][3] It is increasingly favored as a sustainable replacement for THF and other petrochemical-based solvents.[4][5] Its key advantages include:

  • Enhanced Safety: 2-MeTHF has a lower tendency to form explosive peroxides compared to THF and a higher boiling point, which reduces volatility and flammability concerns.[1][6][7]

  • Improved Reaction Control: Its higher boiling point (80.2°C vs. 66°C for THF) allows for reactions to be conducted at higher temperatures, potentially increasing reaction rates.[2][3][7]

  • Simplified Workups: 2-MeTHF has limited miscibility with water (approx. 14 g/100 g at 20°C), which facilitates cleaner phase separations during aqueous workups, often eliminating the need for co-solvents like toluene.[1][3][8]

  • Greater Stability: It shows better stability in the presence of strong bases (like organolithium reagents) and under both acidic and basic conditions.[2][8][9]

Q2: What are the key physical properties of 2-MeTHF that influence its solvent behavior?

The solvating power of 2-MeTHF is governed by a combination of its physical properties. Its polarity is intermediate between the more polar THF and the less polar diethyl ether.[4] Understanding these properties is the first step in troubleshooting solubility.

PropertyValueSignificance for Solubility
Boiling Point 80.2 °CAllows for a wider operational temperature range to enhance solubility.[3]
Density 0.854 g/mL (at 25°C)Less dense than water, facilitating phase separation.[3][10]
Dielectric Constant 6.97 (at 25°C)Lower than THF (7.5), indicating slightly lower polarity.[9][11][12]
Hildebrand Solubility Parameter 16.9 MPa¹ᐟ²A measure of cohesive energy density; useful for predicting miscibility.[13]
Water Solubility in 2-MeTHF ~4.4 wt% (at 20°C)Limited water content is crucial for moisture-sensitive reactions.[11]
2-MeTHF Solubility in Water ~14 wt% (at 20°C)"Inversely soluble"; solubility decreases as temperature increases.[3][11]

Q3: My starting material is soluble in THF. Why is it insoluble in 2-MeTHF?

While often a suitable replacement for THF, 2-MeTHF is a distinct solvent. The primary reason for differing solubility often lies in its slightly lower polarity and different steric profile due to the C-2 methyl group.[9] This methyl group can affect how solvent molecules arrange and interact with the solute. For highly polar or crystalline compounds, this subtle difference can be enough to prevent dissolution.

Part 2: Initial Troubleshooting Steps

Q4: My starting material is not dissolving in 2-MeTHF at room temperature. What are the first things I should check?

Before making significant changes to your process, start with the basics. This workflow helps eliminate common oversights.

A Insolubility Observed B Verify Purity of Starting Material & Solvent A->B C Is the system anhydrous? (if required) B->C D Ensure Adequate Agitation (Stirring/Shaking) C->D Yes K Dry Solvent C->K No E Increase Dissolution Time D->E F Apply Gentle Warming (See Protocol 2) E->F G Still Insoluble F->G H Proceed to Advanced Strategies (Co-solvents) G->H I Yes J No K->D

Caption: Initial troubleshooting workflow for solubility issues.

  • Verify Material Purity: Impurities in either the solute or the solvent can significantly impact solubility.

  • Ensure Anhydrous Conditions: For moisture-sensitive reactions, ensure your 2-MeTHF is dry. While it has low water miscibility, it is not inherently anhydrous.[8]

  • Increase Agitation and Time: Some compounds are slow to dissolve. Ensure vigorous stirring and allow sufficient time for dissolution to occur.

  • Particle Size Reduction: If feasible, grinding the starting material to a finer powder increases the surface area, which can accelerate the rate of dissolution.[14][15][16]

Q5: Is it safe and effective to heat 2-MeTHF to improve solubility?

Yes. For many compounds, solubility increases with temperature.[17] One of the key advantages of 2-MeTHF is its higher boiling point (80.2°C) compared to THF, which provides a wider temperature window for dissolving difficult solutes without pressurizing the vessel.[7]

Causality: Heating provides the necessary energy to overcome the crystal lattice energy of the solid solute, allowing solvent molecules to surround and dissolve it.[17]

Caution: This method is only suitable for thermally stable starting materials. Always conduct a small-scale test to ensure your compound does not decompose upon heating. For a systematic approach, refer to Protocol 2: Temperature Effect Screening .

Part 3: Advanced Strategies - Co-solvents

Q6: What is a co-solvent, and how can it resolve my solubility issue?

A co-solvent is a secondary solvent added in a smaller quantity to the primary solvent (2-MeTHF) to create a mixture with fine-tuned properties.[18] This is a powerful technique for dissolving compounds that are poorly soluble in a single-solvent system.

Mechanism of Action: The principle of "like dissolves like" governs solubility. By adding a co-solvent, you modify the overall polarity, hydrogen bonding capability, and dielectric constant of the solvent system to better match the properties of your starting material.[19] For example, adding a more polar co-solvent to 2-MeTHF can help dissolve a polar starting material.

Q7: How do I choose the right co-solvent to use with 2-MeTHF?

The choice of co-solvent depends entirely on the nature of your starting material. A systematic screening process is highly recommended (see Protocol 1 ). The following diagram and table provide a logical framework for selection.

A Starting Material Insoluble in Pure 2-MeTHF B Characterize Starting Material Polarity A->B C Is it Highly Non-Polar? B->C D Is it Highly Polar (Aprotic)? C->D No F Strategy: Add Non-Polar Co-solvent (e.g., Heptane, Toluene) C->F Yes E Is it Polar (Protic)? (H-bond donor/acceptor) D->E No G Strategy: Add Polar Aprotic Co-solvent (e.g., DMF, NMP, MeCN) D->G Yes H Strategy: Add Polar Protic Co-solvent (e.g., IPA, EtOH) Caution: Check reaction compatibility! E->H Yes I Consider other solvents or advanced techniques E->I No

Sources

2-MeTHF Technical Support Center: Impact of Residual Water on Reaction Outcomes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyltetrahydrofuran (2-MeTHF). As a leading bio-based, greener alternative to traditional ethereal solvents like Tetrahydrofuran (THF), 2-MeTHF offers significant advantages in process efficiency, safety, and environmental impact.[1][2] However, like all aprotic solvents used in moisture-sensitive reactions, the presence of residual water can critically impact experimental outcomes. This guide provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions to help you mitigate the effects of water and ensure the success of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is 2-MeTHF and why is it considered a superior alternative to THF?

This compound (2-MeTHF) is a versatile organic solvent derived from renewable resources like corncobs and sugarcane bagasse.[3][4] It is increasingly preferred over THF for several key reasons:

  • Lower Water Miscibility: Unlike THF, which is fully miscible with water, 2-MeTHF has limited water miscibility (around 14 g/100 g at 23 °C).[5][6] This property dramatically simplifies aqueous workups and extractions, allowing for cleaner phase separations.[5][7]

  • Higher Boiling Point: 2-MeTHF has a boiling point of approximately 80°C, compared to ~66°C for THF.[1][3] This allows for reactions to be conducted at higher temperatures, potentially increasing reaction rates, and reduces solvent loss from evaporation.[8]

  • Enhanced Stability: It shows greater stability in the presence of strong bases, such as organolithium reagents, and is less prone to forming explosive peroxides than THF.[3][7][9]

  • Greener Profile: Its production from renewable biomass gives it a significantly lower carbon footprint than petroleum-derived THF.[1][4]

Q2: How does residual water in 2-MeTHF affect moisture-sensitive reactions?

Residual water can be highly detrimental to a wide range of chemical transformations, particularly those involving organometallic reagents, strong bases, or certain catalysts. Water is a protic compound that can act as a proton source (an acid), a nucleophile, or a ligand, leading to several common issues:

  • Reagent Quenching: Water readily reacts with and destroys highly reactive reagents like Grignard reagents (R-MgX) and organolithiums (R-Li) in a simple acid-base reaction, converting the active nucleophile into an inactive alkane.[10] This reduces the effective concentration of your reagent, leading to low or no product yield.

  • Catalyst Deactivation: In many transition-metal-catalyzed reactions, water can alter the coordination sphere of the metal center, hydrolyze ligands, or deactivate the catalyst, thereby halting the catalytic cycle.

  • Side Reactions: Water can initiate unwanted side reactions, such as hydrolysis of esters or other functional groups, leading to complex product mixtures and difficult purifications.

  • Polymerization Inhibition: In anionic polymerizations, water acts as a termination agent, reacting with the propagating anionic chain end and stopping polymer growth prematurely.[11][12] This results in polymers with lower molecular weights and broader polydispersity than desired.

Q3: What is a typical acceptable water content for "anhydrous" 2-MeTHF?

For most moisture-sensitive applications, such as Grignard reactions or organolithium chemistry, the water content in anhydrous 2-MeTHF should be as low as possible, ideally below 50 parts per million (ppm) (0.005%).[13] Commercial anhydrous grades often specify a maximum water content of around 0.03% (300 ppm).[14] However, it's crucial to recognize that 2-MeTHF can absorb moisture from the atmosphere upon opening the container.[15] Therefore, the actual water content should always be verified before use in a critical reaction.

Troubleshooting Guide: Diagnosing and Solving Water-Related Issues

This section addresses specific problems you may encounter and provides a logical workflow to determine if residual water is the root cause.

Problem 1: My Grignard or organolithium reaction fails to initiate or gives a very low yield.
  • Symptoms: No exotherm is observed upon addition of the alkyl/aryl halide to magnesium, the solution does not become cloudy, or quenching the reaction yields only starting material and the corresponding alkane byproduct (from protonation of the organometallic).

  • Is Water the Culprit? This is the most common failure mode for these reactions and water is a primary suspect.[10] Organometallic reagents are strong bases and are rapidly quenched by protic sources like water.

Troubleshooting Workflow

Caption: Troubleshooting workflow for organometallic reaction failure.

Mechanistic Insight: Why Water Kills Grignard Reagents

Water acts as a Brønsted-Lowry acid, protonating the carbanion of the Grignard reagent (R-MgX). This acid-base reaction is extremely fast and effectively irreversible, consuming the active reagent.

G cluster_0 Quenching of Grignard Reagent by Water R-MgX R-MgX (Grignard Reagent) R-H R-H (Inactive Alkane) R-MgX->R-H Protonation H2O H₂O (Water) HO-MgX HO-MgX (Magnesium Salt) H2O->HO-MgX Deprotonation

Caption: Reaction showing water destroying a Grignard reagent.

Problem 2: My anionic polymerization stopped prematurely, resulting in a low molecular weight polymer.
  • Symptoms: The reaction viscosity does not increase as expected, and characterization (e.g., by GPC) shows a lower molecular weight and broader distribution than targeted.

  • Is Water the Culprit? Yes, this is a classic sign of premature termination in a living anionic polymerization.[11] Water will protonate the propagating carbanionic chain end, terminating its growth.

Corrective Actions:
  • Rigorous Solvent Drying: Ensure your 2-MeTHF is meticulously dried immediately before use. Distillation from a suitable drying agent is recommended.

  • Monomer Purity: Ensure the monomer is also free from water. It may need to be dried or distilled.

  • Inert Atmosphere: Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the entire process to prevent atmospheric moisture from entering the reaction.[16]

Problem 3: My transition-metal catalyzed cross-coupling reaction is sluggish or fails completely.
  • Symptoms: Slow or incomplete conversion of starting materials, formation of byproducts from ligand hydrolysis or catalyst decomposition.

  • Is Water the Culprit? It's a strong possibility. While some modern catalytic systems have improved water tolerance, many are still sensitive. Water can hydrolyze phosphine ligands to phosphine oxides or interfere with the oxidative addition or reductive elimination steps.

Corrective Actions:
  • Solvent Check: Verify the water content of your 2-MeTHF via Karl Fischer titration.

  • Reagent Purity: Ensure all reagents, especially bases like NaOtBu or K₃PO₄, are anhydrous.

  • Degassing: If dissolved oxygen is also a concern, sparging the solvent with an inert gas can remove both oxygen and, to a limited extent, trace moisture.

Key Experimental Protocols

Protocol 1: Laboratory-Scale Drying of 2-MeTHF

For many sensitive applications, even "anhydrous" grade 2-MeTHF from a previously opened bottle should be freshly dried.[17]

Method 1: Distillation from Calcium Hydride (CaH₂) (Good for general use)

  • Pre-Drying (Optional but Recommended): Let the 2-MeTHF stand over activated 4Å molecular sieves for several hours or overnight.[18]

  • Setup: Assemble a distillation apparatus. Ensure all glassware is oven- or flame-dried and cooled under a stream of inert gas (Nitrogen or Argon).

  • Drying Agent: Add calcium hydride (CaH₂) to the distillation flask containing the pre-dried 2-MeTHF. Caution: CaH₂ reacts with water to produce flammable H₂ gas. Add slowly and ensure proper ventilation.

  • Reflux: Heat the mixture to a gentle reflux under an inert atmosphere for at least one hour.

  • Distillation: Distill the solvent, collecting the fraction that boils at ~80°C.

  • Storage: Collect the freshly distilled solvent in a dry, inert-gas-flushed flask, preferably with a secure, resealable cap like a Sure/Seal™ septum cap. Store over activated molecular sieves.[19]

Method 2: Distillation from Sodium/Benzophenone (For ultra-dry solvent) This method produces exceptionally dry solvent and provides a visual indicator of dryness.

  • Setup: Use the same rigorously dried glassware and inert atmosphere setup as above.

  • Procedure: Add small pieces of sodium metal and a small amount of benzophenone to the flask of pre-dried 2-MeTHF.

  • Reflux: Heat to reflux. The solution will turn a deep blue or purple color when the solvent is anhydrous and free of oxygen. This is the sodium benzophenone ketyl radical anion.

  • Distillation: Once the color persists, distill the solvent directly into your reaction flask or a storage vessel. Caution: Never distill to dryness. Quench the still carefully with isopropanol.[18]

Protocol 2: Measuring Water Content by Karl Fischer (KF) Titration

Karl Fischer titration is the gold standard for accurately determining trace amounts of water in organic solvents.[20][21]

  • Apparatus: An automated Karl Fischer titrator (volumetric or coulometric). Coulometric is preferred for very low water content (<100 ppm).

  • Reagent Preparation: Use commercially available, specialized KF reagents. The choice of reagent (e.g., for aldehydes/ketones vs. general purpose) is critical for accuracy.[22]

  • System Conditioning: Before introducing the sample, the titration cell must be conditioned by the instrument to a dry, stable endpoint.

  • Sample Introduction: Using a dry, gas-tight syringe, carefully inject a precisely weighed or volumetrically measured amount of your 2-MeTHF sample into the titration cell. Ensure no atmospheric moisture is introduced.

  • Titration: The instrument will automatically titrate the sample. The elementary reaction involves the oxidation of sulfur dioxide by iodine in the presence of water.[21]

    • H₂O + SO₂ + I₂ → SO₃ + 2HI

  • Result: The instrument calculates and displays the water content, typically in ppm, percentage, or mg/L. For best practice, run the sample in triplicate to ensure a reproducible result.[23]

Data Summary

Table 1: Comparison of 2-MeTHF and THF Properties
PropertyThis compound (2-MeTHF)Tetrahydrofuran (THF)Significance for Reactions
Boiling Point ~80 °C[1]~66 °C[3]Allows for higher reaction temperatures; less solvent loss.
Melting Point -136 °C[24]-108 °C[6]2-MeTHF is suitable for very low-temperature chemistry.
Water Miscibility Limited (~14% at 23 °C, decreases with temp)[5]Fully miscible[6]Simplifies aqueous workup and phase separation.[7]
Source Primarily bio-based[4]Primarily petrochemical[1]Greener, more sustainable solvent choice.
Peroxide Formation Slower rate than THF[1][3]Forms explosive peroxides readily[6]Enhanced safety in storage and handling.
Stability to n-BuLi t₁/₂ ≈ 130 min at 35 °C[17]t₁/₂ ≈ 10 min at 35 °C[17]Significantly more stable to strong organometallic bases.

By understanding the properties of 2-MeTHF and the critical impact of water, researchers can effectively troubleshoot experiments and implement robust procedures to ensure reliable and successful reaction outcomes. Always prioritize the verification of solvent purity for any moisture-sensitive application.

References
  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Why this compound (2-MeTHF) is the Smart Choice Over THF. Retrieved from [Link]

  • Engineer Fix. (2025, November 9). Why this compound Is a Sustainable Solvent. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Water content in organic solvents. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Determination of water traces in various organic solvents using Karl Fischer method under FIA conditions | Request PDF. Retrieved from [Link]

  • Monument Chemical. (2025, January 22). This compound (2-MethylTHF). Retrieved from [Link]

  • Shandong Yino Biologic Materials Co., Ltd. (n.d.). China this compound Grignard Reaction Manufacturers Suppliers Factory. Retrieved from [Link]

  • ResearchGate. (2025, September 2). This compound: Main Properties, Production Processes, and Application in Extraction of Natural Products. Retrieved from [Link]

  • LookChem. (n.d.). Purification of this compound. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Tetrahydrofuran (THF). Retrieved from [Link]

  • Universal Process Engineers. (n.d.). Mastering Grignard Reactions with 2-MeTHF: A Supplier's Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Karl Fischer titration. Retrieved from [Link]

  • Monticelli, S., et al. (2016). Recent advancements on the use of this compound in organometallic chemistry. Monatshefte für Chemie - Chemical Monthly, 148(5), 706-714. Retrieved from [Link]

  • Semantic Scholar. (2025, August 7). Solvent Applications of this compound in Organometallic and Biphasic Reactions. Retrieved from [Link]

  • The Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Retrieved from [Link]

  • Pace, V., et al. (2017). Recent advancements on the use of this compound in organometallic chemistry. Monatshefte für Chemie - Chemical Monthly, 148(5), 809-819. Retrieved from [Link]

  • MDPI. (2020). Compensation of Water Influence on Anionic Polymerization of ε-Caprolactam: 1. Chemistry and Experiments. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Quora. (2020, June 11). Anionic and cationic polymerization cannot be done in environments such as water and alcohol. Why is that?. Retrieved from [Link]

  • Camps, M., et al. (1993). Effect of water on the anionic polymerization of .alpha.-methyl-.alpha.-n-propyl-.beta.-propiolactone. Macromolecules, 26(5), 892-896. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). Drying Solvents. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Solvent Applications of this compound in Organometallic and Biphasic Reactions. Retrieved from [Link]

  • ResearchGate. (2014, September 26). How can I dry Furan?. Retrieved from [Link]

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • ACS Publications. (n.d.). Effect of water on the anionic polymerization of .alpha.-methyl-.alpha.-n-propyl-.beta.-propiolactone. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, October 7). Ion effects on minimally hydrated polymers: hydrogen bond populations and dynamics. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent advancements on the use of this compound in organometallic chemistry. Retrieved from [Link]

  • Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing. Retrieved from [Link]

  • Adam Equipment. (2022, March 7). The Importance of Moisture Content Determination in Pharmaceuticals. Retrieved from [Link]

  • GreyB. (n.d.). The Importance of Water-Based Chemistry in the Pharma Industry. Retrieved from [Link]

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Technical Support Center: Optimizing Catalyst Loading for Reactions in 2-Methyltetrahydrofuran

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for optimizing catalyst loading in 2-Methyltetrahydrofuran (2-MeTHF). As a bio-renewable and often superior alternative to traditional ethereal solvents like Tetrahydrofuran (THF), 2-MeTHF is increasingly adopted in the pharmaceutical and fine chemical industries.[1][2] Its unique properties, such as higher boiling point and limited miscibility with water, offer distinct advantages but also necessitate a nuanced approach to reaction optimization, particularly concerning catalyst loading.[3][4]

This guide is structured to provide you with not just procedural steps, but also the underlying scientific rationale to empower you to troubleshoot and optimize your catalytic reactions in 2-MeTHF effectively.

Part 1: Foundational Knowledge: The Critical Role of Catalyst Loading in 2-MeTHF

Optimizing catalyst loading is a balancing act between reaction efficiency and process economy. The goal is to use the minimum amount of catalyst required to achieve the desired reaction rate, yield, and selectivity, thereby minimizing costs and simplifying product purification. 2-MeTHF's properties can significantly influence this optimization process:

  • Solvent Polarity and Lewis Base Strength: 2-MeTHF's properties fall between those of THF and diethyl ether.[2][5] This moderate polarity and Lewis basicity can affect the solubility and stability of catalytic species, potentially allowing for lower catalyst loadings compared to less coordinating solvents.

  • Higher Boiling Point: With a boiling point of approximately 80°C, 2-MeTHF allows for reactions to be conducted at higher temperatures than THF.[3] This can increase reaction rates and, in some cases, enable lower catalyst loadings to achieve the same conversion in a given timeframe. However, it also brings the risk of catalyst decomposition if the temperature is too high.[6]

  • Water Miscibility: The low water miscibility of 2-MeTHF is advantageous for reactions involving water-sensitive reagents or for facilitating product extraction and catalyst recovery during workup.[3][4] This can be particularly beneficial in biphasic catalytic systems.[2][5]

Part 2: Troubleshooting Guide: A-Q&A Approach

This section addresses common issues encountered when optimizing catalyst loading in 2-MeTHF.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving common problems in your catalytic reactions.

TroubleshootingWorkflow Start Start: Suboptimal Reaction Outcome (Low Yield, Slow Rate, Poor Selectivity) CheckPurity 1. Verify Reagent & Solvent Purity? (2-MeTHF, Substrates, etc.) Start->CheckPurity PurityOK Purity Confirmed CheckPurity->PurityOK Yes PurityIssue Action: Purify/Replace Reagents. Use high-purity, stabilized 2-MeTHF. CheckPurity->PurityIssue No AssessConditions 2. Are Reaction Conditions Optimal? (Temperature, Concentration, Atmosphere) PurityOK->AssessConditions Success Problem Resolved PurityIssue->Success ConditionsOK Conditions Appear Correct AssessConditions->ConditionsOK Yes ConditionsIssue Action: Adjust Temperature. Ensure inert atmosphere. Degas solvent. AssessConditions->ConditionsIssue No CatalystActivity 3. Is the Catalyst Active? (Deactivation, Incompatibility) ConditionsOK->CatalystActivity ConditionsIssue->Success ActivityOK Catalyst Should Be Active CatalystActivity->ActivityOK Yes ActivityIssue Action: Screen Ligands/Catalyst Precursors. Consider catalyst poisons. CatalystActivity->ActivityIssue No OptimizeLoading 4. Is Catalyst Loading Optimized? ActivityOK->OptimizeLoading ActivityIssue->Success LoadingHigh Action: Systematically Decrease Loading. OptimizeLoading->LoadingHigh Suspect Too High LoadingLow Action: Systematically Increase Loading. OptimizeLoading->LoadingLow Suspect Too Low LoadingHigh->Success LoadingLow->Success

Sources

Technical Support Center: Enhancing Reaction Rates in 2-MeTHF through Temperature Adjustments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing your chemical reactions in 2-Methyltetrahydrofuran (2-MeTHF) by leveraging temperature adjustments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into harnessing the full potential of 2-MeTHF across a wide temperature spectrum. As a versatile and greener alternative to other aprotic solvents like Tetrahydrofuran (THF), understanding the interplay between temperature and the unique properties of 2-MeTHF is paramount for achieving optimal reaction outcomes.[1][2][3]

This resource is structured to address common challenges and frequently asked questions, moving from fundamental principles to practical troubleshooting guides and detailed experimental protocols.

Part 1: Frequently Asked Questions (FAQs) - The "Why" Behind Temperature Adjustments in 2-MeTHF

This section addresses the fundamental principles governing the relationship between temperature, reaction rates, and the solvent properties of 2-MeTHF.

Q1: How does temperature fundamentally influence the rate of a chemical reaction in 2-MeTHF?

A1: The effect of temperature on reaction rates is primarily described by the Arrhenius equation , which mathematically relates the rate constant (k) of a reaction to the absolute temperature (T) and the activation energy (Ea). The equation is expressed as:

k = A e(-Ea/RT)

Where:

  • k is the rate constant

  • A is the pre-exponential factor (related to collision frequency and orientation)

  • Ea is the activation energy

  • R is the ideal gas constant

  • T is the absolute temperature in Kelvin

In essence, increasing the temperature in your 2-MeTHF reaction system provides the reacting molecules with more kinetic energy. This leads to two key effects:

  • Increased Collision Frequency: Molecules move faster and collide more often.

  • Increased Fraction of Effective Collisions: A larger proportion of molecules will possess energy equal to or greater than the activation energy, leading to a higher frequency of successful, product-forming collisions.

A general rule of thumb for many reactions near room temperature is that the rate doubles for every 10°C increase in temperature.

Q2: What are the key advantages of using 2-MeTHF for reactions conducted at elevated temperatures compared to THF?

A2: 2-MeTHF offers several distinct advantages for high-temperature applications:

  • Higher Boiling Point: 2-MeTHF has a boiling point of approximately 80°C, compared to THF's ~66°C.[4] This allows for reactions to be conducted at higher temperatures under reflux conditions, which can significantly accelerate reaction rates.[4][5]

  • Greater Thermal and Chemical Stability: 2-MeTHF exhibits superior stability in the presence of strong bases and organometallic reagents, especially at elevated temperatures. For instance, the half-life of n-butyllithium (n-BuLi) in 2-MeTHF at 35°C is 130 minutes, compared to just 10 minutes in THF.[6][7] This increased stability minimizes solvent degradation and the formation of unwanted side products.[6][7]

  • Reduced Peroxide Formation: While still a consideration, the steric hindrance from the methyl group in 2-MeTHF may slow the rate of explosive peroxide formation compared to THF.[8]

Q3: Why is 2-MeTHF a good solvent choice for low-temperature (cryogenic) reactions?

A3: 2-MeTHF is an excellent solvent for low-temperature reactions due to its very low freezing point of -136°C.[1][9] Unlike many other solvents, it forms a glass at cryogenic temperatures rather than crystallizing, which helps to maintain a homogeneous reaction medium.[1] This property is particularly valuable for spectroscopic studies at -196°C and for reactions involving thermally sensitive intermediates.[1] Furthermore, for organometallic reactions, conducting them at low temperatures in 2-MeTHF can improve selectivity and minimize side reactions.[6][10] For instance, in certain Grignard reactions, lowering the temperature to -78°C in 2-MeTHF has been shown to enhance enantioselectivity.[6]

Q4: How do the physical properties of 2-MeTHF change with temperature, and how does this impact my reaction?

A4: The key physical properties of 2-MeTHF that vary with temperature are its viscosity, density, and dielectric constant.

Temperature (°C)Viscosity (cP)Density (g/mL)Dielectric Constant
200.600.8546.97
0~1.0~0.873~7.8
-20~1.8~0.892~8.8
-40~3.9~0.911~10.0
-60~10.5~0.930~11.5

Data compiled and extrapolated from available literature.[11]

  • Viscosity: As the temperature decreases, the viscosity of 2-MeTHF increases significantly. This can lead to poor mixing and reduced mass transfer, which may slow down the reaction rate, even if the intrinsic kinetics are favored at lower temperatures.

  • Density: The density of 2-MeTHF increases as the temperature decreases. This is an important consideration for calculating reagent concentrations and for processes involving phase separations at different temperatures.

  • Dielectric Constant: The dielectric constant of 2-MeTHF increases as the temperature decreases. For reactions involving ionic intermediates or polar transition states, a higher dielectric constant can enhance solubility and influence the reaction rate.[12]

Part 2: Troubleshooting Guides - Overcoming Common Hurdles

This section provides practical advice for troubleshooting specific issues you may encounter when adjusting the temperature of your reactions in 2-MeTHF.

Issue 1: My reaction is sluggish or has stalled at low temperatures.

Potential Cause Troubleshooting Step Scientific Rationale
Increased Viscosity and Poor Mixing 1. Increase the stirring rate. 2. Use a more powerful overhead stirrer instead of a magnetic stir bar for larger volumes or highly viscous solutions. 3. Consider a brief, controlled warming cycle followed by re-cooling to promote mixing, if the reactants and intermediates are stable.At low temperatures, the viscosity of 2-MeTHF increases, impeding efficient mixing and mass transfer. This can lead to localized concentration gradients and prevent reactants from encountering each other, thus slowing the overall reaction rate.
Low Reagent Solubility 1. Confirm the solubility of your reagents in 2-MeTHF at the target temperature. 2. If solubility is an issue, consider adding the reagent as a solution in a small amount of co-solvent where it is more soluble, ensuring the co-solvent is compatible with your reaction chemistry. 3. For solid reagents, ensure they are finely powdered to maximize surface area for dissolution.Even if a reagent is soluble at room temperature, it may precipitate out at cryogenic temperatures. In organometallic chemistry, for example, some lithium salts have limited solubility at very low temperatures.
Insufficient Thermal Energy 1. Gradually and carefully increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the reaction progress by an appropriate analytical technique (TLC, GC, LC-MS, etc.). 2. Determine the lowest effective temperature that provides a reasonable reaction rate without significant side product formation.While low temperatures can improve selectivity, some reactions have a high activation energy and require a certain amount of thermal energy to proceed at a practical rate.

Issue 2: I am observing significant side product formation or decomposition at elevated temperatures.

Potential Cause Troubleshooting Step Scientific Rationale
Thermal Decomposition of Reactants, Intermediates, or Products 1. Lower the reaction temperature. Even a 10°C reduction can significantly decrease the rate of decomposition reactions. 2. Reduce the reaction time. If the desired reaction is fast, a shorter residence time at high temperature may be sufficient to form the product while minimizing decomposition.Many organic molecules are thermally labile. Elevated temperatures can provide enough energy to overcome the activation energy for undesired decomposition pathways.
Solvent-Mediated Side Reactions 1. Although more stable than THF, 2-MeTHF can still react with extremely strong bases at high temperatures.[6][7] If using highly reactive organometallics, consider if a lower temperature is feasible. 2. Ensure your 2-MeTHF is anhydrous, as water can participate in side reactions, especially at higher temperatures.The increased stability of 2-MeTHF over THF allows for a wider operating window, but it is not completely inert under all conditions.
Reaction Runaway 1. Ensure adequate cooling capacity for the scale of your reaction. 2. Add highly reactive reagents slowly and monitor the internal temperature of the reaction. 3. Consider a "reflux-cooling" setup where the reaction is heated to reflux, and the rate of addition of a reagent is controlled to maintain a steady reflux rate.Exothermic reactions can accelerate at higher temperatures, leading to a rapid increase in temperature and pressure, which can be dangerous and lead to product decomposition.

Issue 3: I am planning to run a reaction above the boiling point of 2-MeTHF (80°C). What are the critical safety considerations?

Critical Consideration Recommended Action Scientific Rationale
Pressure Build-up 1. Use a sealed pressure vessel (autoclave) designed for the anticipated temperature and pressure.[13][14] 2. Ensure the pressure vessel is equipped with a calibrated pressure relief valve. 3. NEVER heat a completely closed system that is not designed to handle pressure.Heating a solvent above its boiling point in a sealed container will cause a significant increase in pressure. Without proper pressure relief, this can lead to an explosion.
Safe Heating 1. Use a heating mantle or an oil bath with a temperature controller. Do not use an open flame. 2. Assemble the apparatus in a way that allows for rapid removal of the heat source in an emergency.[15]This provides controlled and even heating and minimizes the risk of ignition.
Material Compatibility 1. Ensure that all components of the reaction vessel (including seals and stirrers) are compatible with 2-MeTHF and all reactants at the target temperature and pressure.High temperatures and pressures can affect the integrity of materials.

Part 3: Experimental Protocols and Workflows

This section provides detailed, step-by-step methodologies for key experiments related to temperature optimization in 2-MeTHF.

Protocol 1: Determining the Optimal Reaction Temperature

This protocol outlines a systematic approach to identifying the ideal temperature for a new reaction in 2-MeTHF.

Objective: To find the temperature that maximizes the yield of the desired product while minimizing the formation of impurities within a practical timeframe.

Materials:

  • Reaction vessel (e.g., round-bottom flask with reflux condenser or a sealed tube for temperatures above boiling point)

  • Heating/cooling system (e.g., oil bath, cryocool)

  • Stirring mechanism (magnetic stirrer or overhead stirrer)

  • Temperature probe

  • Analytical equipment (TLC, GC, LC-MS, etc.)

  • Anhydrous 2-MeTHF and all necessary reagents

Procedure:

  • Initial Low-Temperature Trial:

    • Set up the reaction at a low temperature where you anticipate high selectivity (e.g., -78°C for many organometallic reactions).

    • Run the reaction and monitor its progress over time using your chosen analytical method.

    • If the reaction proceeds cleanly but slowly, this is your lower boundary.

  • Incremental Temperature Increase:

    • Set up a series of small-scale reactions in parallel, if possible.

    • Increase the temperature for each reaction in 10-20°C increments (e.g., -60°C, -40°C, -20°C, 0°C, room temperature, 40°C, 60°C, reflux at ~80°C).

    • For each temperature, monitor the reaction at set time points (e.g., 1h, 4h, 12h, 24h).

    • Analyze the product distribution (product vs. starting material vs. impurities) for each time point at each temperature.

  • Data Analysis and Optimization:

    • Plot the yield of the desired product and the level of key impurities as a function of temperature and time.

    • Identify the temperature that provides the best balance of reaction rate and selectivity. For example, you may find that running the reaction at 40°C for 4 hours gives a comparable yield to running it at room temperature for 24 hours, but with fewer byproducts.

Workflow for Temperature Optimization:

Temperature_Optimization_Workflow A Define Reaction and Analytical Method B Low-Temperature Trial (-78°C or below) A->B C Reaction Proceeds Cleanly but Slowly? B->C D Parallel Reactions at Incremental Temperatures (-60°C to Reflux) C->D Yes I Reaction Fails or is Too Complex at Low Temp C->I No E Monitor Progress at Set Time Points D->E F Analyze Product Distribution (Yield vs. Impurities) E->F G Plot Data: Yield & Impurities vs. Temp & Time F->G H Identify Optimal Temperature/Time Combination G->H I->D

Caption: Workflow for systematic temperature optimization in 2-MeTHF.

Part 4: Visualizing Key Concepts

The following diagrams illustrate important relationships in optimizing reactions in 2-MeTHF.

Reaction Rate vs. Temperature in 2-MeTHF:

Reaction_Profile cluster_0 Reaction Coordinate cluster_1 Energy R Reactants P Products R->I1 Ea (High Temp) R->TS_peak1 R:e->TS_peak1:w R->I2 Ea (Low Temp) R->TS_peak2 R:e->TS_peak2:w TS1 Transition State TS2 Transition State TS_peak1->P TS_peak1:e->P:w TS_peak2->P TS_peak2:e->P:w E_high High E_low Low

Caption: Conceptual energy profile showing a lower activation barrier at higher temperatures.

Decision Tree for Troubleshooting Slow Reactions:

Troubleshooting_Slow_Reactions A Reaction in 2-MeTHF is Too Slow B Is the reaction at low temperature? A->B C Yes B->C D No B->D E Check for Poor Mixing/High Viscosity C->E G Check Reagent Solubility C->G I Incrementally Increase Temperature C->I J Is the reaction at elevated temperature? D->J F Increase Stirring/Use Overhead Stirrer E->F H Consider Co-solvent or Finer Reagent Powder G->H K Yes J->K L Check for Reagent Decomposition K->L M Consider Lower Temperature or Shorter Reaction Time L->M

Caption: Decision-making workflow for addressing slow reaction rates in 2-MeTHF.

References

  • Pace, V., Holzer, W., & Olofsson, B. (2016). Recent advancements on the use of this compound in organometallic chemistry. Monatshefte für Chemie - Chemical Monthly, 147(7), 1123-1134. [Link]

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  • El-Shishtawy, R. M., et al. (2015). Effect of Changes in the Dielectric Constant of Reaction Medium on the Rate of Reaction between Tris-(2,2-bipyridyl) cobalt(III) and Thiosulphate in Presence of Acid. International Journal of Chemical Science and Technology, 5(2), 22-31. [Link]

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  • Skowerski, K., et al. (2019). This compound as a Solvent of Choice for Spontaneous Metathesis/Isomerization Sequence. ACS Omega, 4(1), 2266-2272. [Link]

  • Skowerski, K., et al. (2019). This compound as a Solvent of Choice for Spontaneous Metathesis/Isomerization Sequence. ACS Omega, 4(1), 2266-2272. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide: 2-Methyltetrahydrofuran vs. THF as a Solvent for Grignard Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For decades, Tetrahydrofuran (THF) has been the workhorse solvent for Grignard reactions, a cornerstone of carbon-carbon bond formation in organic synthesis.[1] Its strong solvating power for the organomagnesium halide complex is well-established. However, the increasing emphasis on green chemistry, process safety, and efficiency has brought a superior alternative to the forefront: 2-Methyltetrahydrofuran (2-MeTHF).

This guide provides an in-depth comparison, grounded in experimental data and practical insights, to assist researchers, chemists, and process development professionals in making an informed solvent choice. While THF remains a viable option, the evidence overwhelmingly points toward 2-MeTHF as the more robust, safer, and environmentally responsible choice for the majority of Grignard applications.

At a Glance: A Tale of Two Ethers

The fundamental differences between THF and 2-MeTHF stem from a single methyl group. This seemingly minor structural change imparts vastly different physical and chemical properties that have profound implications for reaction performance, safety, and process economics.

PropertyTetrahydrofuran (THF)This compound (2-MeTHF)Advantage of 2-MeTHF
Boiling Point ~66°C (151°F)[2]~80°C (176°F)[2][3]Allows for higher reaction temperatures, accelerating sluggish reactions and reducing solvent loss.[4][5][6]
Melting Point -108.4°C (-163.1°F)-136°C (-213°F)[3][7]Provides a wider liquid range for low-temperature reactions.
Solubility in Water Miscible[2][8]Limited (~4.1 g/100 mL at 20°C)[2]Drastically simplifies aqueous work-ups, enabling clean phase separations without co-solvents.[9][10]
Source Petrochemical-derived[2]Primarily derived from renewable biomass (e.g., furfural from corn cobs).[2][9][11]Significantly lower carbon footprint and aligns with green chemistry principles.[2]
Peroxide Formation Readily forms explosive peroxides upon exposure to air and light.[2][8]Rate of peroxide formation is considerably slower.[2][4][7]Enhanced safety profile for handling, storage, and use, especially at industrial scale.[2]
Stability to Bases Can be deprotonated by strong bases like n-butyllithium (n-BuLi).[12]Significantly more stable to strong bases. The half-life of n-BuLi is ~7x longer in 2-MeTHF than in THF at 35°C.[9][13][14]Greater process robustness and fewer solvent-related side reactions.

Performance in Grignard Reactions: Beyond Solvation

While both ethers effectively solvate the magnesium center, stabilizing the Grignard reagent, 2-MeTHF offers distinct advantages that translate to improved reaction outcomes.[8][12]

Higher Yields and Reduced Byproducts

Numerous studies and industrial applications have demonstrated that shifting from THF to 2-MeTHF can lead to significant yield increases.[4] For instance, the formation of allylic and benzylic Grignards proceeds with higher yield and a marked reduction in the undesired Wurtz coupling by-product.[13] In some cases, yields can be boosted from a baseline of ~92% in THF to over 98% in 2-MeTHF.[15] In the synthesis of the antimalarial drug primaquine phosphate, replacing ether with 2-MeTHF shortened the reaction time by 40% and increased product purity to 99.8%.[15]

Enhanced Solubility of Magnesium Halides

A critical, yet often overlooked, practical advantage of 2-MeTHF is its superior ability to dissolve magnesium salts. The solubility of magnesium bromide (MgBr₂) at 25°C is more than 40 g/100g in 2-MeTHF, compared to only about 5 g/100g in THF.[6][16]

Causality: This higher solubility prevents the precipitation of magnesium salts during the reaction. This is particularly beneficial when preparing concentrated Grignard reagents from organobromides, eliminating the need for a filtration step to remove insoluble salts, thereby streamlining the process and improving safety.[6]

Higher Reaction Temperatures

The 14°C higher boiling point of 2-MeTHF is not trivial.[6] It allows reactions to be run at elevated temperatures, which can be crucial for initiating the formation of Grignard reagents from less reactive organic halides (e.g., aryl chlorides) and for driving sluggish reactions to completion.[4][5] This often translates to shorter reaction times and improved plant throughput.

The Process Advantage: Where 2-MeTHF Truly Shines

The most significant benefits of using 2-MeTHF are often realized during the post-reaction work-up and product isolation phases.

Caption: Divergent work-up workflows for THF vs. 2-MeTHF.

As the diagram illustrates, THF's complete miscibility with water necessitates the addition of a second organic solvent (like toluene or ethyl acetate) to perform an extraction.[17] This often leads to the formation of persistent emulsions or "rag layers" that complicate the separation process, reduce yield, and increase processing time.[6][9]

In stark contrast, 2-MeTHF's limited water miscibility leads to a clean, rapid phase separation upon aqueous quench.[6][9][13] This simplifies the entire work-up procedure by:

  • Eliminating the need for a co-solvent for extraction.

  • Improving extraction efficiency with less product lost to the aqueous phase.[9]

  • Facilitating solvent recovery , as 2-MeTHF forms a low-boiling azeotrope with water, allowing it to be easily dried via distillation.[9][18] The energy required for this process is roughly 70% lower than for recovering dry THF.[16]

Experimental Protocols

The following protocols outline the preparation of Phenylmagnesium Bromide, highlighting the procedural differences dictated by the choice of solvent.

Protocol 1: Preparation of Phenylmagnesium Bromide in THF

Materials:

  • Magnesium turnings (1.2 eq)

  • Iodine (1 crystal, as initiator)

  • Bromobenzene (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, nitrogen inlet

Methodology:

  • Setup: Flame-dry all glassware and assemble under a positive pressure of dry nitrogen.

  • Initiation: Add magnesium turnings and a single crystal of iodine to the flask. Add a small volume of anhydrous THF to cover the magnesium.

  • Grignard Formation: Prepare a solution of bromobenzene in anhydrous THF in the dropping funnel. Add a small aliquot (~10%) to the magnesium suspension. The disappearance of the iodine color and gentle reflux indicates initiation.

  • Addition: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux (internal temperature ~65-66°C). An external cooling bath may be necessary to control the exotherm.

  • Completion: After the addition is complete, stir the mixture at reflux for an additional 30-60 minutes to ensure full conversion. The resulting grey/brown solution is ready for use.

  • Work-up (Post-reaction): a. Cool the reaction mixture in an ice bath. b. Slowly quench by adding a saturated aqueous solution of ammonium chloride. c. Transfer the mixture to a separatory funnel. Add an extraction solvent (e.g., diethyl ether or toluene) as THF will not form a separate phase. d. Separate the layers. Extract the aqueous layer 2-3 times with the chosen extraction solvent. e. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Preparation of Phenylmagnesium Bromide in 2-MeTHF

Materials:

  • Magnesium turnings (1.2 eq)

  • Iodine (1 crystal, as initiator)

  • Bromobenzene (1.0 eq)

  • Anhydrous this compound (2-MeTHF)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, nitrogen inlet

Methodology:

  • Setup: Flame-dry all glassware and assemble under a positive pressure of dry nitrogen.

  • Initiation: Add magnesium turnings and a single crystal of iodine to the flask. Add a small volume of anhydrous 2-MeTHF to cover the magnesium.

  • Grignard Formation: Prepare a solution of bromobenzene in anhydrous 2-MeTHF in the dropping funnel. Add a small aliquot (~10%) to the magnesium suspension. Initiation may require gentle warming to 40-50°C.

  • Addition: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux (internal temperature ~75-80°C). The higher boiling point allows for a more controlled reaction with less need for external cooling.

  • Completion: After the addition is complete, stir the mixture at reflux for an additional 30-60 minutes. The resulting solution is ready for use.

  • Work-up (Post-reaction): a. Cool the reaction mixture in an ice bath. b. Slowly quench by adding a saturated aqueous solution of ammonium chloride. c. Transfer the mixture to a separatory funnel. No additional extraction solvent is needed. d. A clean phase separation will occur. Separate the organic layer. e. The aqueous layer can be washed once with a small amount of 2-MeTHF to recover any remaining product. f. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Solvent_Choice_Logic Start Solvent Selection for Grignard Reaction Green_Chem Is Green Chemistry/ Sustainability a Priority? Start->Green_Chem Workup Is Simple Aqueous Work-up/ Phase Separation Critical? Green_Chem->Workup No Use_2MeTHF Choose 2-MeTHF Green_Chem->Use_2MeTHF Yes Temp Is Reaction Temperature > 66°C Required? Workup->Temp No Workup->Use_2MeTHF Yes Safety Is Minimizing Peroxide Risk a High Priority? Temp->Safety No Temp->Use_2MeTHF Yes Safety->Use_2MeTHF Yes Consider_THF THF is a Viable Option Safety->Consider_THF No

Caption: Decision logic for solvent selection in Grignard reactions.

Conclusion: An Authoritative Recommendation

While THF has a long history as a reliable solvent for Grignard reactions, this compound has emerged as a demonstrably superior alternative across nearly every metric relevant to modern chemistry. Its advantages are not merely incremental; they represent a significant step forward in process safety, efficiency, and environmental responsibility.

The combination of a better safety profile (slower peroxide formation), higher reaction yields, a higher boiling point for greater operational flexibility, and a drastically simplified, more efficient work-up makes 2-MeTHF the recommended solvent for both laboratory-scale and industrial-scale Grignard reactions. Its origin from renewable resources further solidifies its position as the solvent of choice for forward-thinking scientists and organizations committed to the principles of green chemistry.

References

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A Senior Application Scientist's Guide to 2-Methyltetrahydrofuran (2-MeTHF): A Performance-Driven Comparison with Alternative Green Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of safer, more sustainable, and highly efficient chemical syntheses, the choice of solvent has emerged as a pivotal decision point. This guide offers an in-depth, objective comparison of 2-Methyltetrahydrofuran (2-MeTHF), a prominent bio-based solvent, against other green alternatives and traditional solvents. Our analysis is grounded in experimental data to provide actionable insights for your research and development endeavors.

The Rise of 2-MeTHF: A Greener Footprint in Chemistry

This compound, often derived from renewable resources like corn cobs and sugarcane bagasse, has garnered significant attention as a promising substitute for conventional petroleum-derived solvents.[1][2] Its favorable environmental profile, coupled with robust performance across a spectrum of chemical transformations, positions it as a key enabler of green chemistry principles.[1][2]

A critical advantage of 2-MeTHF is its significantly reduced environmental impact, particularly its lower greenhouse gas emissions.[1] Life cycle assessment (LCA) studies reveal that the production of bio-based 2-MeTHF can lead to a substantial decrease in carbon dioxide equivalent emissions compared to the manufacturing of traditional solvents.[1] In fact, one study indicates that using 2-MeTHF can result in a 97% reduction in emissions compared to tetrahydrofuran (THF) produced via conventional chemical routes.[3][4]

Physical and Environmental Properties: A Comparative Overview

The selection of a solvent is a multi-faceted decision, balancing physical properties that influence reaction kinetics and work-up with crucial environmental, health, and safety (EHS) considerations. The following table provides a comparative summary of 2-MeTHF against other common solvents.

PropertyThis compound (2-MeTHF) Tetrahydrofuran (THF)Cyclopentyl Methyl Ether (CPME)4-Methyltetrahydropyran (4-MeTHP)TolueneDichloromethane (DCM)
Source Renewable (e.g., corn cobs, bagasse)[1][2]Fossil fuelsFossil fuelsPetroleum-basedFossil fuelsFossil fuels
Boiling Point (°C) 80.2[5]66[6]106105[7]11139.8[8]
Melting Point (°C) -136[6]-108.4-140-92[7]-95-96.7
Density (g/mL) 0.854[5]0.8890.860.870.8671.33
Solubility in Water Limited (14.4 g/100g at 23°C)Miscible[6]Low (1.1 g/100g )Low (1.5 g/100g at 23°C)[9]ImmiscibleSlightly Soluble
Peroxide Formation Lower than THF[10]HighLow[11]Reduced trend[7]LowNone
Biodegradability Inherently biodegradable[1]Inherently biodegradable[1]Data not readily availableData not readily availableReadily biodegradableNot readily biodegradable
Toxicity Profile Irritant, potential for irreversible effects[1][12]Irritant, narcotic effects[12]Oral toxicity data available[11]Limited toxicity data[13]Toxic, reproductive hazardCarcinogen, mutagenic potential[14]

Data compiled from multiple sources. Always consult specific Safety Data Sheets (SDS) for detailed and up-to-date information.

Performance in Key Chemical Transformations

The true measure of a solvent's utility lies in its performance in chemical reactions. Here, we delve into a comparative analysis of 2-MeTHF in several critical synthetic transformations.

Grignard reactions are fundamental in carbon-carbon bond formation. The choice of an ethereal solvent is crucial for the formation and stability of the Grignard reagent.

Experimental Data Snapshot: Benzyl Grignard Reaction [11]

SolventYield (%)Wurtz By-product (%)
2-MeTHF 90 Low
Diethyl Ether (Et₂O)94Low
Tetrahydrofuran (THF)27Significant
Cyclopentyl Methyl Ether (CPME)45Moderate

Analysis and Insights: 2-MeTHF demonstrates performance on par with, and in some cases superior to, traditional ethereal solvents like diethyl ether and THF.[11][15] A key advantage of 2-MeTHF is its ability to suppress the formation of the Wurtz coupling by-product, a common issue in benzyl Grignard reactions, leading to cleaner reactions and higher yields of the desired product.[11] Furthermore, its higher boiling point allows for reactions to be conducted at elevated temperatures, potentially reducing reaction times.[6] The limited miscibility of 2-MeTHF with water simplifies the work-up process, enabling easier phase separation and solvent recovery.[10]

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Electrophile cluster_workup Work-up & Isolation Start Mg turnings + Initiator (e.g., I₂) RX Organic Halide (RX) in 2-MeTHF Start->RX Add dropwise Grignard RMgX in 2-MeTHF RX->Grignard Exothermic reaction Electrophile Electrophile (e.g., Ketone) in 2-MeTHF Grignard->Electrophile Slow addition at controlled temp. Reaction_Mix Reaction Mixture Electrophile->Reaction_Mix Stir to completion Quench Quench with aq. NH₄Cl Reaction_Mix->Quench Separation Phase Separation Quench->Separation 2-MeTHF's low water miscibility is key Extraction Extract aqueous layer with 2-MeTHF Separation->Extraction Drying Dry combined organic layers (e.g., MgSO₄) Extraction->Drying Product Isolated Product Drying->Product Evaporate solvent

Experimental Protocol: General Procedure for a Grignard Reaction in 2-MeTHF

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), charge a dry reaction flask with magnesium turnings and a crystal of iodine.

  • Initiation: Add a small portion of a solution of the organic halide in 2-MeTHF. The disappearance of the iodine color and gentle refluxing indicate the initiation of the reaction.

  • Addition: Add the remaining solution of the organic halide dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the reaction mixture at room temperature or with gentle heating to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile: Cool the Grignard solution to the desired temperature (e.g., 0 °C) and slowly add a solution of the electrophile in 2-MeTHF.

  • Quenching and Work-up: After the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Separate the organic layer. The limited miscibility of 2-MeTHF with water facilitates a clean separation.[10]

  • Isolation: Extract the aqueous layer with 2-MeTHF. Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

2-MeTHF has also proven to be an effective solvent for various transition-metal-catalyzed cross-coupling reactions, which are cornerstones of modern synthetic chemistry.

Experimental Data Snapshot: Iron-Catalyzed Cross-Coupling [16]

A study on iron-catalyzed cross-coupling reactions demonstrated that 2-MeTHF can be a highly effective solvent, with reaction efficiencies comparable to or even higher than those in THF.[16] The use of commercially available Grignard reagents in 2-MeTHF further enhances the practicality and greenness of these protocols.[16]

Analysis and Insights: The ability of 2-MeTHF to serve as an effective medium for cross-coupling reactions, including those utilizing challenging Grignard reagents, highlights its versatility.[16] Its higher boiling point compared to THF allows for a wider range of reaction temperatures, which can be crucial for optimizing catalyst performance and reaction rates.

Solvent_Selection_Logic Start Define Reaction Requirements Solubility Solubility Start->Solubility Temperature Temperature Start->Temperature Workup Workup Start->Workup Safety Safety Start->Safety Decision Select Optimal Solvent MeTHF MeTHF Solubility->MeTHF CPME CPME Solubility->CPME OtherGreen OtherGreen Solubility->OtherGreen Traditional Traditional Solubility->Traditional Temperature->MeTHF Temperature->CPME Temperature->OtherGreen Temperature->Traditional Workup->MeTHF Workup->CPME Workup->OtherGreen Workup->Traditional Safety->MeTHF Safety->CPME Safety->OtherGreen Safety->Traditional MeTHF->Decision CPME->Decision OtherGreen->Decision Traditional->Decision

Conclusion: A Strong Case for 2-MeTHF

The evidence strongly supports the classification of this compound as a high-performing green solvent with significant environmental and, in many instances, performance advantages over traditional solvents like THF and dichloromethane.[1] Its derivation from renewable resources, favorable safety profile, and excellent performance in key synthetic transformations make it a compelling choice for researchers and drug development professionals committed to advancing sustainable chemistry.[2][10]

By integrating 2-MeTHF into your synthetic workflows, you can not only reduce the environmental impact of your research but also potentially improve reaction efficiency and simplify product isolation.

References

  • Slater, C. S., & Savelski, M. J. (2016). Environmental analysis of the life cycle emissions of 2-methyl tetrahydrofuran solvent manufactured from renewable resources. Green Chemistry Letters and Reviews, 9(2), 70-81. [Link][4][14]

  • Slater, C. S., & Savelski, M. J. (2016). Environmental analysis of the life cycle emissions of 2-methyl tetrahydrofuran solvent manufactured from renewable resources. PubMed. [Link][3]

  • Hong, X., et al. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry, 15(8), 2151-2157. [Link][15]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Eco-Friendly Power of 2-MeTHF: A Sustainable Solvent for Diverse Industrial Applications. NINGBO INNO PHARMCHEM CO.,LTD.[Link][2]

  • Hong, X., et al. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry, 15(8), 2151-2157. [Link][11]

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  • Bisz, E., & Szostak, M. (2018). This compound: A Green Solvent for Iron-Catalyzed Cross-Coupling Reactions. ChemCatChem, 10(1), 125-129. [Link][16]

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  • Englezou, G., et al. (2021). 2‐Methyltetrahydrofuran (2‐MeTHF) as a versatile green solvent for the synthesis of amphiphilic copolymers via ROP, FRP, and RAFT tandem polymerizations. Macromolecular Rapid Communications, 42(1), 2000475. [Link][8][17]

  • Skowerski, K., et al. (2020). 4-Methyltetrahydropyran as a Convenient Alternative Solvent for Olefin Metathesis Reaction: Model Studies and Medicinal Chemistry Applications. ACS Sustainable Chemistry & Engineering, 8(48), 17865-17874. [Link][7]

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A Comparative Guide to Reaction Kinetics in 2-MeTHF and Toluene: A Deeper Dive for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, solvent selection is a cornerstone of process optimization, directly influencing reaction kinetics, yield, and the overall sustainability of a synthetic route. For decades, toluene, an aromatic hydrocarbon, has been a workhorse solvent due to its inertness and azeotropic properties with water. However, the paradigm is shifting. Driven by the principles of green chemistry and the quest for superior performance, bio-based solvents like 2-methyltetrahydrofuran (2-MeTHF) are emerging as compelling alternatives.[1][2]

This guide provides an in-depth, objective comparison of reaction kinetics in 2-MeTHF versus toluene. We move beyond simple substitution, delving into the mechanistic underpinnings of why these solvents behave differently and providing the experimental framework to validate these principles in your own work.

Section 1: Physicochemical Properties – The Foundation of Kinetic Differences

The kinetic behavior of a solvent is a direct consequence of its molecular structure and resulting physical properties. While both 2-MeTHF and toluene can be used in a similar temperature range, their electronic and structural differences are profound.

PropertyThis compound (2-MeTHF) Toluene Significance in Reaction Kinetics
Molecular Formula C₅H₁₀OC₇H₈-
Molar Mass 86.13 g/mol [3]92.14 g/mol -
Boiling Point 80.2 °C[4]110.6 °CDefines the operational temperature range for reactions at atmospheric pressure.
Dielectric Constant 6.972.38A measure of polarity. 2-MeTHF's higher polarity allows it to better stabilize charged intermediates and transition states.[5][6]
Lewis Basicity Moderate (Ethereal Oxygen)Very Weak (π-system)2-MeTHF's oxygen atom can coordinate with Lewis acidic species (e.g., metal cations in organometallics), enhancing solubility and modulating reactivity.[4]
Solubility in Water Limited (14.4 g/100g at 23°C)[4]Very Low2-MeTHF's partial miscibility simplifies aqueous workups and extractions compared to fully miscible ethers like THF.[7][8]
Source Renewable (from corncobs, bagasse)[2]PetrochemicalReflects the growing importance of sustainability in process development.

The key takeaway from this comparison is the fundamental divergence in functionality. Toluene is a relatively non-polar, non-coordinating aromatic hydrocarbon. In contrast, 2-MeTHF is a polar aprotic ether with significant Lewis basicity, a property that allows it to actively participate in the solvation and stabilization of reaction components.[4][7]

Section 2: Core Mechanistic Principles – Why Solvent Choice Governs Reaction Rate

According to Transition State Theory, a solvent influences a reaction's rate by differentially stabilizing the ground state of the reactants and the transition state. A solvent that preferentially stabilizes the transition state relative to the reactants will lower the activation energy (ΔG‡) and accelerate the reaction.

The Hughes-Ingold rules provide a powerful predictive framework based on how charge is developed or dispersed during the rate-determining step[9]:

  • Charge Development: Reactions where a charged transition state forms from neutral reactants are accelerated by polar solvents. The polar solvent stabilizes the developing charge, lowering the transition state energy.

  • Charge Dispersal: Reactions where charge is spread out or neutralized in the transition state are often slowed by polar solvents, which may solvate the concentrated charge of the reactants more effectively.

  • No Charge Change: Nonpolar reactions see minimal kinetic effects from changes in solvent polarity.

Toluene, being non-polar, primarily interacts through weak van der Waals forces. 2-MeTHF, with its dipole moment and Lewis basic oxygen, can engage in stronger dipole-dipole interactions and coordinate with cations, leading to more significant solvation effects for polar and ionic species.[5][10]

Section 3: A Comparative Analysis in Key Synthetic Transformations

The theoretical differences between 2-MeTHF and toluene manifest in tangible performance variations across different reaction classes.

A. Organometallic Reactions: The Grignard Case Study

The formation and reaction of Grignard reagents are exceptionally sensitive to solvent choice. Ethereal solvents are critical for solvating the magnesium center, maintaining the reagent's solubility and reactivity.

  • Causality & Experimental Insight: Toluene is fundamentally unsuitable for the formation of Grignard reagents as it cannot effectively solvate the "R-Mg-X" species, leading to precipitation and inactivity. 2-MeTHF, with its Lewis basic oxygen, is an excellent solvent for Grignard reactions, comparable and often superior to THF.[4][11] A key advantage of 2-MeTHF over THF is its demonstrated ability to suppress the formation of Wurtz coupling by-products, a common issue in reactions like the benzyl Grignard.[11]

  • Supporting Data: In a systematic study, the reaction of benzylmagnesium chloride with 2-butanone gave excellent yields in 2-MeTHF (90%) and diethyl ether (94%), but a poor yield in THF (27%) due to significant Wurtz coupling.[11] The reaction simply does not proceed in toluene.[11]

Generalized Protocol: Comparative Analysis of a Grignard Reaction

Objective: To determine the relative reaction rate and final yield of a Grignard addition in 2-MeTHF vs. a hybrid 2-MeTHF/Toluene system.

  • Reagent Preparation: Prepare the Grignard reagent (e.g., Phenylmagnesium bromide) in anhydrous 2-MeTHF under an inert atmosphere (N₂ or Ar).

  • Parallel Reaction Setup:

    • Vessel A: To the Grignard solution in 2-MeTHF, add the electrophile (e.g., benzophenone) dissolved in 2-MeTHF dropwise at 0 °C.

    • Vessel B: To the Grignard solution in 2-MeTHF, add the same electrophile dissolved in anhydrous toluene dropwise at 0 °C.

  • Kinetic Monitoring: At set time intervals (e.g., t = 5, 15, 30, 60 min), withdraw an aliquot from each reaction mixture. Immediately quench with saturated aq. NH₄Cl and extract with ethyl acetate.

  • Analysis: Analyze the organic extracts by GC or LC-MS to quantify the consumption of the starting material and the formation of the product.

  • Evaluation: Plot concentration vs. time for both reactions. Compare the initial rates and the final product yields after the reaction has gone to completion.

B. Nucleophilic Substitution (SN2) Reactions

SN2 reactions involve a backside attack by a nucleophile on an electrophilic carbon in a single, concerted step.[12] The ideal solvent for an SN2 reaction involving an anionic nucleophile should solvate the cation but leave the nucleophile "bare" and highly reactive.[13]

  • Causality & Experimental Insight: Toluene is a poor solvent for SN2 reactions involving charged nucleophiles due to the low solubility of ionic salts and its inability to stabilize the transition state where charge is often dispersed. A polar aprotic solvent like 2-MeTHF is significantly more effective. It can solvate the counter-cation (e.g., K⁺, Na⁺) via its oxygen atom while only weakly solvating the anionic nucleophile, thereby increasing the nucleophile's ground-state energy and accelerating the reaction.[6][13] While not as potent as DMSO or DMF, 2-MeTHF offers a substantial rate enhancement over toluene.

  • Supporting Data: For the reaction of 1-bromobutane with azide (N₃⁻), changing from a polar protic solvent (which deactivates the nucleophile) to a polar aprotic one dramatically increases the reaction rate.[6] While a direct comparison with toluene is less common in literature, the principles of solubility and transition state stabilization strongly indicate that toluene would yield negligible reaction rates for such transformations.

C. Biocatalysis: Enzymatic Polycondensation

In biocatalysis, the solvent must not only facilitate the reaction but also maintain the enzyme's conformational stability and activity.

  • Causality & Experimental Insight: The interaction between the solvent, substrates, and the enzyme's active site dictates the reaction's efficiency. Solvents can strip essential water from the enzyme or denature it, while also affecting the solubility of monomers and the growing polymer chain.

  • Supporting Data: In the enzymatic polycondensation of 1,4-butanediol (BDO) and dimethyl adipate, clear performance differences were observed. At 50 °C, the reaction in toluene was suppressed, yielding a monomer conversion of only 45% and a low molecular weight polymer (Mₙ of 744 Da).[2][14] In contrast, 2-MeTHF performed significantly better under the same conditions.[14] In a separate enzymatic system using diethyl-2,5-furandicarboxylate, both toluene and THF were found to be the worst-performing solvents.[2] This highlights that 2-MeTHF can be a superior medium for certain biocatalytic transformations, particularly at moderate temperatures.[1][15]

Section 4: Visualizing Workflows and Concepts

To translate theory into practice, structured workflows and clear conceptual models are essential.

G cluster_0 Solvent Selection Logic ReactionType Define Reaction Type Organometallic Organometallic (e.g., Grignard)? ReactionType->Organometallic Evaluate SN2 SN2 with Charged Nucleophile? Organometallic->SN2 No Select_2MeTHF_Grignard Select 2-MeTHF (High Lewis Basicity) Organometallic->Select_2MeTHF_Grignard Biocatalysis Biocatalysis? SN2->Biocatalysis No Select_2MeTHF_SN2 Select 2-MeTHF (Polar Aprotic) SN2->Select_2MeTHF_SN2 Screen_Solvents Screen 2-MeTHF & Toluene (Empirical Testing Required) Biocatalysis->Screen_Solvents

Caption: A logical workflow for initial solvent selection.

G cluster_workflow Kinetic Analysis Workflow Setup Set up Parallel Reactions (Solvent A vs. Solvent B) Sampling Aliquoting at Time Intervals (t₀, t₁, t₂, ... tₙ) Setup->Sampling Quench Quench Reaction Sampling->Quench Analysis Instrumental Analysis (GC, LC, NMR) Quench->Analysis Plot Plot [Product] vs. Time Analysis->Plot Compare Compare Rates & Yields Plot->Compare

Caption: A generalized experimental workflow for kinetic comparison.

G cluster_Toluene Toluene (Non-polar) cluster_2MeTHF 2-MeTHF (Polar Aprotic) Nu_T Nu⁻ Cat_T K⁺ label_T Poor Solvation 'Trapped' in Ion Pair Low Reactivity Nu_M Nu⁻ Cat_M K⁺ S1 δ⁻O Cat_M->S1 S2 Oδ⁻ Cat_M->S2 S3 Oδ⁻ Cat_M->S3 label_M Cation Solvated 'Free' Nucleophile High Reactivity start->Nu_T start->Nu_M

Caption: Solvation effects on a nucleophile in Toluene vs. 2-MeTHF.

Conclusion: An Informed Choice for Modern Synthesis

The selection between 2-MeTHF and toluene is not merely a choice between a "green" and a "traditional" solvent; it is a critical decision with profound implications for reaction kinetics and process efficiency.

  • Toluene remains a useful, non-polar, and inert solvent, particularly for reactions that do not involve polar or ionic intermediates and where its higher boiling point is advantageous.

  • This compound has proven itself to be a versatile and often superior solvent, especially in the critical areas of organometallic chemistry and certain biocatalytic transformations.[7][16] Its unique combination of moderate polarity, Lewis basicity, and favorable physical properties (like limited water miscibility) provides a distinct advantage.[4][7]

For the modern drug development professional, an empirical, data-driven approach is paramount. While this guide provides the fundamental principles and supporting evidence, the optimal solvent is ultimately reaction-specific. By understanding the causal relationships between solvent properties and kinetic outcomes, researchers can make more informed decisions, leading to the development of more efficient, robust, and sustainable chemical processes.

References

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A Comparative Analysis of 2-Methyltetrahydrofuran (2-MeTHF) and Tetrahydrofuran (THF): A Guide to Validating an Improved Safety Profile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical decision that impacts not only reaction efficiency and product purity but also, paramountly, laboratory safety and environmental footprint. For many years, Tetrahydrofuran (THF) has been a workhorse ether solvent in organic synthesis. However, the increasing emphasis on green chemistry and enhanced safety protocols has brought 2-Methyltetrahydrofuran (2-MeTHF) to the forefront as a superior alternative.[1] This guide provides an in-depth technical comparison of the safety profiles of 2-MeTHF and THF, supported by experimental data and protocols for validation.

Derived from renewable resources like corn cobs and sugarcane bagasse, 2-MeTHF stands out as a bio-based solvent.[2][3] This sustainable origin, coupled with its favorable safety and performance characteristics, makes it a compelling choice for modern chemical processes.[1][2]

Key Safety and Physical Parameters: A Comparative Overview

The enhanced safety profile of 2-MeTHF over THF can be attributed to several key differences in their physical and chemical properties. The presence of a methyl group on the carbon alpha to the ether oxygen in 2-MeTHF significantly influences its reactivity and physical characteristics.[4]

ParameterThis compound (2-MeTHF)Tetrahydrofuran (THF)Significance of the Difference
Boiling Point ~80°C[1][5]~66°C[1][5]The higher boiling point of 2-MeTHF reduces its volatility, leading to lower solvent loss through evaporation and diminished fugitive emissions. It also allows for reactions to be conducted at higher temperatures, potentially increasing reaction rates.[1]
Flash Point -11°C[2][6]-14°C to -21°CA higher flash point, even if still low, indicates a lower risk of ignition under ambient conditions.
Peroxide Formation Slower rate of peroxide formation compared to THF.[1]Prone to forming explosive peroxides upon exposure to air and light.[1][7]The reduced tendency of 2-MeTHF to form peroxides significantly enhances its storage and handling safety, minimizing the risk of explosions.[1][8]
Water Solubility Limited miscibility (14 g/100 mL at 20°C).[6][9]Completely miscible.[1]The partial water solubility of 2-MeTHF simplifies aqueous work-ups and phase separations, often eliminating the need for additional extraction solvents and facilitating solvent recovery and recycling.[4][5]
Toxicity Profile Lower reported toxicity; not found to be genotoxic or mutagenic.[4][10]Suspected of causing cancer.[7][11][12]2-MeTHF presents a reduced health risk to laboratory personnel, aligning with the principles of green chemistry to minimize the use of hazardous substances.[2]

Experimental Validation of Safety Parameters

To empirically validate the improved safety profile of 2-MeTHF, two critical experimental protocols are detailed below: the determination of peroxide value and the measurement of flash point.

Quantification of Peroxide Formation

The propensity of ethers to form explosive peroxides upon storage is a major safety concern. A quantitative comparison of peroxide levels in aged samples of 2-MeTHF and THF can provide direct evidence of their relative stability. The following protocol is based on standard iodometric titration methods.[13][14]

Principle: Peroxides in the solvent sample oxidize iodide ions (I⁻) from potassium iodide to iodine (I₂). The amount of liberated iodine is then determined by titration with a standardized sodium thiosulfate (Na₂S₂O₃) solution, using a starch indicator.

  • Sample Preparation: Accurately weigh approximately 5 grams of the solvent sample (2-MeTHF or THF) into a 250 mL glass-stoppered Erlenmeyer flask.

  • Solvent Addition: Add 30 mL of an acetic acid-chloroform solution (3:2 v/v) to the flask and swirl to dissolve the sample.

  • Potassium Iodide Addition: Add 0.5 mL of a saturated potassium iodide solution.

  • Reaction: Stopper the flask, shake well, and allow the solution to stand for exactly one minute in the dark.

  • Water Addition: Add 30 mL of deionized water.

  • Titration: Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate solution, shaking vigorously, until the yellow color of the iodine has almost disappeared.

  • Indicator Addition: Add 0.5 mL of a 1% starch solution. The solution will turn a deep blue-black color.

  • Final Titration: Continue the titration with sodium thiosulfate, drop by drop, until the blue color is completely discharged.

  • Blank Determination: Perform a blank titration using the same procedure but without the solvent sample.

  • Calculation: The peroxide value (in meq/kg) is calculated using the following formula: Peroxide Value = ((S - B) * N * 1000) / W Where:

    • S = Volume of titrant for the sample (mL)

    • B = Volume of titrant for the blank (mL)

    • N = Normality of the sodium thiosulfate solution

    • W = Weight of the sample (g)

Peroxide_Value_Determination cluster_prep Sample Preparation cluster_reaction Reaction cluster_titration Titration cluster_calc Calculation weigh 1. Weigh 5g of Solvent dissolve 2. Dissolve in 30mL Acetic Acid-Chloroform weigh->dissolve add_ki 3. Add 0.5mL Saturated KI dissolve->add_ki react 4. Stand for 1 min in Dark add_ki->react add_water 5. Add 30mL DI Water react->add_water titrate1 6. Titrate with Na₂S₂O₃ until Pale Yellow add_water->titrate1 add_starch 7. Add 0.5mL Starch Indicator titrate1->add_starch titrate2 8. Titrate until Colorless add_starch->titrate2 blank 9. Perform Blank Determination titrate2->blank calculate 10. Calculate Peroxide Value blank->calculate

Caption: Workflow for Peroxide Value Determination.

Flash Point Measurement

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.[15] A higher flash point indicates a less flammable material. The Pensky-Martens closed-cup method is a standard procedure for determining the flash point of volatile liquids.[15][16][17][18][19]

Principle: The sample is heated in a closed cup at a controlled rate while being stirred. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.

  • Apparatus Setup: Ensure the Pensky-Martens closed-cup tester is clean, dry, and placed in a draft-free area.

  • Sample Loading: Fill the test cup with the solvent sample (2-MeTHF or THF) to the filling mark.

  • Assembly: Place the lid on the cup, ensuring a tight seal. Insert the thermometer into its holder.

  • Heating and Stirring: Begin heating the sample at a specified, uniform rate while continuously stirring.

  • Ignition Source Application: As the sample temperature rises, apply the ignition source (a small flame or electric igniter) at regular temperature intervals by dipping it into the vapor space of the cup.

  • Observation: Observe for a distinct flash inside the cup. The flash is a brief, transient flame that appears and propagates across the surface of the liquid.

  • Record Temperature: The temperature at which the flash occurs is the observed flash point.

  • Barometric Pressure Correction: Correct the observed flash point for the ambient barometric pressure to obtain the final flash point value.

Flash_Point_Measurement start Start setup 1. Assemble Clean, Dry Pensky-Martens Apparatus start->setup load 2. Fill Test Cup with Solvent Sample setup->load heat_stir 3. Heat at a Controlled Rate and Stir Continuously load->heat_stir apply_ignition 4. Apply Ignition Source at Temperature Intervals heat_stir->apply_ignition flash_observed Flash Observed? apply_ignition->flash_observed flash_observed->heat_stir No record_temp 5. Record Temperature flash_observed->record_temp Yes correct_pressure 6. Correct for Barometric Pressure record_temp->correct_pressure end End correct_pressure->end

Caption: Workflow for Flash Point Measurement (ASTM D93).

Conclusion: A Safer, More Sustainable Choice

The evidence strongly supports the classification of 2-MeTHF as a safer and more sustainable alternative to THF. Its higher boiling point and flash point reduce fire hazards, while its significantly lower propensity to form explosive peroxides enhances storage and handling safety.[1] Furthermore, its limited water miscibility simplifies purification processes and reduces the generation of aqueous waste.[4][5] The more favorable toxicity profile of 2-MeTHF further underscores its advantages from an occupational health perspective.[10] For research and drug development professionals committed to the principles of green chemistry and a safer laboratory environment, the validation and adoption of 2-MeTHF over THF is a logical and responsible step forward.

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A Senior Application Scientist's Guide to 2-MeTHF and CPME: A Comparative Analysis for Sustainable Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the drive towards greener and more sustainable practices within the pharmaceutical and chemical industries, solvent selection has emerged as a paramount consideration. Traditional ethereal solvents like Tetrahydrofuran (THF) and Dioxane, while effective, are encumbered by significant safety and environmental drawbacks. This has catalyzed the adoption of greener alternatives, with 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME) establishing themselves as leading contenders.[1][2]

This guide provides an in-depth, data-driven comparison of 2-MeTHF and CPME, moving beyond simple property listings to explore the economic, environmental, and performance nuances that influence solvent selection in a real-world laboratory and manufacturing setting. As senior application scientists, our goal is to elucidate the causality behind their performance differences, empowering researchers and process chemists to make informed, data-backed decisions.

Section 1: Fundamental Physicochemical Properties

A solvent's utility is fundamentally dictated by its physical and chemical properties. These parameters influence everything from reaction kinetics and temperature control to post-reaction work-up and solvent recovery. While both 2-MeTHF and CPME are ethers, they possess distinct profiles.

Table 1: Comparative Physicochemical Properties of 2-MeTHF and CPME

PropertyThis compound (2-MeTHF)Cyclopentyl Methyl Ether (CPME)Rationale & Implication
Molecular Formula C₅H₁₀O[3]C₆H₁₂O[4][5]CPME's larger size contributes to its higher boiling point and greater hydrophobicity.
Molecular Weight 86.13 g/mol [6]100.16 g/mol [4][5]Affects molar calculations and mass-based process metrics.
Boiling Point 80°C[3]106°C[4][5]CPME's higher boiling point allows for a wider operational temperature range, beneficial for reactions requiring more energy input.[7][8]
Melting Point -136°C[1][3]< -140°C[4][5]Both are excellent for low-temperature chemistry.[7]
Density (@ 20°C) 0.85 kg/L [3]0.86 g/mL[4][5]Similar densities, both are less dense than water.
Flash Point -11°C[1][3]-1°C[4][5]Both are highly flammable, but CPME has a slightly higher flash point, offering a marginal safety advantage.[1]
Solubility in Water 14 g/100 g (@ 20°C)[3][6]1.1 g/100 g (@ 23°C)[4][5]CPME's significantly lower water solubility is a key advantage, simplifying aqueous work-ups and reducing wastewater.[1][8]
Water in Solvent 4.7 g/100 g[1]0.3 g/100 g[1]Reinforces CPME's hydrophobic nature, leading to cleaner phase separations.
Azeotrope with Water 10.6% water (boils at 71°C)[1][6]16.3% water (boils at 83°C)[1][8]Both form azeotropes, which is crucial for their recovery via distillation. CPME's higher boiling azeotrope aids in efficient water removal.[8]
Peroxide Formation Lower than THF, but requires inhibitor (BHT)[1][3]Very low tendency; significantly slower than 2-MeTHF[1][9]This is a critical safety and economic advantage for CPME, reducing the risk of explosive peroxide formation and lessening the need for frequent testing.[1][9]
Stability Moderate stability[10]High stability in acidic and basic conditions[4][9]CPME's robustness allows its use in a broader range of chemical transformations, including those with strong acids or bases.[8][9]

Section 2: The Economic Calculus: Total Cost of Ownership

While the per-liter purchase price of a solvent is a straightforward metric, it represents only a fraction of the true economic impact. A comprehensive analysis must consider the Total Cost of Ownership, which includes recurring expenses related to energy consumption, waste disposal, and process efficiency.[1]

Key Economic Differentiators:
  • Energy for Recovery : Although CPME has a higher boiling point, its low heat of vaporization (33.9 kJ/mol vs. 2-MeTHF's 32.7 kJ/mol) and excellent phase separation from water can lead to lower overall energy consumption during recovery and recycling.[1] The energy required to break the water miscibility of 2-MeTHF can offset its lower boiling point advantage.

  • Process Simplification & Waste Reduction : This is where CPME demonstrates a significant economic advantage. Its high hydrophobicity allows it to frequently serve as both the reaction and extraction solvent, eliminating the need for a secondary extraction solvent (e.g., ethyl acetate).[1] This consolidation simplifies the process, reduces raw material costs, and drastically cuts down on the volume of aqueous and organic waste generated.[1] Lower waste volumes directly translate to lower disposal costs, a major operational expenditure.[1]

  • Safety & Testing Overhead : The inherent stability of CPME and its very low tendency to form peroxides reduces the labor and material costs associated with routine peroxide testing and the need for chemical inhibitors.[1][9] This enhances operational safety and minimizes the risk of costly incidents.

Table 2: Economic and Process Efficiency Comparison

ParameterThis compound (2-MeTHF)Cyclopentyl Methyl Ether (CPME)Economic Implication
Initial Purchase Price Generally lower to comparableCan be higher than 2-MeTHFThe initial outlay is only one part of the total cost.[1][11]
Recovery from Water Moderate; requires more energy due to higher miscibility.[1]Excellent; clean phase separation due to high hydrophobicity.[1]CPME's ease of recovery leads to higher solvent return rates and lower energy costs for drying.[1]
Wastewater Generation Moderate[1]Very Low[1]Drastically reduced wastewater from CPME processes leads to significant savings in treatment and disposal costs.[1]
Process Simplification Often requires a separate extraction solvent.Can often be used for both reaction and extraction.[1]Eliminates the cost of a second solvent and simplifies the overall manufacturing process.
Peroxide Testing Regular testing required.Less frequent testing needed due to high stability.[1]Reduced labor, materials, and risk associated with peroxide management.
Total Cost of Ownership Higher than initial price suggests due to work-up and waste.Often lower than 2-MeTHF when the full lifecycle is considered.[1]A holistic view reveals CPME as a highly cost-effective option for many processes.[1]

Section 3: Environmental Profile and Sustainability

A primary driver for the adoption of 2-MeTHF and CPME is their favorable environmental footprint compared to legacy solvents. Their sustainability credentials stem from their origins, lifecycle emissions, and environmental fate.

Synthesis from Renewable Resources

A major advantage of 2-MeTHF is that it is commonly derived from renewable biomass, such as corncobs or bagasse, via intermediates like furfural.[12][13] This bio-based origin significantly lowers its carbon footprint compared to petroleum-derived solvents.[12] While CPME is traditionally synthesized from petroleum feedstocks, bio-based routes are also established, for instance, from furfural-derived cyclopentanol.[4][14]

G cluster_0 Bio-Based Synthesis Pathways cluster_1 2-MeTHF Path cluster_2 CPME Path Biomass Biomass (Corncobs, Bagasse) Furfural Furfural Biomass->Furfural Acid Hydrolysis Levulinic_Acid Levulinic Acid Furfural->Levulinic_Acid Hydrogenation/ Hydration Cyclopentanol Cyclopentanol Furfural->Cyclopentanol Series of Reductions g_Valerolactone γ-Valerolactone Levulinic_Acid->g_Valerolactone Hydrogenation MeTHF 2-MeTHF g_Valerolactone->MeTHF Hydrogenation CPME CPME Cyclopentanol->CPME Methylation

Caption: Potential bio-based synthesis routes for 2-MeTHF and CPME from biomass.

Lifecycle Assessment (LCA)

LCA studies provide a quantitative measure of environmental impact. For 2-MeTHF derived from renewable resources, a "cradle-to-gate" analysis shows a dramatic reduction in lifecycle emissions compared to traditional solvents. One study found that producing 1 kg of bio-based 2-MeTHF resulted in 0.150 kg of CO2 emissions, and its use in an industrial scenario could reduce emissions by 97% compared to a conventional route using THF.[12] A comparative study involving the synthesis of tramadol found that 2-MeTHF had significantly lower climate change impacts (3.24-4.4 kg of CO2 equiv) than THF (14.9 kg of CO2 equiv).[11] However, this same study highlighted that the bio-based solvent had worse social impacts and higher costs in that specific value chain.[11]

The high recovery and recycling rates achievable with CPME, due to its hydrophobicity, also contribute to a lower environmental impact by minimizing solvent loss and waste generation.[1]

Section 4: Safety and Toxicological Profile

In the highly regulated pharmaceutical and fine chemical industries, the toxicological and safety profile of a solvent is non-negotiable.

Table 3: Comparative Toxicological Data

ParameterThis compound (2-MeTHF)Cyclopentyl Methyl Ether (CPME)
Acute Oral Toxicity (LD50, rat) > 300 mg/kg[15], Harmful if swallowed (H302)[16][17]1,000 - 2,000 mg/kg[5][18], Harmful if swallowed (H302)[19]
Acute Dermal Toxicity (LD50, rat/rabbit) > 2,000 mg/kg (rabbit)[15]> 2,000 mg/kg (rat)[5][18]
Acute Inhalation Toxicity (LC50, rat) 22 mg/L (4 hours)[15]> 21.5 mg/L[18][19]
Skin Irritation Causes skin irritation[15][16]Causes skin irritation (moderate to severe)[19]
Eye Irritation Causes serious eye damage[15][16]Causes eye irritation[19]
Mutagenicity Not classified as a mutagen[15]Negative (Ames Test)[5][19]

Both solvents are classified as flammable liquids and can cause skin and eye irritation.[16][19] However, the most significant safety differentiator is the propensity for peroxide formation. Ethers can react with atmospheric oxygen to form explosive peroxides, a notorious hazard. 2-MeTHF, while more stable than THF, still forms peroxides and is typically supplied with an inhibitor like BHT.[3] CPME exhibits a markedly sluggish rate of peroxide formation, which is a major advantage for storage, handling, and process safety.[1][9]

Section 5: Performance Highlight: Synthesis of Dimethindene

Theoretical properties are valuable, but performance in real-world applications is the ultimate arbiter. A study on the synthesis of the antihistamine drug dimethindene demonstrated the practical benefits of switching from volatile organic compounds (VOCs) to either 2-MeTHF or CPME.[20]

The results were compelling:

  • Improved Yield : The overall process yield more than doubled, increasing from 10% with traditional VOCs to 21–22% with either 2-MeTHF or CPME.[20]

  • Reduced Environmental Impact : The environmental factor (E-factor), which measures the mass of waste per mass of product, was significantly reduced.[20]

  • Simplified Operations : The use of these greener solvents allowed for milder reaction conditions and simplified work-up procedures.[20] In the first step, using CPME resulted in a 90% yield, compared to 80% with 2-MeTHF and only 63% with toluene.[20]

This case study exemplifies how replacing conventional solvents with 2-MeTHF or CPME can lead to processes that are not only greener but also more efficient and higher-yielding.

Section 6: Experimental Protocol: Comparative Peroxide Formation Test

To provide a tangible, reproducible method for evaluating a key safety feature, the following protocol outlines a procedure to compare the rate of peroxide formation. This test is crucial as it validates one of the primary claims of CPME's superior stability.

Objective: To qualitatively and quantitatively compare the rate of peroxide formation in 2-MeTHF and CPME upon exposure to air and light.

G cluster_workflow Peroxide Formation Test Workflow cluster_methods Testing Methods prep 1. Sample Preparation - 50 mL of uninhibited 2-MeTHF - 50 mL of uninhibited CPME - Place in separate, loosely capped, clear glass bottles. storage 2. Storage Conditions - Ambient lab conditions - Exposed to light and air - Duration: Several weeks prep->storage testing 3. Interval Testing - Test at regular intervals (e.g., daily for week 1, then weekly) storage->testing qualitative 3a. Qualitative Test - Use peroxide test strips. - Observe color change for presence of peroxides. testing->qualitative quantitative 3b. Quantitative Test - Iodometric titration. - Titrate with sodium thiosulfate to determine peroxide concentration (ppm). testing->quantitative analysis 4. Data Analysis - Plot peroxide concentration vs. time for both solvents. - Compare the rates of formation. qualitative->analysis quantitative->analysis

Caption: Experimental workflow for comparing peroxide formation in solvents.

Methodology:
  • Sample Preparation : Place 50 mL of each solvent (CPME and 2-MeTHF), ensuring they do not contain any inhibitor like BHT, into separate, identical, loosely capped, clear glass bottles.[1] This allows for exposure to air.

  • Storage Conditions : Store the bottles under ambient laboratory conditions, where they are exposed to both light and air for a period of several weeks.[1]

  • Testing Intervals : At regular intervals (e.g., daily for the first week, then weekly), take a small aliquot from each bottle to test for the presence of peroxides.

  • Qualitative Testing : Use commercially available peroxide test strips. Dip the strip into the solvent and observe the color change according to the manufacturer's instructions. This provides a quick indication of peroxide presence.

  • Quantitative Testing (Iodometric Titration) : For a precise measurement, add 1 mL of the solvent to a solution of acetic acid and potassium iodide. In the presence of peroxides, the iodide will be oxidized to iodine, turning the solution yellow/brown. Titrate this solution with a standardized sodium thiosulfate solution using a starch indicator until the blue/black color disappears. The concentration of peroxides can be calculated from the volume of titrant used.

  • Data Comparison : Record the peroxide concentration (in ppm) for each solvent at each time interval. Plot the results to visually compare the rate of peroxide formation. It is expected that CPME will show a dramatically lower and slower rate of peroxide formation compared to 2-MeTHF.[1]

Conclusion and Strategic Recommendations

Both 2-MeTHF and CPME are exceptional green solvents that represent a significant improvement over their predecessors. They enable safer, more efficient, and more sustainable chemical processes. The choice between them is not a matter of "good vs. bad," but rather a strategic decision based on the specific demands of a given chemical transformation.

Choose Cyclopentyl Methyl Ether (CPME) when:

  • High reaction temperatures are required, leveraging its 106°C boiling point.

  • Process robustness and safety are paramount; its exceptional stability against peroxide formation and in the presence of strong acids or bases is a key asset.[8][9]

  • Simplified work-up and minimal waste are critical economic or environmental goals, capitalizing on its high hydrophobicity.[1]

Choose this compound (2-MeTHF) when:

  • A bio-based solvent is a primary requirement for sustainability marketing or corporate mandates, given its well-established synthesis from biomass.[12]

  • A lower boiling point (80°C) is advantageous for the specific reaction or for easier removal under reduced pressure.

  • The reaction is known to perform better, as in some palladium-catalyzed cross-coupling reactions.[2]

By understanding the distinct advantages and underlying chemical principles of each solvent, researchers and drug development professionals can strategically optimize their processes, achieving a confluence of economic viability, environmental responsibility, and scientific innovation.

References

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Beyond the Hype: A Senior Application Scientist's Guide to Cross-Validating 2-MeTHF as a Greener Solvent

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of greener, more efficient, and safer chemical syntheses, 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a compelling, bio-derived alternative to traditional ethereal solvents.[1][2] Its favorable safety profile, reduced miscibility with water, and higher boiling point compared to tetrahydrofuran (THF) are well-documented advantages.[3][4] However, for the discerning researcher, scientist, or drug development professional, the transition to a new solvent system necessitates more than just accepting claims at face value. It demands rigorous, in-house cross-validation of experimental results.

This guide provides a framework for objectively assessing the performance of 2-MeTHF against its conventional counterparts. We will delve into the causality behind experimental choices, provide detailed, side-by-side protocols for key reactions, and present a systematic approach to solvent validation, empowering you to make data-driven decisions for your specific applications.

The Rationale for Rigorous Cross-Validation

Switching a solvent is not a trivial decision. Solvents influence reaction kinetics, equilibria, and work-up efficiency.[5] Therefore, a robust cross-validation strategy is paramount to ensure reproducibility, scalability, and the overall success of a synthetic route. The core principle of this validation is not just to replicate a literature result but to understand the comparative performance under your specific laboratory conditions.

A well-designed experimental plan for cross-validation should be guided by the principles of Design of Experiments (DoE) .[1][6] This statistical approach allows for the systematic evaluation of multiple variables simultaneously, providing a comprehensive understanding of the solvent's impact on the reaction outcome.[5] By varying parameters such as temperature, concentration, and reaction time in both the traditional and the new solvent system, a researcher can build a robust model of the reaction space.[7]

dot graph "Solvent_Validation_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Define_Scope [label="Define Scope & Success Metrics\n(e.g., Yield, Purity, Reaction Time)"]; Select_Reactions [label="Select Representative\nKey Reactions"]; Solvent_Selection [label="Choose Solvents for Comparison\n(e.g., 2-MeTHF vs. THF, DCM)"]; DoE_Design [label="Design of Experiments (DoE)\n- Factor Screening\n- Optimization"]; Execute_Experiments [label="Execute Parallel Experiments"]; Analyze_Data [label="Analyze & Compare Data\n- Yield, Purity (HPLC, GC)\n- Reaction Kinetics"]; Assess_Workup [label="Assess Work-up & Separation\n- Phase Separation\n- Solvent Recovery"]; Decision [label="Data-Driven Decision\n- Adopt 2-MeTHF?\n- Further Optimization?"];

Define_Scope -> Select_Reactions; Select_Reactions -> Solvent_Selection; Solvent_Selection -> DoE_Design; DoE_Design -> Execute_Experiments; Execute_Experiments -> Analyze_Data; Analyze_Data -> Assess_Workup; Assess_Workup -> Decision; } Caption: A logical workflow for the cross-validation of a new solvent.

Comparative Experimental Protocols

Here, we present detailed protocols for two common and illustrative reaction classes where 2-MeTHF is a promising alternative: a Grignard reaction (vs. THF) and a biphasic Williamson Ether Synthesis (vs. Dichloromethane).

Case Study 1: Grignard Reaction - Synthesis of Triphenylmethanol

Grignard reactions are a cornerstone of C-C bond formation, and the choice of ethereal solvent is critical for the stability and reactivity of the organomagnesium reagent.[2][8] While THF is a common choice, its miscibility with water complicates aqueous work-ups.[4] 2-MeTHF, with its limited water solubility, offers a significant advantage in this regard.[3]

Objective: To compare the yield and work-up efficiency of the Grignard reaction between phenylmagnesium bromide and benzophenone in 2-MeTHF versus THF.

Comparative Performance Data:

SolventTypical Yield (%)Key Observations
THF85-95%Forms a single phase with aqueous quench, requiring an additional extraction solvent.
2-MeTHF 85-98% Forms two distinct phases upon aqueous quench, simplifying separation.

Experimental Protocol:

  • Apparatus Setup: A 250 mL three-necked, round-bottomed flask is equipped with a reflux condenser, a 125 mL pressure-equalizing dropping funnel, and a nitrogen inlet. All glassware must be flame-dried under a stream of nitrogen to ensure anhydrous conditions.

  • Reagent Preparation:

    • In the flask, place magnesium turnings (2.43 g, 100 mmol).

    • In the dropping funnel, prepare a solution of bromobenzene (10.5 mL, 100 mmol) in the respective anhydrous solvent (100 mL of either 2-MeTHF or THF).

  • Initiation: Add a small portion (approx. 10 mL) of the bromobenzene solution to the magnesium turnings. The reaction is initiated by gentle warming with a heat gun until a slight cloudiness and/or gentle reflux is observed.

  • Grignard Formation: The remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile: The Grignard reagent is cooled to room temperature, and a solution of benzophenone (18.22 g, 100 mmol) in the same solvent (50 mL) is added dropwise from the dropping funnel. The reaction is stirred at room temperature for 1 hour.

  • Work-up and a Critical Point of Comparison:

    • The reaction is quenched by the slow addition of 100 mL of a saturated aqueous solution of ammonium chloride.

    • In the THF reaction: A single homogeneous phase is typically observed. The product must be extracted with a less polar solvent (e.g., ethyl acetate or toluene).

    • In the 2-MeTHF reaction: Two clear phases should form. The organic layer is separated.

  • Product Isolation (for both reactions): The aqueous layer (and the separated aqueous layer from the 2-MeTHF reaction) is extracted with an appropriate solvent (e.g., ethyl acetate for the THF reaction, or an additional portion of 2-MeTHF). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude triphenylmethanol.

  • Analysis: The product yield and purity are determined by ¹H NMR spectroscopy and melting point analysis.

dot graph "Grignard_Reaction_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Start: Anhydrous Conditions"]; Mg_and_Solvent [label="Mg turnings in\n2-MeTHF or THF"]; Add_PhBr [label="Add Bromobenzene\n(Initiation & Reflux)"]; Grignard_Formation [label="Phenylmagnesium Bromide\nFormation"]; Add_Benzophenone [label="Add Benzophenone\nSolution"]; Reaction [label="Reaction to form\nTriphenylmethanol Alkoxide"]; Quench [label="Quench with aq. NH4Cl"]; Phase_Separation [label="Phase Separation\n(Key Comparison Point)"]; Workup_THF [label="THF: Single Phase\n(Requires Extraction)"]; Workup_2MeTHF [label="2-MeTHF: Biphasic\n(Simple Separation)"]; Isolation [label="Product Isolation &\nPurification"]; Analysis [label="Analysis (Yield, Purity)"];

Start -> Mg_and_Solvent; Mg_and_Solvent -> Add_PhBr; Add_PhBr -> Grignard_Formation; Grignard_Formation -> Add_Benzophenone; Add_Benzophenone -> Reaction; Reaction -> Quench; Quench -> Phase_Separation; Phase_Separation -> Workup_THF [label="in THF"]; Phase_Separation -> Workup_2MeTHF [label="in 2-MeTHF"]; Workup_THF -> Isolation; Workup_2MeTHF -> Isolation; Isolation -> Analysis; } Caption: Comparative workflow for the Grignard synthesis of triphenylmethanol.

Case Study 2: Biphasic Williamson Ether Synthesis

The Williamson ether synthesis is a classic S_N2 reaction.[9] When conducted under biphasic conditions, the choice of the organic solvent is critical for both substrate solubility and efficient phase separation. Dichloromethane (DCM) is often used but is a regulated and environmentally undesirable solvent.[10] 2-MeTHF presents a greener and often more effective alternative.[11]

Objective: To compare the yield and operational safety of a biphasic Williamson ether synthesis using 2-MeTHF versus DCM.

Comparative Performance Data:

SolventTypical Yield (%)Key Observations
Dichloromethane (DCM)75-85%Lower boiling point (40 °C) can lead to solvent loss. Higher density than water can complicate separations.
2-MeTHF 80-90% Higher boiling point (80 °C) allows for higher reaction temperatures. Lower density than water simplifies work-up.

Experimental Protocol:

  • Apparatus Setup: A 250 mL round-bottomed flask is equipped with a reflux condenser and a magnetic stirrer.

  • Reagent Preparation:

    • To the flask, add 4-methoxyphenol (12.4 g, 100 mmol), the respective solvent (100 mL of either 2-MeTHF or DCM), and a phase-transfer catalyst such as tetrabutylammonium bromide (1.61 g, 5 mmol).

    • A solution of sodium hydroxide (6.0 g, 150 mmol) in 50 mL of water is prepared separately.

  • Reaction Setup: The aqueous sodium hydroxide solution is added to the flask, and the biphasic mixture is stirred vigorously. Benzyl bromide (12.0 mL, 100 mmol) is then added.

  • Reaction: The mixture is heated to reflux.

    • For DCM: Reflux temperature will be around 40 °C.

    • For 2-MeTHF: Reflux temperature will be around 80 °C. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • The reaction mixture is cooled to room temperature.

    • In the DCM reaction: The denser organic layer is separated.

    • In the 2-MeTHF reaction: The less dense organic layer is separated.

  • Product Isolation: The aqueous layer is extracted with a fresh portion of the respective organic solvent. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude benzyl 4-methoxyphenyl ether.

  • Analysis: The product is purified by recrystallization or column chromatography, and the yield and purity are determined.

dot graph "Williamson_Ether_Synthesis_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Start: Biphasic System"]; Reagents_Solvent [label="4-Methoxyphenol, PTC\nin 2-MeTHF or DCM"]; Add_NaOH_aq [label="Add Aqueous NaOH"]; Add_BnBr [label="Add Benzyl Bromide"]; Reflux [label="Heat to Reflux\n(Temperature Difference)"]; Reaction_Monitoring [label="Monitor Reaction by TLC"]; Cooling [label="Cool to Room Temperature"]; Phase_Separation [label="Phase Separation\n(Density Difference)"]; Workup_DCM [label="DCM: Denser Layer"]; Workup_2MeTHF [label="2-MeTHF: Less Dense Layer"]; Isolation [label="Product Isolation &\nPurification"]; Analysis [label="Analysis (Yield, Purity)"];

Start -> Reagents_Solvent; Reagents_Solvent -> Add_NaOH_aq; Add_NaOH_aq -> Add_BnBr; Add_BnBr -> Reflux; Reflux -> Reaction_Monitoring; Reaction_Monitoring -> Cooling; Cooling -> Phase_Separation; Phase_Separation -> Workup_DCM [label="in DCM"]; Phase_Separation -> Workup_2MeTHF [label="in 2-MeTHF"]; Workup_DCM -> Isolation; Workup_2MeTHF -> Isolation; Isolation -> Analysis; } Caption: Comparative workflow for a biphasic Williamson ether synthesis.

Conclusion: An Evidence-Based Approach to Greener Chemistry

The adoption of greener solvents like 2-MeTHF is a critical step towards more sustainable chemical practices. However, this transition must be guided by rigorous scientific validation rather than anecdotal evidence. By employing a systematic, data-driven approach to cross-validation, researchers can confidently assess the performance of 2-MeTHF in their specific applications. The protocols and framework presented here offer a starting point for this essential evaluation, enabling a seamless and well-justified integration of greener solvents into your synthetic workflows.

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A Comparative Analysis of the Environmental Footprint of 2-Methyltetrahydrofuran (2-MeTHF) and Dichloromethane (DCM): A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've witnessed a pivotal shift in the pharmaceutical and chemical industries. The focus is no longer solely on reaction yield and product purity; it has expanded to include the sustainability and overall environmental impact of the entire process. Solvent selection is at the heart of this "green chemistry" evolution, as solvents constitute the vast majority of mass in a typical chemical reaction and are a primary source of waste.

For decades, Dichloromethane (DCM) has been a workhorse solvent, prized for its versatility and efficacy in extractions and chromatography. However, its significant environmental and health liabilities are well-documented, prompting a search for safer, more sustainable alternatives. One of the most promising of these is 2-Methyltetrahydrofuran (2-MeTHF), a bio-derived solvent that offers a compelling green profile.[1]

This guide provides an in-depth, objective comparison of the environmental and safety footprints of 2-MeTHF and DCM. Our goal is to move beyond simple "green" labels and equip you, as researchers and drug development professionals, with the data-driven insights needed to make informed solvent choices that align with both scientific rigor and environmental responsibility.

Part 1: A Tale of Two Origins: The Solvent Life Cycle

The fundamental difference in the environmental footprint of 2-MeTHF and DCM begins with their origins. This "cradle-to-gate" perspective is essential for a true life cycle assessment.

This compound (2-MeTHF): A Bio-Renewable Pathway 2-MeTHF is a biomass-derived solvent, typically produced from renewable agricultural by-products like corn cobs or sugarcane bagasse.[2][3][4][5] The process often begins with the acid hydrolysis of pentosans in this biomass to produce furfural, which is then hydrogenated to form 2-MeTHF.[2][4][6] This bio-renewable pathway significantly reduces reliance on fossil fuels.[3] Life cycle assessment (LCA) studies have demonstrated that this production method results in a dramatically lower carbon footprint compared to conventionally produced solvents.[2][4][7] For instance, one analysis determined the overall life cycle emissions for the production of 1 kg of bio-based 2-MeTHF to be just 0.191 kg.[2][4]

Dichloromethane (DCM): A Petrochemical Legacy DCM, in contrast, is a product of the petrochemical industry. It is traditionally synthesized by the chlorination of methane or methyl chloride at high temperatures. This process is energy-intensive and relies entirely on fossil fuel feedstocks, embedding a significant carbon footprint into the solvent from the outset.

G cluster_0 2-MeTHF Life Cycle cluster_1 DCM Life Cycle A1 Agricultural Waste (e.g., Corn Cobs) A2 Hydrolysis to Furfural A1->A2 A3 Hydrogenation A2->A3 A4 2-MeTHF A3->A4 A5 Use in Lab/Process A4->A5 A6 Biodegradation / Recycling A5->A6 B1 Fossil Fuels (Methane) B2 High-Temp Chlorination B1->B2 B3 DCM B2->B3 B4 Use in Lab/Process B3->B4 B5 Waste Treatment (Incineration/Reclamation) B4->B5

Caption: Comparative life cycles of bio-derived 2-MeTHF and petrochemical-based DCM.

Part 2: Environmental and Health Impact Assessment

A solvent's impact extends far beyond its production. Here, we compare key environmental, health, and safety (EHS) metrics for 2-MeTHF and DCM.

Atmospheric Impact
ParameterThis compound (2-MeTHF)Dichloromethane (DCM)Causality and Expert Insight
Global Warming Potential (GWP) Not considered a significant greenhouse gas.[8]Low (GWP = 9 over 100 years).[9] Its contribution to radiative forcing is considered insignificant.[9]While DCM's GWP is low, the sheer volume of its use means even small contributions are notable. 2-MeTHF's bio-based origin and lack of halogen atoms give it a clear advantage.
Ozone Depletion Potential (ODP) Non-ozone depleting.[10]ODP ≈ 0.01-0.02.[11][12] Not regulated by the Montreal Protocol, but classified as a Very Short-Lived Substance (VSLS) whose rising concentrations are a growing concern and could delay ozone layer recovery.[9][13][14][15]DCM's short atmospheric lifetime (~0.4 years) means much of it degrades before reaching the stratosphere.[9] However, its high volatility and large-scale emissions mean a fraction does reach the upper atmosphere, where its chlorine atoms catalytically destroy ozone. This "creeping" impact from an unregulated substance is a significant point of concern in atmospheric science.[14][15]
VOC Emissions Is a Volatile Organic Compound.Is a Volatile Organic Compound.[16]Both solvents are VOCs and can contribute to the formation of ground-level ozone (smog), which is a respiratory irritant and damages vegetation.[16] The key differentiator is not the classification itself, but the management of emissions through engineering controls and solvent recovery, which we discuss later.
Human Health and Safety
ParameterThis compound (2-MeTHF)Dichloromethane (DCM)Causality and Expert Insight
Toxicity Profile Low toxicity profile; not found to be mutagenic or genotoxic.[10] Harmful if swallowed and causes serious skin and eye irritation.[8][17]Significant health risks.[13] Neurotoxin.[18] Classified as "likely to be carcinogenic to humans" based on animal studies.[19][20]DCM's toxicity is a major driver for its replacement. It is metabolized in the liver to carbon monoxide, which binds to hemoglobin and reduces the blood's oxygen-carrying capacity, posing a risk of chemical asphyxiation and cardiac stress.[13][18][21][22] Its suspected carcinogenicity necessitates stringent handling protocols and engineering controls (e.g., fume hoods) to minimize exposure.[18][21]
Occupational Exposure Irritant, requires standard PPE (gloves, safety glasses).[8]Requires stringent controls due to high volatility and toxicity. Exposure can cause dizziness, fatigue, headaches, and at high concentrations, loss of consciousness and death.[13][20]The high vapor pressure of DCM makes inhalation a primary route of exposure.[13][21] This necessitates not only use in a certified chemical fume hood but also careful consideration of all transfer and waste handling steps to prevent fugitive emissions into the lab environment.
Aquatic and Terrestrial Impact
ParameterThis compound (2-MeTHF)Dichloromethane (DCM)Causality and Expert Insight
Biodegradability Readily biodegradable.[3][5][10]Can be biodegraded under both aerobic and anaerobic conditions by specific microorganisms.[23][24][25][26]While DCM can be biodegraded, its presence in high concentrations can be inhibitory to the very microbial consortia needed for its breakdown.[23][27] 2-MeTHF's structure, lacking stable carbon-chlorine bonds, makes it more amenable to rapid degradation by a wider range of environmental microbes.
Aquatic Toxicity Data not extensively available but generally considered to have a more favorable profile.Low acute toxicity to aquatic organisms.[16][28][29][30] Not expected to bioaccumulate.[16][28]The primary risk of DCM in aquatic systems is from large-scale industrial discharge.[12][31] For typical laboratory use, the main concern is preventing any release to waterways, as it is a priority pollutant regulated under frameworks like the EU Water Framework Directive.[16]
Waste & Recyclability Lower water miscibility and higher boiling point (vs. THF) simplifies recovery via distillation and phase separation, facilitating recycling and reuse.[3][32]Can be recycled via distillation, but its high volatility can lead to significant evaporative losses during handling and recovery processes.[21][33] Waste is often handled via high-temperature incineration.[21]The physical properties of 2-MeTHF make it inherently more suited to closed-loop recycling processes in a lab or plant setting. Its limited miscibility with water is a significant advantage, allowing for simple decanting after aqueous workups, which minimizes the amount of solvent lost to aqueous waste streams and reduces the energy required for recovery.

Part 3: Experimental Protocol: Quantifying Solvent Loss and Recovery

Trustworthiness in science requires self-validation. Instead of simply accepting claims, a responsible laboratory should quantify its own environmental performance. This protocol provides a framework for evaluating solvent loss during a standard laboratory procedure (e.g., extraction), which is a direct measure of both fugitive emissions (environmental impact) and waste generation.

Objective: To quantify and compare the percentage of solvent lost and recovered for 2-MeTHF and DCM during a simulated liquid-liquid extraction workflow.

Materials:

  • 2-MeTHF and Dichloromethane (DCM)

  • Separatory funnel (250 mL)

  • Rotary evaporator with vacuum pump and chilled water circulator

  • Pre-weighed round-bottom flasks (500 mL)

  • Graduated cylinders

  • Analytical balance (readable to 0.01 g)

  • Deionized water

  • A non-volatile solute (e.g., 5 g of sodium benzoate)

Methodology:

  • Initial Measurement (Mass In):

    • Tare a clean, dry 250 mL graduated cylinder on the analytical balance.

    • Carefully measure 100 mL of the solvent (either 2-MeTHF or DCM) into the cylinder.

    • Record the precise mass of the solvent. This is your M_initial .

    • Causality Note: Measuring by mass rather than volume accounts for temperature-induced density changes and provides a more accurate baseline.

  • Simulated Extraction:

    • Dissolve the non-volatile solute (5 g sodium benzoate) in 100 mL of deionized water in the separatory funnel.

    • Add the weighed 100 mL of solvent to the separatory funnel.

    • Stopper the funnel and invert it, venting frequently to release pressure. Safety Note: DCM will generate significantly more pressure than 2-MeTHF due to its lower boiling point. Vent inside a fume hood away from ignition sources.

    • Shake the funnel for 1-2 minutes.

    • Allow the layers to separate completely.

    • Drain the organic layer (the bottom layer for DCM, the top layer for 2-MeTHF) into a pre-weighed 500 mL round-bottom flask.

  • Solvent Recovery (Rotary Evaporation):

    • Attach the round-bottom flask to the rotary evaporator.

    • Set the bath temperature (e.g., 40°C for DCM, 60°C for 2-MeTHF) and ensure the condenser is sufficiently cooled (~5°C).

    • Gradually apply vacuum and rotation. Collect the distilled solvent in the receiving flask.

    • Continue evaporation until all solvent is collected and only the dry solute remains in the initial flask.

  • Final Measurement (Mass Recovered):

    • Carefully transfer the collected solvent from the receiving flask to a clean, dry, tared graduated cylinder.

    • Weigh the recovered solvent. This is your M_recovered .

  • Calculations:

    • Mass Lost (g): M_lost = M_initial - M_recovered

    • Percent Recovery (%): % Recovery = (M_recovered / M_initial) * 100

    • Percent Loss (%): % Loss = (M_lost / M_initial) * 100

Interpreting the Results: This self-validating system provides a direct, quantitative measure of solvent containment for your specific laboratory setup and procedures. A lower "% Loss" indicates better environmental performance through reduced fugitive emissions and less solvent waste requiring disposal. This experiment will empirically demonstrate the impact of DCM's high volatility compared to 2-MeTHF.

Part 4: A Framework for Solvent Selection

Choosing the right solvent involves balancing performance, safety, and sustainability. The following decision tree, rendered in DOT, provides a logical workflow for this process.

G cluster_MeTHF 2-MeTHF Pathway cluster_DCM DCM Pathway start Solvent Selection for New Process q1 Is the process compatible with a higher boiling point (80°C) and moderate polarity? start->q1 meTHF Select 2-MeTHF q1->meTHF Yes q2 Is DCM's unique solvating power or low boiling point (40°C) a critical requirement? q1->q2 No meTHF_benefit Benefits: - Bio-renewable origin - Lower toxicity - Easier recovery/recycling - Reduced emissions meTHF->meTHF_benefit end_node Process Finalized meTHF->end_node dcm Select DCM q2->dcm Yes reassess Re-evaluate process parameters to enable use of greener alternative q2->reassess No dcm_req Requirements: - Perform risk assessment - Implement stringent engineering controls - Plan for hazardous waste disposal - Actively seek future replacement dcm->dcm_req dcm->end_node reassess->q1

Caption: Decision workflow for sustainable solvent selection between 2-MeTHF and DCM.

Conclusion

The data overwhelmingly supports the classification of this compound as a significantly greener and safer alternative to Dichloromethane. Its bio-renewable origin, lower toxicity, favorable atmospheric profile, and amenability to recycling present a compelling case for its adoption.[2][3][10]

While the unique properties of DCM may render it necessary for certain legacy processes, its use should be conditional upon a thorough risk assessment and the implementation of stringent containment and disposal protocols. For all new process development, a "green-by-design" approach should be the default, with solvents like 2-MeTHF considered as the primary option. By integrating these principles and data into our daily laboratory work, we can drive scientific innovation while actively minimizing our collective environmental footprint.

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A Senior Application Scientist's Guide to 2-Methyltetrahydrofuran (2-MeTHF) in Large-Scale Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For decades, solvents like Tetrahydrofuran (THF), Toluene, and Dichloromethane (DCM) have been the workhorses of the pharmaceutical and fine chemical industries. Their performance is well-documented, but so are their drawbacks, which range from significant safety concerns to a heavy environmental footprint. In the relentless pursuit of greener, safer, and more efficient chemical manufacturing, 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a formidable alternative. This guide provides an in-depth, data-driven evaluation of 2-MeTHF, moving beyond a simple "green" label to a comprehensive cost-benefit analysis for professionals in large-scale synthesis.

Derived from renewable biomass sources like corncobs and sugarcane bagasse, 2-MeTHF is not merely a "drop-in" replacement but a process-optimization tool.[1][2][3] Its unique physicochemical properties often translate to tangible benefits in reaction yield, operational safety, and, crucially, the total cost of ownership. This analysis will dissect these advantages, offering a clear rationale for considering a solvent switch in your next scale-up campaign.

Physicochemical Properties: The Foundation of Performance

A solvent's utility is dictated by its physical properties. The differences between 2-MeTHF and traditional solvents are not subtle; they have profound implications for process design, energy consumption, and product isolation.

Property2-MeTHF THF Toluene Dichloromethane (DCM)
Boiling Point (°C) ~80°C[4]~66°C[4]111°C40°C
Water Solubility ( g/100g ) ~4.1% (inversely soluble)[4]Infinitely miscible[4]0.05%1.3%
Azeotrope with Water (% water) 10.5% (bp 71°C)None13.5% (bp 84°C)1.5% (bp 38°C)
Flash Point (°C) -11°C-14°C4°CN/A
Peroxide Formation Rate Significantly slower than THF[4]HighLowNone

Key Insights from the Data:

  • Reduced Solvent Loss: 2-MeTHF's higher boiling point compared to THF and DCM results in lower evaporative losses during reactions and work-ups, improving atom economy and reducing fugitive emissions.[4]

  • Simplified Work-up & Recycling: This is arguably 2-MeTHF's most significant advantage over THF. Its low, inverse miscibility with water allows for clean and rapid phase separations after an aqueous quench.[4][5] This often eliminates the need to add a co-solvent like toluene for extraction, streamlining the process.[6] Furthermore, the favorable azeotrope allows for easy drying via simple distillation, drastically reducing the energy required for solvent recovery compared to the energy-intensive distillation needed to separate water from THF.[7]

Performance Advantages in Critical Synthetic Transformations

Theoretical benefits are meaningless without proven performance. 2-MeTHF consistently demonstrates superior or equivalent results to traditional solvents in a variety of reaction classes critical to pharmaceutical synthesis.

Organometallic Reactions: A Safer, Higher-Yielding Choice

Grignard Reactions: 2-MeTHF is an excellent medium for Grignard reactions. It often provides higher yields and reduces the formation of undesired by-products like Wurtz coupling products, particularly with benzylic and allylic Grignards.[8][9] In some cases, yields have been shown to increase by as much as 20%.[5]

Organolithium Chemistry: The stability of highly basic reagents is paramount. The half-life of n-butyllithium at 35°C is a mere 10 minutes in THF, whereas in 2-MeTHF it is extended to 70 minutes.[8] This enhanced stability is due to the steric hindrance from the methyl group, which slows the rate of solvent deprotonation, allowing for reactions to be run at more practical temperatures and reducing reagent decomposition.[10]

Biphasic Reactions: A Superior Alternative to Dichloromethane

DCM is a highly effective solvent but faces increasing regulatory pressure due to its toxicity and environmental concerns.[11][12] 2-MeTHF serves as an excellent substitute in many biphasic reactions.[6][7] Its low water solubility ensures clean phase separation, and its greater stability towards nucleophiles and bases makes it a more robust choice for reactions like alkylations, amidations, and nucleophilic aromatic substitutions.[6][12]

The Safety Profile: Designing for Inherent Process Safety

In large-scale manufacturing, safety is not just a priority; it's a prerequisite. 2-MeTHF offers significant safety advantages over other ether solvents, particularly THF.

  • Reduced Peroxide Hazard: Ethers are notorious for forming explosive peroxides upon exposure to air. The rate of peroxide formation in 2-MeTHF is considerably slower than in THF, making it safer to handle and store, especially in large volumes.[2][4] This reduces the frequency of mandatory peroxide testing and minimizes the risk of catastrophic incidents.

  • Favorable Toxicology: Studies indicate that 2-MeTHF has a more favorable toxicological profile compared to solvents like DCM, which is a suspected mutagen.[1][11] This translates to a safer working environment and reduces the long-term environmental impact.

Environmental & Sustainability Impact

The "green" credentials of 2-MeTHF are well-established and provide a compelling case for its adoption from a corporate social responsibility and regulatory standpoint.

  • Renewable Origin: 2-MeTHF is produced from furfural, which is derived from agricultural by-products, thereby reducing reliance on finite petrochemical feedstocks.[2][4]

  • Lower Lifecycle Emissions: A cradle-to-gate life cycle analysis showed that using 2-MeTHF in an industrial scenario can result in a 97% reduction in emissions compared to THF produced via a conventional chemical route.[11] Another study comparing its use in the synthesis of Tramadol found that 2-MeTHF has significantly lower climate change impacts (3.24 kg CO2 equiv) compared to THF (14.9 kg CO2 equiv).[13]

  • Enhanced Recyclability: As detailed earlier, the ease of drying and recovery is a major sustainability advantage. The energy required to recover dry 2-MeTHF is approximately 70% lower than that for recovering dry THF by distillation.[7] This leads to a more circular and energy-efficient process.

The Economic Equation: Total Cost of Ownership

While the upfront purchase price of 2-MeTHF can be higher than that of THF, a simple price-per-liter comparison is misleading. The true economic benefit is realized through a lower Total Cost of Ownership, driven by process efficiencies and waste reduction.

Visualizing the Cost-Benefit Analysis

The following diagram illustrates the factors contributing to the overall economic evaluation of 2-MeTHF versus a traditional solvent like THF.

CostBenefit cluster_cost Initial Costs cluster_benefit Operational Savings (Benefits) Solvent_Cost Higher Initial Purchase Price Total_Cost Lower Total Cost of Ownership Solvent_Cost->Total_Cost Negative Impact Yield Increased Reaction Yield Yield->Total_Cost Energy Lower Energy Cost (Solvent Recycling) Energy->Total_Cost Waste Reduced Waste Disposal Costs Waste->Total_Cost Process Simplified Process (Less Time & Labor) Process->Total_Cost Materials Reduced Use of Co-solvents/Drying Agents Materials->Total_Cost

Caption: Factors influencing the Total Cost of Ownership for 2-MeTHF.

Quantifiable Savings:

  • Energy: 70% reduction in energy for solvent recovery compared to THF.[7]

  • Yield: Up to 20% yield increases in specific Grignard reactions.[5]

  • Process Simplification: Elimination of co-solvents (e.g., toluene) for extraction and simplified drying cycles reduce plant time and labor costs.[5][6]

  • Waste Reduction: Higher yields and efficient recycling drastically cut down on hazardous waste streams and associated disposal fees.

Comparative Experimental Protocol: Grignard Reaction

To provide a practical context, here is a comparative protocol for the formation of a benzyl Grignard reagent, a reaction known to be problematic in THF due to Wurtz coupling.

Objective: To compare the yield of benzylmagnesium chloride formation and the level of the dibenzyl (Wurtz coupling) by-product when using 2-MeTHF versus THF.

Materials:

  • Magnesium turnings

  • Benzyl chloride

  • Anhydrous 2-MeTHF (inhibitor-free)

  • Anhydrous THF (inhibitor-free)

  • Iodine crystal (for initiation)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble two identical oven-dried, three-necked round-bottom flasks equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Initiation: To each flask, add magnesium turnings (1.2 eq) and a single crystal of iodine. Heat gently under a flow of nitrogen until iodine vapors are visible, then allow to cool.

  • Solvent Addition: To Flask A, add anhydrous 2-MeTHF. To Flask B, add anhydrous THF.

  • Reagent Addition: Dissolve benzyl chloride (1.0 eq) in the respective anhydrous solvent. Add a small portion of this solution to the magnesium turnings in each flask.

  • Reaction: Gentle warming may be required to initiate the reaction (observe disappearance of iodine color and bubbling). Once initiated, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at reflux for 1 hour to ensure complete consumption of magnesium.

  • Analysis (Work-up for QC):

    • Take a known aliquot from each reaction mixture.

    • Quench the aliquot with a standard solution of I2 in THF. The unreacted Grignard will consume the iodine. Titrate the excess iodine to determine the concentration of the active Grignard reagent.

    • Separately, quench another aliquot with water. Extract the organic components and analyze by GC or HPLC to quantify the amount of dibenzyl by-product formed relative to the desired product.

Expected Outcome: The reaction in 2-MeTHF (Flask A) is expected to show a higher concentration of the active Grignard reagent and a significantly lower percentage of the dibenzyl by-product compared to the reaction in THF (Flask B).[8][9]

Comparative Workflow Visualization

This diagram illustrates the streamlined workflow when using 2-MeTHF.

Workflow cluster_THF Traditional Workflow (THF) cluster_MeTHF Optimized Workflow (2-MeTHF) T_React 1. Reaction in THF T_Quench 2. Aqueous Quench T_React->T_Quench T_Add 3. Add Toluene (for phase separation) T_Quench->T_Add T_Extract 4. Extract Product T_Add->T_Extract T_Separate 5. Separate Phases (emulsion risk) T_Extract->T_Separate T_Dry 6. Energy-Intensive Distillation to Dry/Recycle T_Separate->T_Dry M_React 1. Reaction in 2-MeTHF M_Quench 2. Aqueous Quench M_React->M_Quench M_Extract 3. Extract Product (Clean Separation) M_Quench->M_Extract M_Dry 4. Azeotropic Drying (Low Energy Recycle) M_Extract->M_Dry

Sources

A Comparative Guide to Ethereal Solvents in Organolithium Chemistry: 2-MeTHF vs. Diethyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, organolithium reagents stand as powerful tools for carbon-carbon bond formation, enabling the construction of complex molecular architectures. The choice of solvent is not merely a matter of dissolving reagents; it is a critical parameter that dictates the reactivity, stability, and aggregation state of the organolithium species, thereby profoundly influencing reaction outcomes. For decades, diethyl ether (Et₂O) has been a workhorse solvent for these sensitive reactions. However, the increasing demand for safer, more efficient, and environmentally sustainable processes has propelled 2-Methyltetrahydrofuran (2-MeTHF) to the forefront as a superior alternative.

This guide provides an in-depth, evidence-based comparison of 2-MeTHF and diethyl ether, moving beyond surface-level properties to explore the fundamental chemical principles and practical implications that guide solvent selection for organolithium reactions. We will examine how the subtle structural differences between these two ethers translate into significant disparities in reaction performance, safety, and process efficiency, empowering researchers to make informed decisions for their synthetic challenges.

Physicochemical Properties: The Foundation of Performance

The physical properties of a solvent define the operational boundaries of a chemical reaction. The higher boiling point of 2-MeTHF, for instance, not only reduces solvent loss through evaporation but also permits a much wider range of reaction temperatures compared to the highly volatile diethyl ether.[1][2][3] This is particularly advantageous for reactions that require heating to proceed at a reasonable rate.

Furthermore, the "inverse solubility" of 2-MeTHF in water—where its solubility decreases as temperature increases—is a rare and highly beneficial property.[2] Its limited miscibility with water is a cornerstone of its utility, starkly contrasting with the more significant solubility of diethyl ether, a factor that complicates aqueous work-ups.[2][4]

Table 1: Comparison of Key Physicochemical Properties

PropertyThis compound (2-MeTHF)Diethyl Ether (Et₂O)Implication for Organolithium Reactions
Molecular Formula C₅H₁₀O(C₂H₅)₂O-
Molecular Weight 86.13 g/mol 74.12 g/mol -
Boiling Point 80 °C[3]34.6 °C[4]2-MeTHF allows for a much broader operational temperature range, including reflux at higher temperatures.
Melting Point -136 °C[3]-116.3 °CBoth are suitable for cryogenic reactions. 2-MeTHF is known to form a glass at low temperatures.[2]
Density (20°C) 0.854 g/mL[5]0.713 g/mL[4]-
Flash Point -11 °C[3]-45 °C2-MeTHF is highly flammable but significantly less so than the extremely volatile diethyl ether, enhancing safety.
Solubility in Water (20°C) 14 g/100 g[5]6.9 g/100 mL[4]2-MeTHF's limited water solubility allows for clean phase separations during aqueous work-ups.
Water Azeotrope (% water) 10.6% (boils at 71 °C)[1][5]1.3% (boils at 34 °C)The azeotrope of 2-MeTHF facilitates its drying by simple distillation.[6][7]

Solvent-Reagent Interactions: Stability and Reactivity

The performance of an ethereal solvent in organolithium reactions is governed by its interaction with the highly basic reagent. This interaction encompasses both the solvent's ability to solvate the lithium cation and its stability against degradation by the organolithium base.

Enhanced Stability of 2-MeTHF

A critical limitation of many ethereal solvents is their susceptibility to cleavage by organolithium reagents.[8] This degradation occurs via deprotonation at the α-position to the ether oxygen, followed by a decomposition pathway.[7][9] For instance, tetrahydrofuran (THF) is rapidly lithiated by n-butyllithium (n-BuLi) at 35 °C, with a half-life of only 10 minutes.[6][7]

The methyl group at the 2-position of 2-MeTHF provides significant steric hindrance, drastically slowing the rate of α-deprotonation and subsequent decomposition.[6][7][10] This increased stability allows reactions in 2-MeTHF to be conducted at higher temperatures and for longer durations without significant solvent degradation or the formation of unwanted byproducts.[6][7] While diethyl ether is more stable than THF, 2-MeTHF offers superior stability, expanding the accessible reaction conditions.[6]

G cluster_0 Ether Cleavage Pathway cluster_1 Enhanced Stability of 2-MeTHF Et2O Diethyl Ether (or THF) Intermediate1 α-Lithiated Ether (Unstable) Et2O->Intermediate1 α-Deprotonation (Fast for THF, Slower for Et2O) BuLi1 n-BuLi BuLi1->Intermediate1 Products1 Decomposition Products (e.g., Ethylene + LiOEt) Intermediate1->Products1 Cleavage MeTHF 2-MeTHF Deprotonation α-Deprotonation (Sterically Hindered) MeTHF->Deprotonation Very Slow BuLi2 n-BuLi BuLi2->Deprotonation

Figure 1. Comparative stability of ethers towards organolithium reagents.

Solvating Power and Reagent Aggregation

Organolithium reagents exist as aggregates in solution (e.g., tetramers or hexamers for n-BuLi), and their reactivity is enhanced when these aggregates are broken down by coordinating solvents.[11][12] Ethers act as Lewis bases, solvating the lithium cation and shifting the equilibrium towards smaller, more reactive species.[12][13][14]

The Lewis basicity of 2-MeTHF is considered intermediate between that of diethyl ether and THF.[15][16][17][18] This provides a balanced level of solvation, effectively activating the organolithium reagent for reaction without the excessive reactivity and instability sometimes observed in THF.

G cluster_0 Solvation by Diethyl Ether cluster_1 Solvation by 2-MeTHF Li_Et2O Li⁺ Et2O1 Et₂O Li_Et2O->Et2O1 Coordination Et2O2 Et₂O Li_Et2O->Et2O2 Coordination Et2O3 Et₂O Li_Et2O->Et2O3 Coordination Et2O4 Et₂O Li_Et2O->Et2O4 Coordination Li_MeTHF Li⁺ MeTHF1 2-MeTHF Li_MeTHF->MeTHF1 Coordination MeTHF2 2-MeTHF Li_MeTHF->MeTHF2 Coordination MeTHF3 2-MeTHF Li_MeTHF->MeTHF3 Coordination MeTHF4 2-MeTHF Li_MeTHF->MeTHF4 Coordination Title Figure 2. Solvation of Lithium Cation by Ethereal Solvents

Figure 2. Solvation of Lithium Cation by Ethereal Solvents.

The Practical Advantage: Process Efficiency and Safety

Beyond reaction kinetics and stability, the choice of solvent has profound implications for the overall process, including work-up, product isolation, and safety.

Simplified Work-up and Enhanced Yields

This is arguably the most significant practical advantage of 2-MeTHF. Its limited water miscibility allows for a simple aqueous quench followed by a clean phase separation.[19] This often eliminates the need to add a secondary organic solvent (like toluene or ethyl acetate) for extraction, thereby reducing solvent waste and simplifying the overall process.[15][18] In contrast, the higher water solubility of diethyl ether can lead to the formation of emulsions and loss of product into the aqueous layer, complicating isolation and reducing yields.

Improved Safety Profile

While both solvents are flammable and can form explosive peroxides upon exposure to air and light, 2-MeTHF offers a superior safety profile.[3][4][20] Its significantly higher boiling point and lower volatility reduce the concentration of flammable vapors in the atmosphere, mitigating the risk of fire.[1] The flash point of 2-MeTHF (-11 °C) is substantially higher than that of diethyl ether (-45 °C), making it a much safer solvent to handle.[1]

"Green" Chemistry and Sustainability

2-MeTHF is championed as a green solvent, a designation supported by its derivation from renewable feedstocks such as corn cobs and sugarcane bagasse.[6][21][22][23] Its production from biomass significantly reduces the reliance on fossil fuels.[23] Furthermore, 2-MeTHF is biodegradable and has a more favorable toxicological profile compared to many traditional solvents.[23][24] Life cycle analyses have shown that using 2-MeTHF can result in a substantial reduction in emissions compared to solvents like THF.[21][22]

Experimental Protocols: A Practical Demonstration

To illustrate the practical differences between the two solvents, we present a general protocol for a metal-halogen exchange reaction followed by electrophilic quench.

G Start Start: Inert Atmosphere Setup (Flame-dried flask, N₂/Ar) Dissolve Dissolve Aryl Bromide in Anhydrous Solvent (2-MeTHF or Et₂O) Start->Dissolve Cool Cool to -78 °C (Dry Ice/Acetone Bath) Dissolve->Cool Add_nBuLi Slowly Add n-BuLi (via syringe) Cool->Add_nBuLi Stir_Exchange Stir at -78 °C (30-60 min for exchange) Add_nBuLi->Stir_Exchange Add_Electrophile Add Electrophile (e.g., Aldehyde, CO₂) Stir_Exchange->Add_Electrophile Warm Allow to Warm to Room Temperature Add_Electrophile->Warm Quench Quench Reaction (aq. NH₄Cl or H₂O) Warm->Quench Workup Work-up Procedure (Key Difference Area) Quench->Workup End End: Product Isolation Workup->End

Figure 3. General workflow for an organolithium reaction.

Protocol 1: Metal-Halogen Exchange using n-BuLi in 2-MeTHF
  • Setup: To a flame-dried Schlenk flask under a nitrogen atmosphere, add a solution of the aryl bromide (1.0 eq) in anhydrous 2-MeTHF.

  • Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) via syringe. Stir the mixture at -78 °C for 30 minutes.

  • Quench: Add the desired electrophile (1.2 eq) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel. The organic layer (2-MeTHF) will separate cleanly. Separate the layers.

  • Isolation: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product. Note: No additional extraction solvent is typically required.

Protocol 2: Metal-Halogen Exchange using n-BuLi in Diethyl Ether
  • Setup: To a flame-dried Schlenk flask under a nitrogen atmosphere, add a solution of the aryl bromide (1.0 eq) in anhydrous diethyl ether.

  • Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) via syringe. Stir the mixture at -78 °C for 30 minutes.

  • Quench: Add the desired electrophile (1.2 eq) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel.

  • Isolation: Extract the aqueous layer two to three times with additional portions of diethyl ether or another suitable solvent (e.g., ethyl acetate) to recover dissolved product. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

Conclusion: Making the Right Choice

The selection between 2-MeTHF and diethyl ether is a choice between a traditional solvent and a modern, high-performance, sustainable alternative. While diethyl ether remains a viable option for certain low-temperature applications, the evidence overwhelmingly supports 2-MeTHF as the superior solvent for a broad range of organolithium reactions.

Table 2: Summary of Advantages and Disadvantages

FeatureThis compound (2-MeTHF)Diethyl Ether (Et₂O)
Performance Excellent: Higher stability allows for wider temperature range and longer reaction times.[6][7]Good: Suitable for many low-temperature reactions.
Safety Good: Higher boiling point and flash point reduce fire hazard compared to Et₂O.[1]Poor: Extremely volatile and flammable with a very low flash point.
Work-up Excellent: Limited water miscibility simplifies work-up and reduces solvent waste.[19]Fair: Moderate water solubility can lead to product loss and require additional extractions.
Sustainability Excellent: Derived from renewable resources with a lower environmental impact.[21][23]Poor: Petroleum-derived.
Cost Generally more expensive.Less expensive.

For researchers, scientists, and drug development professionals, the advantages offered by 2-MeTHF—enhanced thermal stability, a superior safety profile, simplified product isolation, and significant environmental benefits—provide a compelling case for its adoption. The marginal increase in solvent cost is often offset by savings in processing time, reduced solvent waste, and increased reaction yields, making 2-MeTHF not just the greener choice, but the smarter choice for modern organometallic chemistry.

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Beyond THF: A Senior Application Scientist's Guide to 2-Methyltetrahydrofuran (2-MeTHF) for Enhanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For decades, tetrahydrofuran (THF) has been a workhorse solvent in organic synthesis, prized for its excellent solvating power for a wide range of reagents. However, its well-documented drawbacks, including peroxide formation, high water miscibility complicating work-ups, and petro-based origins, have driven the search for a more robust and sustainable alternative. Enter 2-methyltetrahydrofuran (2-MeTHF), a bio-based solvent that is rapidly gaining traction as a superior replacement in numerous applications, particularly within the pharmaceutical and fine chemical industries.[1][2] This guide provides an in-depth comparison of 2-MeTHF and THF, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

A Tale of Two Ethers: Physicochemical Properties at a Glance

A direct comparison of the physical and chemical properties of 2-MeTHF and THF reveals the fundamental reasons behind the significant performance advantages of 2-MeTHF in many synthetic contexts.

PropertyThis compound (2-MeTHF)Tetrahydrofuran (THF)Significance for Synthesis
Molecular Formula C₅H₁₀OC₄H₈OThe additional methyl group in 2-MeTHF is key to its enhanced stability.
Molar Mass 86.13 g/mol 72.11 g/mol ---
Boiling Point ~80 °C~66 °CAllows for higher reaction temperatures, potentially increasing reaction rates.[2] Reduces solvent loss during reflux.
Melting Point -136 °C-108.4 °CSuitable for a wide range of reaction temperatures, including low-temperature reactions.
Density 0.854 g/mL0.889 g/mL---
Solubility in Water Limited (14 g/100 g at 20 °C)MiscibleA key advantage for work-up. Enables clean phase separations, reducing the need for extraction solvents and simplifying solvent recovery.[3][4]
Azeotrope with Water Yes (10.5% water, boils at 71 °C)NoFacilitates easy drying of the solvent and reaction mixtures.
Lewis Basicity StrongStrongBoth are excellent solvents for organometallic reagents.
Stability to Strong Bases Significantly more stableProne to deprotonation and decompositionThe methyl group at the 2-position sterically hinders and electronically deactivates the adjacent C-H bonds, making 2-MeTHF far more resistant to strong bases like organolithium reagents.[3][5]
Peroxide Formation Slower rate of formationForms explosive peroxides readilyEnhanced safety profile for storage and handling.[2]
Origin Primarily bio-based (from furfural)Petrochemical-basedAligns with green chemistry principles and sustainability goals.[2]

Performance in Key Synthetic Applications: A Data-Driven Comparison

The theoretical advantages of 2-MeTHF translate into tangible improvements in a variety of critical chemical transformations.

Grignard Reactions: Higher Yields and Simplified Work-ups

Grignard reactions are fundamental for C-C bond formation. The choice of solvent is critical for the formation, stability, and reactivity of the Grignard reagent. 2-MeTHF has consistently demonstrated superior performance over THF in these reactions.

One of the key reasons for this is the significantly higher solubility of magnesium salts in 2-MeTHF. For instance, the solubility of magnesium bromide (MgBr₂) in 2-MeTHF is greater than 40 g/100g at 25°C, compared to only about 5 g/100g in THF.[4][6] This allows for the preparation of more concentrated Grignard reagents and can prevent the precipitation of magnesium salts that can hinder reactivity.

Comparative Data: Formation of Phenylmagnesium Bromide and Subsequent Reaction

SolventGrignard FormationReaction with Benzaldehyde (Yield)Observations
2-MeTHF Rapid, homogeneous solution>95%Clean phase separation after aqueous quench.
THF Slower, potential for precipitation~85-90%Emulsion formation during work-up often requires an additional extraction solvent.

Experimental Protocol: Preparation of Phenylmagnesium Bromide in 2-MeTHF

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to activate the magnesium.

  • Add anhydrous 2-MeTHF to cover the magnesium.

  • Slowly add a solution of bromobenzene (1.0 equivalent) in anhydrous 2-MeTHF via the dropping funnel. The initiation of the reaction is indicated by a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

Organolithium Chemistry: Enhanced Stability and Control

The increased stability of 2-MeTHF towards strong bases makes it an exceptional solvent for reactions involving organolithium reagents. THF is known to be deprotonated by strong bases like n-butyllithium (n-BuLi), leading to solvent degradation and side reactions, especially at temperatures above -20 °C.[3] In contrast, the half-life of n-BuLi at 35°C is 130 minutes in 2-MeTHF, compared to just 10 minutes in THF.[3][5]

G

Experimental Protocol: Lithiation of an Aromatic Ring followed by Quenching with an Electrophile

  • To a flame-dried Schlenk flask under a nitrogen atmosphere, add a solution of the aromatic substrate (1.0 equivalent) in anhydrous 2-MeTHF.

  • Cool the solution to the desired temperature (e.g., 0 °C or room temperature, which is often feasible in 2-MeTHF).

  • Slowly add n-butyllithium (1.1 equivalents) while maintaining the temperature.

  • Stir the reaction mixture for the desired time to ensure complete lithiation.

  • Add the electrophile (1.2 equivalents) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Transition Metal-Catalyzed Cross-Coupling Reactions

2-MeTHF has also proven to be an effective solvent in various transition metal-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.[3] Its higher boiling point allows for reactions to be run at elevated temperatures, which can be beneficial for challenging substrates or for accelerating reaction rates.

Comparative Data: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

SolventCatalyst SystemTemperature (°C)Yield (%)
2-MeTHF Pd(OAc)₂ / SPhos8092
THF Pd(OAc)₂ / SPhos6578

Safety and Handling: A Clear Advantage for 2-MeTHF

The propensity of ethereal solvents to form explosive peroxides upon exposure to air and light is a significant safety concern. While both THF and 2-MeTHF can form peroxides, the rate of formation is considerably slower in 2-MeTHF.[2] This inherent stability provides a significant safety advantage in handling, storage, and in processes where the solvent is heated or distilled.

G start Solvent Selection Decision base_stability Is the reaction base-sensitive (e.g., organolithiums)? start->base_stability workup_consideration Is a simplified aqueous work-up desirable? base_stability->workup_consideration No use_2MeTHF Select 2-MeTHF base_stability->use_2MeTHF Yes temp_requirement Does the reaction require elevated temperatures (>66°C)? workup_consideration->temp_requirement No workup_consideration->use_2MeTHF Yes temp_requirement->use_2MeTHF Yes consider_THF THF may be suitable, but consider 2-MeTHF for safety and sustainability temp_requirement->consider_THF No

Protocol for Peroxide Quantification in Ethers

This method provides a qualitative or semi-quantitative assessment of peroxide levels.

  • Materials :

    • Solvent to be tested

    • Potassium iodide (KI) solution (10% w/v in water)

    • Glacial acetic acid

    • Starch solution (1% w/v, freshly prepared) or peroxide test strips.

  • Procedure :

    • To 1 mL of the ether solvent in a test tube, add 1 mL of glacial acetic acid and 1 mL of the 10% KI solution.

    • Shake the mixture and observe the color. A yellow to brown color indicates the presence of peroxides.

    • The intensity of the color is proportional to the peroxide concentration. For a more quantitative result, commercially available peroxide test strips can be used according to the manufacturer's instructions.

It is crucial to test for peroxides in any ether solvent that has been opened and stored for an extended period, especially before distillation or concentration.

Conclusion: A Greener, Safer, and More Efficient Future for Synthesis

The evidence strongly supports the broader applicability of 2-MeTHF as a replacement for THF in a wide range of chemical syntheses. Its bio-based origin, superior stability, enhanced safety profile, and the process efficiencies it offers through simplified work-ups make it a compelling choice for modern, sustainable chemistry.[1][7] While the initial cost of 2-MeTHF may be higher than THF, the overall process economics are often more favorable due to reduced solvent waste, decreased need for extraction solvents, and potentially higher reaction yields. For researchers, scientists, and drug development professionals committed to advancing chemical synthesis, the adoption of 2-MeTHF represents a significant step towards safer, greener, and more efficient processes.

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The Ascendancy of a Bio-Derived Solvent: A Comparative Performance Review of 2-MeTHF in Named Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of safer, more sustainable, and efficient chemical syntheses, the choice of solvent has emerged as a critical factor. For decades, conventional ethereal solvents like tetrahydrofuran (THF) and aromatic hydrocarbons such as toluene have been mainstays in the synthetic chemist's toolbox. However, their significant drawbacks, including peroxide formation, toxicity, and petrochemical origins, have catalyzed the search for greener alternatives. Among the frontrunners is 2-methyltetrahydrofuran (2-MeTHF), a bio-derived solvent that offers a compelling combination of enhanced performance, improved safety, and a favorable environmental profile.[1][2][3]

This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, comparative analysis of 2-MeTHF's performance in three cornerstone named reactions: the Grignard reaction, the Suzuki-Miyaura coupling, and the Buchwald-Hartwig amination. By examining experimental data and exploring the mechanistic underpinnings of its advantages, this guide aims to equip you with the knowledge to harness the full potential of 2-MeTHF in your synthetic endeavors.

Unveiling the Superiority of 2-MeTHF: A Look at its Physicochemical Properties

The advantages of 2-MeTHF stem from its unique physical and chemical properties, which distinguish it from traditional solvents. A comparative overview of these properties is essential to understanding its performance in various reaction environments.

Property2-MeTHFTetrahydrofuran (THF)TolueneDichloromethane (DCM)
Boiling Point (°C) 80.266110.639.6
Water Miscibility Partially miscible (14 g/100 g at 20°C)MiscibleVery lowSlightly soluble
Lewis Basicity StrongStrongWeakVery weak
Peroxide Formation Lower tendency than THFHigh tendencyDoes not form peroxidesDoes not form peroxides
Origin Renewable (from furfural)PetrochemicalPetrochemicalPetrochemical

The higher boiling point of 2-MeTHF allows for a wider operational temperature range, enabling reactions to be conducted at elevated temperatures to potentially increase reaction rates.[4] Its partial miscibility with water is a significant advantage in work-up procedures, facilitating cleaner phase separations and reducing the need for additional extraction solvents.[3][4] Furthermore, its reduced tendency to form explosive peroxides compared to THF enhances its safety profile for handling and storage.[4]

Grignard Reactions: Enhanced Yields and Purity

The Grignard reaction, a fundamental tool for carbon-carbon bond formation, is highly sensitive to the choice of solvent. The solvent must effectively solvate the Grignard reagent, preventing its precipitation while not reacting with it.

Performance Comparison

Numerous studies have demonstrated the superiority of 2-MeTHF over THF and other ethereal solvents in Grignard reactions, particularly in minimizing the formation of the Wurtz coupling by-product.[5] This side reaction, the homocoupling of the alkyl/aryl halide, can significantly reduce the yield of the desired Grignard product.

Table 1: Comparative Yields in the Grignard Reaction of Benzyl Chloride [5]

SolventGrignard Product Yield (%)Wurtz By-product (%)
2-MeTHF 90Low
THF 27Significant
Et₂O 94Low

As the data indicates, 2-MeTHF provides a yield comparable to diethyl ether (Et₂O) while significantly outperforming THF in suppressing the Wurtz by-product.[5] The improved performance in 2-MeTHF can be attributed to its slightly lower polarity and solvating power compared to THF, which is believed to disfavor the homocoupling pathway. In some cases, an 18% improvement in yield has been observed when switching from THF to 2-MeTHF.[1]

Mechanistic Insights

The ethereal oxygen in 2-MeTHF coordinates with the magnesium center of the Grignard reagent, stabilizing it in solution. The methyl group at the 2-position is thought to sterically hinder side reactions, such as enolization of carbonyl compounds, leading to higher chemoselectivity. Furthermore, the higher boiling point of 2-MeTHF allows for the formation of sluggish Grignard reagents at a faster rate.[4]

Experimental Protocol: Grignard Reaction in 2-MeTHF

Materials:

  • Magnesium turnings

  • Alkyl or aryl halide

  • Anhydrous 2-MeTHF

  • Electrophile (e.g., aldehyde, ketone, ester)

  • Iodine crystal (for initiation)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Add magnesium turnings to the flask.

  • Add a small crystal of iodine to the flask.

  • Add a small portion of a solution of the alkyl/aryl halide in anhydrous 2-MeTHF from the dropping funnel.

  • Observe for the initiation of the reaction (disappearance of the iodine color and/or gentle reflux). If the reaction does not start, gentle heating may be applied.

  • Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to the desired temperature (typically 0 °C or room temperature).

  • Add a solution of the electrophile in anhydrous 2-MeTHF dropwise from the dropping funnel.

  • After the addition is complete, stir the reaction mixture for the appropriate time at the chosen temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer. The partial miscibility of 2-MeTHF with water allows for a cleaner phase separation compared to THF.[4]

  • Extract the aqueous layer with 2-MeTHF.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by appropriate methods (e.g., chromatography, distillation, or recrystallization).

Grignard_Workflow reagents Mg, R-X, 2-MeTHF initiation Initiation (Iodine, heat) reagents->initiation 1. grignard_formation Grignard Formation (R-MgX) initiation->grignard_formation 2. electrophile_addition Addition of Electrophile grignard_formation->electrophile_addition 3. reaction C-C Bond Formation electrophile_addition->reaction 4. workup Aqueous Work-up & Phase Separation reaction->workup 5. product Isolated Product workup->product 6. Buchwald_Hartwig_Workflow reagents Aryl Halide, Amine, Pd Catalyst, Ligand, Base solvent_addition Add 2-MeTHF reagents->solvent_addition 1. heating Heat under Inert Atmosphere solvent_addition->heating 2. reaction C-N Bond Formation heating->reaction 3. workup Filtration & Aqueous Work-up reaction->workup 4. product Purified Aryl Amine workup->product 5.

Sources

The Practitioner's Guide to Enhanced Work-Up Efficiency: A Side-by-Side Comparison of 2-MeTHF and THF

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical synthesis, solvent selection is a critical decision that profoundly impacts reaction performance, process efficiency, and overall sustainability. For decades, Tetrahydrofuran (THF) has been a ubiquitous solvent in academic and industrial laboratories, prized for its excellent solvating properties. However, the increasing emphasis on green chemistry and process optimization has brought 2-Methyltetrahydrofuran (2-MeTHF) to the forefront as a superior alternative, particularly concerning the often-laborious work-up phase of a reaction. This guide provides an in-depth, side-by-side comparison of 2-MeTHF and THF, with a specific focus on work-up efficiency, supported by experimental insights and data for researchers, scientists, and drug development professionals.

At a Glance: Key Physicochemical and Safety Properties

A fundamental understanding of the physical and chemical properties of a solvent is paramount to its effective application. The seemingly subtle structural difference between THF and 2-MeTHF—a single methyl group—gives rise to significant variations in their behavior, particularly in the context of aqueous work-ups.

PropertyThis compound (2-MeTHF)Tetrahydrofuran (THF)Significance in Work-Up Efficiency
Boiling Point ~80°C[1]~66°C[1]Higher boiling point of 2-MeTHF reduces solvent loss through evaporation during transfers and extractions, improving atom economy and reducing volatile emissions.[2]
Water Miscibility Limited (~4.1% at 20°C)[3]Infinite[3]This is the most critical differentiator. 2-MeTHF's low water miscibility allows for clean and rapid phase separation from aqueous layers, simplifying extractions and often eliminating the need for co-solvents.[1]
Density ~0.86 g/mL[3]~0.89 g/mL[3]Both are less dense than water, forming the upper layer in aqueous extractions.
Peroxide Formation Slower rate of formationProne to rapid peroxide formation2-MeTHF's reduced tendency to form explosive peroxides enhances safety during storage and handling, especially when solvent recovery and reuse are considered.
Origin Primarily bio-based, from renewable resources like furfural.[2]Typically derived from petrochemical sources.[2]2-MeTHF offers a significantly reduced carbon footprint, aligning with green chemistry principles.[2]

The Work-Up Advantage: A Deeper Dive into Efficiency

The theoretical advantages of 2-MeTHF, as suggested by its physical properties, translate into tangible benefits during the practical stages of a chemical work-up. The primary driver for this enhanced efficiency is its limited miscibility with water.

Phase Separation: Clean and Swift

Following the quenching of a reaction with an aqueous solution, the separation of the organic and aqueous layers is a crucial step. With THF's complete water miscibility, a homogenous solution often results, necessitating the addition of a significant volume of a less polar organic solvent (like ethyl acetate or toluene) and/or a saturated brine solution to induce phase separation. This not only increases solvent consumption but can also lead to the formation of persistent emulsions, which are notoriously difficult and time-consuming to break.

In stark contrast, 2-MeTHF readily forms a distinct biphasic mixture with water, allowing for a clean and rapid separation of the two layers.[4] This often eliminates the need for an additional extraction solvent, streamlining the entire process. The result is a reduction in the number of handling steps, minimized product loss in the aqueous phase, and a significant decrease in overall work-up time.

Extraction Efficiency: Fewer Cycles, Higher Recovery

The efficiency of an extraction process is determined by how effectively the desired compound partitions from the aqueous phase into the organic solvent. While THF's polarity can be advantageous for dissolving a wide range of compounds, its miscibility with water can lead to a less favorable partition coefficient for many organic products, requiring multiple extraction cycles to ensure complete recovery.

2-MeTHF, being a more effective extraction solvent for a broad range of polarities, often allows for a more complete extraction of the product in a single step.[3] This reduces the total volume of solvent required and minimizes the risk of product degradation or loss associated with repeated extractions. Studies have shown that in Grignard reactions, the use of 2-MeTHF leads to higher yields, in part due to more efficient work-ups.[5]

Solvent Recovery and Recycling: A Greener and More Economical Choice

The ease of solvent recovery is a critical factor in both the cost-effectiveness and environmental impact of a chemical process. The complete miscibility of THF with water forms an azeotrope, making its recovery from aqueous waste streams an energy-intensive and often complex process requiring specialized distillation techniques.[6]

2-MeTHF, with its low water miscibility and the formation of a favorable azeotrope with water, is significantly easier and less costly to recycle.[3] The energy required for drying and recovering 2-MeTHF is substantially lower than that for THF, contributing to a more sustainable and economical process on a larger scale.[6]

Experimental Protocol: A Comparative Grignard Reaction Work-Up

To illustrate the practical differences in work-up efficiency, the following is a generalized, comparative protocol for the aqueous work-up of a Grignard reaction, a common synthetic procedure where these solvents are frequently employed.

Reaction Quenching and Initial Separation

G cluster_0 2-MeTHF Work-Up cluster_1 THF Work-Up a1 Reaction mixture in 2-MeTHF a2 Quench with aq. NH4Cl a1->a2 a3 Transfer to separatory funnel a2->a3 a4 Clean phase separation a3->a4 a5 Separate aqueous layer a4->a5 a6 Organic layer (product in 2-MeTHF) a5->a6 b1 Reaction mixture in THF b2 Quench with aq. NH4Cl b1->b2 b3 Add brine and/or EtOAc/Toluene b2->b3 b4 Transfer to separatory funnel b3->b4 b5 Potential emulsion formation b4->b5 b6 Separate aqueous layer b5->b6 b7 Organic layer (product in THF/EtOAc) b6->b7

Caption: Comparative workflow for the initial quenching and phase separation step.

2-MeTHF Protocol:

  • Quenching: Cool the reaction vessel containing the Grignard reaction mixture in 2-MeTHF in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. The organic (2-MeTHF) and aqueous layers will readily separate.

  • Extraction: Separate the two layers. The aqueous layer can be extracted once more with a small volume of 2-MeTHF to ensure complete product recovery.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

THF Protocol:

  • Quenching: Cool the reaction vessel containing the Grignard reaction mixture in THF in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.

  • Inducing Phase Separation: To the quenched mixture, add a significant volume of a less polar organic solvent, such as ethyl acetate or diethyl ether, and a saturated aqueous solution of sodium chloride (brine). This is necessary to break the miscibility of THF and water.

  • Phase Separation and Emulsion Management: Transfer the mixture to a separatory funnel. Shake gently to avoid emulsion formation. If an emulsion forms, allow the mixture to stand for an extended period, or add more brine to help break it.

  • Extraction: Separate the two layers. The aqueous layer should be extracted at least two more times with the chosen organic solvent to ensure adequate product recovery.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Safety and Environmental Considerations

Beyond work-up efficiency, the safety and environmental profiles of solvents are of paramount importance.

Peroxide Formation

Ethers are known to form potentially explosive peroxides upon exposure to air and light. While this is a risk for both solvents, the rate of peroxide formation in 2-MeTHF is considerably slower than in THF. This inherent stability makes 2-MeTHF a safer choice for handling and long-term storage.

Toxicity

While both solvents should be handled with appropriate personal protective equipment in a well-ventilated fume hood, THF is suspected of causing cancer.[4][7] The toxicological profile of 2-MeTHF is generally considered more favorable.[8]

Environmental Impact

2-MeTHF is primarily derived from renewable biomass sources, such as corncobs and sugarcane bagasse, positioning it as a "green" solvent.[8] In contrast, THF is typically produced from petrochemical feedstocks. The use of bio-derived 2-MeTHF significantly reduces the carbon footprint and reliance on fossil fuels. Furthermore, the easier recyclability of 2-MeTHF further enhances its environmental credentials by minimizing waste and resource consumption.

Conclusion: A Clearer Path to Purer Products

The choice between 2-MeTHF and THF extends beyond simple solvent properties; it is a decision that impacts the efficiency, safety, and sustainability of the entire chemical process. While THF remains a workhorse in many laboratories, the evidence strongly supports the adoption of 2-MeTHF as a superior alternative, particularly when considering the critical work-up stage.

The key advantages of 2-MeTHF in work-up efficiency can be summarized as:

  • Faster and Cleaner Phase Separations: Due to its limited water miscibility.

  • Reduced Solvent Consumption: Often eliminating the need for a co-solvent for extraction.

  • Fewer Extraction Cycles: Leading to higher product recovery and reduced processing time.

  • Simplified Solvent Recycling: Resulting in lower energy consumption and cost.

For researchers, scientists, and drug development professionals seeking to optimize their synthetic workflows, reduce their environmental impact, and enhance laboratory safety, the transition from THF to 2-MeTHF represents a logical and scientifically sound progression. The initial investment in a seemingly more expensive solvent can be rapidly offset by the significant gains in efficiency, safety, and sustainability.

References

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A Senior Application Scientist's Guide to Replicating Literature Procedures with 2-MeTHF

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Performance and Sustainability in Modern Synthesis

For decades, solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene, and DMF have been the workhorses of the pharmaceutical and fine chemical industries. Their well-understood properties and broad applicability have made them staples in countless literature procedures. However, the growing emphasis on green chemistry, process safety, and efficiency has spurred the search for superior alternatives.[1] Enter 2-Methyltetrahydrofuran (2-MeTHF), a bio-derived solvent that is not just a "greener" substitute but often a higher-performing one.[2][3]

This guide provides an in-depth comparison of 2-MeTHF against its traditional counterparts in key, industrially relevant reactions. We will move beyond simple property tables to explore the causality behind performance differences, offering detailed, replicable protocols and quantitative data to support your transition to a safer, more sustainable, and often more efficient solvent.

Why Consider 2-MeTHF? A Mechanistic and Practical Overview

2-MeTHF, which can be derived from renewable resources like corncobs and sugarcane bagasse, presents a compelling case for its adoption based on a unique combination of physical and chemical properties.[2][4]

Key Property Advantages over Traditional Solvents:

Property2-MeTHFTetrahydrofuran (THF)Dichloromethane (DCM)
Boiling Point ~80 °C[5]~66 °C[5]~40 °C[6]
Water Solubility Limited (~4.1% at 20°C)[5][6]Infinite[5]Low (~2.0% at 20°C)[6]
Peroxide Formation Significantly slower than THF[5]High tendency[7][8]N/A
Origin Bio-based[2][5]Petrochemical[5]Petrochemical
Azeotrope with Water Yes (10.6% water)[6]Yes (6.7% water)[6]Yes (1.5% water)[6]

The Causality Behind the Advantages:

  • Higher Boiling Point: The 14°C higher boiling point compared to THF allows for a wider operational temperature range, potentially increasing reaction rates and reducing reaction times.[9] It also minimizes solvent loss from evaporation during reflux and work-up procedures.[5]

  • Limited Water Miscibility: This is arguably 2-MeTHF's most significant practical advantage over THF.[9] Unlike the infinitely miscible THF, 2-MeTHF's partial solubility in water leads to clean, rapid phase separations during aqueous work-ups.[10] This often eliminates the need for co-solvents like toluene or MTBE for extraction, simplifying the process, reducing solvent waste, and saving valuable plant time by avoiding persistent emulsions.[6][11]

  • Reduced Peroxide Formation: Ethers are notorious for forming shock-sensitive, explosive peroxides upon exposure to air and light.[7][8] While 2-MeTHF still forms peroxides, the rate is considerably slower than in THF, enhancing its storage and handling safety profile, a critical factor in both laboratory and large-scale industrial settings.[5]

  • Bio-Derived: Sourced from agricultural byproducts, 2-MeTHF aligns with the principles of sustainable chemistry by reducing reliance on petrochemical feedstocks and lowering its carbon footprint.[3][5]

Application 1: Grignard Reactions - A Superior Medium for Organometallics

Grignard reactions are fundamental to C-C bond formation. The solvent must effectively solvate and stabilize the highly reactive Grignard reagent. While THF is a standard choice, 2-MeTHF often delivers superior performance.[12]

The Mechanistic Edge: The Lewis basicity of the ether oxygen in 2-MeTHF is crucial for stabilizing the magnesium center of the Grignard reagent.[9][13] Furthermore, 2-MeTHF exhibits a higher solubility for magnesium halides (e.g., MgBr2) compared to THF.[10] This allows for the preparation of more concentrated Grignard solutions and can prevent the precipitation of magnesium salts that sometimes complicates reactions in THF.[14]

Experimental Protocol: Formation of Phenylmagnesium Bromide

This protocol demonstrates the formation of a standard Grignard reagent, highlighting the procedural differences dictated by the choice of solvent.

G cluster_setup Apparatus Setup cluster_reagent_prep Reagent Preparation cluster_reaction Reaction setup Flame-dry 3-neck RBF with Mg turnings, condenser, dropping funnel under N2 init Add small portion of halide solution to Mg. Initiate with heat/iodine if needed. setup->init 1 prep_thf Prepare solution of Bromobenzene in anhydrous THF prep_thf->init prep_methf Prepare solution of Bromobenzene in anhydrous 2-MeTHF prep_methf->init addition_thf Add remaining halide solution dropwise to maintain gentle reflux (~66°C) init->addition_thf THF Path addition_methf Add remaining halide solution dropwise to maintain gentle reflux (~80°C) init->addition_methf 2-MeTHF Path complete Stir at reflux until Mg is consumed addition_thf->complete addition_methf->complete G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation setup Combine Aryl Halide, Boronic Acid, Pd Catalyst, Ligand, and Base in flask add_solv_tol Add Toluene and aqueous base solution setup->add_solv_tol Toluene Path add_solv_methf Add 2-MeTHF and aqueous base solution setup->add_solv_methf 2-MeTHF Path heat Heat mixture to 80-90°C with vigorous stirring add_solv_tol->heat add_solv_methf->heat monitor Monitor reaction by TLC/GC/LC-MS heat->monitor workup Cool, separate phases, extract aqueous layer, wash combined organics, dry, and concentrate monitor->workup purify Purify by chromatography or recrystallization workup->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Procedure A: Traditional Solvent (Toluene)

  • Setup: To a round-bottomed flask, add 4-bromoanisole (1.87 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), Pd(PPh3)4 (116 mg, 0.1 mmol, 1 mol%), and potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add toluene (40 mL) and water (10 mL).

  • Reaction: The mixture is degassed with nitrogen for 15 minutes and then heated to 90°C with vigorous stirring for 4 hours, or until TLC/GC analysis indicates consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with toluene (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Procedure B: 2-MeTHF

  • Setup: Identical to the toluene procedure.

  • Solvent Addition: Add 2-MeTHF (40 mL) and water (10 mL).

  • Reaction: The mixture is degassed and heated to 80°C (at reflux) with vigorous stirring for 4 hours.

  • Work-up: The work-up is identical to the toluene procedure, substituting 2-MeTHF for toluene in the extraction steps.

  • Purification: Purify the crude product by column chromatography.

Comparative Data & Analysis

ParameterTraditional (Toluene)2-MeTHFRationale for Difference
Reaction Temp. 90 °C (or higher)~80 °C (reflux)Limited by solvent boiling point.
Yield HighComparable to Toluene [15]Both solvents effectively facilitate the biphasic reaction.
Work-up StandardGenerally cleaner phase separation2-MeTHF's properties can reduce emulsion formation. [10]
Sustainability Petrochemical-basedBio-based, greener profile [3]Reduces reliance on fossil fuels.

Expert Discussion: In many Suzuki couplings, 2-MeTHF can serve as a near drop-in replacement for toluene, providing similar yields and reaction profiles. [15]The primary driver for the switch is sustainability. As demonstrated by the ACS Green Chemistry Institute's Solvent Selection Guide, 2-MeTHF is generally considered a more desirable solvent than toluene. [16][17][18]The ability to achieve the same chemical outcome with a bio-derived solvent that has a better environmental and safety profile is a significant advantage in modern process development.

Application 3: Reductions with Lithium Aluminum Hydride (LAH)

Reductions using powerful hydrides like LAH are common but hazardous. The solvent must be anhydrous and inert. THF is the most common solvent for LAH reductions.

The Mechanistic Edge: 2-MeTHF is an excellent alternative to THF for LAH reductions. [10][14]Its solvating properties are similar, ensuring the solubility of the LAH reagent. [19]The key advantages, once again, lie in its physical properties: the higher boiling point allows for reductions at elevated temperatures if required, and the limited water miscibility dramatically simplifies the often-tricky aqueous quench and work-up procedure.

Experimental Protocol: Reduction of Ethyl Benzoate to Benzyl Alcohol

This protocol outlines the reduction of an ester to an alcohol, a classic LAH transformation.

G cluster_setup Reagent Setup cluster_reaction Reaction cluster_workup Work-up (Fieser) setup_lah_thf Prepare suspension of LAH in anhydrous THF at 0°C add_ester Add solution of Ester in corresponding solvent dropwise at 0°C setup_lah_thf->add_ester THF Path setup_lah_methf Prepare suspension of LAH in anhydrous 2-MeTHF at 0°C setup_lah_methf->add_ester 2-MeTHF Path warm Allow reaction to warm to RT and stir until complete (TLC) add_ester->warm quench Cool to 0°C. Sequentially add H2O, then 15% NaOH(aq), then more H2O warm->quench filter Stir until granular precipitate forms. Filter off aluminum salts. quench->filter concentrate Concentrate the filtrate to obtain crude product filter->concentrate

Caption: Workflow for an LAH reduction and Fieser work-up.

Procedure A: Traditional Solvent (THF)

  • Setup: To a flame-dried, three-necked flask under nitrogen, add a magnetic stir bar and Lithium Aluminum Hydride (0.95 g, 25 mmol). Cool the flask in an ice bath and add anhydrous THF (50 mL) to create a suspension.

  • Reagent Addition: A solution of ethyl benzoate (3.75 g, 25 mmol) in anhydrous THF (25 mL) is added dropwise via a dropping funnel, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction is stirred at room temperature for 1 hour.

  • Work-up (Fieser Method): The flask is cooled again to 0°C. The reaction is quenched by the careful, sequential, dropwise addition of water (1 mL), 15% aqueous NaOH (1 mL), and finally water (3 mL). The resulting slurry is stirred vigorously for 30 minutes until a white, granular precipitate forms. The solid is removed by filtration, and the filter cake is washed with THF. The combined filtrates are concentrated to yield the crude product.

Procedure B: 2-MeTHF

  • Setup: Identical to the THF procedure, but anhydrous 2-MeTHF (50 mL) is used to suspend the LAH.

  • Reagent Addition: A solution of ethyl benzoate (3.75 g, 25 mmol) in anhydrous 2-MeTHF (25 mL) is added dropwise.

  • Reaction: Identical to the THF procedure.

  • Work-up (Fieser Method & Extraction): The Fieser work-up is performed as above. After filtration, the 2-MeTHF filtrate can be directly washed with water and brine to remove any water-soluble impurities, as the two phases will separate cleanly. The organic layer is then dried and concentrated. This provides a cleaner crude product than the direct concentration from the THF procedure.

Comparative Data & Analysis

ParameterTraditional (THF)2-MeTHFRationale for Difference
Reaction Profile StandardSimilar, wider temp range possible [20]Similar solvating properties for LAH. [19]
Work-up Fieser quench is standard. Filtrate contains water-soluble byproducts.Fieser quench followed by simple aqueous extraction.Limited water miscibility allows for washing the organic phase. [10]
Product Isolation Crude product obtained after concentrating filtrate.Cleaner crude product due to extractive work-up.Reduces need for extensive purification.
Safety High peroxide risk.Lower peroxide risk. [5]Inherent chemical stability.

Expert Discussion: For LAH reductions, the switch to 2-MeTHF enhances both safety and process efficiency. The ability to perform an extractive work-up directly on the reaction solvent after quenching and filtration is a significant advantage. It allows for the removal of water-soluble byproducts before concentration, yielding a purer crude product and potentially simplifying or eliminating a chromatographic purification step.

Conclusion: A Clear Path to Greener, More Efficient Chemistry

The substitution of traditional solvents with 2-MeTHF is not a compromise between performance and sustainability; in many cases, it is an upgrade on both fronts. Its unique physical properties—notably its limited water miscibility, higher boiling point, and slower peroxide formation—translate into tangible process improvements. [5][9] For researchers, scientists, and drug development professionals, replicating and adapting literature procedures using 2-MeTHF offers:

  • Simplified Work-ups: Cleaner and faster phase separations reduce time and the need for co-solvents. [11]* Improved Process Efficiency: Combining reaction and extraction steps reduces overall solvent usage and waste generation. [14]* Enhanced Safety: A lower tendency to form explosive peroxides makes 2-MeTHF a safer solvent to handle and store. [5]* A Commitment to Sustainability: Utilizing a bio-derived solvent reduces the environmental footprint of chemical synthesis. [3] By understanding the causality behind its performance, chemists can confidently adopt 2-MeTHF, paving the way for safer, more efficient, and greener synthetic routes.

References

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2-Methyltetrahydrofuran

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